molecular formula C21H18O2 B1330369 3,3,3-Triphenylpropionic acid CAS No. 900-91-4

3,3,3-Triphenylpropionic acid

Cat. No.: B1330369
CAS No.: 900-91-4
M. Wt: 302.4 g/mol
InChI Key: XMSJLUKCGWQAHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reaction of 3,3,3-triphenylpropionic acid with lead tetraacetate in benzene, acetonitrile or chlorobenzene solution has been investigated.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3,3-triphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O2/c22-20(23)16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSJLUKCGWQAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90237989
Record name 3,3,3-Triphenylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tan powder; [Alfa Aesar MSDS]
Record name 3,3,3-Triphenylpropionic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11435
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

900-91-4
Record name 3,3,3-Triphenylpropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000900914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 900-91-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131292
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3,3-Triphenylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Triphenylpropionic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3,3,3-Triphenylpropionic acid CAS number 900-91-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,3,3-Triphenylpropionic Acid (CAS 900-91-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS 900-91-4), also known as Tritylacetic acid, is a sterically hindered carboxylic acid featuring a triphenylmethyl (trityl) group. This structural motif imparts unique chemical properties, making it a valuable intermediate in various fields of chemical and pharmaceutical research. Its bulky, hydrophobic nature and the reactivity of its carboxylic acid function allow for its use as a building block in complex organic synthesis, a scaffold for pharmaceutical agents, and a component in materials science. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, thorough spectroscopic characterization, and a discussion of its current and potential applications.

Core Chemical and Physical Properties

This compound is typically a white to slightly yellow crystalline solid at room temperature.[1][2] The defining feature of its structure is the quaternary carbon atom bonded to three phenyl rings and a methylene-carboxyl group. This trityl group creates significant steric hindrance, which influences the molecule's reactivity and physical properties. It is sparingly soluble in water but demonstrates greater solubility in organic solvents such as ethanol and acetone.[1]

PropertyValueReference(s)
CAS Number 900-91-4[3]
Molecular Formula C₂₁H₁₈O₂[1]
Molecular Weight 302.37 g/mol
Appearance White to slightly yellow crystalline powder[1][2]
Melting Point 180-182 °C[2][4]
Boiling Point (Predicted) 433.6±14.0 °C[2]
Density (Predicted) 1.161±0.06 g/cm³[2]
pKa (Predicted) 4.25±0.10[2]
Solubility Sparingly soluble in water; soluble in ethanol, acetone[1]
Synonyms 3,3,3-Triphenylpropanoic acid, Tritylacetic acid, 2-Tritylacetic acid[1][3][5]

Synthesis and Purification: A Practical Approach

The most common and direct synthesis of this compound involves the reaction of triphenylcarbinol (triphenylmethanol) with malonic acid.[6] This reaction is a variation of the Knoevenagel condensation followed by decarboxylation, driven by heat.

Causality in Synthesis Design:
  • Reactants: Triphenylcarbinol serves as the source of the stable trityl carbocation intermediate under acidic, high-temperature conditions. Malonic acid acts as the nucleophile and, crucially, its structure allows for a facile decarboxylation step after the initial condensation.

  • Temperature: A high temperature (typically ~170 °C) is required to drive the dehydration of triphenylcarbinol to form the trityl cation and to facilitate the subsequent decarboxylation of the malonic acid adduct.[6]

  • Stoichiometry: An excess of malonic acid is often used to ensure the complete conversion of the triphenylcarbinol.[6]

G reagents Triphenylcarbinol + Malonic Acid (2:1 ratio) heating Heat to 170 °C (3 hours) reagents->heating reaction_mixture Crude Reaction Mixture heating->reaction_mixture workup Aqueous Workup (Acidification & Extraction) reaction_mixture->workup crude_product Crude this compound workup->crude_product purification Recrystallization (e.g., from Ethanol/Water) crude_product->purification final_product Pure Crystalline Product (Verify by MP, NMR, IR) purification->final_product G substance {this compound | (C₆H₅)₃CCH₂COOH} nmr ¹H NMR Phenyl Protons (multiplet) Methylene Protons (singlet) Carboxyl Proton (singlet, broad) substance->nmr NMR ir IR Spectroscopy C=O Stretch (Carboxylic Acid) O-H Stretch (Carboxylic Acid) C-H Stretch (Aromatic) substance->ir IR ms Mass Spectrometry Molecular Ion Peak [M]⁺ [M-COOH]⁺ Fragment (Trityl Cation) substance->ms MS

Caption: Key spectroscopic signatures for the characterization of the title compound.

TechniqueKey Feature(s)Expected Range / Value
¹H NMR Aromatic Protons (m) Methylene Protons (-CH₂-) (s) Carboxyl Proton (-OH) (s, broad)~7.1-7.4 ppm ~3.5 ppm ~11-12 ppm (variable)
¹³C NMR Carboxyl Carbon (C=O) Quaternary Carbon (C(Ph)₃) Methylene Carbon (-CH₂-) Aromatic Carbons~175-180 ppm ~60-65 ppm ~40-45 ppm ~125-145 ppm
FTIR (KBr) O-H stretch (broad) C=O stretch Aromatic C-H stretch2500-3300 cm⁻¹ ~1700 cm⁻¹ ~3000-3100 cm⁻¹
Mass Spec Trityl Cation Fragment [(C₆H₅)₃C]⁺m/z = 243

Note: NMR chemical shifts are approximate and can vary based on the solvent used.

Applications in Research and Drug Development

The unique structure of this compound makes it a versatile tool for chemists.

  • Pharmaceutical Intermediate: The compound serves as a key starting material or intermediate in the synthesis of more complex molecules. [2][7]Its bulky trityl group can be used to introduce steric hindrance, which can modulate the pharmacological activity of a drug candidate by influencing its binding to a biological target.

  • Organic Synthesis: It is used as a building block for various chemical transformations. The carboxylic acid handle allows for standard reactions like esterification and amidation. [1]Furthermore, the entire molecule has been used in the preparation of specialized silane reagents. Its reaction with lead tetraacetate has also been a subject of investigation, demonstrating unique reactivity. [2]* Enzyme Inhibition Research: Due to its structural similarity to other phenylalkanoic acids, it holds potential in the rational design of enzyme inhibitors. [7]The three-dimensional arrangement of the phenyl groups can be exploited to achieve specific interactions within an enzyme's active site.

  • Asymmetric Synthesis: The molecule has been noted for its potential application as a chiral auxiliary, which can help control the stereochemical outcome of a reaction. [1]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting.

  • Hazards: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [5][8]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat. [9]When handling the powder, use a dust mask (e.g., N95) or work in a well-ventilated area or fume hood to avoid inhalation. [9]* Handling: Avoid generating dust. [9]Wash hands thoroughly after handling. Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents. [8]* First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. [8]If inhaled, move the person to fresh air. [10]Seek medical attention if irritation persists. [8]

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem, National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 900-91-4. Retrieved from ChemWhat. [Link]

  • SpectraBase. (n.d.). This compound [FTIR]. Retrieved from SpectraBase. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from Cole-Parmer. [Link]

  • AHH Chemical. (n.d.). Safety Data Sheets. Retrieved from AHH Chemical. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3,3,3-Triphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Triphenylpropionic acid, a propionic acid derivative characterized by the presence of three phenyl rings attached to the terminal carbon, is a compound of significant interest in organic synthesis and medicinal chemistry. Its sterically hindered structure and carboxylic acid functionality impart unique chemical and physical properties that are crucial for its application as a building block in the synthesis of more complex molecules and as a potential scaffold in drug design. This guide provides a comprehensive overview of the core physical properties of this compound, detailing experimental methodologies for their determination and discussing their implications in the context of drug development.

Molecular and Chemical Identity

IdentifierValueSource
IUPAC Name 3,3,3-triphenylpropanoic acid[PubChem][1]
Synonyms Tritylacetic acid, 2-Triphenylmethyl acetic acid[NIST Chemistry WebBook][2]
CAS Number 900-91-4[Sigma-Aldrich][3]
Molecular Formula C₂₁H₁₈O₂[NIST Chemistry WebBook][2]
Molecular Weight 302.37 g/mol [Sigma-Aldrich][3]
Chemical Structure (C₆H₅)₃CCH₂CO₂H[Sigma-Aldrich][3]

Core Physical Properties

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity and the strength of the intermolecular forces within its crystal lattice. For this compound, the literature reported melting point is in the range of 180-182 °C .[3] A sharp melting point range is indicative of a high degree of purity.

Boiling Point
Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its formulation, bioavailability, and route of administration. While specific quantitative solubility data for this compound in various solvents is not widely published, its structural features—a large, nonpolar triphenylmethyl group and a polar carboxylic acid group—suggest it is likely soluble in many organic solvents and poorly soluble in water.

Expected Solubility Behavior:

  • Water: Low solubility due to the dominant hydrophobic nature of the three phenyl rings.

  • Alcohols (e.g., Ethanol, Methanol): Moderate to good solubility is expected as the alcohol can engage in hydrogen bonding with the carboxylic acid group while the alkyl chain interacts with the phenyl rings.

  • Aprotic Solvents (e.g., DMSO, Acetone): Good solubility is anticipated due to the ability of these solvents to dissolve both polar and nonpolar compounds.

Acidity Constant (pKa)

Spectroscopic and Structural Characterization

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Spectroscopic DataKey FeaturesSource
¹H NMR Signals corresponding to the aromatic protons of the phenyl rings and the aliphatic protons of the propionic acid chain.[PubChem][1]
¹³C NMR Resonances for the carbon atoms of the phenyl rings, the quaternary carbon, the methylene carbon, and the carbonyl carbon.[PubChem][1]
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H stretches of the aromatic and aliphatic moieties.[NIST Chemistry WebBook][4]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[NIST Chemistry WebBook][2]
Crystal Structure

The three-dimensional arrangement of molecules in the solid state, or crystal structure, can significantly impact a drug's physical properties, including its solubility, dissolution rate, and stability. A crystal structure for this compound is deposited in the Crystallography Open Database with the identifier COD 2016253 .[1] A full analysis of the crystallographic data would provide detailed information on the crystal system, space group, unit cell dimensions, and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups.

Relevance of Physical Properties in Drug Development

The physical properties of a molecule like this compound are not merely academic data points; they are critical parameters that guide the entire drug development process.

Figure 1: Interconnectivity of Physical Properties and Drug Development.

Experimental Protocols

The following section outlines detailed, step-by-step methodologies for the determination of the key physical properties of this compound. These protocols are designed to be self-validating by emphasizing precision, accuracy, and reproducibility.

Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the solid in a capillary tube and observing the temperature range over which the substance transitions from a solid to a liquid. A narrow melting range is indicative of high purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Place a small amount of this compound in a mortar and gently grind to a fine powder. This ensures uniform packing and heat transfer.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm in height.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point (180 °C). Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the end of melting). This range is the melting point.

  • Validation: Repeat the measurement with a fresh sample to ensure reproducibility.

Determination of Solubility

Principle: The solubility of a compound in a given solvent is determined by finding the maximum amount of the solute that can dissolve in a specific volume of the solvent at a constant temperature to form a saturated solution.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Filtration apparatus (e.g., syringe filters)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

  • Equilibration: Place the vial in a constant temperature bath (e.g., 25 °C or 37 °C) and stir the suspension for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the suspension to settle. Carefully draw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with an appropriate solvent and analyze the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Determination of pKa by Potentiometric Titration

Principle: The pKa of a weak acid can be determined by titrating a solution of the acid with a strong base and monitoring the pH. The pKa is the pH at which the acid is half-neutralized.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).

  • Titration Setup: Place the beaker with the acid solution on a magnetic stirrer, immerse the pH electrode, and position the burette containing the standardized NaOH solution above the beaker.

  • Titration: Record the initial pH of the solution. Add the NaOH solution in small increments, recording the pH after each addition. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve. The volume of NaOH at the half-equivalence point is half the volume at the equivalence point. The pH at the half-equivalence point is equal to the pKa of the acid.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow Sample This compound Sample Dissolution Dissolve in appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) Sample->Dissolution Solid_Sample Prepare KBr pellet or use ATR setup Sample->Solid_Sample MS_Analysis Mass Spectrometry Sample->MS_Analysis NMR_Analysis ¹H and ¹³C NMR Analysis Dissolution->NMR_Analysis Structure_Confirmation Confirm connectivity and proton/carbon environments NMR_Analysis->Structure_Confirmation Final_Structure Confirmed Structure Structure_Confirmation->Final_Structure FTIR_Analysis FTIR Spectroscopy Solid_Sample->FTIR_Analysis Functional_Groups Identify characteristic functional group vibrations FTIR_Analysis->Functional_Groups Functional_Groups->Final_Structure Molecular_Weight_Confirmation Determine molecular weight and fragmentation pattern MS_Analysis->Molecular_Weight_Confirmation Molecular_Weight_Confirmation->Final_Structure

Figure 2: Workflow for Spectroscopic Characterization.

Conclusion

A thorough understanding of the physical properties of this compound is paramount for its effective utilization in research and development. This guide has synthesized the available data on its core physical characteristics and provided a framework for their experimental determination. For drug development professionals, these properties are not just descriptors but predictive tools that inform decisions from lead optimization to final formulation, ultimately impacting the therapeutic success of a potential drug candidate. The methodologies outlined herein provide a robust foundation for the consistent and reliable characterization of this and similar molecules.

References

  • NIST. This compound. NIST Chemistry WebBook. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of this compound. [Link]

  • SpectraBase. This compound. [Link]

Sources

An In-depth Technical Guide to the Chemical Structure and Bonding of 3,3,3-Triphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Triphenylpropionic acid, also known as tritylacetic acid, is a carboxylic acid distinguished by the presence of a bulky triphenylmethyl (trityl) group attached to the carbon atom beta to the carboxyl group. Its chemical formula is C₂₁H₁₈O₂ and it has a molecular weight of approximately 302.37 g/mol .[1][2] This sterically hindered molecule serves as a valuable building block in various fields, including organic synthesis, materials science, and medicinal chemistry.[2][3] Its unique three-dimensional structure and the electronic effects of the three phenyl rings profoundly influence its chemical bonding, reactivity, and spectroscopic properties. This guide provides a comprehensive analysis of the chemical structure and bonding of this compound, integrating experimental data with theoretical insights to offer a deeper understanding for research and development applications.

Molecular Structure and Bonding

The structure of this compound features a propanoic acid backbone with three phenyl groups attached to the C3 position. This substitution results in a sterically crowded environment around the quaternary carbon. The molecule's IUPAC name is 3,3,3-triphenylpropanoic acid.[4]

Crystallographic Analysis

The precise three-dimensional arrangement of atoms in the solid state is provided by X-ray crystallography. The crystal structure of this compound is available in the Crystallography Open Database (COD) under the entry number 2016253.[1] Analysis of the crystallographic data reveals key bond lengths, bond angles, and dihedral angles that define the molecule's conformation. In the solid state, carboxylic acids like this compound typically form centrosymmetric dimers through hydrogen bonding between their carboxyl groups.[5] This O-H···O hydrogen bonding is a dominant intermolecular interaction governing the crystal packing. The bulky trityl group forces the phenyl rings into a propeller-like conformation to minimize steric strain. The bond lengths and angles within the phenyl rings are typical for aromatic systems, while the C-C and C-O bond lengths in the propionic acid chain are consistent with sp³ and sp² hybridized carbons, respectively.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of triphenylcarbinol with malonic acid at elevated temperatures.[6] This reaction is a variation of the Knoevenagel-Doebner condensation.[1][7]

Experimental Protocol: Synthesis from Triphenylcarbinol and Malonic Acid

Reactants:

  • Triphenylcarbinol (1 part by weight)

  • Malonic acid (2 parts by weight)

Procedure:

  • Combine triphenylcarbinol and malonic acid in a reaction vessel.

  • Heat the mixture to 170°C for three hours.[6]

  • During the reaction, carbon dioxide is evolved as the intermediate undergoes decarboxylation.

  • After cooling, the crude product can be purified by recrystallization.

Reaction Mechanism

The reaction proceeds through the formation of a carbocation from triphenylcarbinol under the acidic conditions provided by malonic acid at high temperature. This is followed by a nucleophilic attack from the enol form of malonic acid and subsequent decarboxylation.

G Synthesis of this compound Triphenylcarbinol Triphenylcarbinol Intermediate Unstable Intermediate Triphenylcarbinol->Intermediate + Malonic Acid (170°C) MalonicAcid Malonic Acid MalonicAcid->Intermediate Product This compound Intermediate->Product Decarboxylation CO2 CO₂ Intermediate->CO2

Caption: Reaction pathway for the synthesis of this compound.

Spectroscopic Characterization and Bonding Analysis

Spectroscopic techniques are indispensable for elucidating the structure and bonding of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their chemical environments.

  • Aromatic Protons: The fifteen protons of the three phenyl groups typically appear as a complex multiplet in the aromatic region of the spectrum, usually between δ 7.0 and 7.5 ppm.

  • Methylene Protons: The two protons of the methylene group (CH₂) adjacent to the carboxyl group are diastereotopic due to the chiral environment created by the bulky trityl group, and they appear as a singlet or a pair of doublets, typically around δ 2.5-3.0 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and appears as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, and its position can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments.

  • Carbonyl Carbon: The carbon of the carboxyl group (C=O) is highly deshielded and appears at a chemical shift of approximately δ 170-180 ppm.

  • Aromatic Carbons: The carbons of the phenyl rings give rise to several signals in the range of δ 125-145 ppm. The quaternary carbon to which the three phenyl rings are attached will have a distinct chemical shift.

  • Aliphatic Carbons: The methylene carbon (CH₂) and the quaternary carbon of the trityl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic vibrational modes that confirm the presence of its functional groups.[8]

  • O-H Stretch: A very broad absorption band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[9]

  • C-H Stretch: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band is present around 1700-1725 cm⁻¹, corresponding to the C=O stretching vibration of the carbonyl group in the carboxylic acid dimer.[9]

  • C=C Stretch: Aromatic C=C stretching vibrations give rise to several weaker bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group appear in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electron ionization (EI) mass spectrometry would show a molecular ion peak ([M]⁺) at m/z 302. The fragmentation pattern is dominated by the stability of the triphenylmethyl (trityl) cation.

  • Loss of COOH: A prominent peak is often observed corresponding to the loss of the carboxylic acid group, resulting in the highly stable trityl cation ([C(C₆H₅)₃]⁺) at m/z 243. This is often the base peak in the spectrum.

  • Other Fragments: Other fragments may arise from the loss of a phenyl group from the trityl cation or cleavage of the propionic acid chain.[10]

G Mass Spectrometry Fragmentation of this compound M [M]⁺ m/z = 302 M_minus_COOH [M - COOH]⁺ (Trityl Cation) m/z = 243 M->M_minus_COOH - COOH M_minus_Ph [M - C₆H₅]⁺ M_minus_COOH->M_minus_Ph - C₆H₅

Caption: Key fragmentation pathway in the mass spectrum.

Reactivity and the Influence of Steric Hindrance

The chemical reactivity of this compound is significantly influenced by the steric bulk of the trityl group.[11] This large group shields the carboxylic acid functionality and the alpha-protons, hindering the approach of nucleophiles and bases.

  • Esterification: Esterification reactions with alcohols are generally slower compared to less hindered carboxylic acids and may require more forcing conditions or specific catalysts to overcome the steric hindrance.

  • Amide Formation: Similarly, the formation of amides via reaction with amines is also impeded by the bulky trityl group.

  • Reactions of the Carboxyl Group: The carboxylic acid can be converted to its acid chloride using reagents like thionyl chloride, which can then be used to form esters and amides under less sterically demanding conditions.[6]

  • Reaction with Lead Tetraacetate: The reaction of this compound with lead tetraacetate has been investigated, leading to complex rearrangement and decarboxylation products.[2]

The steric hindrance is a double-edged sword; while it can reduce reactivity, it also provides a tool for controlling selectivity in certain reactions and for designing molecules with specific three-dimensional architectures.[12]

Applications in Research and Development

The unique structural features of this compound make it a valuable molecule in several areas of chemical science.

  • Pharmaceutical and Medicinal Chemistry: The trityl group is a common protecting group in organic synthesis. Furthermore, the rigid and bulky nature of the triphenylmethyl moiety can be exploited in drug design to create molecules with specific shapes that can interact with biological targets. It shows potential in research related to enzyme inhibitors due to its structural similarity to other phenylalkanoic acids.[3]

  • Materials Science and Polymer Chemistry: this compound and its derivatives can be used as monomers or additives in the synthesis of polymers.[2] The incorporation of the bulky trityl group can impart unique properties to the resulting polymers, such as increased thermal stability, altered solubility, and modified mechanical properties. For example, it has been used in the preparation of trityl-deprotected aminoalkoxysilanes for grafting onto silica materials.[2]

  • Catalysis: The aromatic rings of the trityl group can be functionalized to create ligands for metal catalysts. The steric bulk of the group can influence the coordination environment of the metal center, leading to enhanced selectivity in catalytic reactions, including asymmetric synthesis.[3]

Conclusion

This compound is a fascinating molecule whose chemical structure and bonding are dominated by the steric and electronic effects of the triphenylmethyl group. A thorough understanding of its three-dimensional structure, spectroscopic signatures, and reactivity is crucial for its effective utilization in research and development. This guide has provided a comprehensive overview of these aspects, drawing from experimental data and established chemical principles. As a versatile building block, this compound will undoubtedly continue to play a significant role in the advancement of organic synthesis, materials science, and medicinal chemistry.

References

  • This compound. MySkinRecipes. (URL: [Link])

  • This compound | C21H18O2 | CID 136696. PubChem. (URL: [Link])

  • Knoevenagel Condensation. (URL: [Link])

  • C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. UPB. (URL: [Link])

  • Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner. (URL: [Link])

  • The Doebner modification of the Knoevenagel reaction. OpenBU. (URL: [Link])

  • Crystal structure and electronic properties of three phenylpropionic acid derivatives: A combined X-ray powder diffraction and quantum mechanical study. ResearchGate. (URL: [Link])

  • Synthesis of this compound. PrepChem.com. (URL: [Link])

  • Knoevenagel condensation. Wikipedia. (URL: [Link])

  • This compound. NIST WebBook. (URL: [Link])

  • Knoevenagel condensation. L.S.College, Muzaffarpur. (URL: [Link])

  • Effect of Structure on Reactivity. Dalal Institute. (URL: [Link])

  • Mass Spectrometry: Fragmentation Mechanisms. YouTube. (URL: [Link] rikO0)

  • This compound - Optional[FTIR] - Spectrum - SpectraBase. (URL: [Link])

  • This compound | C21H18O2 | CID 136696. PubChem. (URL: [Link])

  • Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. MDPI. (URL: [Link])

  • A Guide to Tris(4-Substituted)-triphenylmethyl Radicals. PMC - PubMed Central. (URL: [Link])

  • Crystallography Open Database: Search results. (URL: [Link])

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH. (URL: [Link])

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. (URL: [Link])

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. (URL: [Link])

  • Vibrational spectra of 3-phenylpropionic acid and L-phenylalanine. ResearchGate. (URL: [Link])

  • Interpreting Infrared Spectra. Specac Ltd. (URL: [Link])

  • Fragmentation mechanisms in mass spectrometry. Universidad de Guanajuato. (URL: [Link])

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. (URL: [Link])

  • Comparison of Selected Crystal Structures of Rod-like Molecules with Acid and Ester Terminal Groups. MDPI. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL: [Link])

  • Crystallography Open Database: Search results. (URL: [Link])

  • This compound - Optional[1H NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • Mass Spectrometry: Fragmentation. (URL: [Link])

  • Crystal structure of 3-((3-nitrophenyl)sulfonamido)propanoic acid — 4,4′-bipyridine (1/1), C19H18N4O6S. SciSpace. (URL: [Link])

  • Crystallographic Information Resources. Pendidikan Kimia. (URL: [Link])

  • Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. MDPI. (URL: [Link])

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. (URL: [Link])

  • Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid. PMC - NIH. (URL: [Link])

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. (URL: [Link])

  • High-throughput All-Electron Density Functional Theory Simulations for a Data-driven Chemical Interpretation of X-ray Photoele. JuSER :: Search. (URL: [Link])

Sources

A Comprehensive Technical Guide to 3,3,3-Triphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 3,3,3-triphenylpropionic acid, a valuable organic compound utilized in a variety of scientific and industrial applications. We will explore its fundamental chemical identity, physical properties, synthesis methodologies, and key applications, grounded in authoritative sources to ensure scientific integrity.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the cornerstone of all scientific research. This compound is known by several names, which can be crucial for comprehensive literature searches and procurement.

IUPAC Name: The systematic and internationally recognized name for this compound is 3,3,3-triphenylpropanoic acid [1][2]. The "propanoic acid" indicates a three-carbon chain with a carboxylic acid group, and "3,3,3-triphenyl" specifies that three phenyl groups are attached to the third carbon atom.

Synonyms and Identifiers: In literature and commercial listings, the compound is frequently referred to by various synonyms. Understanding these is essential for identifying the compound across different databases and suppliers.

  • Tritylacetic acid[1][2]

  • 2-Triphenylmethyl acetic acid[1][2]

  • Benzenepropanoic acid, β,β-diphenyl-[1][2]

  • This compound[1][3]

The most critical identifier for any chemical is its CAS (Chemical Abstracts Service) Registry Number, which is unique to this substance.

  • CAS Number: 900-91-4[1][2]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₂₁H₁₈O₂[1][2]
Molecular Weight 302.37 g/mol
Appearance Tan or white crystalline solid/powder[1]
Melting Point 180-182 °C (lit.)[4]
Vapor Density 10.1 (vs air)

These properties indicate a stable, high-melting-point solid, consistent with its large, rigid molecular structure.

Chemical Structure

The arrangement of atoms in this compound is central to its reactivity and steric properties. The structure is characterized by a bulky trityl (triphenylmethyl) group attached to the carbon adjacent to the carboxylic acid's methylene group.

Caption: Chemical structure of 3,3,3-triphenylpropanoic acid.

Synthesis Protocol: A Mechanistic Approach

A common and effective method for synthesizing this compound involves the reaction of triphenylcarbinol (triphenylmethanol) with malonic acid.[5] This reaction is not merely a mixing of reagents but a carefully controlled thermal condensation and decarboxylation process.

Reaction Principle (Causality): The synthesis relies on the Knoevenagel condensation principle, followed by a thermally induced decarboxylation.

  • Carbocation Formation: At a high temperature (170°C), triphenylcarbinol is protonated by the acidic environment of malonic acid and subsequently loses a molecule of water to form a stable triphenylmethyl (trityl) carbocation. The stability of this carbocation is a key driving force, as the positive charge is delocalized over the three phenyl rings.

  • Nucleophilic Attack: The enol form of malonic acid acts as a nucleophile, attacking the electrophilic trityl carbocation. This forms a substituted malonic acid intermediate.

  • Decarboxylation: The high temperature of the reaction promotes the decarboxylation (loss of CO₂) of the substituted malonic acid intermediate, yielding the final product, this compound.

Experimental Workflow:

SynthesisWorkflow Reactants 1. Combine Reactants - Triphenylcarbinol (1 part) - Malonic Acid (2 parts) Heating 2. Thermal Reaction - Heat mixture to 170°C - Maintain for 3 hours Reactants->Heating Load into vessel Reaction_Vessel Reaction Mixture (Intermediate forms and decarboxylates) Heating->Reaction_Vessel Initiates reaction Product 3. Product Formation - this compound Reaction_Vessel->Product Yields

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reactant Preparation: In a suitable reaction vessel equipped for high-temperature reactions, combine one part triphenylcarbinol with two parts malonic acid.[5]

  • Thermal Reaction: Heat the mixture to 170°C and maintain this temperature for approximately three hours.[5] The reaction progress can be monitored by observing the cessation of CO₂ evolution.

  • Work-up and Purification: After cooling, the crude product is typically purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Applications in Research and Development

This compound is not an end-product in itself but a valuable intermediate and building block in several areas of chemical science.

  • Organic Synthesis: Its primary use is as an intermediate in the synthesis of more complex molecules.[6] The bulky trityl group can introduce specific steric properties into a target molecule. For example, it has been used in the preparation of trityl-deprotected aminoalkoxysilanes.[7]

  • Pharmaceutical and Fine Chemicals: The compound serves as a precursor in the development of pharmaceuticals and other fine chemicals.[6] Its structural framework is related to phenylalkanoic acids, which show potential in research related to enzyme inhibitors.[6]

  • Materials Science: It is employed in the preparation of specialty polymers and functional materials where significant steric bulk and thermal stability are desired.[6]

  • Mechanistic Studies: The reaction of this compound with reagents like lead tetraacetate has been investigated to study chemical rearrangements and reaction mechanisms.[7][8]

Safety and Handling

As with any chemical reagent, proper handling of this compound is crucial for laboratory safety.

GHS Hazard Classification: According to the Globally Harmonized System (GHS), this compound is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[1][9]

  • Eye Irritation (Category 2): Causes serious eye irritation.[1][9]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][9]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, such as a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[9][10]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[10] A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is recommended if exposure limits may be exceeded.

  • Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[9][10]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9][10]

    • Skin: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.[9][10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9][10]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136696, this compound. PubChem. [Link]

  • PrepChem (n.d.). Synthesis of this compound. PrepChem.com. [Link]

  • MySkinRecipes (n.d.). This compound. MySkinRecipes. [Link]

  • National Institute of Standards and Technology (n.d.). This compound. NIST WebBook. [Link]

  • Chemtrade (n.d.). Safety Data Sheets. Hangzhou Z-Beats Technology Co., Ltd. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 3,3,3-Triphenylpropionic Acid: Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of 3,3,3-triphenylpropionic acid (CAS 900-91-4), a key intermediate in pharmaceutical and fine chemical synthesis. Moving beyond a simple recitation of values, this document delves into the theoretical underpinnings and practical methodologies for the determination of these critical physical constants. We will explore the causal relationships between molecular structure and thermal behavior, present detailed experimental protocols grounded in best practices, and discuss the implications of these properties for synthesis, purification, and material handling. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently assess the purity and thermal stability of this compound.

Introduction: The Significance of this compound

This compound, also known as tritylacetic acid, is a crystalline solid with the molecular formula C₂₁H₁₈O₂.[1][2] Its sterically hindered structure, conferred by the three phenyl groups attached to the β-carbon, makes it a valuable building block in organic synthesis. It serves as a precursor in the development of novel pharmaceuticals, functional materials, and ligands for catalysis.[1][3] A thorough understanding of its physical properties, particularly its melting and boiling points, is paramount for its effective utilization in research and development. These parameters are not merely data points; they are indicators of purity, stability, and the intermolecular forces at play within the crystalline lattice.

Physicochemical Properties: A Quantitative Overview

The physical characteristics of this compound are summarized in the table below. This data provides a foundational understanding of the compound's behavior under thermal stress.

PropertyValueSource(s)
Melting Point 179-183 °C
180-182 °C
177 °C
Boiling Point Decomposes before boilingInferred from chemical principles
Molecular Weight 302.37 g/mol [1]
Appearance White to off-white crystalline powder

The Melting Point: A Barometer of Purity and Stability

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1 °C. The sharpness of the melting point is a reliable indicator of purity. Impurities disrupt the regular crystalline lattice, leading to a depression and broadening of the melting point range.[4]

The relatively high melting point of this compound can be attributed to several factors:

  • Molecular Weight: Larger molecules generally have higher melting points due to increased van der Waals forces.[5][6]

  • Intermolecular Forces: As a carboxylic acid, this compound molecules can form strong intermolecular hydrogen bonds, creating stable dimers. This requires significant thermal energy to overcome.[7][8][9][10]

  • Crystal Packing: The three-dimensional arrangement of molecules in the crystal lattice influences the strength of intermolecular interactions. A more ordered and tightly packed structure will have a higher melting point.[4][5][11]

Experimental Determination of Melting Point

The following protocol outlines the standard capillary method for determining the melting point of this compound. This method is widely adopted for its accuracy and requirement for only a small amount of sample.[12][13]

Materials:

  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle (optional, for finely grinding the sample)

Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

    • Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample down. The packed sample should be approximately 2-3 mm in height.[12]

  • Apparatus Setup:

    • Insert the capillary tube, sealed end down, into the heating block of the melting point apparatus.

    • Place a calibrated thermometer in the designated port of the apparatus.

  • Measurement:

    • Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point range. This will save time in the subsequent accurate determination.

    • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Begin heating again at a slow, controlled rate of 1-2 °C per minute as you approach the expected melting point.[13]

    • Record the temperature at which the first drop of liquid appears (the beginning of melting).

    • Record the temperature at which the last crystal melts (the end of melting). The melting point is reported as this range.

Self-Validating System:

  • Calibration: Regularly calibrate the thermometer of the melting point apparatus using certified standards with known melting points.

  • Heating Rate: A slow heating rate is crucial for an accurate measurement, allowing for thermal equilibrium between the sample, heating block, and thermometer.[12]

  • Purity Assessment: A sharp melting point range (≤ 1 °C) is indicative of a high-purity sample. A broad range suggests the presence of impurities.

Diagram: Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A Dry and Finely Powder Sample B Pack into Capillary Tube (2-3 mm) A->B C Place Capillary in Apparatus B->C D Rapid Heating for Approximate Range C->D E Slow Heating (1-2°C/min) for Accuracy D->E F Record Start and End of Melting E->F H Observe Sharpness of Melting Range F->H I Compare to Literature Value F->I G Calibrate Thermometer

Caption: A streamlined workflow for the accurate determination of a solid's melting point.

The Boiling Point: A Theoretical Consideration

A boiling point for this compound is not reported in the scientific literature. This is because, like many high molecular weight organic compounds, it is expected to thermally decompose at temperatures below its theoretical boiling point.

Causality behind Decomposition:

  • High Molecular Weight: The large size and complex structure of the molecule result in strong intermolecular forces, which in turn would necessitate a very high temperature to overcome for boiling to occur.[7][14]

  • Functional Group Stability: The carboxylic acid functional group, while stable under normal conditions, can undergo decarboxylation (loss of CO₂) at elevated temperatures. The bulky triphenylmethyl (trityl) group can also influence the molecule's thermal stability. While no specific studies on the thermal decomposition of this compound were found, the general principles of organic chemistry suggest that the energy required to vaporize the molecule would likely exceed the activation energy for its decomposition.

Implications for Practice:

  • Distillation: Attempting to purify this compound by distillation at atmospheric pressure is not feasible and will likely result in sample degradation. Vacuum distillation might be possible but would require careful investigation to determine the pressure at which the boiling point is lower than the decomposition temperature.

  • High-Temperature Reactions: When using this compound in reactions that require high temperatures, the potential for decomposition should be a key consideration in experimental design.

The Role of Synthesis and Purification in Physical Properties

The observed melting point of a synthesized batch of this compound is directly linked to its purity, which is a function of the synthetic route and purification methods employed. One common synthesis involves the reaction of triphenylcarbinol with malonic acid.[15] Another approach utilizes a Friedel-Crafts type reaction between cinnamic acid and benzene.

Impurities that can arise from these syntheses include unreacted starting materials, by-products, and residual solvents. These impurities will depress and broaden the melting point. Therefore, rigorous purification, typically through recrystallization, is essential to obtain a pure product with a sharp melting point that aligns with the literature values. The choice of recrystallization solvent is critical and should be one in which this compound is sparingly soluble at room temperature and highly soluble at the solvent's boiling point.

Diagram: Factors Influencing Observed Melting Point

FactorsMeltingPoint cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors cluster_experimental Experimental Conditions A Observed Melting Point (Range and Value) B Molecular Weight B->A determine theoretical MP C Intermolecular Forces (H-Bonding) C->A determine theoretical MP D Crystal Lattice Energy D->A determine theoretical MP E Purity (Presence of Impurities) E->A modify observed MP F Polymorphism F->A modify observed MP G Heating Rate G->A affect measurement accuracy H Thermometer Calibration H->A affect measurement accuracy

Caption: Interplay of intrinsic, extrinsic, and experimental factors on the observed melting point.

Conclusion

The melting point of this compound is a critical physical constant that serves as a reliable indicator of its purity and is influenced by its molecular structure and intermolecular forces. The absence of a defined boiling point is a consequence of its thermal decomposition at elevated temperatures, a crucial consideration for its handling and use in chemical synthesis. The experimental protocols and theoretical discussions presented in this guide provide a robust framework for researchers and drug development professionals to accurately characterize and effectively utilize this important chemical compound.

References

  • Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry website.
  • Experiment (1) Determination of Melting Points. (2021, September 19).
  • Determination Of Melting Point Of An Organic Compound. (n.d.).
  • Determination of Melting Point. (n.d.). Retrieved from Science in Motion, Clarion University.
  • Boiling & Melting Points. (n.d.). Retrieved from Michigan State University, Department of Chemistry website.
  • What factors affect the melting point of a substance? (n.d.).
  • Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). Journal of Visualized Experiments.
  • Synthesis of this compound. (n.d.).
  • Physical Properties of Carboxylic Acids. (2021, May 22). Chemistry LibreTexts.
  • Carboxylic Acid Reactivity. (n.d.). Retrieved from Michigan State University, Department of Chemistry website.
  • How does crystal structure affect melting point? (2024, September 23). Reddit.
  • Physical Properties of Carboxylic Acids. (n.d.). Lumen Learning.
  • Why does carboxylic acid have a higher boiling point than alcohols with the same molecular weight? (2017, November 3). Quora.
  • Physical Properties of Carboxylic Acids. (n.d.).
  • Why does crystalline solid have a sharp melting point? (2017, June 1). Quora.
  • What Factors Affect Melting Point? (2022, March 24). Sciencing.
  • This compound 97% 900-91-4. (n.d.).
  • Method for preparing 3, 3- diphenyl propanol. (n.d.).
  • This compound 97% 900-91-4. (n.d.).
  • This compound | C21H18O2 | CID 136696. (n.d.).
  • This compound, 98%, Thermo Scientific 5 g. (n.d.).

Sources

Navigating the Solubility Landscape of 3,3,3-Triphenylpropionic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Duality of a Unique Molecule

To the researchers, scientists, and drug development professionals delving into the applications of 3,3,3-triphenylpropionic acid, this guide offers a comprehensive exploration of its solubility characteristics in organic solvents. This molecule, with its distinctive architecture—a polar carboxylic acid functional group anchored to a bulky, nonpolar triphenylmethyl (trityl) moiety—presents a fascinating and challenging solubility profile. The inherent structural dichotomy governs its interactions with solvents, making a nuanced understanding of these behaviors paramount for its effective use in synthesis, purification, and formulation. This document moves beyond a simple catalog of data, providing a foundational understanding of the physicochemical principles at play and empowering you with the methodology to determine its solubility in your specific systems.

The Molecular Architecture of this compound: A Tale of Two Moieties

This compound (C₂₁H₁₈O₂) is a solid, appearing as a tan powder with a melting point in the range of 180-182 °C.[1] Its structure is the key to its solubility behavior.

  • The Hydrophobic Triphenylmethyl (Trityl) Group: The three phenyl rings create a large, nonpolar, and sterically hindered region. This bulky group dominates the molecule's character, favoring interactions with nonpolar (lipophilic) solvents through van der Waals forces. The solubility of the parent hydrocarbon, triphenylmethane, in nonpolar organic solvents underscores the influence of this moiety.[2]

  • The Hydrophilic Carboxylic Acid Group: The -COOH group introduces polarity and the capacity for hydrogen bonding. This functional group can act as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for strong interactions with polar protic and aprotic solvents. Furthermore, carboxylic acids have a known tendency to form cyclic dimers in nonpolar solvents, which can influence their solubility.[3][4]

The interplay between the dominant, nonpolar trityl group and the polar carboxylic acid function dictates that this compound will not exhibit simple "like dissolves like" behavior. Instead, its solubility will be a graduated spectrum across various solvent classes.

Predicting Solubility: A Qualitative and Semi-Quantitative Approach

In the absence of extensive empirical data, a predictive approach based on molecular structure and solvent properties is invaluable.

Qualitative Solubility Predictions

Based on the dual nature of the molecule, we can anticipate the following general solubility trends:

  • High Solubility: Expected in solvents that can effectively solvate both the nonpolar and polar regions of the molecule. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are strong candidates due to their high polarity and ability to accept hydrogen bonds. Chlorinated solvents such as dichloromethane and chloroform may also be effective due to their ability to interact with the phenyl rings and the polar group.

  • Moderate Solubility: Expected in polar protic solvents like alcohols (methanol, ethanol) and in aromatic hydrocarbons such as toluene . Alcohols can hydrogen bond with the carboxylic acid group, but the large nonpolar part may limit solubility compared to polar aprotic solvents. Toluene can effectively solvate the triphenylmethyl group, but less so the carboxylic acid.

  • Low to Negligible Solubility: Expected in highly nonpolar aliphatic solvents like hexane and cyclohexane . While these solvents can interact with the trityl group, they cannot effectively solvate the polar carboxylic acid moiety, leading to poor overall solubility. Similarly, its solubility in water is expected to be very low due to the large hydrophobic structure.

A Semi-Quantitative Approach: Hansen Solubility Parameters (HSPs)

Hansen Solubility Parameters offer a more refined method for predicting solubility by breaking down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar HSPs are likely to be miscible. The distance (Ra) between the HSPs of a solute and a solvent in "Hansen space" can be calculated, with smaller distances indicating higher affinity.[5]

While experimentally determined HSPs for this compound are not available, we can estimate them using the group contribution method. By combining the known HSPs of its constituent parts, triphenylmethane and propionic acid, we can approximate the HSPs for the entire molecule.

Estimated Hansen Solubility Parameters for this compound:

ParameterEstimated Value (MPa⁰·⁵)
δD (Dispersion)~18.5
δP (Polar)~5.0
δH (Hydrogen Bonding)~7.0

The following table presents the HSPs for a range of common organic solvents. The calculated distance (Ra) from the estimated HSPs of this compound provides a semi-quantitative prediction of solubility.

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)Ra (Predicted Affinity)Predicted Solubility
Hexane 14.90.00.0HighLow
Toluene 18.01.42.0LowModerate
Dichloromethane 17.07.37.1LowHigh
Acetone 15.510.47.0ModerateModerate
Ethyl Acetate 15.85.37.2LowHigh
Ethanol 15.88.819.4HighModerate
Methanol 14.712.322.3HighModerate
DMF 17.413.711.3ModerateHigh
DMSO 18.416.410.2ModerateHigh

Experimental Determination of Solubility: A Practical Guide

Given the predictive nature of the above analysis, experimental verification is crucial for any research application. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.

Isothermal Shake-Flask Solubility Determination Protocol

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_stock Prepare Stock Solution & Standards analyze Analyze by HPLC prep_stock->analyze Calibration Curve prep_excess Add Excess Solid to Vials prep_solvent Add Known Volume of Solvent prep_excess->prep_solvent equilibrate Incubate at Constant Temperature (e.g., 24-72 hours) prep_solvent->equilibrate centrifuge Centrifuge (optional) equilibrate->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Steps:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., a small amount of the test solvent or a compatible strong solvent) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is critical to ensure that equilibrium with a saturated solution has been reached.

    • Accurately add a known volume or mass of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath.

    • Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established (i.e., the measured concentration does not change over time).

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifugation can be used to facilitate this process.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted samples and the standard solutions by HPLC.

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the peak area (or height) from the HPLC analysis of the standard solutions against their known concentrations.

    • Use the calibration curve to determine the concentration of this compound in the diluted samples.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound, and understanding these can aid in solvent selection and process optimization.

Temperature

For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will favor the endothermic process, leading to higher solubility. This relationship should be experimentally determined for systems where temperature control is critical.

Solvent Polarity and Hydrogen Bonding Capability

As discussed, the polarity and hydrogen bonding capacity of the solvent are critical. A solvent that can effectively interact with both the nonpolar trityl group and the polar carboxylic acid group will exhibit the highest solvating power.

Steric Hindrance

The bulky triphenylmethyl group can create steric hindrance, potentially affecting the accessibility of the carboxylic acid group for solvation by solvent molecules. This steric hindrance may also influence the formation of carboxylic acid dimers, which in turn can affect solubility. In some cases, bulky groups can disrupt crystal lattice formation, which could lead to increased solubility.

G trityl Triphenylmethyl Group (Nonpolar, Bulky) nonpolar_int Nonpolar Interactions trityl->nonpolar_int Favors cooh Carboxylic Acid Group (Polar, H-Bonding) polarity Polarity cooh->polarity Favors h_bonding Hydrogen Bonding cooh->h_bonding Favors solubility Solubility polarity->solubility h_bonding->solubility nonpolar_int->solubility

Caption: Key Factors Influencing the Solubility of this compound.

Conclusion and Future Directions

The solubility of this compound in organic solvents is a complex interplay of its unique molecular structure and the properties of the solvent. While a lack of extensive published quantitative data necessitates a predictive and experimental approach, the principles outlined in this guide provide a robust framework for researchers. By understanding the opposing influences of the bulky nonpolar trityl group and the polar carboxylic acid moiety, and by employing systematic experimental methods, scientists can effectively navigate the solubility landscape of this versatile compound.

Future work in this area should focus on the systematic experimental determination of the solubility of this compound in a broad range of solvents and at various temperatures. This data would be invaluable for the scientific community and would allow for the refinement of predictive models, such as the Hansen Solubility Parameters, for this and structurally related molecules.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585. [Link]

  • Hansen, C. M. (2007). Hansen solubility parameters: A user's handbook. CRC press.
  • Wikipedia. Hansen solubility parameter. [Link]

  • CK-12 Foundation. (2023). Physical Properties of Carboxylic Acids. [Link]

  • eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. In Basics of GOB Chemistry. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubChem. Triphenylmethane. National Center for Biotechnology Information. [Link]

  • FasterCapital. (2023). The Concept Of Steric Hindrance In Chemistry. [Link]

  • Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 3,3,3-Triphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 3,3,3-triphenylpropionic acid, a compound of interest in various chemical research and development applications. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and characterization of this molecule. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this compound.

Molecular Structure and Overview

This compound, with the chemical formula C₂₁H₁₈O₂, possesses a unique structure featuring a carboxylic acid moiety attached to an ethyl chain that is substituted with three phenyl groups on the terminal carbon.[1][2][3] This arrangement gives rise to distinct spectroscopic signatures that are invaluable for its identification and characterization. The molecular weight of this compound is approximately 302.37 g/mol .[2][3]

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the three phenyl groups, the methylene protons of the propionic acid chain, and the acidic proton of the carboxylic acid group.

Proton Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH)~10-12Singlet (broad)1H
Aromatic (Ar-H)~7.1-7.4Multiplet15H
Methylene (-CH₂-)~3.5Singlet2H

Interpretation:

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded and appears as a broad singlet in the downfield region of the spectrum, typically between 10 and 12 ppm.[4] This broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons: The fifteen protons of the three phenyl groups give rise to a complex multiplet in the aromatic region (approximately 7.1-7.4 ppm).[5][6][7][8] The overlapping signals are due to the similar chemical environments of the ortho, meta, and para protons.

  • Methylene Protons: The two protons of the methylene group adjacent to the quaternary carbon appear as a singlet around 3.5 ppm. The absence of coupling indicates that the adjacent carbon has no protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Chemical Shift (δ, ppm)
Carbonyl (-C=O)~178
Quaternary (-C(Ph)₃)~58
Methylene (-CH₂-)~45
Aromatic (ipso)~145
Aromatic (ortho, meta, para)~126-130

Interpretation:

  • Carbonyl Carbon: The carbon of the carbonyl group in the carboxylic acid is significantly deshielded and appears at approximately 178 ppm.[4]

  • Quaternary Carbon: The quaternary carbon atom bonded to the three phenyl groups is observed around 58 ppm.

  • Methylene Carbon: The methylene carbon adjacent to the carbonyl group resonates at about 45 ppm.

  • Aromatic Carbons: The aromatic carbons show a series of signals in the 126-145 ppm range.[6][7] The ipso-carbons (the carbons directly attached to the rest of the molecule) are typically found at the downfield end of this range (~145 ppm), while the ortho, meta, and para carbons appear between 126 and 130 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for the carboxylic acid and aromatic groups.[2][9][10]

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-HStretching2500-3300Broad, Strong
Aromatic C-HStretching3000-3100Sharp, Medium
Carbonyl C=OStretching1680-1720Strong, Sharp
Aromatic C=CStretching1450-1600Medium
C-OStretching1210-1320Medium
O-HBending910-950Broad, Medium

Interpretation:

  • O-H Stretch: A very broad and strong absorption band is observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[11][12][13]

  • C-H Stretch: Sharp peaks between 3000 and 3100 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic rings.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group in the carboxylic acid.[4][11][12]

  • C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings.

  • C-O Stretch and O-H Bend: The spectrum also shows bands for the C-O stretching (1210-1320 cm⁻¹) and O-H bending (910-950 cm⁻¹) vibrations of the carboxylic acid group.[11]

Caption: Experimental Workflow for IR Analysis

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and several characteristic fragment ions.

Expected Fragmentation:

  • Molecular Ion (M⁺): m/z = 302

  • Loss of COOH: [M - COOH]⁺, m/z = 257

  • Triphenylmethyl Cation (Trityl Cation): [C(C₆H₅)₃]⁺, m/z = 243 (often the base peak)[1]

  • Phenyl Cation: [C₆H₅]⁺, m/z = 77

Interpretation:

The molecular ion peak at m/z 302 confirms the molecular weight of the compound.[2] A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, which would result in a peak at m/z 257. The most prominent peak in the spectrum is often the triphenylmethyl (trityl) cation at m/z 243, which is a very stable carbocation.[1] The presence of a peak at m/z 77 is indicative of the phenyl group.

MS_Fragmentation M [M]⁺˙ m/z = 302 F1 [M - COOH]⁺ m/z = 257 M->F1 - COOH F2 [C(C₆H₅)₃]⁺ m/z = 243 M->F2 - CH₂COOH F3 [C₆H₅]⁺ m/z = 77 F2->F3 - C₁₃H₁₀

Caption: Proposed Mass Spectrometry Fragmentation Pathway

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key carboxylic acid and aromatic functional groups, and the mass spectrum confirms the molecular weight and provides insight into the molecule's fragmentation behavior. This detailed spectroscopic analysis serves as a crucial reference for scientists and researchers working with this compound.

References

  • PrepChem. (n.d.). Synthesis of this compound.
  • The Royal Society of Chemistry. (n.d.).
  • University of Calgary. (n.d.). IR: carboxylic acids.
  • JoVE. (2023, April 30).
  • Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
  • Abraham, R. J., et al. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing.
  • Max, J.-J., & Chapados, C. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts.
  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids.
  • Bachrach, S. (2010, May 4).
  • ChemicalBook. (n.d.). This compound(900-91-4) 13C NMR spectrum.
  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2024, March 17). 15.
  • PubChem. (n.d.). This compound.
  • YouTube. (2021, October 6).
  • NIST. (n.d.). This compound.
  • SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum.
  • Sigma-Aldrich. (n.d.). This compound 97.
  • SpectraBase. (n.d.). This compound - Optional[1H NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). 3,3-Diphenylpropionic acid(606-83-7) 1H NMR spectrum.
  • SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum.
  • ChemicalBook. (n.d.). 3-Phenylpropionic acid(501-52-0) 13C NMR spectrum.
  • ResearchGate. (2025, August 6).
  • Sigma-Aldrich. (n.d.). This compound 97 900-91-4.
  • Chem-Impex. (n.d.). 3-Phenylpropionic acid.
  • MassBank. (2007, July 7). Phenylpropanoic acids.
  • Google Patents. (n.d.). US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid.

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3,3,3-Triphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3,3,3-triphenylpropionic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the compound's chemical shifts, offers a detailed (predicted) spectral assignment, and presents a robust, field-proven protocol for acquiring high-quality ¹³C NMR data.

Introduction: The Structural Significance of this compound

This compound, also known as tritylacetic acid, is a carboxylic acid featuring a bulky triphenylmethyl (trityl) group attached to the alpha-carbon. This unique sterically hindered structure makes it an interesting scaffold in medicinal chemistry and materials science. Understanding its three-dimensional structure and electronic environment is paramount for predicting its reactivity and interactions. ¹³C NMR spectroscopy is an unparalleled, non-destructive technique for providing a detailed map of the carbon framework of a molecule.[1] The chemical shift (δ) of each carbon atom is exquisitely sensitive to its local electronic environment, offering profound insights into the molecular structure.[1]

This guide is structured to provide not just data, but a causal understanding of the spectral features of this compound, enabling researchers to apply these principles to their own structural elucidation challenges.

Molecular Structure and Predicted ¹³C NMR Spectral Data

Due to the absence of a publicly available, peer-reviewed, and fully assigned experimental ¹³C NMR dataset for this compound, this guide utilizes a highly reliable predicted spectrum. The prediction was generated using advanced computational algorithms that are widely accepted in the scientific community for their accuracy.[2] This predicted data is presented alongside experimental data for related compounds to provide context and validation.

Molecular Structure with Carbon Numbering

To facilitate a clear discussion of the ¹³C NMR assignments, the carbon atoms of this compound are systematically numbered as shown in the diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 50-100 mg of This compound prep2 Dissolve in ~0.7 mL of CDCl₃ containing 0.03% TMS prep1->prep2 prep3 Filter solution through a pipette with glass wool into a clean NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock on CDCl₃ signal and shim acq1->acq2 acq3 Set up ¹³C experiment parameters (e.g., pulse program, spectral width) acq2->acq3 acq4 Acquire data (zg) with sufficient scans (e.g., 1024-4096 for good S/N) acq3->acq4 proc1 Apply Fourier Transform (efp) acq4->proc1 proc2 Phase correct the spectrum (apk) proc1->proc2 proc3 Reference spectrum to TMS at 0.0 ppm proc2->proc3 proc4 Integrate peaks and label chemical shifts proc3->proc4

Caption: Standard workflow for ¹³C NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum. The concentration must be sufficient for the low-sensitivity ¹³C nucleus, and any particulate matter must be removed to avoid magnetic field distortions.

    • Procedure:

      • Accurately weigh 50-100 mg of high-purity this compound into a clean, dry vial. A higher concentration is generally better for ¹³C NMR due to its low natural abundance and sensitivity. [3] 2. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard. [4]CDCl₃ is a suitable solvent for this non-polar compound.

      • Gently agitate the vial until the solid is completely dissolved.

      • Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, dry 5 mm NMR tube to remove any dust or undissolved particles.

      • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Rationale: The instrument must be tuned to the ¹³C frequency, and the magnetic field must be homogenized (shimmed) to ensure sharp, symmetrical peaks. Due to the low signal-to-noise (S/N) ratio of ¹³C NMR, a sufficient number of scans must be acquired.

    • Procedure:

      • Insert the sample into the NMR spectrometer.

      • Lock the spectrometer field onto the deuterium signal of the CDCl₃ solvent.

      • Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.

      • Load a standard proton-decoupled ¹³C NMR experiment. Typical parameters on a 400 MHz spectrometer would include:

        • Pulse Program: zgpg30 (or similar, for quantitative measurements with a 30° pulse and power gating).

        • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

        • Acquisition Time: ~1-2 seconds.

        • Relaxation Delay (d1): ~2 seconds. A longer delay may be needed to accurately integrate quaternary carbons.

        • Number of Scans (ns): Start with 1024 scans and increase as needed to achieve the desired S/N ratio.

      • Initiate data acquisition by typing zg. [5]

  • Data Processing:

    • Rationale: The raw data (Free Induction Decay, or FID) must be mathematically converted into a frequency-domain spectrum, which is then phased and referenced for accurate analysis.

    • Procedure:

      • Once the acquisition is complete, apply an exponential multiplication function (line broadening of ~1-2 Hz) to improve the S/N ratio, followed by a Fourier Transform (efp). [5] 2. Perform automatic or manual phase correction to ensure all peaks are in the positive absorptive phase (apk). [5] 3. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. If TMS is not present, the CDCl₃ solvent signal can be referenced to 77.16 ppm.

      • Integrate the signals and label the peak chemical shifts for final analysis and reporting.

Conclusion

This technical guide has provided a detailed framework for understanding and acquiring the ¹³C NMR spectrum of this compound. By combining a reliable predicted spectrum with fundamental NMR principles and comparative data from analogous structures, a confident assignment of all carbon signals has been achieved. The provided experimental protocol offers a robust and validated methodology for researchers to obtain high-quality data in their own laboratories. A thorough grasp of these spectral features is indispensable for any scientist working with this compound or related sterically hindered molecular architectures.

References

  • ResearchGate. (n.d.). 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved January 12, 2026, from [Link]

  • Chemistry Stack Exchange. (2017, April 30). 13C NMR of bromobenzene ipso carbon shielding. Retrieved January 12, 2026, from [Link]

  • University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved January 12, 2026, from [Link]

  • Technion. (n.d.). 13 Carbon NMR. Retrieved January 12, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Additivity Parameters for 13C Chemical Shifts in Substituted Benzenes. Retrieved January 12, 2026, from [Link]

  • University POLITEHNICA of Bucharest. (n.d.). C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. Retrieved January 12, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 12, 2026, from [Link]

  • J. Heyrovsky Institute of Physical Chemistry. (1993). Prediction of 13C NMR Chemical Shifts by Neural Networks in a Series of Monosubstituted Benzenes. Retrieved January 12, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts of the quaternary carbon bearing the OOH and OH group. Retrieved January 12, 2026, from [Link]

  • SpectraBase. (n.d.). Triphenylmethane - Optional[13C NMR] - Chemical Shifts. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 12, 2026, from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental and predicted 13 C NMR chemical shifts of compounds 1-3. Retrieved January 12, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved January 12, 2026, from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved January 12, 2026, from [Link]

  • SpectraBase. (n.d.). Triphenyl methanethiol - Optional[13C NMR] - Chemical Shifts. Retrieved January 12, 2026, from [Link]

  • University of Notre Dame. (n.d.). 13C-NMR Protocol for beginners AV-400. Retrieved January 12, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 12, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved January 12, 2026, from [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved January 12, 2026, from [Link]

  • ACS Publications. (2016, September 15). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. Retrieved January 12, 2026, from [Link]

  • NIH - National Center for Biotechnology Information. (2025, September 7). Rapid 13C Solid-State Quantitative NMR Method for Multiple Physical and Chemical Analyses of Cocoa-Based Products: Proof of Concept. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025, August 5). Solid‐state 13C‐NMR dipolar dephasing experiments for quantifying protonated and non‐protonated carbon in soil organic matter and model systems. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2025, August 6). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to the FT-IR Analysis of 3,3,3-Triphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 3,3,3-Triphenylpropionic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this sterically hindered carboxylic acid.

Introduction: The Significance of Vibrational Spectroscopy for this compound

This compound, with the chemical formula C₂₁H₁₈O₂[1][2][3], is a fascinating molecule characterized by a bulky triphenylmethyl (trityl) group attached to a propionic acid moiety. This unique structure, featuring a carboxylic acid functional group and multiple phenyl rings, makes FT-IR spectroscopy an exceptionally powerful tool for its characterization. FT-IR probes the vibrational modes of molecules, providing a distinct "fingerprint" that can be used for identification, purity assessment, and structural elucidation. The specific frequencies at which the functional groups in this compound absorb infrared radiation are directly correlated to their bond strengths and molecular environment.

This guide will explore the nuances of obtaining and interpreting a high-quality FT-IR spectrum of this compound, emphasizing the causal relationship between its structure and its vibrational spectrum.

Experimental Methodology: A Self-Validating Protocol

The acquisition of a reliable FT-IR spectrum is contingent upon a meticulously executed experimental protocol. For a solid sample like this compound, several techniques are available, each with its own set of advantages and considerations. Attenuated Total Reflectance (ATR) FT-IR spectroscopy is often the preferred method due to its minimal sample preparation and high reproducibility.[4][5][6][7][8]

Instrumentation and Sample Preparation

A modern FT-IR spectrometer equipped with an ATR accessory, typically featuring a diamond or zinc selenide crystal, is ideal for this analysis.[9] The high refractive index of these crystals is crucial for generating the evanescent wave that penetrates the sample.[4][5][9]

Protocol for ATR-FT-IR Analysis:

  • Crystal Cleaning: Meticulously clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe to remove any residues from previous analyses. A background spectrum of the clean, empty crystal should be acquired to ensure no interfering signals are present.

  • Sample Application: Place a small amount of crystalline this compound powder directly onto the center of the ATR crystal.[10]

  • Pressure Application: Apply consistent and firm pressure using the instrument's pressure clamp. This ensures intimate contact between the sample and the crystal surface, which is critical for obtaining a strong, high-quality spectrum.[9][10] Insufficient contact will result in weak and potentially distorted absorption bands.

  • Data Acquisition: Collect the FT-IR spectrum over a standard mid-IR range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) is recommended to improve the signal-to-noise ratio.

  • Post-Analysis Cleaning: After the measurement, release the pressure clamp, remove the sample, and thoroughly clean the ATR crystal as described in step 1.

Alternative Sampling Techniques

While ATR is highly recommended, other methods can be employed:

  • Potassium Bromide (KBr) Pellet: This traditional technique involves grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent pellet.[6][10][11] This method requires careful sample preparation to avoid scattering effects and moisture contamination.

  • Thin Solid Film: A dilute solution of the compound in a volatile solvent can be deposited onto an IR-transparent window (e.g., a salt plate), and the spectrum is measured after the solvent has evaporated.[12]

The choice of method can subtly influence the resulting spectrum; however, the fundamental peak positions should remain consistent.

G Experimental Workflow for ATR-FT-IR Analysis cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_post Post-Analysis A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Collect Spectrum (4000-400 cm⁻¹) D->E F Co-add Scans (e.g., 32) E->F G Process Data (e.g., Baseline Correction) F->G H Clean ATR Crystal G->H

Caption: A flowchart illustrating the key steps in the ATR-FT-IR analysis of a solid sample.

Spectral Interpretation: Decoding the Molecular Vibrations

The FT-IR spectrum of this compound is rich with information, dominated by the characteristic absorptions of its carboxylic acid and phenyl functional groups. A reference spectrum can be found in the NIST WebBook.[1]

The Carboxylic Acid Group Vibrations

The carboxylic acid moiety gives rise to some of the most prominent and diagnostic bands in the spectrum:

  • O-H Stretching: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹.[13] This extensive broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state. This band often overlaps with the C-H stretching vibrations.

  • C=O Stretching: A strong, sharp absorption band will appear in the range of 1760-1690 cm⁻¹.[13][14] The exact position is sensitive to the molecular environment and hydrogen bonding. For a dimeric carboxylic acid, this peak is typically found around 1710 cm⁻¹.

  • C-O Stretching and O-H Bending: Coupled vibrations involving the C-O stretch and in-plane O-H bend usually result in bands between 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹, respectively.[13]

The Phenyl Group Vibrations

The three phenyl rings of the trityl group contribute a series of characteristic absorptions:

  • Aromatic C-H Stretching: These vibrations give rise to sharp, medium-intensity bands just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ region).[15][16][17]

  • Aromatic C=C Stretching: In-ring carbon-carbon stretching vibrations produce a set of characteristic sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[15][16]

  • C-H Out-of-Plane Bending: Strong absorption bands in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds.[15] The exact position and number of these bands can sometimes provide information about the substitution pattern of the aromatic ring.

Aliphatic C-H Vibrations

The methylene (-CH₂-) group of the propionic acid backbone will also exhibit characteristic vibrations:

  • C-H Stretching: These will appear as weaker bands just below 3000 cm⁻¹ (typically in the 2960-2850 cm⁻¹ range).

Caption: Chemical structure of this compound highlighting the key functional groups.

Summary of Key FT-IR Data

The following table summarizes the expected key absorption bands for this compound and their corresponding vibrational assignments.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3300-2500Strong, Very BroadO-H Stretch (H-bonded)Carboxylic Acid
3100-3000Medium, Sharp=C-H StretchAromatic
2960-2850Weak to Medium-C-H StretchAliphatic (CH₂)
~1710Strong, SharpC=O Stretch (Dimer)Carboxylic Acid
1600-1450Medium to Weak, SharpC=C In-Ring StretchAromatic
1440-1395MediumO-H In-Plane BendCarboxylic Acid
1320-1210MediumC-O StretchCarboxylic Acid
900-675StrongC-H Out-of-Plane BendAromatic

Conclusion

FT-IR spectroscopy provides an invaluable analytical method for the rapid and non-destructive characterization of this compound. By following a robust experimental protocol, such as the ATR technique detailed herein, a high-quality spectrum can be reliably obtained. The interpretation of this spectrum, guided by an understanding of the characteristic vibrational frequencies of carboxylic acids and aromatic compounds, allows for unambiguous confirmation of the compound's identity and key structural features. This guide serves as a foundational resource for scientists leveraging FT-IR spectroscopy in their research and development involving this and structurally related molecules.

References

  • Sample preparation for FT-IR. (n.d.). Retrieved from University of Colorado Boulder, Department of Chemistry and Biochemistry. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]

  • IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. [Link]

  • This compound. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. [Link]

  • ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. [Link]

  • IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. [Link]

  • This compound. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). Bruker. [Link]

  • El-Azhary, A. A. (2007). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 45(5), 389-393. [Link]

  • Ishikita, H., & Saito, K. (2014). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 118(1), 15-22. [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Guide to FT-IR Spectroscopy. (n.d.). Bruker. [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. [Link]

  • This compound. (n.d.). SpectraBase. [Link]

  • Spectroscopy of Aromatic Compounds. (2024, September 26). Chemistry LibreTexts. [Link]

  • This compound. (n.d.). MySkinRecipes. [Link]

  • FT-NIR spectra of some pure aromatic compounds, recorded to help... (n.d.). ResearchGate. [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2020, August 7). ResearchGate. [Link]

  • Kross, R. D., Fassel, V. A., & Margoshes, M. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 78(7), 1332–1335. [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (n.d.). IOSR Journal of Applied Physics. [Link]

  • Study of the composition of aromatic hydrocarbons using IR spectroscopy. (2023, December 11). International Journal of Advanced Scientific Research. [Link]

  • This compound. (n.d.). SpectraBase. [Link]

Sources

Mass spectrometry fragmentation of 3,3,3-Triphenylpropionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3,3,3-Triphenylpropionic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound (C₂₁H₁₈O₂, MW: 302.37 g/mol ). As a molecule featuring a carboxylic acid function and a sterically demanding, electronically significant triphenylmethyl (trityl) group, its fragmentation patterns offer valuable insights into fundamental principles of mass spectrometry. This document is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation. We will explore the distinct fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) conditions, detailing the mechanistic rationale behind the formation of key fragment ions.

Introduction: The Structural Context of this compound

This compound is an organic compound characterized by a propionic acid chain attached to a quaternary carbon bearing three phenyl groups.[1][2][3] This unique structure presents two key features that dictate its behavior in a mass spectrometer:

  • The Carboxylic Acid Group: A polar, acidic functional group that is a primary site for ionization and directs characteristic fragmentation pathways, including the loss of neutral molecules like water or carbon dioxide.[4][5]

  • The Triphenylmethyl (Trityl) Group: This bulky substituent is the precursor to the triphenylmethyl cation, one of the most stable carbocations known to organic chemistry.[6] Its exceptional stability, derived from the extensive delocalization of the positive charge across the π-systems of the three phenyl rings, is the single most dominant factor in the fragmentation of the parent molecule, particularly under high-energy conditions.

Understanding the interplay between these two structural motifs is critical to interpreting the mass spectrum and confirming the molecule's identity.

Electron Ionization (EI) Fragmentation: The Dominance of the Trityl Cation

Electron Ionization (EI) subjects the analyte to a high-energy electron beam (typically 70 eV), inducing ionization to a radical cation (M•+) and imparting significant internal energy that drives extensive fragmentation.[7][8] The resulting mass spectrum is a rich fingerprint of the molecule's structure.

The primary fragmentation event for this compound is the cleavage of the Cβ-Cγ bond (the bond between the methylene carbon and the quaternary trityl carbon). This is an example of α-cleavage relative to the phenyl groups, but more importantly, it is the pathway that leads to the formation of the extraordinarily stable triphenylmethyl (trityl) cation, [C(C₆H₅)₃]⁺ . This ion is observed at m/z 243 and its overwhelming stability ensures that it is the base peak (the most intense peak) in the EI spectrum.[1]

While other fragmentation pathways common to carboxylic acids exist, they are significantly less favored. For instance, losses of •OH (17 Da) or •COOH (45 Da) from the molecular ion are typically observed for simpler aromatic acids but are minor pathways here due to the energetic favorability of forming the trityl cation.[4]

A noteworthy point is the absence of a McLafferty rearrangement. This common fragmentation pathway for carbonyl-containing compounds requires the presence of an abstractable hydrogen atom on the γ-carbon.[9][10][11] In this compound, the β-carbon is the quaternary carbon of the trityl group, and there are no γ-hydrogens, making this rearrangement impossible.

Key EI Fragmentation Data
m/zProposed Ion StructureMechanistic Notes
302[C₂₁H₁₈O₂]•+Molecular Ion (M•+) : The radical cation of the intact molecule. Often of low abundance due to rapid fragmentation.
257[(C₆H₅)₃CCH₂]⁺[M - COOH]⁺ : Loss of the carboxyl radical (•COOH, 45 Da). A minor pathway.
243[(C₆H₅)₃C]⁺Base Peak : Formation of the triphenylmethyl (trityl) cation. This fragment's exceptional resonance stability makes this the most favorable fragmentation pathway.
165[C₁₃H₉]⁺[Trityl - C₆H₆]⁺ : Loss of a neutral benzene molecule (78 Da) from the trityl cation, likely forming a fluorenyl-type cation.
77[C₆H₅]⁺Phenyl Cation : Represents a fragment of the parent structure.
EI Fragmentation Workflow

EI_Fragmentation cluster_source Ion Source (70 eV) M This compound (M) M_ion [M]•+ m/z 302 M->M_ion - e⁻ Trityl_ion Triphenylmethyl Cation (Base Peak) m/z 243 M_ion->Trityl_ion - •CH₂COOH (59 Da) [Major Pathway] M_minus_COOH [M - COOH]+ m/z 257 M_ion->M_minus_COOH - •COOH (45 Da) [Minor Pathway] Fluorenyl_ion Fluorenyl-type Cation m/z 165 Trityl_ion->Fluorenyl_ion - C₆H₆ (78 Da)

Caption: Primary EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) Tandem MS: Probing with Controlled Energy

Electrospray Ionization (ESI) is a soft ionization technique that generates intact molecular ions with very little fragmentation, making it ideal for determining molecular weight.[12][13] Structural information is obtained by selecting the precursor ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of these even-electron ions proceeds via different, often lower-energy, pathways than the radical cations formed in EI.

Positive-Ion ESI-MS/MS ([M+H]⁺)

In positive ion mode, the molecule is protonated, typically at the carbonyl oxygen, to form the [M+H]⁺ ion at m/z 303 . CID of this precursor ion primarily involves the loss of small, stable neutral molecules.

  • Loss of Water: The most common initial fragmentation is the loss of water (H₂O, 18 Da) from the protonated carboxylic acid to form a stable acylium ion at m/z 285 .

  • Formation of Trityl Cation: Subsequent or competing fragmentation involves the loss of the entire acetic acid side chain (CH₃COOH, 60 Da) to yield the highly stable trityl cation at m/z 243 . This pathway is very favorable due to the stability of the resulting cation.

Positive-Ion ESI-MS/MS Workflow

ESI_Pos_Fragmentation cluster_CID Collision-Induced Dissociation M_H_ion [M+H]+ m/z 303 Acylium_ion Acylium Ion [M+H - H₂O]+ m/z 285 M_H_ion->Acylium_ion - H₂O (18 Da) Trityl_ion Triphenylmethyl Cation m/z 243 M_H_ion->Trityl_ion - CH₃COOH (60 Da) ESI_Neg_Fragmentation cluster_CID Collision-Induced Dissociation M_minus_H_ion [M-H]⁻ m/z 301 Carbanion Carbanion [M-H - CO₂]⁻ m/z 257 M_minus_H_ion->Carbanion - CO₂ (44 Da)

Caption: ESI-MS/MS fragmentation of the [M-H]⁻ ion.

Experimental Protocols: A Self-Validating Approach

To ensure trustworthy and reproducible data, the following protocols are recommended.

GC-MS for EI Analysis

This method is suitable for analyzing the fragmentation pattern under high-energy electron ionization.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~10 µg/mL.

    • Self-Validation Check: Include a solvent blank injection to ensure no carryover or system contamination.

  • Instrumentation & Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Injector: Split/splitless, 280 °C, 1 µL injection volume, 20:1 split ratio.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

    • Mass Spectrometer: Agilent 5977 MS or equivalent single quadrupole.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Source Temp: 230 °C.

    • MS Quad Temp: 150 °C.

    • Scan Range: m/z 40-450.

    • Self-Validation Check: Before sample analysis, perform an autotune and verify the spectrum of a known standard (e.g., PFTBA) to confirm mass accuracy and instrument performance.

LC-MS/MS for ESI Analysis

This method is ideal for determining molecular weight and obtaining structurally informative fragments through controlled collision energy.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in 50:50 acetonitrile:water.

    • Dilute to a final concentration of ~1 µg/mL using the initial mobile phase composition.

    • Self-Validation Check: Filter the final sample through a 0.22 µm syringe filter to prevent clogging of the LC system.

  • Instrumentation & Parameters:

    • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) / Water + 5 mM Ammonium Acetate (for negative mode).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) / Acetonitrile (for negative mode).

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Mass Spectrometer: Sciex Triple Quad 6500 or Thermo Orbitrap or equivalent.

    • Ion Source: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: +4.5 kV (positive), -3.5 kV (negative).

    • MS¹ Scan: m/z 100-400 to find precursor ions ([M+H]⁺ at 303, [M-H]⁻ at 301).

    • MS² Scan (Product Ion Scan): Isolate precursor ions (m/z 303 or 301) and apply varying collision energies (e.g., ramp from 10-40 eV) to generate a fragmentation spectrum.

    • Self-Validation Check: Infuse a known standard (e.g., reserpine for positive mode, taurocholic acid for negative mode) to confirm mass accuracy and sensitivity prior to the analytical run.

Conclusion

The mass spectrometric fragmentation of this compound is a textbook example of how molecular stability governs fragmentation pathways. Under high-energy EI conditions, the molecule readily undergoes cleavage to form the exceptionally stable triphenylmethyl (trityl) cation (m/z 243), which dominates the spectrum as the base peak. Under the gentler conditions of ESI-MS/MS, fragmentation is more controlled, proceeding through predictable losses of small neutral molecules like water from the [M+H]⁺ ion and carbon dioxide from the [M-H]⁻ ion. A comprehensive understanding of these distinct pathways allows for the confident structural confirmation of this and related compounds.

References

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Whitman College. Available at: [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Retrieved from: [Link]

  • Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from: [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from: [Link]

  • Chemistry LibreTexts. (2022). 6.3: Rearrangement. Retrieved from: [Link]

  • Chemistry Notes. (2020). McLafferty rearrangement: Definition, easy mechanism, example. Retrieved from: [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from: [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69. Retrieved from: [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook, SRD 69. Retrieved from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from: [Link]

  • Kessner, S. A., & Volmer, D. A. (2011). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 30(5), 859-880. Available at: [Link]

  • Doceri. (2014). Reactions of Triphenylmethyl Cation. YouTube. Retrieved from: [Link]

  • Turecek, F. (2012). Renaissance of Cation-Radicals in Mass Spectrometry. Journal of the Mass Spectrometry Society of Japan, 60(5), 143-148. Available at: [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Retrieved from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3,3,3-Triphenylpropionic Acid from Triphenylcarbinol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the synthesis of 3,3,3-triphenylpropionic acid, a valuable intermediate in organic and medicinal chemistry.[1] The process commences with the readily available tertiary alcohol, triphenylcarbinol. We will explore the nuanced reaction mechanism, provide a field-proven experimental protocol, and detail the critical parameters that ensure a successful and high-purity yield.

Strategic Overview: The Chemical Rationale

The conversion of triphenylcarbinol to this compound is an elegant transformation that leverages fundamental principles of carbocation stability and nucleophilic addition. The overall strategy involves the reaction of triphenylcarbinol with malonic acid at elevated temperatures.[2] This process can be conceptually dissected into three core mechanistic stages: formation of a stable carbocation, nucleophilic attack by malonic acid, and subsequent in-situ decarboxylation.

The Reaction Mechanism: A Stepwise Analysis

The success of this synthesis is fundamentally rooted in the extraordinary stability of the triphenylmethyl (trityl) carbocation, which dictates the reaction pathway.

Step 1: Generation of the Triphenylmethyl (Trityl) Carbocation

Under the thermal conditions of the reaction, triphenylcarbinol undergoes an acid-catalyzed dehydration. Although no strong acid is added, malonic acid itself can serve as a proton source, or the reaction can be initiated by heat. The hydroxyl group of triphenylcarbinol is protonated, forming a good leaving group (water). The subsequent loss of water generates the triphenylmethyl carbocation.[3][4]

This cation is not a fleeting intermediate; its stability is remarkable. The positive charge on the central carbon is extensively delocalized across the π-systems of the three phenyl rings through resonance.[5][6][7][8][9] This delocalization spreads the charge over ten carbon atoms, drastically lowering the energy of the cation and making its formation highly favorable.[8][9] In solution, the formation of the trityl cation is often accompanied by the appearance of an intense yellow color.[10][11][12]

Step 2: Nucleophilic Attack by Malonic Acid

The highly electrophilic central carbon of the trityl cation is susceptible to attack by a nucleophile. In this synthesis, malonic acid serves this role. This stage of the reaction is analogous to a Knoevenagel condensation, which involves the nucleophilic addition of an active hydrogen compound to a carbonyl group or, in this case, a carbocation.[13] The active methylene group of malonic acid provides the nucleophilic carbon, which attacks the carbocation to form a new carbon-carbon bond. This results in the formation of a key, albeit transient, intermediate: 2-(triphenylmethyl)malonic acid.

Step 3: Thermal Decarboxylation

The final step is a decarboxylation, a reaction where a carboxyl group is removed with the release of carbon dioxide (CO₂).[14] Malonic acid and its derivatives, which are β-dicarboxylic acids, are particularly prone to decarboxylation upon heating.[15] The reaction proceeds through a cyclic, six-membered transition state, leading to the formation of an enol intermediate which rapidly tautomerizes to the more stable carboxylic acid product.[16][17] This spontaneous loss of CO₂ from the 2-(triphenylmethyl)malonic acid intermediate drives the reaction to completion, yielding the final desired product, this compound.

Experimental Protocol and Workflow

This section provides a detailed, step-by-step methodology for the synthesis. Adherence to these steps is critical for achieving a high yield and purity.

Experimental Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Triphenylcarbinol Triphenylcarbinol ReactionVessel Combine Reactants Heat to 170°C for 3 hours Triphenylcarbinol->ReactionVessel MalonicAcid Malonic Acid MalonicAcid->ReactionVessel Intermediate Formation of Trityl Cation & Nucleophilic Attack ReactionVessel->Intermediate Step 1 & 2 Decarboxylation In-situ Decarboxylation (CO₂ release) Intermediate->Decarboxylation Step 3 Cooling Cool Reaction Mixture Decarboxylation->Cooling Dissolution Dissolve in Organic Solvent (e.g., Diethyl Ether) Cooling->Dissolution Washing Wash with Water (Removes excess Malonic Acid) Dissolution->Washing Drying Dry Organic Layer (e.g., Anhydrous MgSO₄) Washing->Drying Filtration Filter and Concentrate Drying->Filtration Recrystallization Recrystallize from suitable solvent Filtration->Recrystallization FinalProduct Pure this compound Recrystallization->FinalProduct

Caption: Workflow for the synthesis of this compound.

Materials and Reagents
CompoundMolar Mass ( g/mol )Stoichiometric RatioNotes
Triphenylcarbinol260.331 partStarting material
Malonic Acid104.062 partsReagent and proton source
This compound302.37-Product; M.P. 180-182 °C
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 part triphenylcarbinol with 2 parts malonic acid.[2] For example, use 10.0 g of triphenylcarbinol and 8.0 g of malonic acid.

  • Heating: Immerse the flask in a heating mantle and heat the mixture to 170 °C. Maintain this temperature for three hours.[2] The mixture will melt and bubble as carbon dioxide evolves.

  • Cooling and Dissolution: After three hours, remove the heat source and allow the reaction mixture to cool to room temperature. The mixture will solidify upon cooling. Dissolve the crude solid in approximately 100 mL of diethyl ether.

  • Workup: Transfer the ethereal solution to a separatory funnel. Wash the solution twice with 50 mL portions of water to remove any unreacted malonic acid. Subsequently, wash with 50 mL of brine.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as a mixture of ethanol and water or toluene, to obtain pure, crystalline this compound.

  • Characterization: Confirm the identity and purity of the product through standard analytical techniques, including melting point determination (expected: 180-182 °C), ¹H NMR, ¹³C NMR, and IR spectroscopy.

Safety and Handling

  • High Temperatures: The reaction is conducted at 170 °C. Use appropriate heating equipment (heating mantle with temperature control) and handle with care to avoid thermal burns.

  • Chemical Handling: Wear standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Malonic acid is a skin and eye irritant.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of any potential vapors and the evolved carbon dioxide.

Conclusion

The synthesis of this compound from triphenylcarbinol is a robust and instructive example of organic synthesis. Its success hinges on the formation of the resonance-stabilized trityl carbocation, which facilitates a Knoevenagel-type condensation with malonic acid, followed by a thermally induced decarboxylation. This guide provides the foundational mechanistic understanding and a validated protocol for researchers to confidently execute this transformation, yielding a valuable chemical intermediate for further applications in drug development and material science.

References

  • Study Prep in Pearson+. (n.d.). The triphenylmethyl cation is so stable that some of its salts ca.... Pearson+.
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • Quora. (2021, October 1). Why is triphenylmethyl cation more stable than trimethyl methyl cation?.
  • Allen. (n.d.). The structure of triphenylmethyl cation is given below. This is very stable and some of its salts can be stored for months. Explain the cause of high stability of this cation.
  • Brainly.in. (2021, August 21). Why is triphenylmethyl cation so stable?.
  • Quora. (2019, February 20). Why is triphenylmethyl cation highly stable?.
  • American Chemical Society. (n.d.). Electrophilic reactivity of the triphenylmethyl carbocation in aqueous solutions.
  • YouTube. (2014, January 25). Reactions of Triphenylmethyl Cation.
  • Sigma-Aldrich. (n.d.). This compound 97.
  • Benchchem. (n.d.). Triphenylcarbinol | 76-84-6.
  • Wikipedia. (n.d.). Triphenylcarbenium.
  • Wikipedia. (n.d.). Triphenylmethanol. Retrieved from [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Reddit. (2016, June 12). Formation of a triphenyl methyl carbocation for my Organic Chemistry lab class (sorry for bad quality). Retrieved from [Link]

  • YouTube. (2023, January 14). Knoevenagel condensation. Retrieved from [Link]

  • NIH. (n.d.). Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. Retrieved from [Link]

  • Grokipedia. (n.d.). Triphenylmethanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3,3,3-Triphenylpropionic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Triphenylpropionic acid, also known by synonyms such as Tritylacetic acid and 2-Triphenylmethyl acetic acid, is a sterically hindered carboxylic acid that has garnered interest in various fields of chemical synthesis and medicinal chemistry. Its unique structural motif, featuring a bulky triphenylmethyl (trityl) group attached to a propionic acid backbone, imparts distinct chemical properties and has led to its use as a valuable intermediate in the synthesis of complex organic molecules and pharmacologically active compounds. This guide provides a comprehensive overview of the discovery, historical context, synthesis, characterization, and applications of this intriguing molecule.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
CAS Number 900-91-4
Molecular Formula C₂₁H₁₈O₂
Molecular Weight 302.37 g/mol
Appearance Tan or white to slightly colored crystalline powder
Melting Point 180-182 °C
IUPAC Name 3,3,3-triphenylpropanoic acid

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques. Spectroscopic data is widely available from sources such as the NIST WebBook and other chemical databases.

  • ¹H NMR: The proton NMR spectrum typically shows characteristic signals for the aromatic protons of the three phenyl groups and the methylene protons of the propionic acid chain.

  • ¹³C NMR: The carbon NMR spectrum provides evidence for all 21 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum displays a characteristic broad absorption band for the hydroxyl group of the carboxylic acid and a strong absorption for the carbonyl group.

  • Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.

Historical Context and Discovery

The chemistry of this compound is intrinsically linked to the broader history of triphenylmethyl (trityl) compounds. The story begins with Moses Gomberg's groundbreaking discovery of the triphenylmethyl radical in 1900, which challenged the existing understanding of carbon valency and opened up a new field of radical chemistry. This pioneering work laid the foundation for the synthesis and study of a wide array of sterically hindered compounds containing the trityl group.

While a definitive singular "discovery" paper for this compound is not readily apparent in early literature, its synthesis logically follows from the established reactivity of trityl-containing precursors. One of the earliest and most straightforward methods for its preparation involves the reaction of triphenylcarbinol with malonic acid.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on the availability of starting materials and desired scale.

Primary Synthetic Route: From Triphenylcarbinol and Malonic Acid

This is a classical and frequently cited method for the preparation of this compound. The reaction involves the condensation of triphenylcarbinol with malonic acid at elevated temperatures.

Synthesis_of_3_3_3_Triphenylpropionic_Acid Synthesis of this compound cluster_products Products Triphenylcarbinol Triphenylcarbinol Intermediate Intermediate Complex Triphenylcarbinol->Intermediate + MalonicAcid Malonic Acid MalonicAcid->Intermediate + Heat Heat (170°C) Product This compound Heat->Product Condensation & Decarboxylation Intermediate->Heat CO2 CO₂ H2O H₂O

Caption: Synthesis of this compound from Triphenylcarbinol and Malonic Acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine triphenylcarbinol and a molar excess of malonic acid (e.g., 2 equivalents).

  • Heating: Heat the reaction mixture to 170°C and maintain this temperature for approximately 3 hours. The reaction is typically performed neat (without a solvent).

  • Workup: After cooling, the reaction mixture is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove unreacted malonic acid.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system.

Alternative Synthetic Route: From Cinnamic Acid and Benzene

An alternative approach to this compound involves a Friedel-Crafts-type reaction. A patent describes the synthesis starting from cinnamic acid and benzene in the presence of an ionic liquid, chloro-1-methyl-3-butylimidazole-aluminium trichloride, which acts as a catalyst. This method proceeds via the formation of 3,3-diphenylpropionic acid, which is then further reacted.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research and development.

Pharmaceutical Intermediate

Arylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural motif of this compound, with its bulky lipophilic group, makes it an interesting scaffold for the synthesis of novel therapeutic agents. It is used as an intermediate in the preparation of more complex pharmaceutical compounds. Its structure allows for the development of ligands for catalysis, particularly in asymmetric synthesis.

Enzyme Inhibition Studies

The structural similarity of this compound to phenylalkanoic acid derivatives suggests its potential in research related to enzyme inhibitors. The bulky trityl group can play a significant role in the binding of the molecule to the active site of enzymes, potentially leading to the development of potent and selective inhibitors.

Materials Science

This compound has been used in the preparation of trityl-deprotected aminoalkoxysilanes. These compounds are of interest in materials science for the modification of surfaces and the synthesis of specialty polymers and functional materials where steric bulk and stability are required.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Conclusion

This compound is a compound with a rich history rooted in the fundamental discoveries of trityl chemistry. Its synthesis, primarily from triphenylcarbinol and malonic acid, is a well-established procedure. The unique combination of a bulky, hydrophobic trityl group and a reactive carboxylic acid moiety makes it a versatile tool for researchers in organic synthesis, medicinal chemistry, and materials science. As the demand for novel pharmaceuticals and advanced materials continues to grow, the utility of specialized building blocks like this compound is likely to expand, paving the way for new discoveries and innovations.

References

  • PrepChem. Synthesis of this compound. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • NIST. This compound. In: NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • SpectraBase. This compound. John Wiley & Sons, Inc. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Material. Available from: [Link]

  • UPB Scientific Bulletin. C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. University POLITEHNICA of Bucharest. Available from: [Link]

  • The Chemical Profile of this compound: CAS 900-91-4. Available from: [Link]

  • Google Patents. Method for preparing 3, 3- diphenyl propanol. CN102643168B.

A Theoretical and Computational Guide to 3,3,3-Triphenylpropionic Acid: Unveiling Molecular Behavior for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 12, 2026 – This technical guide provides a comprehensive overview of the theoretical and computational approaches to understanding the molecular characteristics of 3,3,3-Triphenylpropionic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural, electronic, and spectroscopic properties of this unique molecule, offering a roadmap for its computational investigation and highlighting its potential in various scientific applications.

Introduction: The Significance of this compound

This compound, also known as tritylacetic acid, is a carboxylic acid characterized by a bulky triphenylmethyl (trityl) group attached to the alpha-carbon.[1] This sterically demanding moiety imparts distinct chemical and physical properties to the molecule, influencing its reactivity, conformational landscape, and potential biological interactions. While its applications have been noted in areas such as the preparation of trityl-deprotected aminoalkoxysilanes, a thorough understanding of its fundamental molecular behavior from a theoretical and computational standpoint is crucial for unlocking its full potential in materials science and medicinal chemistry.[2] This guide outlines the key computational methodologies that can be employed to elucidate the intricate details of this compound's molecular architecture and reactivity.

Molecular Identity and Physicochemical Properties

A foundational aspect of any computational study is a clear understanding of the molecule's basic characteristics.

PropertyValueSource
IUPAC Name 3,3,3-triphenylpropanoic acidPubChem[1]
CAS Number 900-91-4Sigma-Aldrich[2]
Molecular Formula C₂₁H₁₈O₂PubChem[1]
Molecular Weight 302.37 g/mol Sigma-Aldrich[2]
Melting Point 180-182 °CSigma-Aldrich[2]
Appearance Tan powderPubChem[1]

These experimental values serve as essential benchmarks for the validation of computational models.

A Roadmap for Computational Investigation: Methodologies and Protocols

The in-silico analysis of this compound can be systematically approached through a series of computational experiments. The following workflow provides a robust framework for a comprehensive theoretical study.

computational_workflow cluster_input Input Generation cluster_dft DFT Calculations cluster_dynamics Conformational & Dynamic Studies cluster_spectroscopy Spectroscopic Simulation cluster_output Analysis & Interpretation mol_structure Molecular Structure (SMILES/3D Coords) geom_opt Geometry Optimization mol_structure->geom_opt Initial Geometry freq_calc Frequency Analysis geom_opt->freq_calc Optimized Geometry homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo mep Molecular Electrostatic Potential (MEP) geom_opt->mep conf_search Conformational Search geom_opt->conf_search nmr_sim NMR Chemical Shift Calculation geom_opt->nmr_sim uv_vis_sim UV-Vis Spectrum (TD-DFT) geom_opt->uv_vis_sim Excited States ir_sim IR Spectrum Simulation freq_calc->ir_sim Vibrational Modes results Structural Parameters Electronic Properties Spectroscopic Data Reactivity Insights homo_lumo->results mep->results md_sim Molecular Dynamics (MD) Simulations conf_search->md_sim Low-energy Conformers md_sim->results ir_sim->results nmr_sim->results uv_vis_sim->results drug_discovery_pathway start This compound Scaffold comp_design Computational Design of Derivatives start->comp_design Structural Insights synthesis Chemical Synthesis comp_design->synthesis in_vitro In Vitro Screening synthesis->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo Promising Hits lead_opt Lead Optimization in_vivo->lead_opt clinical Clinical Trials lead_opt->clinical

Caption: A conceptual pathway for the development of drugs based on the this compound scaffold.

  • Materials Science: The rigid and bulky nature of the trityl group can be exploited in the design of novel polymers and functional materials with specific steric and electronic properties.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical and computational framework for the in-depth study of this compound. By leveraging established computational chemistry protocols, researchers can gain a detailed understanding of its structural, electronic, and spectroscopic properties. Such insights are invaluable for guiding the rational design of new molecules with tailored functionalities for applications in drug discovery and materials science. Future work should focus on the synthesis and experimental characterization of novel derivatives of this compound, with computational studies playing a key role in predicting their properties and guiding synthetic efforts.

References

  • A Quantitative Structure Activity Relationship Study was conducted using a series of meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor gamma agonists using V-Life MDS software. (n.d.). Retrieved from [Link]

  • Ayyadurai, G. K., Jayaprakash, R., Shajahan, A., & Rathika, S. (2023). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. Journal of Molecular Structure, 1286, 135541. [Link]

  • Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • QSAR analysis of meta-substituted phenyl propanoic acids as peroxisome proliferator- activated receptor gamma agonists as antidiabetic agents. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - Optional[1H NMR]. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - Optional[FTIR]. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • 3D-QSAR analysis of oxadiazole substituted α-isopropoxy phenylpropionic acids as PPAR-α & PPAR-γ agonists. (n.d.). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Grillo, C. A., Hua, D. H., & Olsen, R. E. (1998). Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites. Chemical research in toxicology, 11(7), 778–786. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 900-91-4. Retrieved from [Link]

  • Wang, Y., et al. (2023). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. Molecules, 28(3), 1385. [Link]

  • Coote, M. L., & Zavitsas, A. A. (2011). Computational Study of the Chemistry of 3-phenylpropyl Radicals. The journal of physical chemistry. A, 115(11), 2431–2441. [Link]

  • Wołos, A., et al. (2021). Systematic, computational discovery of multicomponent reactions and one-pot sequences. ChemRxiv. [Link]

Sources

The Trityl Anchor: A Technical Guide to the Strategic Applications of 3,3,3-Triphenylpropionic Acid in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Bulk – Unveiling the Synthetic Potential of a Unique Carboxylic Acid

In the vast landscape of organic synthesis, where elegance and efficiency are paramount, the choice of reagents and building blocks dictates the success of a synthetic campaign. Among the myriad of carboxylic acids available to the modern chemist, 3,3,3-Triphenylpropionic acid stands out not for its inherent biological activity, but for the profound stereochemical influence of its bulky triphenylmethyl (trityl) group. This guide serves as an in-depth exploration of this compound, moving beyond its simple classification as a chemical intermediate to illuminate its strategic applications as a powerful tool for stereocontrol and molecular architecture in research and drug development. Herein, we delve into the causality behind its use, providing field-proven insights and detailed methodologies for its application as a chiral resolving agent and a sterically demanding building block in asymmetric synthesis.

Core Molecular Attributes: Physicochemical Properties and Synthesis

This compound, also known as Tritylacetic acid, is a crystalline solid characterized by a propionic acid backbone featuring three phenyl groups attached to the C3 position.[1] This unique arrangement confers significant steric bulk and hydrophobicity.

PropertyValueSource
CAS Number 900-91-4
Molecular Formula C₂₁H₁₈O₂[2]
Molecular Weight 302.37 g/mol [2]
Melting Point 180-182 °C
Appearance Tan or white crystalline powder[1]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.
Synthesis Protocol: The Malonic Acid Condensation Route

The most common laboratory-scale synthesis of this compound involves the reaction of triphenylcarbinol (trityl alcohol) with malonic acid.[3] This method is robust and provides the target acid in good yield.

Reaction: (C₆H₅)₃COH + CH₂(COOH)₂ → (C₆H₅)₃CCH₂COOH + CO₂ + H₂O

Step-by-Step Methodology:

  • Reactant Mixing: In a round-bottom flask equipped with a reflux condenser and a gas outlet, combine 1 part by weight of triphenylcarbinol with 2 parts by weight of malonic acid.

  • Heating: Heat the mixture to 170 °C for approximately 3 hours. The evolution of carbon dioxide will be observed as the reaction proceeds.

  • Work-up: After cooling, the reaction mixture is typically dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with water to remove unreacted malonic acid and other water-soluble impurities.

  • Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality of Experimental Choices: The high temperature is necessary to drive the decarboxylation of the malonic acid in situ, facilitating the condensation with the stable trityl carbocation formed from the alcohol under acidic conditions. The 2:1 molar excess of malonic acid ensures the complete conversion of the triphenylcarbinol.

Application as a Chiral Resolving Agent

The acidic nature of this compound, combined with its ability to be synthesized in an enantiomerically pure form, makes it a candidate for the classical resolution of racemic amines.[4][5] The principle lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

G

General Protocol for Amine Resolution
  • Salt Formation: Dissolve equimolar amounts of the racemic amine and enantiomerically pure this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) with gentle heating to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent. The optical purity of the resolved amine can be improved by repeated recrystallization.

  • Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., aqueous NaOH or NaHCO₃) to deprotonate the amine.

  • Extraction: Extract the liberated free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Recovery of Resolving Agent: The aqueous layer, containing the sodium salt of this compound, can be acidified (e.g., with HCl) to recover the resolving agent for reuse.[6]

Self-Validating System: The success of the resolution can be monitored at each stage. The progress of crystallization indicates the formation of diastereomeric salts. The melting point of the isolated salt should be sharp and distinct from the starting materials. The final validation is achieved by measuring the optical rotation of the liberated amine and comparing it to the literature value for the pure enantiomer.

A Steric Buttress in Asymmetric Synthesis

While direct, detailed protocols for using this compound derivatives as chiral auxiliaries in common asymmetric reactions like aldol additions or alkylations are not widely documented in readily available literature, its structural motif is highly relevant. The core principle of a chiral auxiliary is to temporarily introduce a chiral element to a prochiral substrate, direct a subsequent stereoselective reaction, and then be cleanly removed.[7][8] The extreme steric bulk of the trityl group in this compound makes it a prime candidate for such applications, where it can effectively shield one face of a reactive intermediate.

G

Conceptual Application: Diastereoselective Enolate Alkylation

A hypothetical, yet mechanistically sound, application involves the use of an N-(3,3,3-triphenylpropionyl)oxazolidinone as a chiral auxiliary.

  • Synthesis of the Auxiliary System: this compound would first be converted to its acid chloride (e.g., using thionyl chloride).[3] This activated species is then reacted with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one) to form the N-acyl oxazolidinone.

  • Enolate Formation: Treatment of the N-acyl oxazolidinone with a strong base like lithium diisopropylamide (LDA) would generate a specific Z-enolate, with the lithium ion chelated between the enolate oxygen and the oxazolidinone carbonyl.

  • Face-Selective Alkylation: The trityl group, due to its immense size, would effectively block one face of the planar enolate from the approach of an electrophile (e.g., methyl iodide). The electrophile would therefore be forced to approach from the less hindered face, leading to a high degree of diastereoselectivity in the formation of the new carbon-carbon bond.

  • Auxiliary Removal: The chiral auxiliary can be cleaved (e.g., by hydrolysis or reduction) to yield the enantiomerically enriched α-alkylated carboxylic acid or alcohol, respectively, and recover the oxazolidinone auxiliary.

Expertise & Causality: The choice of an oxazolidinone is based on the well-established "Evans auxiliaries," which provide a rigid, predictable scaffold for chelation-controlled stereoselection.[8] The hypothesis is that the exceptional bulk of the 3,3,3-triphenylpropionyl side chain would amplify the steric directing effect, potentially leading to even higher diastereoselectivities than with less bulky acyl groups.

Advanced Applications and Future Outlook

The utility of this compound extends to materials science and synthetic methodology. It has been used in the preparation of trityl-deprotected aminoalkoxysilanes, which are valuable for modifying surfaces and creating functionalized materials. The steric properties of the trityl group can be exploited to control the spacing and site isolation of functional groups on a surface.

The future of this compound in research is likely to remain focused on its role as a specialized building block. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of new chiral resolving agents and auxiliaries is of critical importance. The unique steric profile of this compound offers a platform for designing highly effective tools for asymmetric synthesis. Further research into its derivatives and their application in catalytic asymmetric reactions could unveil new pathways for the efficient construction of complex chiral molecules.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Chiral derivatives of this compound 45–47... Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Retrieved from [Link]

  • ResearchGate. (2006). ChemInform Abstract: A Green and Efficient Asymmetric Aldol Reaction Catalyzed by a Chiral Anion Modified Ionic Liquid. Retrieved from [Link]

  • Amat, M., Bosch, J., et al. (2006). On the origin of the stereoselectivity in the alkylation of oxazolopiperidone enolates. Journal of the American Chemical Society, 128(23), 7416–7417. Retrieved from [Link]

  • HETEROCYCLES. (2000). Vol. 52, No. 3. Retrieved from [Link]

  • Evans, D. A. (n.d.). Enantioselective Enolate Alkylation. ChemTube3D. Retrieved from [Link]

  • Arai, Y., et al. (n.d.). Diastereoselective Imino–Aldol Condensation of Chiral 3-(P-Tolylsulfinyl)-2-Furaldimine and Ester Enolates. Amanote Research. Retrieved from [Link]

  • Arai, Y., et al. (2002). Diastereoselective imino-aldol condensation of chiral 3-(p-Tolylsulfinyl)-2-furaldimine and ester enolates. Tetrahedron Letters, 43(5), 833-836. Retrieved from [Link]

  • ResearchGate. (2018). A Three-Component Reagent System for Rapid and Mild Removal of O-, N- and S-Trityl Protecting Groups. Retrieved from [Link]

  • Hungarian Journal of Industry and Chemistry. (2021). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. 49(2), 51-54. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Dipòsit Digital de la Universitat de Barcelona. (2023). In Search of Radical Transformations from Metal Enolates. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • ResearchGate. (2016). ChemInform Abstract: Chiral Allenes via Alkynylogous Mukaiyama Aldol Reaction. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • Sci-Hub. (n.d.). Diastereoselective Imino—Aldol Condensation of Chiral 3‐(p‐Tolylsufinyl)‐2‐furaldimine and Ester Enolates. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 3,3,3-Triphenylpropionic Acid: An In-Depth Experimental Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Triphenylmethyl Scaffold

3,3,3-Triphenylpropionic acid is a valuable carboxylic acid distinguished by the sterically demanding and lipophilic triphenylmethyl (trityl) group. This structural motif is of significant interest in medicinal chemistry and materials science. The trityl group can impart unique pharmacological properties, influence molecular conformation, and serve as a bulky protecting group in complex organic syntheses.[1] Its derivatives are explored for applications ranging from enzyme inhibition to the development of novel polymers.

This application note provides a comprehensive and technically detailed protocol for the synthesis of this compound. We will delve into a robust and accessible synthetic method, elucidate the underlying reaction mechanism, and provide a complete guide to the purification and characterization of the final product. This guide is designed for researchers in organic synthesis, drug discovery, and materials development, offering field-proven insights to ensure a successful and reproducible experimental outcome.

Strategic Approach to Synthesis: Condensation of Triphenylmethanol and Malonic Acid

The most direct and efficient route for the laboratory-scale synthesis of this compound involves the condensation of triphenylmethanol (also known as triphenylcarbinol) with malonic acid.[2] This method is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the straightforward nature of the reaction.

The overall transformation is depicted below:

Figure 1: Overall Reaction Scheme

TriphenylmethanolMalonic Acidthis compound

This reaction is typically performed at elevated temperatures, which facilitates both the condensation and the subsequent decarboxylation of an intermediate species.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure the desired product is obtained in good purity and yield.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (approx.)Supplier/Purity
Triphenylmethanol(C₆H₅)₃COH260.3310.0 g0.038Sigma-Aldrich, ≥98%
Malonic AcidCH₂(COOH)₂104.068.0 g0.077Sigma-Aldrich, ≥99%
TolueneC₇H₈92.1450 mL-ACS grade
Diethyl Ether(C₂H₅)₂O74.12100 mL-ACS grade
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-150 mL-Laboratory prepared
1 M Hydrochloric AcidHCl(aq)-As needed-Laboratory prepared
Anhydrous Magnesium SulfateMgSO₄120.375-10 g-ACS grade
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine triphenylmethanol (10.0 g) and malonic acid (8.0 g).

  • Heating: Heat the reaction mixture in an oil bath preheated to 170 °C. The solids will melt and the mixture will become a homogenous liquid.

  • Reaction Monitoring: Maintain the reaction at 170 °C with continuous stirring for 3 hours. The evolution of carbon dioxide gas should be observed, indicating the progress of the reaction. The reaction can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Cooling and Dissolution: After 3 hours, remove the flask from the oil bath and allow it to cool to room temperature. The reaction mixture will solidify upon cooling. To the solidified mass, add 50 mL of diethyl ether and stir until the solid is fully dissolved.

  • Work-up and Extraction: Transfer the ethereal solution to a 250 mL separatory funnel. Wash the solution sequentially with:

    • 50 mL of deionized water (to remove any remaining malonic acid).

    • 3 x 50 mL of saturated sodium bicarbonate solution (to extract the acidic product). Combine the aqueous bicarbonate extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify to pH 1-2 by the slow, dropwise addition of 1 M hydrochloric acid with stirring. A white precipitate of this compound will form.

  • Isolation of Crude Product: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 20 mL).

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C overnight to a constant weight.

Purification by Recrystallization
  • Solvent Selection: Toluene is a suitable solvent for the recrystallization of this compound.

  • Procedure:

    • Place the crude, dried this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot toluene to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of cold toluene.

    • Dry the purified crystals in a vacuum oven.

Mechanism of Reaction: A Variant of the Knoevenagel-Doebner Condensation

The reaction between triphenylmethanol and malonic acid can be understood as a variant of the Knoevenagel-Doebner condensation.[3][4][5] While this reaction typically involves aldehydes or ketones, the underlying principles can be extended to the carbocation generated from the tertiary alcohol under acidic (from malonic acid) and thermal conditions.

G cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Decarboxylation A Triphenylmethanol (Ph₃COH) B Protonation A->B + H⁺ (from Malonic Acid) C Triphenylmethyl Carbocation (Ph₃C⁺) B->C - H₂O E Nucleophilic Addition C->E D Malonic Acid D->E F Unstable β-keto acid intermediate E->F G This compound F->G Heat (-CO₂)

Caption: Proposed reaction mechanism for the synthesis of this compound.

Causality Behind Experimental Choices:

  • High Temperature (170 °C): The elevated temperature is crucial for two reasons. Firstly, it facilitates the dehydration of the protonated triphenylmethanol to form the relatively stable triphenylmethyl (trityl) carbocation. Secondly, it provides the necessary energy for the decarboxylation of the unstable β-keto acid intermediate that is formed after the nucleophilic attack of malonic acid.

  • Excess Malonic Acid: A molar excess of malonic acid is used to ensure complete conversion of the triphenylmethanol. It also acts as the acidic catalyst for the initial carbocation formation.

  • Aqueous Bicarbonate Extraction: The use of a basic aqueous solution, such as sodium bicarbonate, is a standard and efficient method for separating the desired carboxylic acid product from the neutral, unreacted triphenylmethanol and other non-acidic impurities. The acidic product is deprotonated to form its water-soluble sodium salt, which partitions into the aqueous layer.

  • Acidification: Subsequent acidification of the aqueous extract protonates the carboxylate salt, causing the water-insoluble this compound to precipitate out of the solution, allowing for its isolation.

Characterization of this compound

PropertyValueSource
Appearance White to off-white solidVisual Inspection
Melting Point 180-182 °C
Molecular Weight 302.37 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.15-7.30 (m, 15H, Ar-H), 3.45 (s, 2H, -CH₂-) (Typical values)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 176.5 (C=O), 145.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 126.5 (Ar-CH), 55.0 (C(Ph)₃), 45.0 (CH₂) (Typical values)
IR (KBr, cm⁻¹) ~3000 (O-H, broad), ~1700 (C=O), ~1600, 1490, 1445 (C=C, aromatic)

Safety and Handling

  • Triphenylmethanol: May cause skin, eye, and respiratory tract irritation.

  • Malonic Acid: Causes serious eye damage.

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Experimental Workflow Visualization

G A Combine Triphenylmethanol and Malonic Acid B Heat to 170 °C for 3 hours A->B C Cool to Room Temperature B->C D Dissolve in Diethyl Ether C->D E Wash with H₂O D->E F Extract with NaHCO₃ (aq) E->F G Separate Aqueous Layer F->G H Acidify with HCl G->H I Vacuum Filter Crude Product H->I J Dry Crude Product I->J K Recrystallize from Toluene J->K L Dry Purified Product K->L

Caption: A streamlined workflow for the synthesis and purification of this compound.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the step-by-step procedure, researchers can confidently prepare this valuable compound for a wide range of applications in chemical and pharmaceutical development. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.

References

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of this compound. PrepChem.com. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Knoevenagel Condensation: Mechanism, Variations & Applications. PSIBERG. [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]

  • This compound - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • This compound. NIST WebBook. [Link]

  • Safety Data Sheet for Triphenylmethanol.Sigma-Aldrich.
  • Safety Data Sheet for Malonic Acid.Sigma-Aldrich.
  • Applications of Ammonium Formate Catalytic Transfer Hydrogenation. American Chemical Society. [Link] (This article mentions the CAS number for this compound in a different context, but is included for reference completeness).

Sources

Application Notes and Protocols: 3,3,3-Triphenylpropionic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Trityl Moiety in a Versatile Scaffold

In the landscape of modern medicinal chemistry, the rational design of pharmaceutical intermediates is a cornerstone of successful drug discovery and development. 3,3,3-Triphenylpropionic acid, a molecule distinguished by its bulky triphenylmethyl (trityl) group, serves as a valuable and versatile starting material for the synthesis of complex nitrogen-containing heterocyclic compounds. The sterically demanding trityl group offers unique properties that can be strategically leveraged in the design of novel therapeutics.

This technical guide provides an in-depth exploration of this compound as a pharmaceutical intermediate, with a focus on its application in the synthesis of 2-azabicyclo[2.2.2]octane derivatives. These bicyclic structures are of significant interest in drug development due to their rigid conformational frameworks, which can lead to enhanced selectivity and potency for a variety of biological targets. This document will detail the synthetic pathways, provide step-by-step protocols, and offer insights into the chemical principles that underpin these transformations, thereby equipping researchers with the knowledge to effectively utilize this important building block.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a starting material is paramount for safe and effective laboratory practice.

PropertyValueReference
Molecular Formula C₂₁H₁₈O₂[1]
Molecular Weight 302.37 g/mol [1]
Appearance Tan powder[1]
Melting Point 180-182 °C
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.
CAS Number 900-91-4[1]

Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Application: Synthesis of 2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane

A key application of this compound is its use as a precursor for the synthesis of 2-(3,3,3-triphenylpropyl)-2-azabicyclo[2.2.2]octane. This multi-step synthesis highlights several fundamental organic transformations and results in a scaffold with significant potential in medicinal chemistry. The 2-azabicyclo[2.2.2]octane core is a conformationally restricted piperidine analog that has been incorporated into a variety of biologically active molecules, including analgesics and agents targeting the central nervous system.[2][3]

Synthetic Workflow Overview

The overall synthetic strategy involves three main stages:

  • Activation of the Carboxylic Acid: Conversion of the carboxylic acid to a more reactive acid chloride.

  • Amide Formation: Coupling of the acid chloride with 2-azabicyclo[2.2.2]octane.

  • Reduction of the Amide: Reduction of the amide carbonyl to a methylene group to yield the final tertiary amine.

G cluster_0 Synthesis of 2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane 3,3,3-Triphenylpropionic_Acid This compound Acid_Chloride 3,3,3-Triphenylpropionyl Chloride 3,3,3-Triphenylpropionic_Acid->Acid_Chloride Thionyl Chloride (SOCl₂) Amide 2-(3,3,3-Triphenylpropionyl)- 2-azabicyclo[2.2.2]octane Acid_Chloride->Amide 2-Azabicyclo[2.2.2]octane Final_Product 2-(3,3,3-Triphenylpropyl)- 2-azabicyclo[2.2.2]octane Amide->Final_Product Lithium Aluminum Hydride (LiAlH₄)

Caption: Synthetic workflow for the preparation of 2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material from triphenylcarbinol and malonic acid.[4]

Materials:

  • Triphenylcarbinol

  • Malonic acid

  • High-temperature reaction vessel with overhead stirring and temperature control

  • Heating mantle

Procedure:

  • Combine 1 part by weight of triphenylcarbinol and 2 parts by weight of malonic acid in a suitable reaction vessel.

  • Heat the mixture to 170 °C with stirring.

  • Maintain the reaction at 170 °C for 3 hours.

  • Cool the reaction mixture to room temperature.

  • The resulting solid is this compound, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality and Insights: This reaction is a Knoevenagel-type condensation followed by decarboxylation. The high temperature is necessary to drive the reaction to completion and facilitate the loss of carbon dioxide from the malonic acid moiety. The 2:1 ratio of malonic acid to triphenylcarbinol ensures that the triphenylcarbinol is the limiting reagent.

Protocol 2: Synthesis of 2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane

This protocol details the three-step conversion of this compound to the target bicyclic amine.

Part A: Synthesis of 3,3,3-Triphenylpropionyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask with reflux condenser and gas outlet to a trap

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • In a fume hood, suspend this compound in an excess of thionyl chloride (approximately 5-10 equivalents).

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 3,3,3-triphenylpropionyl chloride is a solid and can be used in the next step without further purification.

Causality and Insights: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The use of excess thionyl chloride drives the reaction to completion. It is crucial to perform this reaction in a moisture-free environment as acid chlorides are readily hydrolyzed back to the carboxylic acid.

Part B: Synthesis of 2-(3,3,3-Triphenylpropionyl)-2-azabicyclo[2.2.2]octane (Amide Formation)

Materials:

  • 3,3,3-Triphenylpropionyl chloride

  • 2-Azabicyclo[2.2.2]octane

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane)

  • Tertiary amine base (e.g., triethylamine or pyridine)

  • Round-bottom flask with a magnetic stirrer and nitrogen inlet

Procedure:

  • Dissolve 2-azabicyclo[2.2.2]octane (2 equivalents) and a tertiary amine base (2.2 equivalents) in an anhydrous aprotic solvent under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3,3,3-triphenylpropionyl chloride (1 equivalent) in the same anhydrous solvent to the cooled solution of the amine.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • The product can be purified by column chromatography on silica gel.

Causality and Insights: This is a standard Schotten-Baumann reaction for amide formation. The tertiary amine base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The use of a 2-fold excess of the amine can also serve this purpose. The reaction is typically exothermic, hence the initial cooling.

Part C: Synthesis of 2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane (Amide Reduction)

Materials:

  • 2-(3,3,3-Triphenylpropionyl)-2-azabicyclo[2.2.2]octane

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask with a reflux condenser and nitrogen inlet

  • Workup reagents: water, 15% aqueous NaOH, and more water (Fieser workup)

Procedure:

  • In a fume hood, carefully add lithium aluminum hydride (1 equivalent) to a flask containing anhydrous THF under a nitrogen atmosphere.

  • Slowly add a solution of the amide in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, gently reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC until the starting amide is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Perform a careful workup by sequentially and slowly adding:

    • x mL of water (where x is the mass of LiAlH₄ in grams)

    • x mL of 15% aqueous NaOH

    • 3x mL of water

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • The final product can be purified by column chromatography or crystallization.

  • To form the hydrochloride salt for better handling and stability, dissolve the free base in ether and add a solution of concentrated HCl.[4]

Causality and Insights: Lithium aluminum hydride is a powerful reducing agent capable of reducing amides to amines. Unlike the reduction of other carbonyl compounds, the carbonyl oxygen is completely removed. The mechanism involves the initial formation of an iminium ion intermediate, which is then further reduced by another equivalent of hydride. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of easily filterable inorganic salts.

The Significance of the 2-Azabicyclo[2.2.2]octane Scaffold in Drug Discovery

The 2-azabicyclo[2.2.2]octane ring system is a conformationally restricted analog of piperidine, a common motif in many pharmaceuticals. This rigidity can confer several advantages in drug design:

  • Increased Receptor Selectivity: By locking the molecule into a specific conformation, binding to the target receptor can be enhanced while minimizing off-target interactions.

  • Improved Pharmacokinetic Properties: The bicyclic nature of the scaffold can influence properties such as metabolic stability and membrane permeability.

  • Novel Intellectual Property: The use of such unique scaffolds can provide a strong basis for patent protection.

Patents and scientific literature describe 2-azabicyclo[2.2.2]octane derivatives with a wide range of therapeutic applications, including:

  • Central Nervous System (CNS) Disorders: As antipsychotic and sedative agents.[2]

  • Anticonvulsant, Vasodilating, and Immunosuppressant Activities. [3]

  • Gastric Acid Secretion Inhibition. [3]

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: For the treatment of cognitive disorders.[5][6]

The synthesis of 2-(3,3,3-triphenylpropyl)-2-azabicyclo[2.2.2]octane from this compound provides a valuable route to explore the chemical space around this privileged scaffold. The bulky trityl group can be a key pharmacophoric element or a synthetic handle for further elaboration, making this intermediate a powerful tool for medicinal chemists.

Conclusion

This compound is a readily accessible and highly useful intermediate for the synthesis of complex, biologically relevant molecules. Its application in the preparation of 2-azabicyclo[2.2.2]octane derivatives, as detailed in these protocols, provides a clear pathway to a scaffold with proven therapeutic potential. By understanding the underlying chemical principles and adhering to carefully designed experimental procedures, researchers can effectively utilize this intermediate to advance their drug discovery programs.

References

  • Ezer, et al. (1986). U.S.
  • Moffett, R. B. (1969). U.S.
  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Ezer, et al. (1986). EP0132964A2 - 2-Azabicyclo[2.2.2]octane derivatives.
  • Clark, C. R., Holbrook, J. M., & Borne, R. F. (1976). 2-Azabicyclo (2.2.2)octane analogues of the prodine analgetics. Journal of Medicinal Chemistry, 19(6), 852–854.
  • Mazurov, A. A., et al. (2012). Discovery of (2S,3R)-N-[2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]oct-3-yl]benzo[b]furan-2-carboxamide (TC-5619), a selective α7 nicotinic acetylcholine receptor agonist, for the treatment of cognitive disorders. Journal of Medicinal Chemistry, 55(22), 9793–9809.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Sasaki, T., et al. (2009). Synthesis and evaluation of a novel 2-azabicyclo[2.2.2]octane class of long chain fatty acid elongase 6 (ELOVL6) inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5639–5647.
  • Malamas, M. S., et al. (2008). Synthesis of 2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, and 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane, a class of potent nicotinic acetylcholine receptor-ligands. The Journal of Organic Chemistry, 73(9), 3497–3507.
  • Plate, R., Plaum, M. J., van der Hulst, R. G., & de Boer, T. (2000). Synthesis and in Vitro Muscarinic Activities of a Series of 3-(pyrazol-3-yl)-1-azabicyclo[2.2.2]octanes. Bioorganic & Medicinal Chemistry, 8(2), 449–454.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes and Protocols: The Versatility of 3,3,3-Triphenylpropionic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,3,3-Triphenylpropionic acid, distinguished by its sterically demanding triphenylmethyl (trityl) group adjacent to a carboxylic acid moiety, is a uniquely valuable reagent in organic synthesis. This document provides an in-depth exploration of its applications, moving beyond simple catalog descriptions to offer detailed protocols and mechanistic insights for researchers, chemists, and professionals in drug development. We will delve into its role as a versatile building block, its utility in complex rearrangements, and its potential as a scaffold in advanced chemical design. The protocols herein are designed to be robust and reproducible, grounded in established chemical principles.

Introduction: Understanding the Reagent

This compound (also known as Tritylacetic Acid) is a white, crystalline solid characterized by the bulky trityl group attached to the α-carbon of a propionic acid chain.[1] Its molecular formula is C₂₁H₁₈O₂ and it has a melting point in the range of 180-182 °C.[2][3] This structure is not merely incidental; it is the source of the reagent's utility. The trityl group imparts significant steric hindrance, influencing the reactivity of the adjacent carboxylic acid and providing a stable, bulky scaffold. This makes it an ideal starting material for synthesizing complex molecules where spatial control is paramount, including pharmaceuticals, specialty polymers, and ligands for asymmetric catalysis.[4]

Key Physicochemical Properties:

PropertyValueSource
CAS Number 900-91-4[2]
Molecular Weight 302.37 g/mol [2]
Appearance White to tan crystalline solid/powder[1][3]
Melting Point 180-182 °C (lit.)[2]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[1]

Synthesis of this compound

The most direct synthesis involves the reaction of a triphenylcarbinol with malonic acid at elevated temperatures. This method is efficient for producing the target acid.[5]

G triphenylcarbinol Triphenylcarbinol react triphenylcarbinol->react malonic_acid Malonic Acid malonic_acid->react product This compound react->product 170°C, 3 hrs (Decarboxylation)

Caption: Synthesis of this compound.

Protocol 2.1: Synthesis from Triphenylcarbinol

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

  • Triphenylcarbinol

  • Malonic acid

  • Round-bottom flask equipped with a reflux condenser and heating mantle

  • Stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1 molar equivalent of triphenylcarbinol with 2 molar equivalents of malonic acid.[5]

  • Heating: Heat the mixture to 170 °C with stirring for approximately 3 hours. The reaction mixture will melt and evolve CO₂ gas as the malonic acid decarboxylates. Causality Note: The high temperature facilitates a Knoevenagel-type condensation followed by in-situ decarboxylation to yield the final product.

  • Work-up: After cooling, the solidified reaction mass can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Application I: A Versatile Building Block for Complex Amides

The carboxylic acid functionality of this compound is readily converted into more reactive intermediates, such as acid chlorides. These intermediates serve as powerful acylating agents for the synthesis of sterically hindered amides, which are valuable in medicinal chemistry and materials science.[5]

G start 3,3,3-Triphenylpropionic Acid step1 Activation start->step1 acid_chloride Acid Chloride Intermediate step1->acid_chloride SOCl₂ or (COCl)₂ step2 Amination acid_chloride->step2 final_product Target Amide step2->final_product Amine (R-NH₂) Base (e.g., Pyridine) G acid 3,3,3-Triphenylpropionic Acid intermediate Trityl Ethyl Radical (Ph)₃C-CH₂• acid->intermediate Oxidative Decarboxylation LTA Lead Tetraacetate Pb(OAc)₄ LTA->intermediate rearranged Rearranged / Cyclized Products intermediate->rearranged Rearrangement, Cyclization, etc. co2 CO₂ pb_diacetate Pb(OAc)₂

Sources

Application Notes and Protocols: 3,3,3-Triphenylpropionic Acid as a Bulky Carboxylic Acid Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Steric Hindrance in Chemical Synthesis

In the intricate world of chemical synthesis, controlling the three-dimensional arrangement of atoms is paramount. Steric hindrance, often perceived as a challenge, can be strategically employed as a powerful tool to direct reaction pathways, enhance selectivity, and create novel molecular architectures.[1][2][3] Bulky reagents, characterized by their significant spatial requirements, play a crucial role in this endeavor. 3,3,3-Triphenylpropionic acid, with its sterically demanding triphenylmethyl (trityl) group, stands out as a versatile reagent for introducing controlled steric bulk in a variety of applications, ranging from surface modification to the synthesis of advanced polymers and catalytic ligands.[4]

This technical guide provides an in-depth exploration of this compound as a bulky carboxylic acid reagent. We will delve into its fundamental properties, synthesis, and, most importantly, provide detailed application notes and protocols for its use in key areas of research and development.

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₁H₁₈O₂[3]
Molecular Weight 302.37 g/mol [3]
Melting Point 180-182 °C
Appearance White to off-white crystalline powder
Solubility Soluble in many organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and insoluble in water.
CAS Number 900-91-4[3]

The synthesis of this compound is typically achieved through the reaction of triphenylcarbinol with malonic acid at elevated temperatures.[5] This straightforward synthesis makes it a readily accessible reagent for various applications.

Core Concept: The Influence of the Trityl Group

The utility of this compound as a bulky reagent is intrinsically linked to its triphenylmethyl (trityl) group. The three phenyl rings of the trityl group are not coplanar and adopt a propeller-like conformation, creating a large, sterically congested environment around the carboxylic acid functionality. This steric bulk is the primary driver for its applications, influencing reaction kinetics, selectivity, and the final properties of the resulting materials. The trityl group is a well-established protecting group in organic synthesis, valued for its steric hindrance and its lability under acidic conditions.[6][7][8][9]

Application I: Surface Modification of Silica and Other Oxide Surfaces

The ability to control the surface chemistry of materials is crucial in fields such as chromatography, catalysis, and biomedical engineering. This compound can be used to introduce a bulky, hydrophobic capping layer onto surfaces functionalized with primary amines, such as those prepared by treating silica with aminosilanes like (3-aminopropyl)triethoxysilane (APTES).

Causality of Application:

The reaction between the carboxylic acid of this compound and the surface-bound primary amines forms a stable amide bond. The bulky trityl groups then create a "molecular umbrella" over the surface, leading to several advantageous properties:

  • Steric Protection: The bulky layer can prevent the underlying surface and functional groups from interacting with larger molecules, offering a form of steric protection.

  • Controlled Accessibility: By tuning the density of the this compound molecules on the surface, the accessibility of the surface can be precisely controlled.

  • Hydrophobicity: The phenyl rings of the trityl group impart a significant hydrophobic character to the surface.

G cluster_0 Surface Modification Workflow Silica_Surface Silica Surface (Si-OH groups) APTES_Functionalization APTES Functionalization (3-Aminopropyltriethoxysilane) Amine_Surface Amine-Functionalized Surface (Si-O-Si-(CH₂)₃-NH₂) TPA_Reaction Reaction with This compound Modified_Surface Sterically Hindered Surface

Detailed Protocol: Surface Modification of Silica Gel

This protocol describes the modification of silica gel, first with APTES to introduce primary amine groups, followed by reaction with this compound.

Part A: Amination of Silica Gel with APTES

  • Activation of Silica Gel: Dry silica gel (10 g, e.g., silica gel 60, 70-230 mesh) at 120 °C under vacuum for 4 hours to remove adsorbed water.

  • Preparation of APTES Solution: In a fume hood, prepare a 5% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in dry toluene (100 mL).

  • Silanization Reaction: Add the activated silica gel to the APTES solution. Stir the suspension at 110 °C under a nitrogen atmosphere for 12 hours.

  • Washing: Allow the mixture to cool to room temperature. Collect the silica gel by filtration and wash it sequentially with toluene (3 x 50 mL), ethanol (3 x 50 mL), and diethyl ether (2 x 50 mL).

  • Drying: Dry the amine-functionalized silica gel under vacuum at 60 °C for 4 hours.

Part B: Reaction with this compound

  • Preparation of Reagents:

    • Suspend the amine-functionalized silica gel (5 g) in dry dichloromethane (DCM, 100 mL).

    • In a separate flask, dissolve this compound (3.0 g, 10 mmol) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 2.2 g, 10.5 mmol) in dry DCM (50 mL).

  • Coupling Reaction: Add the solution of this compound and DCC to the silica gel suspension. Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.12 g, 1 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.

  • Washing: Filter the modified silica gel and wash it thoroughly with DCM (3 x 50 mL), followed by methanol (3 x 50 mL) to remove unreacted reagents and the dicyclohexylurea (DCU) byproduct.

  • Final Drying: Dry the this compound-modified silica gel under vacuum at 60 °C overnight.

Characterization: The success of the surface modification can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) to observe the appearance of amide bands, and thermogravimetric analysis (TGA) to quantify the amount of organic material grafted onto the silica surface.

Application II: Synthesis of Sterically Hindered Polymers

The incorporation of bulky side groups into polymer chains can significantly alter their physical and chemical properties. This compound can be used as a monomer or a modifying agent to synthesize polymers with high steric hindrance.[2][10]

Causality of Application:

The bulky trityl groups along the polymer backbone can:

  • Inhibit Crystallinity: The steric bulk disrupts chain packing, leading to amorphous polymers with lower melting points and increased solubility.

  • Increase Free Volume: The inefficient packing of polymer chains creates larger interstitial spaces (free volume), which can enhance properties like gas permeability.

  • Control Intermolecular Interactions: The bulky groups can shield the polymer backbone from interacting with other polymer chains or with solvents.

G cluster_1 Polymer Synthesis Logic Monomer_TPA This compound (Bulky Monomer) Comonomer Co-monomer (e.g., Diol, Diamine) Polymerization Polymerization Reaction (e.g., Polycondensation) Hindered_Polymer Sterically Hindered Polymer

Detailed Protocol: Synthesis of a Sterically Hindered Polyester

This protocol describes the synthesis of a polyester by reacting the acid chloride of this compound with a diol.

Part A: Synthesis of 3,3,3-Triphenylpropionyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (5.0 g, 16.5 mmol) in thionyl chloride (20 mL, 274 mmol).

  • Reaction: Gently reflux the mixture for 2 hours. The solid will gradually dissolve.

  • Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.

  • Purification: The resulting crude 3,3,3-triphenylpropionyl chloride can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane.

Part B: Polycondensation

  • Monomer Preparation: In a dry, three-necked flask under a nitrogen atmosphere, dissolve a diol such as 1,6-hexanediol (1.95 g, 16.5 mmol) and a base like pyridine (2.6 mL, 33 mmol) in dry dichloromethane (DCM, 50 mL).

  • Addition of Acid Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 3,3,3-triphenylpropionyl chloride (from Part A) in dry DCM (25 mL) to the stirred diol solution over a period of 30 minutes.

  • Polymerization: Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Polymer Precipitation: Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol (500 mL), with vigorous stirring to precipitate the polymer.

  • Purification: Collect the polymer by filtration, wash it with methanol, and then redissolve it in a minimal amount of DCM and re-precipitate it into methanol. Repeat this process two more times.

  • Drying: Dry the final polyester product under vacuum at 60 °C until a constant weight is achieved.

Characterization: The resulting polymer can be characterized by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity, nuclear magnetic resonance (NMR) spectroscopy to confirm its structure, and differential scanning calorimetry (DSC) to study its thermal properties.

Application III: Development of Bulky Ligands for Catalysis

In homogeneous catalysis, the steric and electronic properties of ligands coordinated to a metal center are critical in determining the catalyst's activity, selectivity, and stability. This compound can serve as a precursor for the synthesis of bulky phosphine and other types of ligands.[1][4][7]

Causality of Application:

The introduction of the bulky trityl moiety into a ligand can:

  • Create a Specific Coordination Environment: The steric bulk can enforce a particular geometry around the metal center, influencing the binding of substrates and the stereochemical outcome of a reaction.

  • Enhance Catalyst Stability: The bulky groups can protect the metal center from decomposition pathways such as dimerization or reaction with impurities.

  • Promote Reductive Elimination: In cross-coupling reactions, bulky ligands can facilitate the final product-forming step (reductive elimination) by destabilizing the metal-product complex.

G cluster_2 Bulky Ligand Synthesis Pathway TPA This compound Functionalization Functional Group Transformation Precursor Bulky Precursor Ligand_Synthesis Reaction with Ligand Backbone Bulky_Ligand Sterically Hindered Ligand Coordination Coordination to Metal Center Catalyst Active Catalyst

Conceptual Protocol: Synthesis of a Bulky Phosphine Ligand

This conceptual protocol outlines the steps to synthesize a phosphine ligand incorporating the 3,3,3-triphenylpropyl group.

  • Reduction of the Carboxylic Acid: The carboxylic acid group of this compound is first reduced to the corresponding alcohol, 3,3,3-triphenylpropan-1-ol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

  • Conversion to a Halide: The alcohol is then converted to a halide, for example, 3,3,3-triphenylpropyl bromide, using a reagent like phosphorus tribromide (PBr₃).

  • Reaction with a Phosphine Source: The resulting bulky alkyl halide is then reacted with a phosphine source, such as diphenylphosphine (HPPh₂), in the presence of a base to form the desired bulky tertiary phosphine ligand, (3,3,3-triphenylpropyl)diphenylphosphine.

The synthesized bulky phosphine ligand can then be used in various transition-metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig cross-couplings, to investigate the effect of its steric bulk on catalytic performance.

Conclusion

This compound is a valuable and versatile reagent for introducing steric bulk in a controlled manner. Its applications in surface modification, polymer synthesis, and catalysis are all rooted in the significant steric hindrance provided by its trityl group. The detailed protocols and conceptual frameworks presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this unique bulky carboxylic acid in their work. The strategic application of steric hindrance, as exemplified by this compound, will continue to be a key strategy in the design and synthesis of advanced materials and molecules with tailored properties.

References

  • Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

  • Shchepinov, M. S., & Korshun, V. A. (2003). Recent applications of bifunctional trityl groups. Chemical Society Reviews, 32(3), 170–180. [Link]

  • Howarter, J. A., & Youngblood, J. P. (2006). Optimization of silica silanization by 3-aminopropyltriethoxysilane. Langmuir, 22(26), 11142–11147. [Link]

  • Jishkariani, D., et al. (2017). Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. Proceedings of the National Academy of Sciences, 114(11), 2815-2820. [Link]

  • Study.com. Steric Hindrance Effect | Definition, Factors & Examples. [Link]

  • ChemTalk. Steric Hindrance. [Link]

  • MySkinRecipes. This compound. [Link]

  • PubChem. This compound. [Link]

  • ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. [Link]

  • National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. [Link]

  • NIH. Effect of (3-Aminopropyl)triethoxysilane on dissolution of silica nanoparticles synthesized via reverse micro emulsion. [Link]

  • PrepChem.com. Synthesis of this compound. [Link]

Sources

Reactions of 3,3,3-Triphenylpropionic acid with lead tetraacetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Oxidative Decarboxylation of 3,3,3-Triphenylpropionic Acid with Lead Tetraacetate

Introduction: Unveiling a Complex Transformation

The oxidative decarboxylation of carboxylic acids using lead(IV) acetate (LTA) is a powerful and versatile transformation in organic synthesis.[1] This reaction, often proceeding through free-radical intermediates, provides a strategic pathway to alkanes, alkenes, esters, and alkyl halides from readily available acid precursors.[2][3] The specific substrate, this compound, presents a unique case study. The presence of a quaternary carbon atom adjacent to the developing radical center precludes simple elimination or substitution pathways, instead opening the door to a cascade of fascinating and synthetically potent molecular rearrangements.

This application note provides a comprehensive exploration of the reaction between this compound and lead tetraacetate. We will delve into the intricate mechanistic underpinnings, provide detailed and validated experimental protocols, and offer expert insights into achieving successful and reproducible outcomes. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this complex reaction in their synthetic endeavors. The investigation of this reaction has been a subject of academic study, revealing complex pathways involving concurrent rearrangement, cyclization, and decarboxylation.

Mechanistic Deep Dive: A Cascade of Radicals and Cations

The reaction of a carboxylic acid with lead tetraacetate is initiated by the formation of a lead(IV) carboxylate intermediate. The generally accepted mechanism involves the homolytic cleavage of the O-Pb bond, generating a lead(III) species and an acyloxy radical.[3] This acyloxy radical is exceptionally unstable and rapidly undergoes decarboxylation (loses CO₂) to form a carbon-centered radical.

For this compound, this process generates the highly substituted 2,2,2-triphenylethyl radical. The fate of this radical is not straightforward and is the crux of the reaction's complexity and synthetic utility. Instead of simple radical coupling or hydrogen abstraction, the triphenylmethyl (trityl) group's steric bulk and electronic properties facilitate a complex cascade.

The primary pathway involves a concurrent carbon-to-oxygen rearrangement and cyclization. The initial radical is oxidized by another equivalent of LTA or a lead(III) species to a carbocation. This cation is prone to a 1,2-phenyl shift, leading to a more stable rearranged carbocation. This intermediate can then be trapped by an acetate anion or undergo intramolecular cyclization, ultimately leading to a variety of products.

Reaction_Mechanism sub This compound lta1 + Pb(OAc)4 int1 Lead(IV) Carboxylate Intermediate lta1->int1 Ligand Exchange heat Δ - Pb(OAc)3• - AcOH int2 Acyloxy Radical heat->int2 co2 - CO2 int3 2,2,2-Triphenylethyl Radical co2->int3 Decarboxylation lta2 Pb(IV) or Pb(III) Oxidation int4 Carbocation Intermediate lta2->int4 rearrange 1,2-Phenyl Shift (Rearrangement) int4->rearrange int5 Rearranged Carbocation rearrange->int5 trap Trapping by OAc⁻ int5->trap cyclize Intramolecular Cyclization int5->cyclize prod1 Rearranged Acetate Ester trap->prod1 prod2 Cyclized Products (e.g., Dihydrophenanthrene derivatives) cyclize->prod2

Caption: Proposed mechanistic pathway for the LTA oxidation of this compound.

Safety, Handling, and Storage of Lead Tetraacetate

Trustworthiness through Safety: Before any experimental work, it is imperative to understand and mitigate the risks associated with lead tetraacetate. A self-validating protocol begins with uncompromising safety standards.

  • Extreme Toxicity: Lead tetraacetate is a highly toxic compound. It is a known reproductive toxin and may damage the unborn child or impair fertility.[4][5] Chronic exposure can lead to severe damage to the central nervous system, kidneys, and blood.[6][7] All handling must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.[5][7]

  • Moisture and Air Sensitivity: LTA is sensitive to moisture and air, decomposing to form lead dioxide (a brown solid).[8] It should be stored in a tightly sealed container, often under nitrogen or argon, and refrigerated.[7] Commercially available LTA is often stabilized with a small amount of acetic acid.[8]

  • Waste Disposal: All lead-containing waste is hazardous. It must be collected in a designated, sealed waste container.[4] Dispose of waste through your institution's environmental health and safety office. Do not discharge into drains.[9]

Experimental Application Notes & Protocols

Data Summary: Reagents and Equipment
Reagent / Material Grade Supplier Purpose
This compound≥97%e.g., Sigma-AldrichStarting Material
Lead Tetraacetate (LTA)≥95% (Reagent Grade)e.g., Sigma-AldrichOxidizing Agent
Benzene (or Chlorobenzene)Anhydrous (<50 ppm H₂O)e.g., Acros OrganicsReaction Solvent
AcetonitrileAnhydrous (<50 ppm H₂O)e.g., Acros OrganicsAlternative Solvent
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous SolutionN/AWorkup (Neutralization)
Magnesium Sulfate (MgSO₄)AnhydrousN/ADrying Agent
Celite® (Diatomaceous Earth)N/AN/AFiltration Aid
Silica Gel60 Å, 230-400 meshN/AChromatography
Equipment
Round-bottom flask, reflux condenser, N₂/Ar inletReaction Vessel
Magnetic stirrer and stir bar, heating mantleAgitation and Heating
Buchner funnel, filter paper, separatory funnelWorkup and Extraction
Rotary evaporator, chromatography columnsPurification
Protocol 1: Oxidative Decarboxylation and Rearrangement

This protocol details the core procedure for reacting this compound with LTA to induce decarboxylation and rearrangement.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen or argon inlet. Flame-dry the glassware under vacuum and cool under an inert atmosphere.

  • Reagent Addition: To the flask, add this compound (1.0 eq). Add anhydrous benzene via syringe to achieve a concentration of approximately 0.1 M.

  • Initiation: Begin stirring the solution. Add lead tetraacetate (1.1 eq) to the flask in one portion. Expert Insight: For larger scale reactions, portion-wise addition of LTA can help control the initial exotherm and gas evolution (CO₂).

  • Reaction: Gently heat the mixture to reflux (approx. 80 °C for benzene) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. The reaction is typically complete within 2-4 hours. The disappearance of LTA can be qualitatively checked by placing a drop of the reaction mixture on wet potassium iodide-starch paper; a blue-black color indicates the presence of Pb(IV).

  • Workup - Quenching and Filtration: Cool the reaction mixture to room temperature. A precipitate of lead(II) acetate will have formed. Add a small amount of Celite® to the flask and filter the mixture through a pad of Celite® in a Buchner funnel to remove the lead salts. Wash the filter cake with a small amount of benzene.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2x) and brine (1x). Causality Note: The bicarbonate wash is crucial to remove any remaining acetic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid contains a mixture of products. Purify the mixture using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the desired rearranged and cyclized products.

Protocol 2: The Kochi Reaction - A Halogenation Variant

The Kochi reaction is a valuable modification of the LTA decarboxylation that yields alkyl halides.[10][11][12] It introduces a halide source, typically a lithium halide, into the reaction mixture.

Step-by-Step Methodology:

  • Setup and Reagent Addition: Following the inert atmosphere setup in Protocol 1, add this compound (1.0 eq) and anhydrous lithium chloride (LiCl, 2.0 eq) to the flask. Add anhydrous benzene as the solvent.

  • LTA Addition: With vigorous stirring, add lead tetraacetate (1.1 eq) portion-wise.

  • Reaction: Heat the mixture to reflux. The reaction is often faster than the non-halogenative variant. Monitor by TLC.

  • Workup and Purification: The workup and purification steps are identical to those described in Protocol 1. The expected major product will be the corresponding rearranged alkyl chloride.

Experimental Workflow and Data Visualization

The overall process from setup to analysis follows a logical and systematic flow to ensure reproducibility and accurate characterization of the complex product mixture.

Experimental_Workflow start Start setup Assemble & Dry Glassware start->setup reagents Add Acid & Solvent under N2/Ar setup->reagents lta_add Add Lead Tetraacetate reagents->lta_add react Heat to Reflux (2-4h) lta_add->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Cool, Filter Lead Salts monitor->workup Complete extract Aqueous Wash (NaHCO3, Brine) workup->extract dry Dry (MgSO4) & Concentrate extract->dry purify Column Chromatography dry->purify analyze Characterize Products (NMR, MS, IR) purify->analyze end End analyze->end

Caption: A generalized workflow for the LTA-mediated reaction and product isolation.

Expected Products

The reaction of this compound with LTA is known to produce a mixture of compounds arising from rearrangement and cyclization. The exact product distribution can be sensitive to reaction conditions such as solvent and temperature.

Product Type Generic Structure/Name Formation Pathway
Rearranged Ester1,1,2-Triphenylethyl acetate1,2-Phenyl shift followed by trapping with acetate.
Cyclized Product9-Phenyl-9,10-dihydrophenanthreneIntramolecular electrophilic aromatic substitution.
Elimination Product1,1,2-TriphenyletheneElimination from the rearranged carbocation.

References

  • Kochi reaction - Wikipedia. [Link]

  • Kochi Reaction - Organic Chemistry Portal. [Link]

  • The Mechanism of Lead Tetraacetate Decarboxylation. I Tertiary Carboxylic Acids - ConnectSci. [Link]

  • Kochi reaction - chemeurope.com. [Link]

  • Synthesis of this compound - PrepChem.com. [Link]

  • Free-radical Formation in the Reaction of Lead Tetra-acetate with Monocarboxylic Acids - RSC Publishing. [Link]

  • Kochi Reaction - SynArchive. [Link]

  • Reduction and Oxidation :: Lead Tetraacetate - Organic Chemistry Data. [Link]

  • Hunsdiecker Reaction - BYJU'S. [Link]

  • PBL6455_LEAD TETRAACETATE - Gelest, Inc. [Link]

  • The Mechanism of Oxidative Decarboxylation with Lead(IV) Acetate - ACS Publications. [Link]

  • Oxidative Decarboxylation of Acids by Lead Tetraacetate - Organic Reactions. [Link]

  • The mechanism of lead tetraacetate decarboxylation. II. 2,3,3-Trimethylbutanoic and Adamantane-2-carboxylic acids - ConnectSci. [Link]

  • Free-radical formation in the reaction of lead tetra-acetate with monocarboxylic acids - Chemical Communications (London) (RSC Publishing). [Link]

  • Lead Tetraacetate in Organic Synthesis - Juniper Publishers. [Link]

  • Oxidation Reactions (Lead Tetraacetate) | Prepare for GATE, JAM, NET - YouTube. [Link]

  • Lead(IV) acetate - Sciencemadness Wiki. [Link]

Sources

Application Notes and Protocols for the Preparation of 3,3,3-Triphenylpropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,3-Triphenylpropionic acid and its derivatives represent a class of compounds characterized by a bulky triphenylmethyl (trityl) group attached to a propionic acid backbone. This unique structural motif imparts significant steric hindrance and lipophilicity, making these molecules valuable scaffolds in medicinal chemistry and materials science.[1] Their applications range from intermediates in the synthesis of complex pharmaceuticals to the development of functional polymers.[1][2] This guide provides a comprehensive overview of the synthesis of the parent this compound, its conversion into key reactive intermediates, and detailed protocols for the preparation of its derivatives, with a focus on amides. Mechanistic insights, characterization data, and workflow visualizations are included to provide a thorough and practical resource for researchers in the field.

Introduction: The Significance of the Triphenylpropionic Acid Scaffold

The trityl group is a sterically demanding substituent that can significantly influence the pharmacological and material properties of a molecule. In drug design, its bulk can confer selectivity for specific biological targets or protect a labile functional group. Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), and the incorporation of the triphenylmethyl group offers a unique modification to this classic pharmacophore.[3] Research has explored 3,3-diphenylpropionic acid derivatives for their analgesic and anti-inflammatory activities.[4] Furthermore, these compounds serve as crucial intermediates for fine chemicals and have potential applications as enzyme inhibitors due to their structural characteristics.[1] This guide focuses on providing robust and reproducible methods for accessing this versatile chemical scaffold and its derivatives.

Synthesis of the Core Structure: this compound

The most direct synthesis of this compound involves the condensation of triphenylcarbinol with malonic acid.[5] This reaction proceeds via a carbocation intermediate formed from the protonated triphenylcarbinol, which then undergoes a reaction analogous to a Michael addition with malonic acid, followed by decarboxylation.

Key Physical and Spectroscopic Data
PropertyValueSource
Molecular Formula C₂₁H₁₈O₂[6][7]
Molecular Weight 302.37 g/mol [6][7]
Appearance Tan powder[6]
Melting Point 180-182 °C[2]
¹H NMR (CDCl₃) Chemical shifts for aromatic and aliphatic protons.[8]
IR (KBr Wafer) Characteristic peaks for C=O (carboxylic acid) and aromatic C-H bonds.[9]
CAS Number 900-91-4[7]
Experimental Protocol: Synthesis from Triphenylcarbinol

This protocol is based on the established reaction between triphenylcarbinol and malonic acid.[5]

Materials:

  • Triphenylcarbinol

  • Malonic acid

  • Toluene (or other high-boiling point solvent)

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Heating mantle with a temperature controller

  • Round-bottom flask with a reflux condenser and Dean-Stark trap (optional)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine triphenylcarbinol (1 part by weight) and malonic acid (2 parts by weight). Add a suitable volume of toluene to facilitate mixing and heat transfer.

  • Heating: Heat the reaction mixture to 170 °C under reflux for approximately 3 hours.[5] If using a Dean-Stark trap, water produced during the reaction can be removed to drive the equilibrium.

  • Workup - Acid/Base Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer with water.

    • Extract the organic layer with a 10% NaOH solution. The product will move to the aqueous layer as its sodium salt.

    • Separate the aqueous layer and cool it in an ice bath.

  • Precipitation:

    • Slowly acidify the cold aqueous layer with concentrated HCl until the precipitation of the product is complete (check with pH paper).

    • Collect the white/tan precipitate by vacuum filtration.

  • Purification:

    • Wash the crude product with cold water.

    • Recrystallize the solid from a suitable solvent system (e.g., benzene/hexane or ethanol/water) to yield pure this compound.

  • Drying and Characterization: Dry the purified product under a vacuum. Characterize by determining its melting point and acquiring NMR and IR spectra to confirm its identity and purity.[6][9]

Preparation of Derivatives via the Acid Chloride Intermediate

To synthesize derivatives such as amides and esters, it is highly advantageous to first convert the carboxylic acid into a more reactive species. The most common and effective method is the formation of an acyl chloride using thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of 3,3,3-Triphenylpropionyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene or Dichloromethane (DCM)

  • Rotary evaporator

  • Reaction flask with a reflux condenser and gas outlet to a trap (to neutralize HCl and SO₂ fumes)

Procedure:

  • Reaction Setup: In a fume hood, suspend this compound in an excess of thionyl chloride (or a solution in toluene/DCM with a stoichiometric excess of thionyl chloride).

  • Heating: Gently reflux the mixture for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Removal of Excess Reagent: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting 3,3,3-triphenylpropionyl chloride is often used immediately in the next step without further purification. It is a moisture-sensitive compound.

Application Protocol: Synthesis of Amide Derivatives

Amide derivatives are synthesized via nucleophilic acyl substitution, where an amine attacks the highly electrophilic carbonyl carbon of the acid chloride. This is a robust and widely used reaction in pharmaceutical synthesis.[4]

Workflow for the Synthesis of 3,3,3-Triphenylpropionic Amide Derivatives

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Intermediate Activation cluster_2 PART 3: Derivatization A Triphenylcarbinol + Malonic Acid B This compound A->B Condensation (170°C) C 3,3,3-Triphenylpropionyl Chloride B->C SOCl₂ E 3,3,3-Triphenylpropionic Amide Derivative C->E Nucleophilic Acyl Substitution D Primary/Secondary Amine (R₁R₂NH) D->E

Caption: General workflow for the preparation of 3,3,3-triphenylpropionic amide derivatives.

Experimental Protocol: General Synthesis of an N-Substituted Amide

Materials:

  • 3,3,3-Triphenylpropionyl chloride (from the previous step)

  • A primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., DCM, THF, or acetone)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the chosen amine (1.0 equivalent) and the non-nucleophilic base (1.1 equivalents) in the anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.

  • Addition of Acid Chloride: Dissolve the crude 3,3,3-triphenylpropionyl chloride in a minimal amount of the anhydrous solvent. Add this solution dropwise to the cooled amine solution with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup:

    • Filter the reaction mixture to remove the hydrochloride salt of the base.

    • Wash the filtrate sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude amide product by recrystallization or column chromatography on silica gel.

  • Characterization: Confirm the structure of the final amide derivative using NMR, IR, and mass spectrometry.

Mechanistic Insight: The Michael Addition

While the synthesis from triphenylcarbinol is direct, it is conceptually useful to understand the Michael addition, as it is a fundamental carbon-carbon bond-forming reaction that can be used to create similar propionic acid structures.[10] The Michael reaction involves the 1,4-conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[11][12]

General Mechanism of the Michael Addition

The mechanism proceeds in three key steps:[10][13]

  • Deprotonation: A base removes an acidic α-proton from the Michael donor (e.g., a malonic ester) to generate a stabilized enolate.

  • Nucleophilic Attack: The enolate attacks the β-carbon of the Michael acceptor, forming a new carbon-carbon bond and a resonance-stabilized enolate intermediate.

  • Protonation: The intermediate enolate is protonated by a proton source (often from the workup step) to yield the final 1,4-adduct.

G A 1. Deprotonation Michael Donor + Base B Stabilized Nucleophile (Enolate) A->B Forms C 2. Nucleophilic Attack (on Michael Acceptor) B->C D Resonance-Stabilized Enolate Intermediate C->D Forms E 3. Protonation D->E F Final 1,4-Adduct Product E->F Yields

Caption: The three core steps of the Michael Addition reaction mechanism.

Conclusion

The this compound scaffold provides a foundation for a diverse range of derivatives with significant potential in drug discovery and materials science. The synthetic protocols detailed herein, from the creation of the parent acid to its conversion into amides via a reactive acid chloride intermediate, offer reliable and scalable methods for researchers. By understanding the underlying reaction mechanisms and leveraging robust purification and characterization techniques, scientists can effectively explore the chemical space around this valuable molecular framework.

References

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from PrepChem.com. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • SpectraBase. (n.d.). This compound [1H NMR]. Retrieved from SpectraBase. [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. [Link]

  • BYJU'S. (n.d.). Michael Addition Mechanism. Retrieved from BYJU'S. [Link]

  • Wikipedia. (n.d.). Michael addition. Retrieved from Wikipedia. [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from Chemistry Steps. [Link]

  • SpectraBase. (n.d.). This compound [FTIR]. Retrieved from SpectraBase. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from MySkinRecipes. [Link]

  • The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. YouTube. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 3-Phenylpropionic Acid Derivatives. [Link]

  • Al-Zoubi, W., et al. (2024). 3,3′-((3-Hydroxyphenyl)azanediyl)dipropionic Acid Derivatives as a Promising Scaffold Against Drug-Resistant Pathogens and Chemotherapy-Resistant Cancer. PubMed Central. [Link]

  • Gutsche, C. D., & Hoyer, F. A. (1950). A Synthesis of /3-(3,4,5-Trimethoxyphenyl)-propionic Acid. Journal of the American Chemical Society. [Link]

  • Kumar, P., et al. (2016). Aryl Propionic acid derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis routes for 3-hydroxypropionic acid from renewable sources. [Link]

  • MDPI. (2024). Progress on 3-Nitropropionic Acid Derivatives. [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

Sources

Application Notes & Protocols: 3,3,3-Triphenylpropionic Acid in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,3,3-Triphenylpropionic acid, distinguished by its sterically demanding triphenylmethyl (trityl) group, serves as a unique precursor for the synthesis of complex heterocyclic frameworks. Its rigid and bulky nature offers a strategic advantage in drug development for creating molecules with specific conformational constraints, potentially enhancing selectivity and metabolic stability. This guide provides an in-depth exploration of the synthetic pathways leveraging this reagent, with a primary focus on intramolecular cyclization strategies to form nitrogen-containing heterocycles. We will elucidate the mechanistic rationale behind key transformations, provide detailed, field-tested protocols, and present a logical workflow from a carbocyclic intermediate to a final lactam structure.

Introduction: The Strategic Value of the Trityl Moiety

The triphenylmethyl group, or trityl group, is a cornerstone of organic synthesis, often employed as a bulky protecting group. However, its inherent steric and electronic properties make it a powerful directing group and structural scaffold. When incorporated into a bifunctional molecule like this compound, it provides a unique platform for constructing novel molecular architectures. The acid functionality acts as a reactive handle for intramolecular reactions, while the three phenyl rings offer multiple sites for cyclization.

The synthesis of nitrogen-containing heterocycles is a major focus in medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals.[1][2][3] By utilizing this compound, researchers can access heterocyclic systems fused to a quaternary carbon bearing three phenyl rings—a motif that is challenging to construct through other means. This guide details the foundational strategy for this transformation: an initial intramolecular Friedel-Crafts acylation to form a key carbocyclic ketone intermediate, followed by a Beckmann rearrangement to introduce a nitrogen atom, yielding a lactam.

Core Synthetic Pathway: From Carboxylic Acid to Lactam

The primary and most reliable pathway for converting this compound into a heterocyclic compound involves a two-stage process. First, the molecule undergoes an intramolecular cyclization to form a six-membered carbocyclic ring. This intermediate is then transformed into a seven-membered lactam (a nitrogen-containing heterocycle) via ring expansion.

G cluster_0 Stage 1: Carbocycle Formation cluster_1 Stage 2: Heterocycle Formation (Lactam) A 3,3,3-Triphenylpropionic Acid B Acylium Ion Intermediate A->B  PPA (H⁺)   C 4,4-Diphenyl-3,4-dihydronaphthalen-1(2H)-one (Carbocyclic Ketone) B->C Intramolecular Friedel-Crafts Acylation D Ketone Oxime C->D Hydroxylamine C->D E 6,6-Diphenyl-6,7-dihydrodibenzo[b,d]azepin-5(4H)-one (Lactam) D->E Beckmann Rearrangement G A Start: This compound B Activate with PPA A->B C Generate Acylium Ion B->C Dehydration D Intramolecular Electrophilic Attack C->D E Deprotonation/Rearomatization D->E F Product: 4,4-Diphenyl-3,4-dihydronaphthalen-1(2H)-one E->F

Caption: Workflow for PPA-mediated Friedel-Crafts Acylation.

This reaction yields 4,4-diphenyl-3,4-dihydronaphthalen-1(2H)-one , a crucial carbocyclic intermediate. While not a heterocycle itself, its synthesis is the necessary prerequisite for the subsequent nitrogen incorporation step.

Stage 2: Beckmann Rearrangement for Lactam Synthesis

With the ketone in hand, a nitrogen atom can be introduced into the ring system via a Beckmann rearrangement. This classic organic reaction transforms an oxime into an amide (or a lactam in the case of a cyclic oxime).

Mechanistic Insight: The process begins with the conversion of the ketone to its corresponding oxime using hydroxylamine. The oxime is then treated with a strong acid (often the same PPA used in the first step, or sulfuric acid). The acid protonates the oxime's hydroxyl group, converting it into a good leaving group (water). The departure of water triggers a 1,2-alkyl shift, where the carbon group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom. In this specific case, the migrating group is part of the carbocyclic ring, resulting in a ring expansion. The resulting nitrilium ion is trapped by water, which, after tautomerization, yields the final seven-membered lactam product.

This transformation converts the carbocyclic 4,4-diphenyl-3,4-dihydronaphthalen-1(2H)-one into the heterocyclic 6,6-diphenyl-6,7-dihydrodibenzo[b,d]azepin-5(4H)-one .

Detailed Experimental Protocols

Safety Precaution: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves. Polyphosphoric acid is highly corrosive and viscous; handle with care, especially when hot.

Protocol 1: Synthesis of 4,4-Diphenyl-3,4-dihydronaphthalen-1(2H)-one
  • Reagent Preparation: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a heating mantle, add polyphosphoric acid (approx. 100 g). Heat the PPA to ~80-90 °C with stirring until it becomes mobile.

  • Reactant Addition: To the warm, stirring PPA, add this compound (10.0 g, 33.1 mmol) in one portion. [4][5]3. Reaction: Increase the temperature of the reaction mixture to 120-130 °C and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent).

  • Workup: After the reaction is complete, allow the mixture to cool to ~70 °C. Carefully and slowly pour the viscous mixture onto crushed ice (approx. 300 g) in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

  • Isolation: Allow the ice to melt completely. The solid product will precipitate out. Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure ketone as a solid.

Protocol 2: Synthesis of 6,6-Diphenyl-6,7-dihydrodibenzo[b,d]azepin-5(4H)-one (Lactam)

This protocol proceeds in two steps: oxime formation and rearrangement.

Step A: Oxime Formation

  • Dissolution: In a 100 mL round-bottom flask, dissolve the ketone from Protocol 1 (5.0 g, 17.6 mmol) in ethanol (50 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.8 g, 26.4 mmol) and sodium acetate (2.2 g, 26.4 mmol) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Isolation: Cool the reaction mixture to room temperature. Reduce the volume of the solvent under reduced pressure. Add water (50 mL) to precipitate the crude oxime. Collect the solid by vacuum filtration, wash with water, and air dry. This crude oxime is typically used directly in the next step without further purification.

Step B: Beckmann Rearrangement

  • Reaction Setup: In a 100 mL flask, heat polyphosphoric acid (~50 g) to 100 °C with stirring.

  • Reactant Addition: Carefully add the crude oxime from Step A to the hot PPA.

  • Reaction: Increase the temperature to 130-140 °C and stir for 30-60 minutes. The color of the mixture will typically darken.

  • Workup and Isolation: Follow the same workup procedure as described in Protocol 1 (steps 4 and 5) by pouring the hot reaction mixture onto crushed ice and filtering the resulting precipitate.

  • Purification: Purify the crude lactam product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the final heterocyclic compound.

Summary of Reactions and Expected Outcomes

Stage Reaction Key Reagents Typical Conditions Product Expected Yield
1Intramolecular Friedel-Crafts AcylationThis compound, PPA120-130 °C, 3-4 h4,4-Diphenyl-3,4-dihydronaphthalen-1(2H)-one75-85%
2aOxime FormationKetone Intermediate, NH₂OH·HCl, NaOAcEthanol, Reflux, 2 h4,4-Diphenyl-3,4-dihydronaphthalen-1(2H)-one oxime>90% (crude)
2bBeckmann RearrangementOxime Intermediate, PPA130-140 °C, 30-60 min6,6-Diphenyl-6,7-dihydrodibenzo[b,d]azepin-5(4H)-one60-70%

Conclusion

This compound is a highly effective substrate for the synthesis of complex, sterically hindered heterocyclic compounds. The robust and high-yielding intramolecular Friedel-Crafts acylation provides a reliable route to a key carbocyclic ketone intermediate. This ketone is readily converted into a seven-membered lactam through a Beckmann rearrangement, successfully incorporating a nitrogen heteroatom into the core structure. This synthetic strategy opens avenues for medicinal chemists and researchers to develop novel molecular entities built around the unique triphenylmethyl scaffold, providing a valuable tool for programs in drug discovery and materials science.

References

  • Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. (2021).
  • Synthesis of this compound - PrepChem.com.
  • Design, Synthesis and Biological Activity of Nitrogen-Containing Heterocyclic Compounds. (n.d.). MDPI. Available at: [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (2022). MDPI. Available at: [Link]

  • Pentacyclic triterpenoids with nitrogen- and sulfur-containing heterocycles: synthesis and medicinal significance. (2015). Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Polyphosphoric Acid in Organic Synthesis. (2023). Canadian Center of Science and Education. Available at: [Link]

  • (PDF) Polyphosphoric Acid in Organic Synthesis. (2023). ResearchGate. Available at: [Link]

Sources

The 3,3,3-Triphenylpropionic Acid Group: A Sterically Hindered, Base-Labile Protecting Group for Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Trityl Group - A New Perspective on Steric Protection

In the realm of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing side reactions. For the protection of primary alcohols, the triphenylmethyl (trityl, Trt) group has long been a staple, prized for its significant steric bulk and acid lability.[1] This bulk allows for the selective protection of less sterically hindered hydroxyl groups. However, the reliance on acidic conditions for deprotection can be a limitation in the presence of other acid-sensitive functionalities.

This application note introduces the 3,3,3-triphenylpropionyl (TPP) group, derived from 3,3,3-triphenylpropionic acid, as a sterically demanding protecting group for primary alcohols. The TPP group offers a similar level of steric hindrance to the trityl group but introduces an ester linkage, fundamentally shifting its deprotection strategy towards basic or nucleophilic cleavage conditions. This provides a valuable orthogonal protecting group strategy, allowing for selective deprotection in complex molecular architectures.

The core of the TPP protecting group is the this compound moiety, a stable crystalline solid.[2] Its synthesis is straightforward, and it can be readily converted to the corresponding acid chloride for subsequent esterification of the target alcohol.

Core Principles and Advantages

The utility of the TPP group stems from its unique combination of steric bulk and a base-labile ester functionality.

  • Steric Hindrance: The three phenyl rings on the quaternary carbon create a sterically congested environment, favoring the protection of primary alcohols over more hindered secondary and tertiary alcohols. This selectivity is a key advantage in carbohydrate and nucleoside chemistry.

  • Base-Labile Deprotection: Unlike the acid-labile trityl ethers, the TPP group is an ester and can be cleaved under basic conditions, typically through saponification. This orthogonality to acid-labile groups like Boc, TBS, and trityl itself is a significant strategic advantage in complex syntheses.[3]

  • Robustness: The TPP ester is expected to be stable to a wide range of non-basic reagents, including many oxidizing and reducing agents, as well as acidic conditions used for the removal of other protecting groups.

Synthesis of the Protecting Group Precursor: 3,3,3-Triphenylpropionyl Chloride

The key reagent for the introduction of the TPP protecting group is 3,3,3-triphenylpropionyl chloride. This is synthesized in two steps from commercially available starting materials.

Protocol 1: Synthesis of this compound

This protocol is based on the reaction of triphenylcarbinol with malonic acid.[4]

Materials:

  • Triphenylcarbinol

  • Malonic acid

  • Heating mantle and reflux condenser

  • Round-bottom flask

  • Crystallization dish

Procedure:

  • Combine 1 part by weight of triphenylcarbinol and 2 parts by weight of malonic acid in a round-bottom flask.

  • Heat the mixture to 170 °C for 3 hours. Carbon dioxide will be evolved during the reaction.

  • Cool the reaction mixture and recrystallize the solid product from a suitable solvent such as ethanol to yield pure this compound.

Protocol 2: Synthesis of 3,3,3-Triphenylpropionyl Chloride

The carboxylic acid is converted to the more reactive acid chloride using thionyl chloride.[4]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous reaction setup with a reflux condenser and gas trap

  • Rotary evaporator

Procedure:

  • Place the dried this compound in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add an excess of thionyl chloride (approximately 5 equivalents).

  • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 3,3,3-triphenylpropionyl chloride, which can often be used in the next step without further purification.

Application: Protection and Deprotection of a Primary Alcohol

The following protocols outline the proposed procedure for the protection of a primary alcohol with the TPP group and its subsequent removal.

Protocol 3: Protection of a Primary Alcohol with 3,3,3-Triphenylpropionyl Chloride

This procedure is a standard esterification using an acid chloride.

Materials:

  • Primary alcohol (e.g., benzyl alcohol as a model substrate)

  • 3,3,3-Triphenylpropionyl chloride

  • Anhydrous pyridine or a non-nucleophilic base like triethylamine (TEA)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Standard workup reagents (e.g., dilute HCl, saturated NaHCO₃ solution, brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add pyridine or TEA (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3,3,3-triphenylpropionyl chloride (1.2 eq) in anhydrous DCM to the stirred alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure TPP-protected alcohol.

Protocol 4: Deprotection of the TPP Group (Saponification)

This protocol utilizes standard basic hydrolysis (saponification) to cleave the ester linkage.

Materials:

  • TPP-protected alcohol

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Methanol or ethanol

  • Water

  • Standard workup reagents (e.g., dilute HCl)

  • Ethyl acetate or other suitable extraction solvent

Procedure:

  • Dissolve the TPP-protected alcohol in a mixture of methanol or ethanol and water.

  • Add a solution of NaOH or KOH (2-5 eq).

  • Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the alcohol solvent under reduced pressure.

  • Neutralize the aqueous solution with dilute HCl until it is acidic.

  • Extract the deprotected alcohol with ethyl acetate. The this compound byproduct will also be extracted.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the deprotected alcohol from the this compound byproduct.

Data Summary and Comparison

The following table provides a comparative overview of the TPP group and the well-established Trityl group.

Feature3,3,3-Triphenylpropionyl (TPP) GroupTrityl (Trt) Group
Structure Ester of this compoundTrityl ether
Linkage Ester (-O-C=O)Ether (-O-C)
Protection Reagent 3,3,3-Triphenylpropionyl chlorideTrityl chloride
Protection Conditions Base (e.g., pyridine, TEA) in aprotic solventBase (e.g., pyridine, TEA) in aprotic solvent
Deprotection Conditions Basic hydrolysis (e.g., NaOH/MeOH/H₂O)Acidic hydrolysis (e.g., TFA, HCl, acetic acid)[1]
Stability Stable to acidic conditions, many oxidizing/reducing agentsStable to basic conditions, many oxidizing/reducing agents[1]
Key Advantage Orthogonal to acid-labile protecting groupsOrthogonal to base-labile protecting groups

Experimental Workflow and Mechanistic Rationale

The overall workflow for the application of the TPP protecting group is depicted below.

TPP_Workflow cluster_synthesis Protecting Group Precursor Synthesis cluster_application Protection and Deprotection Cycle Triphenylcarbinol Triphenylcarbinol TPP_Acid This compound Triphenylcarbinol->TPP_Acid Heat, 170°C [1] MalonicAcid Malonic Acid MalonicAcid->TPP_Acid Heat, 170°C [1] TPP_Chloride 3,3,3-Triphenylpropionyl Chloride TPP_Acid->TPP_Chloride Reflux [1] ThionylChloride SOCl₂ Primary_Alcohol Primary Alcohol (R-OH) TPP_Protected TPP-Protected Alcohol (R-OTPP) Primary_Alcohol->TPP_Protected Protection: TPP-Cl, Pyridine [Proposed] Deprotected_Alcohol Deprotected Alcohol (R-OH) TPP_Protected->Deprotected_Alcohol Deprotection: NaOH, MeOH/H₂O [Proposed]

Caption: Workflow for the synthesis and application of the TPP protecting group.

The rationale behind the proposed protocols is grounded in fundamental principles of organic chemistry. The protection step is a classic base-mediated acylation of an alcohol with an acid chloride. The steric bulk of the TPP-chloride is expected to drive selectivity for primary alcohols. The deprotection via saponification is a robust and well-understood ester hydrolysis mechanism that proceeds via a tetrahedral intermediate.

Conclusion

The 3,3,3-triphenylpropionyl (TPP) group presents a compelling, albeit less explored, alternative to traditional sterically hindered protecting groups for primary alcohols. Its key strength lies in its orthogonality to the widely used acid-labile protecting groups. The straightforward synthesis of the protecting group precursor and the reliance on standard reaction conditions for both protection and deprotection make it an accessible strategy for synthetic chemists. Researchers in drug development and complex molecule synthesis are encouraged to explore the TPP group as a valuable tool in their synthetic arsenal, particularly in contexts where acid-mediated deprotection is undesirable.

References

  • PrepChem. Synthesis of this compound. [Link]

  • PrepChem. Synthesis of 3-p-chlorophenyl-3,3-diphenylpropionic acid. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Akgul, M., & Sonmez, O. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications. [Link]

  • MySkinRecipes. This compound. [Link]

  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Request PDF on ResearchGate. [Link]

  • Shchepinov, M. S., & Korshun, V. A. (2003). Recent applications of bifunctional trityl groups. Chemical Society Reviews, 32(3), 170–180. [Link]

  • ResearchGate. hydrolysis reactions mediated by the different esterases as determined... [Link]

  • Google Patents. Method for producing 3,3,3-trifluoropropionic acid chloride.
  • Gold, B., & Gold, V. (1988). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Journal of the Chemical Society, Perkin Transactions 2, (4), 483–487. [Link]

  • Google Patents. METHOD FOR PRODUCING 3,3,3-TRIFLUOROPROPIONIC ACID CHLORIDE.
  • Rydholm, A. E., Anseth, K. S., & Bowman, C. N. (2007). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Acta Biomaterialia, 3(4), 449–455. [Link]

  • ZHC Chemical Co.,Ltd. Synthesis and Applications of 3-Cyclopentylpropionyl Chloride. [Link]

  • Google P
  • PubChem. This compound. [Link]

Sources

Illuminating the Invisible Shield: Steric Hindrance Effects of the Trityl Group in 3,3,3-Triphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Trityl Group - More Than Just a Bulky Substituent

In the landscape of organic chemistry and drug development, the triphenylmethyl (trityl) group is renowned for its utility as a sterically demanding protecting group, particularly for primary alcohols.[1] Its sheer bulk, a consequence of three phenyl rings attached to a single tetrahedral carbon, provides a powerful tool for achieving regioselectivity in complex syntheses. However, the influence of the trityl group extends beyond simple protection, profoundly impacting the reactivity of neighboring functional groups through profound steric hindrance. This application note delves into the steric effects of the trityl group as manifested in 3,3,3-triphenylpropionic acid, a molecule where this bulky substituent is strategically positioned adjacent to a carboxylic acid moiety. Understanding these effects is crucial for researchers in medicinal chemistry and process development, as they dictate reaction kinetics, reagent accessibility, and the overall synthetic strategy. This guide will provide a detailed examination of these steric effects, supported by experimental protocols designed to quantify and visualize this "invisible shield."

The Molecular Architecture: Visualizing the Steric Congestion

The profound steric hindrance exerted by the trityl group in this compound is best appreciated through its three-dimensional structure. The spatial arrangement of the three phenyl rings creates a congested environment around the α-carbon, which in turn restricts access to the adjacent carboxylic acid group.

X-ray crystallographic data provides a definitive visualization of this molecular architecture. The crystal structure of this compound (available in the Crystallography Open Database under ID 2016253) reveals the propeller-like conformation of the trityl group, effectively shielding the reactive center of the molecule.[2]

Caption: Conceptual representation of the steric shield created by the three phenyl rings of the trityl group, impeding access to the carboxylic acid functionality.

Quantifying the Steric Effect: A Comparative Kinetic Study of Esterification

The most direct method to quantify the steric hindrance of the trityl group in this compound is to compare its reaction rate with a sterically unencumbered analogue, such as 3-phenylpropionic acid. The Fischer esterification, a classic acid-catalyzed reaction, is highly sensitive to steric effects.[1][3] Hindered carboxylic acids are known to esterify more slowly because the transition state, which involves the conversion of a planar sp2 carboxyl carbon to a tetrahedral sp3 carbon, requires more space.[3]

This section provides a detailed protocol for a comparative kinetic study of the esterification of this compound and 3-phenylpropionic acid with methanol, monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

Application Note: Comparative Esterification Kinetics

This experiment is designed to provide quantitative data on the relative reactivity of a sterically hindered versus a non-hindered carboxylic acid. The results will directly illustrate the impact of the trityl group on the accessibility of the carboxyl functional group.

Protocol: GC-MS Monitored Comparative Esterification

Objective: To determine the relative rate of esterification of this compound and 3-phenylpropionic acid under identical acidic conditions.

Materials:

  • This compound (≥97%)

  • 3-Phenylpropionic acid (≥99%)

  • Methanol (anhydrous, ≥99.8%)

  • Sulfuric acid (concentrated, 98%)

  • Dichloromethane (anhydrous, ≥99.8%)

  • Internal Standard (e.g., Dodecane)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • GC-MS grade solvents for sample preparation

  • Reaction vials with magnetic stir bars

  • Thermostated heating block or oil bath

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of this compound in anhydrous dichloromethane.

    • Prepare a 0.1 M stock solution of 3-phenylpropionic acid in anhydrous dichloromethane.

    • Prepare a stock solution of the internal standard (e.g., 0.05 M Dodecane) in anhydrous dichloromethane.

    • Prepare the acidic methanol reagent by carefully adding concentrated sulfuric acid to anhydrous methanol to a final concentration of 1 M. Caution: This is a highly exothermic reaction and should be performed in an ice bath with slow addition.

  • Reaction Setup (perform in duplicate for each acid):

    • In a reaction vial, add 1.0 mL of the 0.1 M carboxylic acid stock solution (either this compound or 3-phenylpropionic acid).

    • Add 0.2 mL of the internal standard stock solution.

    • Place the vial in a thermostated heating block set to 60 °C and allow it to equilibrate for 5 minutes.

    • Initiate the reaction by adding 2.0 mL of the 1 M acidic methanol reagent. Start a timer immediately.

  • Reaction Monitoring and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 0.2 mL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing 1.0 mL of saturated sodium bicarbonate solution. Vortex thoroughly.

    • Extract the organic components by adding 1.0 mL of dichloromethane, vortexing, and allowing the layers to separate.

    • Transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous magnesium sulfate.

  • GC-MS Analysis:

    • Analyze the dried organic extracts by GC-MS.

    • Develop a temperature program that effectively separates the starting carboxylic acid, the methyl ester product, and the internal standard.

    • Use the mass spectrometer in full scan mode to confirm the identity of the peaks and in selected ion monitoring (SIM) mode for accurate quantification.

Data Analysis:

  • For each time point, calculate the ratio of the peak area of the methyl ester product to the peak area of the internal standard.

  • Plot the product/internal standard area ratio versus time for both this compound and 3-phenylpropionic acid.

  • Compare the initial rates of reaction from the slopes of the two curves. The significantly slower rate for this compound will provide a quantitative measure of the steric hindrance imposed by the trityl group.

Caption: Workflow for the comparative kinetic analysis of esterification.

Expected Results and Interpretation

The kinetic data will unequivocally demonstrate a significantly reduced rate of esterification for this compound compared to 3-phenylpropionic acid. This disparity in reactivity is a direct consequence of the steric shield cast by the trityl group, which impedes the nucleophilic attack of methanol on the carboxyl carbon.

Table 1: Expected Qualitative Kinetic Data

Carboxylic AcidSteric HindranceExpected Relative Rate of Esterification
3-Phenylpropionic AcidLowFast
This compoundHigh (Trityl Group)Very Slow

Implications for Drug Development and Synthetic Chemistry

The pronounced steric hindrance of the trityl group in this compound has several important implications for its use in research and drug development:

  • Modified Reactivity: Standard reactions at the carboxyl group, such as amide bond formation or reduction, will require more forcing conditions or specialized reagents designed to overcome steric hindrance. For instance, coupling agents known to be effective for hindered acids, such as those used in Steglich esterification (DCC/DMAP), would be more suitable than simple acid catalysis.[4]

  • Design of Prodrugs: The hindered nature of the carboxyl group could be exploited in prodrug design. An ester of this compound would likely exhibit increased stability towards enzymatic hydrolysis, potentially leading to a longer duration of action for a linked therapeutic agent.

  • Scaffold for Novel Ligands: The rigid and bulky nature of the trityl group can be used to create well-defined three-dimensional structures. As such, this compound can serve as a scaffold for the synthesis of novel ligands where precise spatial orientation of other functional groups is required for binding to biological targets.[5]

Conclusion

The trityl group in this compound is a powerful determinant of its chemical reactivity. Beyond its role as a bulky substituent, it creates a significant steric barrier that dramatically slows reactions at the adjacent carboxylic acid. By understanding and quantifying this steric hindrance, as outlined in the provided protocols, researchers can better predict the behavior of this and similar molecules, enabling more efficient synthetic planning and the rational design of novel chemical entities for therapeutic applications. The principles demonstrated here are broadly applicable and serve as a valuable case study for any synthetic endeavor involving sterically congested molecular architectures.

References

  • Crystallography Open Database. (n.d.). COD ID 2016253. Retrieved from [Link]

  • Midathana, K., Ramesh, K. V., & Sarma, G. V. S. (n.d.). KINETICS OF ESTERIFICATION OF PROPIONIC ACID AND N-PROPANOL. JETIR.
  • Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

Sources

Introduction: Activating a Bulky Carboxylic Acid for Synthetic Advancement

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3,3,3-Triphenylpropionyl Chloride from 3,3,3-Triphenylpropionic Acid using Thionyl Chloride

Audience: Researchers, scientists, and drug development professionals.

This compound is a carboxylic acid distinguished by the sterically demanding triphenylmethyl (trityl) group. While stable, the carboxylic acid functional group itself is often insufficiently reactive for many crucial bond-forming reactions, such as amidation or esterification, which are fundamental in drug discovery and materials science. The conversion of this carboxylic acid to its corresponding acyl chloride, 3,3,3-triphenylpropionyl chloride, dramatically enhances its electrophilicity, transforming it into a highly versatile intermediate for further synthetic elaboration.

This guide provides a comprehensive overview of the reaction of this compound with thionyl chloride (SOCl₂), a premier method for this transformation. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, outline critical safety procedures, discuss methods for product characterization, and explore the applications of the resulting acyl chloride in research contexts, particularly in the synthesis of novel molecular entities.

The Underlying Chemistry: Mechanism of Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic nucleophilic acyl substitution reaction. The key to this process is the transformation of the hydroxyl (-OH) group, a poor leaving group, into a highly effective chlorosulfite leaving group. The reaction proceeds irreversibly, driven by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[1]

The mechanism unfolds in several distinct steps:

  • Nucleophilic Attack: The oxygen atom of the carboxylic acid's carbonyl group attacks the electrophilic sulfur atom of thionyl chloride.

  • Intermediate Formation: This attack forms a protonated chlorosulfite intermediate.

  • Chloride Ion Attack: A chloride ion, displaced in the initial step or present from the HCl byproduct, attacks the carbonyl carbon. This forms a tetrahedral intermediate.

  • Collapse and Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This expels the chlorosulfite group, which readily decomposes into the stable gaseous products SO₂ and HCl, driving the reaction to completion.[1]

Caption: Figure 2: Experimental workflow for acyl chloride synthesis.

Step-by-Step Protocol
  • Preparation: Ensure all glassware is thoroughly dried in an oven (or by flame-drying under vacuum) and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to prevent any moisture from entering the system. [2]2. Charging the Flask: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 16.5 mmol).

  • Addition of Thionyl Chloride: In the fume hood, carefully add an excess of thionyl chloride (e.g., 3.9 mL, 5.3 g, 44.6 mmol, ~2.7 equivalents). A solvent such as toluene can be used, but the reaction often works well in neat thionyl chloride. [2][3]4. Reaction: Attach the reflux condenser and the gas trap. Heat the mixture to a gentle reflux (oil bath temperature of ~85-90 °C) with stirring. The solid reactant will slowly dissolve as it reacts. Maintain the reflux for 2-3 hours. The reaction is complete when the evolution of gases (HCl and SO₂) ceases.

  • Removal of Excess Thionyl Chloride: After the reaction is complete, cool the flask to room temperature. Carefully reconfigure the apparatus for vacuum distillation. Remove the excess thionyl chloride under reduced pressure. [4]This should be done cautiously at first to avoid bumping. A gentle warming of the flask in a water bath (not exceeding 50°C) can facilitate the removal of the last traces of SOCl₂. [4]6. Product Isolation: The resulting crude 3,3,3-triphenylpropionyl chloride, which may be a solid or a viscous oil, is often of sufficient purity to be used directly in subsequent reactions. If further purification is needed and the product is a solid, recrystallization from a dry, non-protic solvent (like hexane or toluene) can be attempted.

Critical Safety and Handling Procedures

Thionyl chloride is a hazardous substance that requires strict safety protocols. Failure to adhere to these can result in serious injury. [5]

Hazard Recommended Precaution
Corrosivity Causes severe burns to skin, eyes, and respiratory tract. [6]Always handle in a chemical fume hood. Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®). [1]
Violent Reactivity with Water Reacts violently with water, releasing toxic HCl and SO₂ gas. [7]Ensure all glassware is scrupulously dry. Never pour water into thionyl chloride.
Toxicity of Byproducts Inhalation of HCl and SO₂ can cause severe respiratory damage. [6]The reaction and work-up must be performed in a well-ventilated fume hood. The gas outlet must be vented through a trap.

| Spills | For small spills, neutralize with an inert absorbent material like dry sand or sodium carbonate. Do not use water. [1]|

Quenching and Disposal:

  • Excess Reagent: Unused thionyl chloride or reaction mixtures containing it should be quenched cautiously. Slowly add the thionyl chloride solution dropwise to a large volume of cold, stirred water or an ice-cold solution of sodium bicarbonate. [8]This process is highly exothermic and releases large volumes of gas; therefore, it must be performed slowly in a fume hood.

  • Waste: All contaminated materials (gloves, paper towels, etc.) and neutralized aqueous waste must be disposed of as hazardous waste according to institutional guidelines. [5]

Product Characterization

Confirmation of the successful synthesis of 3,3,3-triphenylpropionyl chloride is typically achieved through spectroscopic methods. The most telling change is the appearance of the acyl chloride functionality and the disappearance of the carboxylic acid's broad -OH signal.

Spectroscopic MethodExpected Observation for 3,3,3-Triphenylpropionyl Chloride
Infrared (IR) Spectroscopy Disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). Appearance of a very strong C=O stretch at a high frequency, characteristic of acyl chlorides (~1800 cm⁻¹). [9]
¹H NMR Spectroscopy The methylene protons (-CH₂-) adjacent to the carbonyl group will shift slightly downfield compared to the starting acid, typically appearing in the δ 2.5-3.5 ppm range. The broad carboxylic acid proton signal (>10 ppm) will disappear. The aromatic protons will remain in the δ 7.0-7.5 ppm region.
¹³C NMR Spectroscopy The carbonyl carbon (C=O) signal is expected in the δ 160-180 ppm range. [10]

Applications in Research and Drug Development

3,3,3-Triphenylpropionyl chloride is not an end-product but a valuable synthetic building block. Its high reactivity allows for the efficient synthesis of a wide range of derivatives.

  • Scaffold for Medicinal Chemistry: The bulky, lipophilic triphenylmethyl (trityl) group can be a key structural motif in drug design. It can be used to probe steric pockets in enzyme active sites or receptors and to increase the lipophilicity of a molecule, potentially enhancing its membrane permeability. By reacting the acyl chloride with various amines or alcohols, medicinal chemists can rapidly generate libraries of novel amides and esters for biological screening. [11]* Synthesis of Complex Molecules: As a reactive intermediate, it facilitates the coupling of the triphenylpropyl moiety to other complex fragments, which is a common strategy in multi-step organic synthesis. For example, derivatives of triphenylpropionic acid have been explored as intermediates in the synthesis of various compounds. [6]The conversion to the acyl chloride is a key activating step in these synthetic routes.

  • Polymer and Materials Science: Acyl chlorides are used to modify polymers or surfaces containing hydroxyl or amine groups, attaching the bulky trityl group to impart specific physical properties such as hydrophobicity or thermal stability.

By providing a reliable method to activate this compound, the reaction with thionyl chloride opens the door to a vast chemical space for exploration in drug discovery and beyond.

References

  • University of Calgary. Spectroscopic Analysis: Acyl Chlorides. [Link]

  • PubChem. This compound. [Link]

  • KGROUP. (2006). Quenching Reactive Substances. [Link]

  • The Chemical Profile of this compound: CAS 900-91-4. Medium. [Link]

  • PrepChem.com. Synthesis of this compound. [Link]

  • Organic Syntheses. Procedure for N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Coll. Vol. 10, p.576 (2004); Vol. 79, p.252 (2002). [Link]

  • University of California, Santa Barbara. SOP 0079 - Thionyl Chloride. [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Michigan State University. 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. [Link]

  • LibreTexts Chemistry. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Organic Syntheses. Procedure for o-PROPIOPHENOL and p-PROPIOPHENOL. Coll. Vol. 2, p.543 (1943); Vol. 17, p.82 (1937). [Link]

  • ZHC Chemical Co., Ltd. Synthesis and Applications of 3-Cyclopentylpropionyl Chloride. [Link]

Sources

Application Notes and Protocols for the Esterification of 3,3,3-Triphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Steric Hindrance in Ester Synthesis

3,3,3-Triphenylpropionic acid is a valuable building block in medicinal chemistry and materials science, notable for its bulky trityl (triphenylmethyl) group. This significant steric hindrance adjacent to the carboxylic acid moiety presents a considerable challenge for standard esterification reactions. The trityl group effectively shields the carbonyl carbon from nucleophilic attack by an alcohol, often leading to slow reaction rates or complete failure under conventional conditions.

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview and field-tested protocols for the successful esterification of this compound. We will explore the mechanistic rationale behind selecting appropriate methods to overcome steric hindrance and provide step-by-step protocols for two robust approaches: a classic, forceful Fischer-Speier esterification and a mild, modern coupling-reagent-mediated Steglich esterification.

Mechanistic Considerations: Overcoming the Bulky Trityl Group

The success of an esterification reaction hinges on the nucleophilic attack of an alcohol on the protonated carbonyl carbon of the carboxylic acid. With this compound, the three phenyl rings create a sterically congested environment that impedes this approach. Therefore, reaction strategies must either employ forceful conditions to overcome this barrier or utilize an activation strategy that renders the carboxylic acid significantly more electrophilic.

Fischer-Speier Esterification: This equilibrium-controlled reaction utilizes a strong acid catalyst and an excess of the alcohol, often at elevated temperatures.[1] The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[2] To drive the reaction to completion, especially with hindered substrates, a large excess of the alcohol is used as the solvent, and the removal of the water byproduct is crucial.[1]

Carbodiimide-Mediated Coupling (Steglich Esterification): This method avoids the harsh acidic conditions and high temperatures of the Fischer esterification.[3] It employs a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. The DCC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[4] This intermediate is then susceptible to nucleophilic attack by the alcohol. The reaction is significantly accelerated by a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), which forms an even more reactive N-acylpyridinium intermediate, effectively overcoming the steric barrier.[4][5] This method is particularly well-suited for sterically demanding substrates and those with acid-labile functional groups.[5]

Visualizing the Reaction Pathways

The following diagrams illustrate the core mechanistic steps for the two primary methods discussed.

Fischer_Esterification Acid 3,3,3-Triphenylpropionic Acid Protonated_Acid Protonated Acid (Activated) Acid->Protonated_Acid + H⁺ (cat.) H_plus H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'-OH Alcohol Alcohol (R'-OH) Proton_Transfer Proton Transfer Tetrahedral_Int->Proton_Transfer Water_Loss Elimination of H₂O Proton_Transfer->Water_Loss Ester Ester Product Water_Loss->Ester - H⁺ Steglich_Esterification Acid 3,3,3-Triphenylpropionic Acid O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + DCC DCC DCC Acyl_Pyridinium N-Acylpyridinium Intermediate O_Acylisourea->Acyl_Pyridinium + DMAP DCU DCU (precipitate) DMAP DMAP (cat.) Ester Ester Product Acyl_Pyridinium->Ester + R'-OH Alcohol Alcohol (R'-OH)

Caption: Steglich Esterification Workflow.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. This compound may cause skin, eye, and respiratory irritation. Concentrated sulfuric acid is highly corrosive. [6]Dicyclohexylcarbodiimide (DCC) is a potent allergen and should be handled with extreme care. [7]

Protocol 1: Fischer-Speier Synthesis of Methyl 3,3,3-Triphenylpropionate

This protocol is adapted from established Fischer esterification procedures and is suitable for producing simple alkyl esters where the alcohol is inexpensive and can be used in large excess. [6][8] Materials:

  • This compound (1.0 eq)

  • Anhydrous Methanol (serves as reactant and solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Diethyl ether or Ethyl acetate for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10.0 g, 33.1 mmol).

  • Add a large excess of anhydrous methanol (e.g., 150 mL). Stir the mixture to dissolve the acid.

  • Carefully and slowly, add concentrated sulfuric acid (e.g., 1.0 mL) to the stirring solution.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle.

  • Maintain the reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Carefully add the residue to a beaker containing ice-cold water (e.g., 200 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (e.g., 3 x 75 mL).

  • Combine the organic layers and wash sequentially with water (100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL, to neutralize any remaining acid), and finally with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • The product can be further purified by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Protocol 2: Steglich Synthesis of Ethyl 3,3,3-Triphenylpropionate

This protocol utilizes the mild and efficient DCC/DMAP coupling system, which is ideal for overcoming the steric hindrance of the trityl group at room temperature. [5][7] Materials:

  • This compound (1.0 eq)

  • Anhydrous Ethanol (1.2 - 2.0 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid solution (cold)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (e.g., 5.0 g, 16.5 mmol), anhydrous ethanol (e.g., 1.14 mL, 19.8 mmol), and 4-dimethylaminopyridine (DMAP) (e.g., 0.20 g, 1.65 mmol).

  • Dissolve the components in anhydrous dichloromethane (DCM) (e.g., 80 mL) and stir the solution in an ice bath to cool to 0 °C.

  • In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (e.g., 3.75 g, 18.2 mmol) in a minimal amount of anhydrous DCM (e.g., 20 mL).

  • Add the DCC solution dropwise to the stirring reaction mixture at 0 °C over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize the precipitation of the DCU byproduct.

  • Filter the mixture through a sintered glass funnel or a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with cold 1 M HCl (2 x 50 mL, to remove DMAP and any remaining DCC), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude ester can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary and Characterization

The successful synthesis of 3,3,3-triphenylpropionate esters should be confirmed by standard analytical techniques.

ParameterFischer Esterification (Methyl Ester)Steglich Esterification (Ethyl Ester)
Acid This compoundThis compound
Alcohol Methanol (excess)Ethanol (1.2-2.0 eq)
Catalyst/Reagent H₂SO₄ (catalytic)DCC (1.1 eq), DMAP (0.1 eq)
Solvent MethanolDichloromethane (DCM)
Temperature Reflux (~65 °C)0 °C to Room Temperature
Reaction Time 12-24 hours12-18 hours
Workup Liquid-liquid extractionFiltration followed by extraction
Key Advantage Low-cost reagentsMild conditions, high efficiency for hindered substrates
Key Disadvantage Harsh conditions, equilibrium limitedCost of reagents, DCU removal

Expected Characterization Data:

  • ¹H NMR: The spectrum of the ester will show the characteristic aromatic protons of the phenyl groups, a singlet for the CH₂ group adjacent to the carbonyl (typically around 3.0-3.5 ppm), and signals corresponding to the alkyl group of the alcohol (e.g., a singlet around 3.6 ppm for a methyl ester, or a quartet and triplet for an ethyl ester).

  • ¹³C NMR: Appearance of a carbonyl carbon signal for the ester (typically ~170-175 ppm) and signals for the alkoxy group carbons.

  • FT-IR: A strong C=O stretching band for the ester functional group will appear in the range of 1730-1750 cm⁻¹. The broad O-H stretch of the starting carboxylic acid (around 2500-3300 cm⁻¹) will be absent. [9]* Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the target ester should be observed.

Conclusion

The esterification of the sterically demanding this compound requires careful selection of synthetic methodology. While the classic Fischer-Speier method can be effective with a large excess of a simple alcohol and forcing conditions, the Steglich esterification offers a mild and highly efficient alternative that is broadly applicable and particularly advantageous for more complex or sensitive alcohol substrates. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to successfully synthesize esters of this challenging yet important chemical entity, enabling further exploration in drug discovery and material science applications.

References

  • PrepChem. Synthesis of this compound. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

  • Organic Syntheses Procedure. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Available at: [Link]

  • ResearchGate. A typical DCC + DMAP mediated Steglich esterification. Available at: [Link]

  • Organic Chemistry Portal. Steglich Esterification. Available at: [Link]

  • Organic Syntheses Procedure. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. Available at: [Link]

  • ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction? Available at: [Link]

  • Wikipedia. Steglich esterification. Available at: [Link]

  • Trost, B. M., & O'Krongly, D. (2003). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Arkivoc, 2003(5), 137-142. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Google Patents. CN105601517A - Synthetic method of methyl 3,3,3-trifluoropropionate.
  • NIST WebBook. This compound. Available at: [Link]

  • ResearchGate. Esterification of 3-phenylpropionic acid (R1) and heptanoic acid (R2)... Available at: [Link]

  • Lab #3: Esterification Reaction. Available at: [Link]

  • Wikipedia. Fischer–Speier esterification. Available at: [Link]

  • Experiment 10: Fischer Esterification. Available at: [Link]

  • Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst. Available at: [Link]

  • Controlled Synthesis and Characterization of Poly[methyl(3,3,3-trifluoropropyl)siloxane] with Selective End Groups. Available at: [Link]

  • Springboard Biodiesel. Acid-Catalyzed Esterification. Available at: [Link]

  • A Review of Poly[(3,3,3-trifluoropropyl)methylsiloxane]: Synthesis, Properties and Applications. Available at: [Link]

  • Catalysis Research Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Sys. Available at: [Link]

Sources

Topic: Amide Synthesis from 3,3,3-Triphenylpropionic Acid: Strategies and Protocols for Overcoming Steric Hindrance

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of amides is arguably the most frequently performed reaction in medicinal chemistry and drug development, forming the backbone of peptides and a vast array of pharmacologically active molecules.[1] While numerous methods for amide bond formation exist, the coupling of sterically demanding substrates presents a persistent challenge. 3,3,3-Triphenylpropionic acid is a prime example of such a substrate, featuring a bulky triphenylmethyl group (trityl) adjacent to the carboxyl function. This steric shield significantly retards the approach of the amine nucleophile, often leading to low yields or complete reaction failure with standard coupling protocols.[2][3]

This application note provides a detailed guide for the successful synthesis of amides from this compound. We will explore two robust methodologies: the classic conversion to an acyl chloride and the use of modern, high-reactivity uronium salt-based coupling agents. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided to equip researchers with a reliable framework for tackling this challenging transformation.

Part 1: Understanding the Challenge - The Impact of Steric Hindrance

The primary obstacle in forming an amide from this compound is the steric congestion imposed by the trityl group. Standard coupling reagents, such as carbodiimides like EDC, activate the carboxylic acid to form an O-acylisourea intermediate.[4][5] While highly reactive, this intermediate is also bulky. The subsequent nucleophilic attack by an amine is a bimolecular (SN2-type) reaction. The trityl group's sheer size creates a high-energy transition state for this attack, dramatically slowing the rate of the desired reaction.

This kinetic barrier allows competing side reactions to become dominant. For instance, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, terminating the productive pathway.[6] Therefore, successful amide synthesis requires strategies that either bypass this congested transition state or utilize a sufficiently reactive activated intermediate to overcome the kinetic hurdle.

Part 2: Recommended Synthetic Strategies & Protocols

We present two field-proven strategies for the synthesis of amides from this compound. The choice between them may depend on the functional group tolerance of the amine coupling partner and available reagents.

Strategy A: The Acyl Chloride Method

This classic, two-step approach is one of the most reliable methods for sterically hindered acids.[] It involves first converting the carboxylic acid to a highly reactive acyl chloride. This intermediate is significantly more electrophilic than the active esters generated by many coupling reagents, allowing it to react even with moderately nucleophilic amines under favorable conditions.

Workflow Overview:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation Acid This compound Reagent1 SOCl₂ or (COCl)₂ Acid->Reagent1 Toluene or DCM, cat. DMF (for (COCl)₂) AcylChloride 3,3,3-Triphenylpropionyl Chloride Reagent1->AcylChloride Amine R-NH₂ AcylChloride->Amine DCM, 0 °C to RT AcylChloride->Amine Isolate or use in situ Base Pyridine or Et₃N Amine->Base FinalAmide Target Amide Amine->FinalAmide Base->FinalAmide

Caption: Workflow for the two-step acyl chloride method.

Protocol 2.1: Synthesis of 3,3,3-Triphenylpropionyl Chloride

This protocol details the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂).

ReagentMW ( g/mol )Amount (10 mmol scale)Molar Eq.
This compound302.383.02 g1.0
Thionyl Chloride (SOCl₂)118.971.46 mL (20 mmol)2.0
Anhydrous Toluene-30 mL-

Step-by-Step Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous toluene to the flask, followed by the dropwise addition of thionyl chloride (2.0 eq) at room temperature. Note: This reaction releases HCl and SO₂ gas and must be performed in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Reaction progress can be monitored by carefully quenching a small aliquot with methanol and analyzing by TLC or LC-MS for the disappearance of the starting acid.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude 3,3,3-triphenylpropionyl chloride is often used directly in the next step without further purification.

Protocol 2.2: Amide Formation from Acyl Chloride

ReagentMW ( g/mol )Amount (10 mmol scale)Molar Eq.
Crude Acyl Chloride320.82~10 mmol1.0
Amine (R-NH₂)-11 mmol1.1
Triethylamine (Et₃N) or Pyridine101.192.1 mL (15 mmol)1.5
Anhydrous Dichloromethane (DCM)-40 mL-

Step-by-Step Procedure:

  • Setup: In a separate flame-dried flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve the crude 3,3,3-triphenylpropionyl chloride (1.0 eq) from the previous step in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Aqueous Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Strategy B: High-Reactivity Uronium Salt Coupling

For substrates with sensitive functional groups that are incompatible with SOCl₂, modern coupling reagents offer a milder alternative. However, for a sterically demanding acid like this compound, a standard reagent like EDC/HOBt may be insufficient.[8] A more potent activating agent is required. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an excellent choice.[9][10] It reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is more effective at acylating amines than the corresponding OBt-ester or O-acylisourea.[8][10]

Mechanism of HATU-mediated Coupling:

G Acid R-COOH (this compound) ActiveEster Highly Reactive OAt-Active Ester Acid->ActiveEster Pre-activation (Anhydrous DMF) HATU HATU HATU->ActiveEster Pre-activation (Anhydrous DMF) Base DIPEA Base->ActiveEster Pre-activation (Anhydrous DMF) Amine R'-NH₂ ActiveEster->Amine Nucleophilic Attack Amide Target Amide Amine->Amide Byproduct Tetramethylurea + HOAt + DIPEA·HPF₆ Amide->Byproduct Products & Byproducts

Caption: Mechanism of amide formation using HATU.

Protocol 2.3: HATU-Mediated Amide Synthesis

This protocol is adapted for sterically hindered substrates and may require longer reaction times or gentle heating.[11]

ReagentMW ( g/mol )Amount (1.0 mmol scale)Molar Eq.
This compound302.38302 mg1.0
Amine (R-NH₂)-1.2 mmol1.2
HATU380.23570 mg (1.5 mmol)1.5
DIPEA (Hünig's Base)129.240.52 mL (3.0 mmol)3.0
Anhydrous DMF-5-10 mL-

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq) and HATU (1.5 eq).

  • Reagent Addition: Add anhydrous DMF (to a concentration of 0.1-0.2 M). Cool the solution to 0 °C using an ice bath and add DIPEA (3.0 eq) dropwise. Rationale: DIPEA is a bulky, non-nucleophilic base used to deprotonate the carboxylic acid without competing as a nucleophile.[8]

  • Pre-activation: Stir the mixture at 0 °C for 15-30 minutes. This pre-activation step allows for the formation of the reactive OAt-ester before the amine is introduced.

  • Amine Addition: Add the amine (1.2 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish (as monitored by LC-MS), it can be gently heated to 40-50 °C.

  • Aqueous Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and dilute with an organic solvent like ethyl acetate or DCM.

  • Extraction: Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Part 3: Characterization of Amides

The synthesized amides should be characterized to confirm their structure and purity. Standard techniques include:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Shows a characteristic amide C=O stretch, typically in the range of 1630-1680 cm⁻¹.[12]

Conclusion

The synthesis of amides from the sterically encumbered this compound requires a departure from standard, mild coupling conditions. By employing highly reactive intermediates—either through the formation of an acyl chloride or the use of a potent uronium salt like HATU—the kinetic barrier imposed by the bulky trityl group can be successfully overcome. The protocols detailed in this note provide robust and reproducible methods for accessing these challenging molecular scaffolds, enabling their use in drug discovery and materials science. Careful execution, monitoring, and purification are key to achieving high yields and purity.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. Available at: [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. Available at: [Link]

  • Celerity Scientific. (n.d.). Understanding Carbodiimide Chemistry for Efficient Amide Bond Formation. Celerity Scientific. Available at: [Link]

  • Wikipedia. (n.d.). Carbodiimide. Wikipedia. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. PrepChem.com. Available at: [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond formation. ResearchGate. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Common Organic Chemistry. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]

  • Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. Available at: [Link]

  • Fairlamb, I. J. S. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. University of York. Available at: [Link]

  • Reddit. (2023). Choosing amide coupling agent. r/Chempros. Available at: [Link]

  • CHIMIA. (n.d.). View of The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • ResearchGate. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. Available at: [Link]

  • Wiley Online Library. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Angewandte Chemie. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • CHIMIA. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]

  • Stereoelectronics. (2021). Drug design principles. Stereoelectronics. Available at: [Link]

  • Digital Commons @ Michigan Tech. (n.d.). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. Digital Commons @ Michigan Tech. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ynamide Coupling Reagents: Origin and Advances. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. PubMed Central. Available at: [Link]

  • PubMed. (2014). Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopic characterizations and biological studies on gold(III), ruthenium(III) and iridium(III) complexes of trimethoprim antibiotic drug. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 3,3,3-Triphenylpropionic Acid in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triphenylmethyl (trityl) group, a sterically demanding and chemically versatile moiety, offers unique opportunities in the design of advanced polymers. 3,3,3-Triphenylpropionic acid serves as a key building block for introducing this bulky group into polymer architectures, thereby influencing their physical, chemical, and mechanical properties. These application notes provide a comprehensive overview of the strategic use of this compound in polymer chemistry, detailing its role in creating polymers with high steric hindrance, enhanced thermal stability, and tailored functionality. Detailed protocols for the synthesis of monomers derived from this compound and their subsequent polymerization via polycondensation are provided, alongside methods for the post-polymerization modification of existing polymers.

Introduction: The Significance of the Triphenylmethyl Group in Polymer Design

In the pursuit of novel polymeric materials with precisely controlled properties, the incorporation of bulky functional groups is a well-established strategy. The triphenylmethyl group, with its three phenyl rings attached to a single carbon atom, is one of the most sterically demanding substituents available to the polymer chemist. The introduction of this group, often via this compound and its derivatives, can profoundly impact a polymer's characteristics.

The primary advantages of incorporating the triphenylmethyl moiety include:

  • Steric Hindrance: The bulkiness of the trityl group can disrupt chain packing, leading to a more amorphous morphology, increased free volume, and altered solubility.[1][2][3]

  • Thermal Stability: The rigid aromatic structure of the phenyl rings contributes to enhanced thermal stability in the resulting polymers.[2]

  • Chemical Functionality: The trityl group can be functionalized to introduce other chemical entities or can be used to create stable radicals for applications in electronics and spintronics.[4] Furthermore, the trityl cation is a potent initiator for cationic polymerization.[5]

These application notes will explore the synthetic pathways to leverage these properties, providing both the theoretical underpinning and practical protocols for researchers in materials science and drug development.

Properties of this compound

A thorough understanding of the monomer's properties is crucial for its successful application in polymer synthesis.

PropertyValue
Chemical Formula C₂₁H₁₈O₂
Molecular Weight 302.37 g/mol
Appearance Tan powder
Melting Point 180-182 °C
Solubility Soluble in many organic solvents
CAS Number 900-91-4

Synthetic Strategies for Incorporating the Triphenylmethyl Group

The triphenylmethyl group can be integrated into a polymer's structure through two primary approaches: the polymerization of monomers containing the trityl group or the post-polymerization modification of an existing polymer.

Polymerization of Trityl-Containing Monomers

This approach involves the initial synthesis of a monomer derived from this compound that possesses polymerizable functional groups. A common strategy is to create diol or dicarboxylic acid derivatives for use in step-growth polymerization.

Diagram of Monomer Synthesis and Polycondensation:

cluster_0 Monomer Synthesis cluster_1 Polycondensation This compound This compound Diol Monomer Diol Monomer This compound->Diol Monomer  Reduction/Esterification   Polyester Polyester Diol Monomer->Polyester  + Diacid Chloride   Diacid Chloride Diacid Chloride Diacid Chloride->Polyester

Caption: Workflow for polyester synthesis using a this compound-derived monomer.

Post-Polymerization Modification

An alternative strategy involves grafting this compound or its derivatives onto a pre-existing polymer with reactive functional groups, such as hydroxyl or amine groups. This method is particularly useful for modifying natural polymers like cellulose or synthetic polymers with pendant reactive sites.[6]

Diagram of Post-Polymerization Modification:

Polymer_with_OH Polymer with Pendant -OH Groups Modified_Polymer Trityl-Grafted Polymer Polymer_with_OH->Modified_Polymer  + 3,3,3-Triphenylpropionyl Chloride  in Pyridine   Trityl_Chloride 3,3,3-Triphenylpropionyl Chloride Trityl_Chloride->Modified_Polymer

Caption: Grafting of the triphenylmethyl group onto a polymer backbone.

Detailed Protocols

The following protocols provide step-by-step instructions for the synthesis and polymerization of monomers derived from this compound.

Protocol 1: Synthesis of a Diol Monomer from this compound

This protocol describes a two-step process to synthesize a diol monomer suitable for polycondensation.

Step 1: Reduction of this compound to 3,3,3-Triphenylpropan-1-ol

  • Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, 1 M HCl, anhydrous sodium sulfate.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend this compound (1 eq.) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add LiAlH₄ (1.5 eq.) portion-wise to the suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 1 M HCl until the solution becomes clear.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,3,3-triphenylpropan-1-ol.

Step 2: Esterification to Form a Diol Monomer

  • Materials: 3,3,3-triphenylpropan-1-ol, succinic anhydride, pyridine.

  • Procedure:

    • Dissolve 3,3,3-triphenylpropan-1-ol (1 eq.) and succinic anhydride (1.1 eq.) in pyridine.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Pour the reaction mixture into ice-cold 1 M HCl and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the diol monomer.

Protocol 2: Polycondensation of the Diol Monomer with a Diacid Chloride

This protocol details the synthesis of a polyester containing the bulky triphenylmethyl side group.

  • Materials: Diol monomer from Protocol 1, terephthaloyl chloride, anhydrous chloroform, triethylamine.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve the diol monomer (1 eq.) and triethylamine (2.2 eq.) in anhydrous chloroform.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of terephthaloyl chloride (1 eq.) in anhydrous chloroform dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

    • Collect the polymer by filtration, wash with methanol, and dry under vacuum at 60 °C to a constant weight.

Characterization of Trityl-Containing Polymers

The successful synthesis and properties of polymers containing the this compound moiety can be confirmed using a variety of analytical techniques.

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Confirmation of polymer structure and composition.
Gel Permeation Chromatography (GPC) Determination of molecular weight and molecular weight distribution.
Differential Scanning Calorimetry (DSC) Measurement of glass transition temperature (Tg) and melting temperature (Tm).
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and decomposition temperature.

Conclusion

This compound is a valuable monomer for the synthesis of advanced polymers with unique properties conferred by the bulky triphenylmethyl group. The steric hindrance, thermal stability, and potential for functionalization make these polymers attractive for a range of applications, from high-performance plastics to specialized materials in drug delivery and electronics. The protocols provided herein offer a foundation for the rational design and synthesis of these novel materials.

References

  • Chen, L., Arnold, M., Blinder, R., Jelezko, F., & Kuehne, A. J. C. (2021). Mixed-halide triphenyl methyl radicals for site-selective functionalization and polymerization. Chemical Science, 12(35), 11756–11762.
  • Storey, R. F., & Lee, Y. (1993). Synthesis of Triphenylsilylmethyl and Triphenylmethyl-Telechelic Polyisobutylene: An Approach to the Synthesis of Multi-Ion Telechelic Ionomers. Journal of Polymer Science Part A: Polymer Chemistry, 31(1), 35-44.
  • Krossing, I., & Reisinger, A. (2021). Recent Applications of Triphenylmethyl (Trityl) Cations in Synthesis. Chemistry–A European Journal, 27(52), 13086-13098.
  • Getzler, Y. D. Y. L., Mahadevan, V., Rappe, A. K., & Coates, G. W. (2005). Synthesis and ring-opening (co)polymerization of lactones derived from the cotelomerization of isoprene, butadiene, and CO2. Faraday Discussions, 129, 77-89.
  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Shchepinov, M. S., & Korshun, V. A. (2003). Recent applications of bifunctional trityl groups. Chemical Society Reviews, 32(3), 170-180.
  • Purdue University. (n.d.). Properties of Polymers. Retrieved from [Link]

  • Maiti, S., & Mandal, S. (2023).
  • Shchepinov, M. S., & Korshun, V. A. (2003). Recent Applications of Bifunctional Trityl Groups.
  • Hillmyer, M. A., & Tolman, W. B. (2010). Recent Developments in Ring Opening Polymerization of Lactones for Biomedical Applications. Accounts of Chemical Research, 43(3), 433-442.
  • Kricheldorf, H. R. (2001). Ring opening polymerization of lactones. Macromolecular Symposia, 175(1), 103-112.
  • Xu, J., Niu, Y., & Lin, B. (2023). Ring-Opening Polymerization of a CO2-derived Tri-Substituted Six-Membered Lactone. ChemRxiv.
  • Coulembier, O., Degee, P., Hedrick, J. L., & Dubois, P. (2021). Sourcing, thermodynamics, and ring-opening (co)polymerization of substituted δ-lactones: a review. Polymer Chemistry, 12(1), 26-44.
  • Li, M., Zhang, Y., Zhang, C., & Li, Y. (2022). Synthesis and Properties of Bio-based Copolyesters Based on p-Hydroxyphenylpropionic Acid. Journal of Polymers and the Environment, 30(12), 5143-5153.
  • Sir Syed College. (n.d.). Polymer Chemistry. Retrieved from [Link]

  • Guiver, M. D., Dai, Y., Robertson, G. P., Lee, K. J., Jho, J. Y., & Kang, Y. S. (2002). Gas transport properties of tetramethyl polysulfones and other polymers containing bulky side group substituents. Polymeric Materials Science and Engineering, 86, 110-111.
  • Tang, B. Z., & Lam, J. W. Y. (2001). Synthesis and properties of phenylpropiolic acid oligomers. Journal of Polymer Science Part A: Polymer Chemistry, 39(15), 2569-2578.
  • Galbis, J. A., & de la Mata, F. J. (2015). Synthesis of monomers 1–3.
  • Wikipedia. (n.d.). Triphenylmethyl radical. Retrieved from [Link]

  • Zhang, X., & Gross, R. A. (2007). A New Synthetic Route to Poly[3-hydroxypropionic acid] (P[3-HP]): Ring-Opening Polymerization of 3-HP Macrocyclic Esters. Macromolecules, 40(17), 6135-6142.
  • Amutha, K., & Alagar, M. (2020). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. RSC Advances, 10(71), 43633-43647.
  • Hubner, G. (2021). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB.
  • Domb, A. J., & Kumar, N. (2007). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Journal of Polymer Science Part A: Polymer Chemistry, 45(14), 2949-2957.
  • Cazacu, M., & Racles, C. (2004). SYNTHESIS OF POLY(DIMETHYLDIPHENYLSILOXANE) α,ω-DIOL COPOLYMERS BY ACID-CATALYZED POLYCONDENSATION. Revue Roumaine de Chimie, 49(12), 1023-1027.
  • Wadgaonkar, P. P. (2000). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • Callister, W. D., & Rethwisch, D. G. (2007). Materials science and engineering: an introduction. John Wiley & Sons.
  • Aydogan, B., & Yagci, Y. (2023). Synthesis and Characterization of ABA-Type Triblock Copolymers Using Novel Bifunctional PS, PMMA, and PCL Macroinitiators Bearing p-xylene-bis(2-mercaptoethyloxy) Core. Polymers, 15(18), 3824.
  • Tessonnier, J. P., & Cochran, E. W. (2017). U.S.
  • Wang, L., Wang, Y., & Wang, J. (2019). Synthesis of Propylene-co-Styrenic Monomer Copolymers via Arylation of Chlorinated PP and Their Compatibilization for PP/PS Blend. Polymers, 11(1), 143.
  • Chemistry For Everyone. (2024, May 20). How Are Functional Groups Used In Polymers? [Video]. YouTube.
  • Racles, C., & Cazacu, M. (2004). Synthesis of poly(dimethyldiphenylsiloxane) α,ω-diol copolymers by acid-catalyzed polycondensation.
  • Tessonnier, J. P., & Cochran, E. W. (2022). U.S.
  • Sommer, M. (2016). Poly(3-(2,5-dioctylphenyl)thiophene) Synthesized by Direct Arylation Polycondensation: End Groups, Defects, and Crystallinity.

Sources

3,3,3-Triphenylpropionic Acid: A Versatile Bulky Building Block for Advanced Molecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Steric Hindrance and Supramolecular Predisposition

In the landscape of molecular design, where function is dictated by form, 3,3,3-triphenylpropionic acid emerges as a molecular building block of significant strategic value. Its defining feature, the bulky triphenylmethyl (trityl) group appended to a propionic acid backbone, offers a unique combination of steric influence and predisposition for ordered assembly. This dual character makes it an invaluable tool for researchers and synthetic chemists in fields ranging from medicinal chemistry to materials science. The trityl group, far from being a passive bulky substituent, actively participates in directing reaction outcomes and orchestrating the formation of complex supramolecular structures. This guide provides an in-depth exploration of the properties, synthesis, and diverse applications of this compound, complete with detailed protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. The compound is a tan powder at room temperature, and its key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₂₁H₁₈O₂
Molecular Weight 302.37 g/mol [1]
Melting Point 180-182 °C (lit.)[1]
CAS Number 900-91-4
Appearance Tan powder

The structural integrity of synthesized this compound should be rigorously confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃): Expected signals include multiplets for the aromatic protons of the three phenyl groups and signals for the methylene protons of the propionic acid chain.[2]

    • ¹³C NMR: The spectrum should reveal the characteristic signals for the quaternary carbon of the trityl group, the aromatic carbons, the methylene carbon, and the carboxylic acid carbon.[3]

  • Infrared (IR) Spectroscopy: Key vibrational bands to confirm include the characteristic C=O stretch of the carboxylic acid and the aromatic C-H stretches.

Core Synthesis Protocol: Preparation of this compound

The most common and efficient synthesis of this compound involves the reaction of triphenylmethanol (triphenylcarbinol) with malonic acid.[4] This reaction proceeds via a carbocation intermediate formed from the protonation and subsequent dehydration of triphenylmethanol in the presence of a strong acid catalyst, which is then attacked by malonic acid, followed by decarboxylation.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from triphenylmethanol and malonic acid.

Materials:

  • Triphenylmethanol

  • Malonic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add triphenylmethanol (1 equivalent) and malonic acid (2 equivalents).[4]

  • To this mixture, add glacial acetic acid as a solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water. A precipitate will form.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any remaining acetic acid and malonic acid.

  • Dissolve the crude product in diethyl ether and transfer to a separatory funnel.

  • Wash the ethereal solution with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials. The product, being a carboxylic acid, will also be extracted into the aqueous basic layer.

  • Separate the aqueous layer and acidify it with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of this compound.

  • Collect the purified product by vacuum filtration and wash with cold water.

  • For further purification, recrystallize the solid from hot ethanol.

  • Dry the purified crystals in a vacuum oven.

Characterization:

  • Determine the melting point of the purified product and compare it with the literature value (180-182 °C).

  • Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure and purity of the synthesized this compound.

Application Notes and Protocols

The unique structural attributes of this compound make it a versatile building block in several areas of chemical synthesis.

Amide Bond Formation: A Gateway to Functional Molecules

The carboxylic acid moiety of this compound is a versatile handle for the synthesis of a wide array of functional molecules through amide bond formation. The steric bulk of the trityl group can influence the reactivity and conformation of the resulting amides.

Workflow for Amide Coupling:

Sources

Application Note: Chiral Resolution of 3,3,3-Triphenylpropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed technical guide on the principal methodologies for the enantioselective separation of 3,3,3-triphenylpropionic acid and its derivatives. It covers the theoretical underpinnings, practical considerations, and step-by-step protocols for classical, chromatographic, and enzymatic resolution techniques.

Introduction: The Significance of Chirality in Bulky Carboxylic Acids

Chirality is a critical determinant of pharmacological activity, with enantiomers of a drug molecule often exhibiting vastly different efficacy and toxicity profiles.[1][2] The this compound framework, characterized by a sterically demanding triphenylmethyl (trityl) group adjacent to the stereocenter, presents a unique structural class.[3] The resolution of such molecules is essential for evaluating the biological activity of individual enantiomers and for the development of enantiopure active pharmaceutical ingredients (APIs).

This guide details three robust methods for resolving these chiral carboxylic acids:

  • Classical Resolution by Diastereomeric Salt Crystallization: A scalable, traditional method ideal for large quantities.

  • Chromatographic Resolution by Chiral HPLC: A powerful analytical and preparative tool offering high-resolution separation.

  • Enzymatic Kinetic Resolution: A highly selective biocatalytic approach that leverages enzyme stereopreference.

Method 1: Classical Resolution via Diastereomeric Salt Formation

Principle of Resolution

The foundational principle of classical resolution is the conversion of an inseparable mixture of enantiomers into a pair of diastereomers.[4][5] Enantiomers share identical physical properties (e.g., solubility), making them impossible to separate by standard techniques like crystallization. However, by reacting the racemic carboxylic acid with a single, pure enantiomer of a chiral base (the resolving agent), two diastereomeric salts are formed: (R-acid)•(S-base) and (S-acid)•(S-base). These diastereomers possess distinct physical properties, most importantly, differential solubility in a given solvent system. This solubility difference allows one diastereomer to crystallize preferentially from the solution, enabling its separation by filtration.[4][] Subsequent acidification of the isolated salt liberates the desired, enantiomerically enriched carboxylic acid.

Experimental Workflow & Protocol

The success of this method hinges on the empirical process of selecting an appropriate chiral resolving agent and crystallization solvent.

cluster_prep Salt Formation cluster_separation Separation cluster_recovery Recovery racemic_acid Racemic (R/S)-Acid in Solvent chiral_base Add Chiral (S)-Base (Resolving Agent) racemic_acid->chiral_base Reaction diastereomers Solution of Diastereomeric Salts (R-Acid•S-Base & S-Acid•S-Base) chiral_base->diastereomers Forms crystallization Fractional Crystallization (e.g., Cooling) diastereomers->crystallization filtration Filtration crystallization->filtration crystals Insoluble Salt Crystals (e.g., R-Acid•S-Base) filtration->crystals supernatant Soluble Salt in Supernatant (e.g., S-Acid•S-Base) filtration->supernatant acidification Acidification (e.g., HCl) crystals->acidification pure_enantiomer Pure (R)-Acid Enantiomer acidification->pure_enantiomer

Caption: Workflow for classical chiral resolution.

Protocol 2.2.1: Screening and Isolation of a Single Enantiomer

  • Resolving Agent Screening:

    • In separate vials, dissolve a small amount of racemic this compound derivative (e.g., 100 mg) in various solvents (e.g., methanol, ethanol, ethyl acetate, acetone).

    • Add 0.5 molar equivalents of different chiral resolving agents to each vial. This substoichiometric amount is often most effective for initial screening.[7]

    • Commonly used bases for resolving chiral acids include (S)-(-)-1-phenylethylamine, (R)-(+)-1-(1-naphthyl)ethylamine, quinine, and brucine.[5][8]

    • Allow the solutions to stand at room temperature or cool slowly to induce crystallization. Observe for the formation of a crystalline precipitate.

  • Preparative Resolution:

    • Dissolve the racemic acid (1.0 eq) in the optimal solvent identified during screening.

    • Add the most effective chiral resolving agent (0.5–1.0 eq) and gently warm the solution to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the crystalline diastereomeric salt by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiopure Acid:

    • Suspend the isolated diastereomeric salt in a biphasic system of ethyl acetate and water.

    • Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~1-2.

    • Separate the organic layer, which now contains the free enantiopure carboxylic acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched product.

  • Purity Analysis:

    • Determine the enantiomeric excess (ee) of the product using the chiral HPLC method described in Section 3.

Resolving Agent Class Examples Typical Solvents Notes
Chiral Amines (S)-(-)-1-Phenylethylamine, (R)-(+)-1-(4-Bromophenyl)ethylamineAlcohols (Methanol, Ethanol), Acetone, Ethyl AcetateWidely available and effective for a range of carboxylic acids.[7][8]
Natural Alkaloids Quinine, Cinchonidine, Brucine, StrychnineEthanol, Methanol, Water mixturesHighly effective but can be expensive and toxic. Often, only one enantiomer is naturally available.[5][8]
Chiral Amino Alcohols (1S,2R)-1-Aminoindan-2-olAcetonitrile, AlcoholsEffective for resolving profen-type drugs.[8]

Method 2: Chromatographic Resolution by Chiral HPLC

Principle of Separation

Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers by utilizing a Chiral Stationary Phase (CSP).[9] The CSP creates a chiral environment within the column. As the racemic mixture passes through, the two enantiomers interact differently with the CSP based on their spatial arrangement. According to the three-point interaction model, one enantiomer will form a more stable, transient diastereomeric complex with the CSP, leading to a longer retention time.[9] The other enantiomer interacts less strongly and elutes faster, resulting in separation into two distinct peaks. For arylpropionic acids, polysaccharide-based CSPs are particularly effective.[10][11]

Experimental Workflow & Protocol

The key to successful chiral HPLC is systematic method development, starting with column and mobile phase screening.

cluster_prep Sample Preparation & Injection cluster_separation Chromatographic Separation cluster_analysis Data Analysis sample Dissolve Racemic Mixture in Mobile Phase injector Autosampler/Manual Injector sample->injector pump HPLC Pump column Chiral Stationary Phase (CSP) Column injector->column pump->column detector UV/CD Detector column->detector chromatogram Chromatogram with Two Separated Peaks detector->chromatogram integration Peak Integration & Enantiomeric Excess (ee) Calculation chromatogram->integration

Caption: Workflow for chiral HPLC analysis.

Protocol 3.2.1: Analytical Method Development

  • Column Selection:

    • For this compound derivatives, begin with polysaccharide-based columns such as those derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate).[12] These are known for their broad applicability to arylpropionic acids.[10]

  • Mobile Phase Screening:

    • Normal Phase Mode (Recommended): This mode often provides the best selectivity for this compound class.

    • Screen with a primary mobile phase of n-Hexane and an alcohol modifier (e.g., 2-Propanol or Ethanol) in a 90:10 (v/v) ratio.[11]

    • Crucial Additive: For acidic compounds, add a small amount of a strong acid like Trifluoroacetic Acid (TFA) (typically 0.1%) to the mobile phase. This suppresses the ionization of the carboxylic acid, leading to sharper peaks and reproducible retention times.[11]

    • Flow Rate: Start with a flow rate of 1.0 mL/min for a standard 4.6 mm ID column.

  • Optimization:

    • Adjust Alcohol Content: If resolution is poor, vary the percentage of the alcohol modifier (e.g., from 5% to 20%). Lowering the alcohol content generally increases retention and can improve resolution.

    • Change Alcohol Modifier: If separation is still not achieved, switch the alcohol modifier (e.g., from 2-Propanol to Ethanol).[10]

    • Temperature: Decreasing the column temperature can sometimes enhance chiral selectivity.[13]

  • Analysis:

    • Equilibrate the chosen column with the optimized mobile phase until a stable baseline is achieved.

    • Inject a 5-10 µL aliquot of the dissolved sample.

    • Identify the two enantiomer peaks and calculate the resolution factor (Rs) and enantiomeric excess (% ee).

Parameter Typical Starting Conditions Optimization Strategy
Chiral Column Polysaccharide-based (e.g., Chiralpak® IE, Chiralcel® OD)Screen different polysaccharide derivatives if initial attempts fail.
Mobile Phase n-Hexane / 2-Propanol (90:10 v/v) + 0.1% TFAVary alcohol ratio (80:20 to 95:5). Change alcohol (Ethanol, n-Propanol).[10][12]
Flow Rate 1.0 mL/minReduce to 0.5 mL/min to increase interaction time and potentially improve resolution.
Temperature Ambient (25 °C)Decrease temperature (e.g., to 15 °C) to enhance selectivity.[13]
Detection UV at 254 nmSelect a wavelength appropriate for the derivative's chromophore.

Method 3: Enzymatic Kinetic Resolution

Principle of Resolution

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes, which are chiral biocatalysts.[14] In this process, an enzyme catalyzes a reaction (e.g., esterification) on a racemic mixture but acts on one enantiomer at a much faster rate than the other.[2] For resolving racemic acids like this compound, lipases are commonly employed to catalyze their esterification with an alcohol. The enzyme will selectively convert one acid enantiomer (e.g., the S-enantiomer) into its corresponding ester, leaving the other enantiomer (the R-enantiomer) largely unreacted. The reaction is stopped at or near 50% conversion, at which point the mixture contains the unreacted (R)-acid and the newly formed (S)-ester. These two compounds, having different functional groups, can be easily separated by standard chemical techniques like liquid-liquid extraction.[14][15]

Experimental Workflow & Protocol

This method provides access to both enantiomers, one as the unreacted acid and the other as the product ester, which can be subsequently hydrolyzed.

cluster_reaction Enzymatic Reaction (at ~50% Conversion) cluster_separation Chemical Separation cluster_recovery Enantiomer Recovery racemate Racemic (R/S)-Acid + Alcohol in Organic Solvent enzyme Add Lipase (e.g., Candida rugosa) racemate->enzyme products Mixture of: (R)-Acid (Unreacted) (S)-Ester (Product) enzyme->products extraction Basic Extraction (e.g., NaHCO₃ aq.) products->extraction aq_phase Aqueous Layer: (R)-Acid Salt extraction->aq_phase org_phase Organic Layer: (S)-Ester extraction->org_phase acidify Acidify aq_phase->acidify hydrolyze Hydrolyze org_phase->hydrolyze r_acid Pure (R)-Acid acidify->r_acid s_acid Pure (S)-Acid hydrolyze->s_acid

Caption: Workflow for enzymatic kinetic resolution.

Protocol 4.2.1: Lipase-Catalyzed Esterification

  • Enzyme and Reagent Setup:

    • Select a suitable lipase. Lipases from Candida rugosa and Candida antarctica (e.g., Novozym 435) have shown high enantioselectivity for resolving profen drugs and other chiral acids.[14][16] Immobilized enzymes are preferred for easy removal post-reaction.

    • Dissolve the racemic this compound derivative (1.0 eq) in a non-polar organic solvent like hexane or toluene.

    • Add a simple alcohol, such as 1-butanol or 1-octanol (1.5–3.0 eq).

  • Enzymatic Reaction:

    • Add the lipase (typically 10-50% by weight of the acid substrate) to the solution.

    • Incubate the mixture with gentle agitation (e.g., orbital shaker) at a controlled temperature (typically 30–50 °C).

    • Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC to determine the conversion percentage and the ee of the remaining acid.

  • Reaction Quench and Separation:

    • When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the (immobilized) enzyme.

    • Transfer the filtrate to a separatory funnel and add an aqueous solution of a mild base (e.g., 5% NaHCO₃).

    • The unreacted acid will be deprotonated and move into the aqueous layer as its sodium salt. The ester product will remain in the organic layer.

    • Separate the two layers.

  • Isolation of Enantiomers:

    • Unreacted Acid: Wash the aqueous layer with a small amount of organic solvent, then acidify it with 2M HCl to pH ~1-2. Extract the precipitated enantiopure acid with ethyl acetate. Dry and concentrate the organic phase to recover one enantiomer.

    • Ester Product: Wash the original organic layer with brine, dry over sodium sulfate, and concentrate to isolate the enantiopure ester. This ester can then be hydrolyzed back to the corresponding carboxylic acid using standard basic hydrolysis conditions (e.g., NaOH in methanol/water) to obtain the other enantiomer.

Parameter Typical Conditions Notes
Enzyme Immobilized Candida antarctica lipase B (Novozym 435) or Candida rugosa lipaseImmobilized enzymes simplify workup. Candida rugosa lipase often shows (S)-preference for profens.[14]
Substrate Racemic this compound derivative
Acyl Acceptor 1-Butanol or 1-OctanolThe choice of alcohol can influence reaction rate and enantioselectivity.
Solvent Hexane, Toluene, or IsooctaneA non-polar solvent is generally preferred to maintain enzyme activity.
Temperature 30–50 °CHigher temperatures increase reaction rates but may decrease enzyme stability and selectivity.
Monitoring Chiral HPLCEssential for stopping the reaction at ~50% conversion to maximize yield and ee for both components.

Conclusion and Method Selection

The choice of resolution method for this compound derivatives depends on the specific goals, scale, and available resources.

  • Classical Diastereomeric Crystallization is a time-tested method that remains highly relevant for large-scale and industrial synthesis due to its scalability and cost-effectiveness, provided a suitable resolving agent can be identified.[1][7]

  • Chiral HPLC is the gold standard for analytical determination of enantiomeric purity and is also an excellent choice for small-scale preparative separations where high purity is paramount.[9][17]

  • Enzymatic Kinetic Resolution offers exceptional enantioselectivity under mild, environmentally friendly conditions and is a powerful option when conventional methods fail or when access to both enantiomers is desired.[][14]

A successful chiral resolution strategy often involves using chiral HPLC as the primary analytical tool to guide and validate the preparative separation achieved through either classical crystallization or enzymatic methods.

References

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Google Patents. (1997). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • MDPI. (2021). Biocatalytic Approach for Direct Esterification of Ibuprofen with Sorbitol in Biphasic Media. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chiral Triphenylacetic Acid Esters: Residual Stereoisomerism and Solid-State Variability of Molecular Architectures. Retrieved from [Link]

  • MDPI. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Enzymatic Hydrolytic Resolution of Racemic Ibuprofen Ethyl Ester Using an Ionic Liquid as Cosolvent. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Chiral derivatives of this compound 45–47.... Retrieved from [Link]

  • PubMed. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PubMed. (n.d.). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • ChemConnections. (n.d.). resolution-08. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

  • ResearchGate. (2025). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order | Request PDF. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,3,3-Triphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3,3-triphenylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this sterically hindered carboxylic acid. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yield and purity.

Introduction to the Synthetic Challenges

The synthesis of this compound, a valuable building block in medicinal chemistry and materials science[1], presents unique challenges primarily due to the steric bulk of the triphenylmethyl (trityl) group. This steric hindrance can impede bond formation, complicate purification, and influence the reactivity of adjacent functional groups. This guide will address the most common synthetic routes and the specific issues that may arise with each.

Comparative Overview of Synthetic Routes

Choosing the optimal synthetic pathway is critical for success. The following table provides a comparative analysis of the most common methods for synthesizing this compound.

Synthetic Route Starting Materials Key Advantages Common Challenges & Low Yield Causes
Malonic Ester Synthesis Trityl halide (e.g., Trityl chloride), Diethyl malonateWell-established, versatile for substituted analogs.Steric hindrance impeding alkylation, difficult hydrolysis of the hindered ester, incomplete decarboxylation, potential for dialkylation.[2][3]
Reaction with Triphenylcarbinol Triphenylcarbinol, Malonic acidDirect, one-pot procedure.[4]High reaction temperatures (170°C) can lead to side products, purification from unreacted starting materials.
Grignard Reaction Trityl halide, Magnesium, CO₂ or an acetate equivalentUtilizes readily available starting materials.Formation of triphenylmethane byproduct via hydride abstraction from the solvent (especially THF), Wurtz coupling byproducts.[5][6]
Reformatsky Reaction Trityl-containing ketone/aldehyde, α-halo ester, ZincMilder than Grignard reagents, less prone to side reactions with esters.[7]Activation of zinc can be inconsistent, steric hindrance around the carbonyl can reduce reactivity.

Troubleshooting and FAQs by Synthetic Route

This section provides a detailed question-and-answer-style troubleshooting guide for the most common synthetic approaches.

Route 1: Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for preparing carboxylic acids.[2][3] However, the steric bulk of the trityl group introduces specific challenges.

Q1: My initial alkylation of diethyl malonate with trityl chloride is giving a very low yield. What can I do?

A1: Low yield in the alkylation step is often due to the steric hindrance of the trityl group slowing down the SN2 reaction. Here are some troubleshooting steps:

  • Choice of Base and Solvent: Ensure you are using a strong, non-nucleophilic base to completely deprotonate the diethyl malonate. Sodium ethoxide in ethanol is standard, but for a sluggish reaction, consider a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF to drive the formation of the enolate.

  • Reaction Time and Temperature: This reaction may require longer reaction times and elevated temperatures compared to alkylations with less hindered halides. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Leaving Group: If using trityl chloride, consider switching to trityl bromide or iodide. Iodide is a better leaving group and may accelerate the reaction rate, compensating for the steric hindrance.

Q2: I've successfully alkylated the malonate ester, but now I'm struggling with the hydrolysis (saponification) of the diethyl ester to the dicarboxylic acid. The reaction is incomplete even after prolonged heating with NaOH.

A2: The hydrolysis of the sterically hindered trityl-substituted diethyl malonate is a common bottleneck. The ethoxy groups are sterically shielded by the bulky trityl group, making them less accessible to hydroxide attack.

  • Harsher Reaction Conditions: Standard saponification conditions (aqueous NaOH or KOH at reflux) may be insufficient. You may need to use higher concentrations of base and a co-solvent like ethanol or dioxane to increase the solubility of the ester at higher temperatures.

  • Alternative Hydrolysis Methods:

    • Acid-Catalyzed Hydrolysis: Refluxing with a strong acid like concentrated HCl or H₂SO₄ can be effective. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for water to attack.

    • Phase-Transfer Catalysis: Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) with aqueous NaOH in a non-polar solvent (like toluene) can facilitate the transport of the hydroxide ion to the organic phase, increasing the reaction rate.

Q3: The final decarboxylation step is not proceeding to completion, and I'm isolating the substituted malonic acid. How can I improve this?

A3: Decarboxylation of β-dicarboxylic acids typically occurs upon heating, but the stability of the trityl-substituted malonic acid might be higher than expected.

  • Ensure Acidic Conditions: Decarboxylation is often acid-catalyzed. If you performed a basic hydrolysis, ensure the reaction mixture is thoroughly acidified before or during heating.

  • Higher Temperatures: You may need to use a higher boiling point solvent (e.g., xylene or Dowtherm A) to reach the necessary temperature for efficient decarboxylation. Monitor the evolution of CO₂ gas to track the reaction progress.

  • Mechanism Insight: The reaction proceeds through a cyclic transition state. The steric bulk of the trityl group should not, in principle, prevent this, but it might raise the activation energy.

Route 2: Grignard Reaction

The Grignard reaction offers a direct route but is plagued by a common side reaction.

Q1: My main byproduct when reacting my trityl Grignard reagent is triphenylmethane, which is significantly reducing my yield of this compound. Why is this happening and how can I prevent it?

A1: The formation of triphenylmethane is a well-documented side reaction in Grignard reactions involving trityl halides, especially when using THF as a solvent.[5] The highly stable trityl radical can abstract a hydrogen atom from the solvent.

  • Mechanism of Byproduct Formation: The reaction can proceed via a single-electron transfer (SET) mechanism, particularly with sterically hindered halides. This generates a trityl radical which then abstracts a hydrogen atom from the solvent to form triphenylmethane.

  • Solvent Choice: The choice of solvent is critical. While THF is a common solvent for Grignard reactions, it is also a good hydrogen atom donor. Consider using a solvent less prone to hydrogen abstraction, such as diethyl ether or benzene.[5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired nucleophilic addition over the radical pathway.

  • Inverse Addition: Instead of adding the trityl halide to the magnesium turnings, try an "inverse Grignard" preparation where the magnesium is added to a solution of the trityl halide. This can sometimes help to control the reaction.

Q2: I'm trying to form the Grignard reagent from trityl chloride, but the reaction is very sluggish to initiate. What can I do?

A2: The initiation of a Grignard reaction can sometimes be difficult due to a passivating oxide layer on the magnesium surface.

  • Activation of Magnesium:

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod (under an inert atmosphere) to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react with the magnesium surface to expose fresh metal.

  • Anhydrous Conditions: Ensure all your glassware is oven-dried and the solvent is anhydrous. Any trace of water will quench the Grignard reagent and inhibit the reaction.

Route 3: Reformatsky Reaction

The Reformatsky reaction provides a milder alternative to the Grignard reaction.[7]

Q1: My Reformatsky reaction is not giving a good yield. What are the key parameters to optimize?

A1: The success of a Reformatsky reaction often hinges on the activation of the zinc metal.

  • Zinc Activation: The zinc surface can be passivated by a layer of zinc oxide. Activating the zinc is crucial for the reaction to proceed efficiently.

    • Pre-treatment: Wash the zinc dust with dilute HCl, followed by water, ethanol, and then ether, and dry under vacuum.

    • Co-reagents: Using a zinc-copper couple, or activating with reagents like trimethylsilyl chloride (TMSCl) or 1,2-dibromoethane can improve reactivity. DIBAL-H has also been reported as an effective activating agent for scalable reactions.

  • Solvent: Anhydrous ethereal solvents like THF or diethyl ether are typically used. Ensure your solvent is completely dry.

  • Temperature: The reaction is often initiated at room temperature and may require gentle heating to sustain. However, excessive heat can lead to side reactions.

Experimental Protocols

Protocol 1: Malonic Ester Synthesis of this compound

This protocol is a multi-step synthesis that requires careful control of reaction conditions.

Step 1: Alkylation of Diethyl Malonate

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, place sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) and wash with anhydrous hexanes.

  • Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl malonate (1.0 equivalent) in anhydrous THF via the dropping funnel.

  • Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Add a solution of trityl chloride (1.0 equivalent) in anhydrous THF dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction may take several hours to reach completion.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the alkylated diethyl malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the purified diethyl 2-tritylmalonate, add a solution of potassium hydroxide (5 equivalents) in ethanol and water (e.g., 2:1 mixture).

  • Heat the mixture to reflux for 12-24 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl. A white precipitate should form.

  • Heat the acidified mixture to reflux for 2-4 hours to effect decarboxylation. The evolution of CO₂ should be observed.

  • Cool the mixture to room temperature and collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).[8][9][10]

Workflow for Malonic Ester Synthesis

MalonicEsterSynthesis start Diethyl Malonate + Trityl Chloride enolate Formation of Malonate Enolate (NaH, THF) start->enolate alkylation SN2 Alkylation (Reflux) enolate->alkylation intermediate Diethyl 2-tritylmalonate alkylation->intermediate hydrolysis Saponification (KOH, EtOH/H₂O, Reflux) intermediate->hydrolysis diacid Trityl-substituted Malonic Acid hydrolysis->diacid decarboxylation Decarboxylation (Acid, Heat) diacid->decarboxylation product This compound decarboxylation->product purification Recrystallization product->purification

Caption: Workflow for the malonic ester synthesis of this compound.

Product Purification and Verification

Purification by Recrystallization

Crude this compound can be purified by recrystallization. The choice of solvent is crucial for obtaining high purity crystals.

  • Single-Solvent Recrystallization: Ethanol or acetic acid can be effective. Dissolve the crude product in the minimum amount of hot solvent, and allow it to cool slowly to form crystals.

  • Two-Solvent Recrystallization: A common and effective method is to use a solvent pair where the product is soluble in one solvent and insoluble in the other.

    • Ethanol/Water: Dissolve the crude acid in hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly.[11][12]

    • Toluene/Hexanes: Dissolve the product in hot toluene and add hexanes until turbidity is observed.

Thin Layer Chromatography (TLC) Analysis

TLC is an essential tool for monitoring reaction progress and assessing the purity of the final product.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. A good starting point is a 7:3 or 8:2 mixture of hexanes:ethyl acetate. Adjust the ratio to achieve an Rf value of 0.3-0.5 for the product.

  • Visualization:

    • UV Light (254 nm): As this compound contains phenyl rings, it should be visible under UV light as a dark spot on a fluorescent background.[13]

    • Staining: If the compound is not UV-active or for better visualization, various stains can be used. A potassium permanganate (KMnO₄) stain can be useful as it reacts with many organic compounds. Anisaldehyde or vanillin stains can also be effective for visualizing various functional groups.[13][14]

Product Characterization Data

Verify the identity and purity of your synthesized this compound using the following analytical data:

Analytical Technique Expected Results
Appearance White to off-white solid
Melting Point 180-182 °C[15]
¹H NMR (CDCl₃)δ ~7.3 (m, 15H, Ar-H), δ ~3.4 (s, 2H, -CH₂-)
¹³C NMR (CDCl₃)δ ~177 (-COOH), ~145 (Ar-C), ~128-129 (Ar-CH), ~60 (quaternary C), ~45 (-CH₂-)[16][17]
FT-IR (KBr)~3000 cm⁻¹ (broad, O-H stretch of carboxylic acid), ~1700 cm⁻¹ (C=O stretch), ~1600, 1490, 1445 cm⁻¹ (C=C aromatic stretch)
Mass Spectrometry (EI) M⁺ at m/z = 302. Prominent fragments at m/z = 243 (loss of -CH₂COOH), 165 (biphenyl ion).[17]
Mass Spectrum Fragmentation Pathway

MassSpecFragmentation molecular_ion [Ph₃C-CH₂COOH]⁺˙ m/z = 302 loss_ch2cooh Loss of ·CH₂COOH trityl_cation [Ph₃C]⁺ m/z = 243 loss_ch2cooh->trityl_cation -59 loss_phenyl Loss of Ph· biphenyl_cation [Ph-Ph-CH]⁺ m/z = 165 loss_phenyl->biphenyl_cation -77

Caption: Proposed fragmentation pathway for this compound in EI-MS.

References

  • PubChem. This compound. [Link]

  • PrepChem. Synthesis of this compound. [Link]

  • J&K Scientific LLC. Reformatsky Reaction. [Link]

  • University Politehnica of Bucharest. C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. [Link]

  • The Royal Society of Chemistry. Supplementary Material. [Link]

  • ResearchGate. Substituent effects on the reaction of trityl chlorides with Grignard reagents. [Link]

  • Organic Spectroscopy International. 3-Phenylpropionic acid. [Link]

  • Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link]

  • Wikipedia. Malonic ester synthesis. [Link]

  • ResearchGate. A Scalable Zinc Activation Procedure Using DIBAL-H in a Reformatsky Reaction. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • National Institutes of Health. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. [Link]

  • Vedantu. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. [Link]

  • National Institutes of Health. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. [Link]

  • OpenOChem Learn. Malonic Ester Synthesis. [Link]

  • University of California, Los Angeles. Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Pharm D Guru. REFORMATSKY REACTION. [Link]

  • Reddit. Grignard synthesis of triphenyl methanol, GCMS found triphenyl methane to be present as well. Any ideas as to how that triphenyl methane was created? Me and my classmates have been going back and forth for a little. [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]

  • University of Calgary. Ch21: Malonic esters. [Link]

  • University of Missouri. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • PubMed. Use of triphenylmethyl (trityl) amino protecting group in the synthesis of ketomethylene analogues of peptides. [Link]

  • L.S.College, Muzaffarpur. Friedel–Crafts reaction. [Link]

  • Wikipedia. Triphenylmethane. [Link]

  • University of California, Santa Cruz. Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. [Link]

  • YouTube. Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • Odinity. Using the Grignard Reaction to Prepare Triphenylmethanol. [Link]

  • YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]

Sources

Technical Support Center: Purification of 3,3,3-Triphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3,3,3-triphenylpropionic acid. This document provides in-depth protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high-purity crystalline product through recrystallization. Our approach is grounded in fundamental chemical principles to empower you to not only follow procedures but also to understand and adapt them to your specific experimental context.

Foundational Principles: The Art of Recrystallization

Recrystallization is a powerful purification technique that leverages differences in solubility to separate a desired compound from its impurities.[1] The core principle is to dissolve the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Ideally, impurities remain dissolved in the cooled solvent (the "mother liquor") and are subsequently removed during filtration.[2][3]

For this compound, a compound with a bulky, nonpolar triphenylmethyl group and a polar carboxylic acid function, selecting the right solvent system is paramount to success. The ideal solvent will exhibit high solubility for the compound at its boiling point and low solubility at or below room temperature.[4][5][6]

Experimental Protocol: Recrystallization of this compound

This protocol provides a robust starting point for the purification of this compound. The choice of toluene is based on the "like dissolves like" principle, where the aromatic solvent is well-suited to dissolve the three phenyl rings of the target molecule at elevated temperatures.

Materials:

  • Crude this compound

  • Toluene (Reagent Grade)

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating source (hot plate with stirring)

  • Stemless funnel and fluted filter paper (for hot filtration)

  • Büchner funnel and filter flask (for vacuum filtration)

  • Ice bath

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat a volume of toluene to its boiling point (~111 °C). Add the minimum amount of hot toluene to the crude solid in a dropwise manner until the solid just dissolves.[6][7] It is critical to use the minimum volume necessary to avoid significant loss of product in the mother liquor, which would lower the final yield.[4][8]

  • Decolorization (Optional): If the hot solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip's worth) to the solution.[2] The charcoal adsorbs colored impurities. Bring the solution back to a boil for a few minutes.

  • Hot Gravity Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration. Pre-heat a stemless funnel and an Erlenmeyer flask by placing them over a beaker of boiling solvent.[2] Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the charcoal and any insoluble impurities. A stemless funnel is crucial to prevent premature crystallization and clogging.[2]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[4][9] Rapid cooling can trap impurities within the crystal lattice, compromising purity.[4] Slow cooling promotes the formation of larger, purer crystals.[10]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[2][6]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold toluene to rinse away any remaining mother liquor containing dissolved impurities. It is vital to use cold solvent for the wash to minimize redissolving the purified product.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum running. For final drying, the crystals can be transferred to a watch glass and left in a fume hood or placed in a vacuum oven at a temperature well below the compound's melting point.

  • Purity Assessment: The purity of the recrystallized product should be assessed by measuring its melting point. Pure this compound has a literature melting point of 180-182 °C.[12][13] A sharp melting point within this range is indicative of high purity.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_isolate Isolation & Analysis start Start: Crude This compound dissolve 1. Dissolve in Minimum Hot Toluene start->dissolve decolorize 2. Add Activated Charcoal (Optional) dissolve->decolorize Solution is colored? hot_filter 3. Hot Gravity Filtration dissolve->hot_filter Insoluble impurities? cool_rt 4. Cool Slowly to Room Temperature dissolve->cool_rt decolorize->hot_filter hot_filter->cool_rt cool_ice 5. Cool in Ice Bath cool_rt->cool_ice vac_filter 6. Vacuum Filtration & Cold Solvent Wash cool_ice->vac_filter dry 7. Dry Crystals vac_filter->dry analyze 8. Melting Point Analysis dry->analyze end_node End: Pure Product analyze->end_node

Caption: Workflow for the purification of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the experiment in a direct question-and-answer format.

Q1: I've added a lot of hot solvent, but some solid material won't dissolve. What should I do?

A1: This situation suggests the presence of insoluble impurities. Adding excessive solvent to dissolve these impurities will result in a lower yield of your desired product because the solution will not be saturated.[7]

  • Causality: The undissolved material is likely not this compound but rather a contaminant from the synthesis or starting materials.

  • Solution: Stop adding solvent. Assuming the bulk of your compound has dissolved, proceed directly to the hot gravity filtration step (Protocol Step 3) to remove the insoluble material before cooling.[2]

Q2: My compound separated as an oily liquid instead of crystals upon cooling. What went wrong?

A2: This phenomenon is known as "oiling out." It occurs when the solute comes out of solution at a temperature above its melting point, or when high concentrations of impurities significantly depress the melting point of the solute.[2][14][15] The resulting oil often traps impurities effectively, defeating the purpose of recrystallization.[15]

  • Causality: The boiling point of the solvent may be too high, or the solution is supersaturated with highly impure product.

  • Solutions:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot solvent (1-5% of the total volume) to decrease the saturation point.[15]

    • Allow the solution to cool much more slowly. You can do this by placing the flask in a beaker of hot water and letting both cool to room temperature together. This gives molecules more time to orient themselves into a crystal lattice.

    • If the problem persists, consider changing your solvent system. A solvent with a lower boiling point or using a mixed-solvent system might be necessary.[16]

Q3: The solution has cooled completely, even in an ice bath, but no crystals have formed. What should I do?

A3: This indicates that you have a supersaturated solution, where the concentration of the dissolved solute is higher than its normal saturation point at that temperature. Crystal formation requires nucleation, which sometimes needs to be induced.

  • Causality: The solution lacks nucleation sites for crystal growth to begin. This can happen in very clean glassware with a highly purified compound.

  • Solutions (in order of preference):

    • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[4][7] The microscopic scratches provide nucleation sites for crystal growth.[3]

    • Add a Seed Crystal: If you have a small crystal of pure this compound, add it to the solution.[11] This provides a template for other molecules to crystallize upon, bypassing the nucleation barrier.[3][17]

    • Re-concentrate: If you suspect too much solvent was added initially, gently heat the solution to boil off a portion of the solvent and then attempt to cool it again.

Q4: My final product yield is very low. What are the likely causes?

A4: A low yield can result from several procedural errors throughout the recrystallization process.

  • Causality & Solutions:

    • Excess Solvent: Using more than the minimum amount of hot solvent to dissolve the crude solid is the most common cause. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[4]

    • Premature Crystallization: The product crystallized in the funnel during hot filtration. Ensure your funnel and receiving flask are adequately pre-heated.

    • Incomplete Cooling: Not allowing sufficient time for cooling or not using an ice bath can leave a substantial amount of product in solution.[6]

    • Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will dissolve some of your purified product. Always use ice-cold solvent for washing.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem Encountered During Cooling q1 What do you observe? start->q1 oiled_out Oily Liquid Forms ('Oiling Out') q1->oiled_out Liquid Droplets no_crystals No Crystals Form q1->no_crystals Clear Solution low_yield Low Yield Obtained q1->low_yield Poor Recovery (Post-Filtration) sol_oiled 1. Reheat to dissolve oil 2. Add more solvent (1-5%) 3. Cool very slowly oiled_out->sol_oiled sol_no_crystals1 Induce Nucleation: Scratch flask with glass rod no_crystals->sol_no_crystals1 sol_low_yield1 Review Protocol: - Used MINIMUM hot solvent? - Cooled thoroughly in ice? - Washed with ICE-COLD solvent? low_yield->sol_low_yield1 sol_oiled_alt If persists, change solvent system (e.g., Ethanol/Water) sol_oiled->sol_oiled_alt Still oils out? sol_no_crystals2 Add a seed crystal of pure product sol_no_crystals1->sol_no_crystals2 No effect? sol_no_crystals3 Boil off some solvent to concentrate sol_no_crystals2->sol_no_crystals3 No effect?

Sources

Technical Support Center: Synthesis of 3,3,3-Triphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3,3-triphenylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and detailed explanations of the underlying chemistry to ensure the successful and efficient production of this valuable compound.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several synthetic routes, each with its own set of advantages and potential challenges. The choice of method often depends on the available starting materials, scale of the reaction, and desired purity of the final product. This guide will focus on the most common synthetic pathways and the byproducts frequently encountered in each. Understanding the formation of these byproducts is critical for optimizing reaction conditions and developing effective purification strategies.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the synthesis of this compound. The question-and-answer format is designed to provide direct and actionable advice.

Synthesis Route 1: Reaction of Triphenylcarbinol with Malonic Acid

This method involves the direct reaction of triphenylcarbinol with malonic acid at elevated temperatures.[1] While seemingly straightforward, the high temperature required for this reaction can lead to several side reactions.

Q1: My reaction yield is low, and I observe the formation of a significant amount of a non-acidic, colored impurity. What is likely happening?

A1: The most probable cause is the dehydration of the starting material, triphenylcarbinol, at the high reaction temperature (typically around 170°C). Triphenylcarbinol can readily lose a molecule of water under these conditions to form triphenylmethene, a colored and non-polar byproduct.

Troubleshooting Dehydration of Triphenylcarbinol:

  • Temperature Control: Carefully control the reaction temperature. While a high temperature is necessary for the reaction to proceed, excessive heat can favor the dehydration pathway. Experiment with slightly lower temperatures or shorter reaction times.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that can also lead to colored impurities.

Q2: I've noticed gas evolution during the reaction and my final product is contaminated with a volatile acidic impurity. What could this be?

A2: Malonic acid is thermally unstable and can undergo decarboxylation at temperatures above 140°C to produce acetic acid and carbon dioxide.[2][3] The evolved gas is CO2, and the acetic acid will contaminate your final product.

Troubleshooting Decarboxylation of Malonic Acid:

  • Stoichiometry: Use a moderate excess of malonic acid to ensure complete reaction with the triphenylcarbinol, but avoid a large excess which will lead to more acetic acid byproduct.

  • Purification: Acetic acid can typically be removed during the work-up by washing the organic phase with water. However, for high purity, recrystallization of the final this compound is recommended.

Synthesis Route 2: Grignard Reaction of a Trityl Halide with Carbon Dioxide

This route involves the formation of a trityl Grignard reagent (tritylmagnesium halide) followed by its reaction with carbon dioxide (carbonation).

Q3: My Grignard reagent formation seems sluggish, and the final yield of the carboxylic acid is low. What are the common pitfalls?

A3: The successful formation of a Grignard reagent is highly dependent on the reaction conditions. The primary issues are the presence of moisture and the formation of the Wurtz coupling byproduct.

  • Moisture: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic species, including water. This will lead to the formation of triphenylmethane.

  • Wurtz Coupling: The trityl Grignard reagent can react with unreacted trityl halide to form a coupling product. While hexaphenylethane is sterically hindered and unstable, it can lead to the formation of Gomberg's dimer or other radical-derived byproducts.[4]

Troubleshooting Grignard Reaction Issues:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents (e.g., diethyl ether or THF) and handle all reagents under an inert atmosphere.

  • Slow Addition: Add the trityl halide solution slowly to the magnesium turnings. This helps to maintain a low concentration of the halide and minimize the Wurtz coupling reaction.[5]

  • Initiation: If the reaction is difficult to initiate, a small crystal of iodine can be added to activate the magnesium surface.

Q4: After carbonation and work-up, I have a significant amount of a neutral, non-polar byproduct. What is it and how can I remove it?

A4: This is likely the Wurtz coupling product or triphenylmethane from the reaction of the Grignard reagent with moisture. Both are non-polar and can be separated from the desired carboxylic acid.

Purification Strategy:

  • Acid-Base Extraction: After the reaction, the mixture can be treated with a dilute aqueous base (e.g., NaOH or NaHCO3) to deprotonate the carboxylic acid, forming the water-soluble carboxylate salt.

  • Extraction: The neutral byproducts (Wurtz coupling product and triphenylmethane) will remain in the organic layer and can be separated by extraction.

  • Acidification: The aqueous layer containing the carboxylate salt is then acidified with a strong acid (e.g., HCl) to precipitate the this compound, which can be collected by filtration.

Synthesis Route 3: Malonic Ester Synthesis with a Trityl Halide

This synthesis involves the alkylation of a malonic ester with a trityl halide, followed by hydrolysis and decarboxylation.

Q5: My reaction produces a significant amount of a high molecular weight, non-acidic byproduct. What is this and how can I avoid it?

A5: The major byproduct in malonic ester synthesis is often the dialkylated product.[6][7] In this case, the enolate of the mono-tritylated malonic ester can be deprotonated again and react with another molecule of the trityl halide to form a di-tritylated malonic ester.

Troubleshooting Dialkylation:

  • Excess Malonic Ester: Use a significant excess of the malonic ester compared to the trityl halide. This increases the probability that the base will deprotonate an unreacted malonic ester molecule rather than the mono-alkylated product.[5]

  • Choice of Base and Temperature: Use a base that is just strong enough to deprotonate the malonic ester (e.g., sodium ethoxide in ethanol). Running the reaction at a lower temperature can also help to control the rate of the second alkylation.

Q6: I am observing the formation of an alkene byproduct. What is it and why is it forming?

A6: The trityl group is a bulky tertiary alkyl group, and the reaction is carried out under basic conditions. This can favor an E2 elimination reaction, where the alkoxide base abstracts a proton from a carbon adjacent to the halide, leading to the formation of triphenylethylene.[8][9]

Troubleshooting Elimination Reactions:

  • Less Hindered Base: While a strong base is needed, a very bulky base can favor elimination. Sodium ethoxide is a common choice that balances basicity and steric hindrance.

  • Temperature Control: Lowering the reaction temperature can disfavor the elimination pathway, which typically has a higher activation energy than the substitution reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Malonic Ester Synthesis

This protocol provides a general procedure for the synthesis of this compound using the malonic ester synthesis.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Trityl chloride

  • Anhydrous diethyl ether

  • Aqueous HCl

  • Aqueous NaOH

Procedure:

  • Enolate Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add a 2-fold molar excess of diethyl malonate dropwise with stirring.

  • Alkylation: Dissolve trityl chloride in anhydrous diethyl ether and add it dropwise to the stirred solution of the malonate enolate at room temperature over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete after stirring at room temperature for 12-24 hours.

  • Hydrolysis: Once the alkylation is complete, add a solution of NaOH in water/ethanol to the reaction mixture and heat to reflux for 2-3 hours to hydrolyze the ester groups.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and extract with diethyl ether to remove any neutral byproducts (e.g., triphenylethylene, di-tritylated malonic ester).

  • Decarboxylation and Precipitation: Carefully acidify the aqueous layer with concentrated HCl with cooling in an ice bath. The dicarboxylic acid intermediate will precipitate. Gently heat the acidic mixture to effect decarboxylation until gas evolution ceases.

  • Isolation: Cool the mixture to room temperature and collect the precipitated this compound by vacuum filtration. Wash the solid with cold water and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure product.

Data Presentation

Byproduct NameFormation RouteKey Identifying FeaturesMitigation Strategy
TriphenylmetheneDehydration of triphenylcarbinolColored, non-polarControl temperature, inert atmosphere
Acetic AcidDecarboxylation of malonic acidVolatile, acidicControl temperature, purification
TriphenylmethaneQuenching of Grignard reagentNeutral, non-polarStrict anhydrous conditions
Gomberg's DimerWurtz coupling of trityl GrignardNeutral, non-polarSlow addition of halide
Di-tritylated malonic esterDialkylation in malonic ester synthesisHigh MW, neutralUse excess malonic ester
TriphenylethyleneE2 elimination of trityl halideNeutral, non-polarLess hindered base, lower temperature

Visualizations

Byproduct_Formation cluster_triphenylcarbinol Triphenylcarbinol + Malonic Acid cluster_grignard Trityl Halide + Mg -> Grignard + CO2 cluster_malonic_ester Trityl Halide + Malonic Ester TCM Triphenylcarbinol TPPA1 This compound TCM->TPPA1 Reaction with Malonic Acid TPM Triphenylmethene TCM->TPM Dehydration (High Temp) MA Malonic Acid MA->TPPA1 AA Acetic Acid MA->AA Decarboxylation (High Temp) TrX Trityl Halide TrMgX Trityl Grignard TrX->TrMgX GD Gomberg's Dimer TrX->GD Mg Mg Mg->TrMgX TPPA2 This compound TrMgX->TPPA2 Carbonation TrMgX->GD Wurtz Coupling TPMe Triphenylmethane TrMgX->TPMe Quenching CO2 CO2 CO2->TPPA2 H2O H2O H2O->TPMe TrX2 Trityl Halide MonoAlk Mono-alkylated Ester TrX2->MonoAlk DiAlk Di-alkylated Ester TrX2->DiAlk TPE Triphenylethylene TrX2->TPE E2 Elimination ME Malonic Ester ME->MonoAlk Base Base Base->MonoAlk Base->DiAlk Base->TPE TPPA3 This compound MonoAlk->TPPA3 Hydrolysis & Decarboxylation MonoAlk->DiAlk Dialkylation

Caption: Common byproduct formation pathways in different syntheses of this compound.

References

  • Hinshelwood, C. N. (1920). The Rate of Decomposition of Malonic Acid. Journal of the Chemical Society, Transactions, 117, 156-165.
  • Vyazovkin, S., & Dranca, I. (2017). Thermal Decomposition Kinetics of Malonic Acid in the Condensed Phase. Industrial & Engineering Chemistry Research, 56(28), 7964–7970. [Link]

  • Liaw, B. R., & Lee, Y. J. (2009). Thermal decomposition of malonic acid. Journal of the Taiwan Institute of Chemical Engineers, 40(4), 436-441.
  • Hall, G. A. (1949). The Kinetics of the Decomposition of Malonic Acid in Aqueous Solution. Journal of the American Chemical Society, 71(8), 2691–2693.
  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Wikipedia. (2023). Hexaphenylethane. In Wikipedia. Retrieved from [Link]

  • Lumen Learning. (n.d.). Organic Chemistry 1: An open textbook. 8.5. Elimination reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Stereoselectivity of E2 Elimination Reactions. Retrieved from [Link]

  • Wikipedia. (2023). Malonic ester synthesis. In Wikipedia. Retrieved from [Link]

  • NROChemistry. (n.d.). Malonic Synthesis. Retrieved from [Link]

  • Meraz, L. (2002). Triphenylcarbinol: A Grignard Synthesis. Chemistry 233L/234L.
  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Reformatsky reaction. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023). Self-condensation. In Wikipedia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl bromoacetate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • University of Pennsylvania, Department of Chemistry. (n.d.). Remove Sticky Reagents during Workup. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

  • UPB Scientific Bulletin. (2008). C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. Series B, Vol. 70, No. 4.
  • Master Organic Chemistry. (2023). Mechanism of the E2 Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

Sources

Technical Support Center: 3,3,3-Triphenylpropionic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3,3,3-Triphenylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and accurately identify impurities via Nuclear Magnetic Resonance (NMR) spectroscopy. As your virtual application scientist, I will provide not just protocols, but the underlying scientific reasoning to empower your analytical decisions.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic signals in a clean ¹H NMR spectrum of this compound?

A pure sample of this compound, typically dissolved in a deuterated solvent like CDCl₃, will exhibit two primary sets of signals corresponding to its molecular structure.

  • Aromatic Protons (C₆H₅)₃: You will observe a complex multiplet pattern in the aromatic region, typically between δ 7.1 and 7.5 ppm . This signal integrates to 15 protons and arises from the three phenyl rings.

  • Methylene Protons (-CH₂-): A sharp singlet corresponding to the two methylene protons will appear further downfield, usually around δ 3.5 ppm . The quaternary carbon atom adjacent to it, bonded to the three phenyl groups, means these protons do not have any adjacent protons to couple with, hence they appear as a singlet.

  • Carboxylic Acid Proton (-COOH): A broad singlet will be present far downfield, typically above δ 10 ppm . The exact chemical shift of this acidic proton can vary depending on the sample concentration and the amount of residual water in the NMR solvent. This peak may also be exchangeable with deuterium from D₂O, causing it to diminish or disappear upon adding a drop of D₂O to the sample.[1]

Q2: What are the most common impurities I might encounter during the synthesis and workup of this compound?

Impurities can originate from starting materials, side reactions, or the purification process.[2] Given a common synthesis route involves reacting triphenylcarbinol with malonic acid[3], the most probable impurities are:

  • Unreacted Starting Materials: Triphenylmethanol (triphenylcarbinol).

  • Side-Reaction Products: Triphenylmethane.

  • Esterification Products: Methyl 3,3,3-triphenylpropionate, if methanol was used during synthesis or purification.

  • Residual Solvents: Solvents used during the reaction or purification, such as diethyl ether, ethyl acetate, or hexanes.[4][5]

Q3: My NMR spectrum shows a sharp singlet around δ 5.6 ppm and additional aromatic signals. What could this be?

A singlet around δ 5.5-5.6 ppm is highly characteristic of the methine proton (-CH) of Triphenylmethane .[6] This impurity can form via decarboxylation and subsequent reduction during the synthesis. Its presence would also slightly alter the appearance of the aromatic region (δ 7.1-7.3 ppm), though these signals will likely overlap significantly with your main product.[7][8]

Causality: The formation of triphenylmethane can occur under harsh thermal conditions, which might facilitate the loss of the carboxylic acid group and subsequent protonation of the resulting carbanion.

Q4: I see a singlet around δ 2.1 ppm and a broad signal around δ 7.25 ppm that don't belong to my product. What are these?

These signals strongly suggest the presence of unreacted Triphenylmethanol .

  • The signal at δ 7.25 ppm corresponds to the 15 aromatic protons of triphenylmethanol.[9]

  • The signal around δ 2.1 ppm (can vary, sometimes seen up to δ 6.7 ppm) is the hydroxyl (-OH) proton.[9][10] This peak is often a singlet and can be confirmed by a "D₂O shake" experiment; adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause this peak to disappear due to proton-deuterium exchange.[1]

Q5: There's a sharp singlet at approximately δ 3.7 ppm in my spectrum. What does it indicate?

A singlet at this chemical shift, integrating to 3 protons, is a classic indicator of a methyl ester group (-OCH₃). This impurity is likely Methyl 3,3,3-triphenylpropionate . It can form if methanol is present during an acidic workup or used as a recrystallization solvent, leading to Fischer esterification of the carboxylic acid product. The other signals for this impurity (aromatic and methylene protons) will overlap with the signals of your main compound.[11]

Q6: My baseline is rolling and my peaks are broad. Is this an impurity?

While it could be a sign of a complex mixture, it's more often a problem with sample preparation or NMR instrument settings.

  • Poor Solubility: If your compound is not fully dissolved, you will get broad peaks and a poor baseline. Try gently warming the sample or using a different deuterated solvent.[1]

  • High Concentration: An overly concentrated sample can lead to viscosity-related peak broadening. Diluting the sample may resolve this.

  • Poor Shimming: The magnetic field homogeneity needs to be optimized ("shimmed") for each sample. If the shimming is poor, all peaks will be broad and distorted. This is an instrument parameter that needs to be adjusted before acquisition.[1]

  • Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant peak broadening. Ensure your glassware is scrupulously clean.

Troubleshooting Guides & Protocols

Data Summary: ¹H NMR Chemical Shifts for Identification
Compound NameProtonsChemical Shift (δ ppm)MultiplicityIntegration
This compound Aromatic (15H)~ 7.1 - 7.5Multiplet15
Methylene (-CH₂-)~ 3.5Singlet2
Carboxylic Acid (-COOH)> 10Broad Singlet1
Triphenylmethane [6][12]Aromatic (15H)~ 7.1 - 7.3Multiplet15
Methine (-CH-)~ 5.57Singlet1
Triphenylmethanol [9][10]Aromatic (15H)~ 7.25Multiplet15
Hydroxyl (-OH)~ 2.1 (variable)Singlet1
Methyl 3,3,3-triphenylpropionate [11]Aromatic (15H)~ 7.1 - 7.4Multiplet15
Methylene (-CH₂-)~ 3.5Singlet2
Methyl (-OCH₃)~ 3.7Singlet3

Note: Chemical shifts are approximate and can vary based on the solvent and sample concentration.

Protocol 1: Standard Operating Procedure for NMR Sample Preparation

Objective: To prepare a high-quality NMR sample of this compound to ensure spectral accuracy and resolution.

Materials:

  • Sample of this compound (approx. 5-10 mg)

  • High-quality NMR tube

  • Deuterated solvent (e.g., CDCl₃)

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Weigh the Sample: Accurately weigh approximately 5-10 mg of your dried sample directly into the NMR tube.

  • Add Solvent: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. The final solvent height should be around 4-5 cm.

  • Ensure Complete Dissolution: Cap the NMR tube securely and vortex the sample for 30-60 seconds to ensure the solid is completely dissolved. A clear, homogeneous solution is critical for acquiring a high-quality spectrum.[1] If solubility is an issue, deuterated DMSO (DMSO-d₆) can be an alternative.

  • Transfer and Shim: Insert the NMR tube into the spinner turbine, place it in the NMR spectrometer, and allow the instrument to lock, shim, and tune before acquiring data. Proper shimming is essential for sharp peaks.

Protocol 2: Workflow for Spectral Analysis and Impurity Identification

Objective: A systematic approach to analyze the ¹H NMR spectrum of a synthesized this compound sample to identify and quantify impurities.

  • Acquire the Spectrum: Obtain a standard ¹H NMR spectrum.

  • Reference the Spectrum: Calibrate the chemical shift scale. If using CDCl₃, set the residual solvent peak to δ 7.26 ppm.[13]

  • Identify Product Peaks: Locate the characteristic signals for this compound: the aromatic multiplet (~7.1-7.5 ppm), the methylene singlet (~3.5 ppm), and the carboxylic acid proton (>10 ppm).

  • Integrate All Peaks: Set the integration of a well-resolved product peak to its known proton count (e.g., the methylene singlet at ~3.5 ppm to 2.00). Integrate all other signals relative to this reference.

  • Scrutinize for Impurity Signals:

    • Check for Starting Materials: Look for a singlet near δ 2.1 ppm (Triphenylmethanol -OH).

    • Check for Byproducts: Scan for singlets at δ 5.57 ppm (Triphenylmethane -CH) and δ 3.7 ppm (Methyl Ester -OCH₃).

    • Check for Solvents: Examine common solvent regions (e.g., δ 2.17 for acetone, δ 1.26 for ethyl acetate's triplet). Refer to a standard NMR solvent chart for confirmation.[5][14]

  • Confirm with D₂O Exchange (if necessary): If you suspect an -OH or -COOH peak, add one drop of D₂O, shake the tube vigorously, and re-acquire the spectrum. The disappearance of the peak confirms an exchangeable proton.[1]

Visual Workflow and Relationships

The following diagrams illustrate the logical flow of impurity identification and the chemical relationships in the synthesis process.

Impurity_Identification_Workflow start Start | Acquire ¹H NMR Spectrum step1 Reference Spectrum (e.g., CDCl₃ at 7.26 ppm) start->step1 step2 Identify Product Peaks Aromatic Multiplet Methylene Singlet COOH Singlet step1->step2 step3 Integrate All Signals Reference CH₂ peak to 2.00 step2->step3 decision Are there extra peaks? step3->decision impurity_analysis Impurity Analysis Compare shifts to table Check common solvent regions decision->impurity_analysis Yes end_pure Sample is Pure | End Analysis decision->end_pure No confirm Confirm with D₂O Shake? | (For -OH peaks) impurity_analysis->confirm end_impure Impurity Identified | Quantify via Integration confirm->end_impure Yes/No Synthesis_Relationships SM1 Triphenylmethanol (Starting Material) Product This compound (Target Product) SM1->Product Main Reaction SM1->Product Unreacted SM2 Malonic Acid (Starting Material) SM2->Product Main Reaction Impurity1 Triphenylmethane (Side Product) Product->Impurity1 Decarboxylation Side Reaction Impurity2 Methyl Ester (Esterification Product) Product->Impurity2 Solvent Methanol (Solvent/Reagent) Solvent->Impurity2 Esterification

Sources

Overcoming solubility issues of 3,3,3-Triphenylpropionic acid in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,3,3-Triphenylpropionic Acid

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this sterically hindered carboxylic acid. Here, we provide in-depth, field-tested answers and protocols to address the most common issue: solubility.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve?

Answer: The poor solubility of this compound (also known as Tritylacetic acid) stems directly from its molecular structure.[1][2] The molecule features a large, nonpolar, and rigid triphenylmethyl group (often called a "trityl" group) attached to the propionic acid backbone.[3][4] This bulky group dominates the molecule's physicochemical properties, leading to several challenges:

  • High Steric Hindrance: The three phenyl rings create significant steric bulk, which physically obstructs solvent molecules from effectively surrounding and solvating the carboxylic acid functional group. This is a primary reason for its difficulty in common reactions like amidations and esterifications.[5][6][7][8]

  • Strong Crystal Lattice Energy: In its solid state, the molecules pack into a stable crystal lattice. The combination of van der Waals forces between the large phenyl groups and hydrogen bonding between the carboxylic acid moieties results in a high lattice energy, which requires a significant amount of energy from the solvent to break apart. This is reflected in its relatively high melting point of 180-182 °C.[3][9]

  • Low Polarity: Despite the polar carboxylic acid group, the overall character of the molecule is overwhelmingly nonpolar and lipophilic due to the large hydrocarbon structure. This makes it poorly soluble in many common polar solvents.

Q2: I'm seeing my starting material crash out of the reaction mixture. What are the immediate signs of a solubility problem?

Answer: Solubility issues can manifest in several ways during a reaction. Recognizing these signs early is crucial for successful troubleshooting.

  • Heterogeneous Mixture: The most obvious sign is a cloudy, milky, or heterogeneous reaction mixture where solid particles of the acid are visible and do not dissolve even with stirring.

  • Stalled or Incomplete Reactions: If the reaction appears to start but then stalls (as monitored by TLC or LC-MS), it's often because the dissolved portion of the acid has reacted, but the remaining solid is not entering the solution to react further.[10]

  • Low and Irreproducible Yields: When solubility is borderline, you may get some product, but the yields will be inconsistent between batches. This is because minor variations in temperature, stirring rate, or moisture content can significantly impact how much of the acid stays in solution.

  • Formation of Gums or Oily Precipitates: In some cases, instead of a clean solid, the undissolved material may form a sticky gum or oil at the bottom of the flask, which is a clear indicator of poor solvation.

Part 2: Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific reaction types where this compound is commonly used.

Guide 1: Amide Bond Formation (Amidation)

Amide coupling is notoriously difficult with sterically hindered acids.[5][6][7][8] Standard coupling reagents may fail because the bulky trityl group prevents the amine nucleophile from approaching the activated carboxylic acid intermediate.[5][10]

Q: My standard EDC/HOBt or HATU coupling protocol is failing to produce my desired amide. What can I do?

A: This is a classic challenge. When standard methods fail, a multi-faceted approach focusing on both solubility and activation is necessary.

Strategy 1: Optimize the Solvent System

The choice of solvent is paramount. Dichloromethane (DCM) and Tetrahydrofuran (THF) are often insufficient.

  • Switch to High-Boiling Point Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or Dimethyl sulfoxide (DMSO) are superior choices.[10][11] Their higher polarity and ability to act as hydrogen bond acceptors help to break the crystal lattice and solvate the carboxylic acid.

  • Use a Co-Solvent System: Sometimes a mixture is more effective. For example, dissolving the acid in a minimal amount of DMF and adding it to a reaction mixture in a less viscous solvent can maintain solubility without making the workup overly difficult.

  • Consider Temperature: Increasing the reaction temperature can significantly improve solubility.[11] With high-boiling solvents like DMF or DMAc, you can run the reaction at elevated temperatures (e.g., 40-60 °C) to keep the starting material in solution.[5][11]

Strategy 2: Employ More Robust Activation Methods

For sterically hindered substrates, converting the carboxylic acid to a more reactive intermediate in situ can overcome the kinetic barrier.

  • Acyl Fluoride Formation: A highly effective method involves converting the carboxylic acid to an acyl fluoride, which is more reactive than the intermediates formed with standard coupling agents. This can be achieved using reagents like Cyanuric Fluoride or BTFFH at elevated temperatures.[5][7]

  • Acid Chloride Formation: Conversion to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic approach.[4] The resulting acid chloride is highly reactive, though this method may not be suitable for sensitive substrates.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equivalents) to a dry reaction flask.

  • Solvent Addition: Add anhydrous DMF to dissolve the acid. Gentle warming (40 °C) may be required.

  • Activation: Add BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.2 equivalents) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 equivalents). Stir the mixture at room temperature for 20 minutes to pre-activate the acid.

  • Amine Addition: Add the amine (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction to 50-60 °C and stir until completion (monitor by LC-MS, typically 4-12 hours).

  • Workup: Cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

Guide 2: Ester Formation (Esterification)

Esterification of this compound is also challenging due to steric hindrance, which impedes the approach of the alcohol.[12]

Q: My Fischer esterification (acid-catalyzed) is giving very low yields, even with a large excess of alcohol. What are my options?

A: Fischer esterification is an equilibrium-limited process that is particularly slow for hindered acids.[13][14] More powerful, irreversible methods are recommended.

Strategy 1: Steglich Esterification

The Steglich esterification uses a carbodiimide coupling agent (like DCC or EDC) with a catalyst, typically 4-Dimethylaminopyridine (DMAP), under neutral conditions.[15] This method is often more effective than acid catalysis for hindered substrates.

  • Setup: In a dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling Agent: Add N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.1 equivalents) to the solution. Note: If using DCC, a precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor completion by TLC or LC-MS.

  • Workup: If DCC was used, filter off the DCU precipitate. Concentrate the filtrate and purify the crude product by column chromatography.

Strategy 2: Conversion to Acid Chloride

As with amidation, converting the acid to the highly reactive acid chloride and then reacting it with the alcohol is a robust, non-equilibrium-based method.

Part 3: Solvent Selection and Data

A logical approach to solvent selection is critical. The concept of Hansen Solubility Parameters (HSP) can be a powerful predictive tool. HSP breaks down solubility into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[16][17][18] The principle is that "like dissolves like"; a solute will dissolve best in a solvent with a similar HSP profile.

While the specific HSP values for this compound are not readily published, we can infer its characteristics: a high δD due to the phenyl rings, a moderate δP, and a moderate δH from the carboxylic acid group. Therefore, solvents with balanced parameters are likely to be effective.

SolventTypeBoiling Point (°C)Expected SolubilityNotes
HexaneNonpolar69Very PoorIneffective for reactions.
TolueneNonpolar (Aromatic)111Poor to ModerateMay work at high temperatures.
Dichloromethane (DCM)Polar Aprotic40Poor to ModerateCommon but often suboptimal.
Tetrahydrofuran (THF)Polar Aprotic66ModerateA good starting point, but may not be sufficient.
Acetonitrile (MeCN)Polar Aprotic82ModerateUsed in some literature preparations.[9]
N,N-Dimethylformamide (DMF)Polar Aprotic153GoodExcellent choice for difficult reactions.[10]
Dimethyl sulfoxide (DMSO)Polar Aprotic189Very GoodExcellent solvent, but high boiling point can complicate purification.[11][19]
Methanol / EthanolPolar Protic65 / 78PoorAlcohols are generally poor solvents for this substrate.

This table is based on general principles and literature observations. Empirical testing is always required.

Visualization: Workflow for Troubleshooting Solubility

This diagram outlines a decision-making process for addressing solubility issues in a reaction involving this compound.

Caption: A decision tree for systematically troubleshooting solubility issues.

Part 4: Safety & Handling

As a professional, always prioritize safety. Consult the Safety Data Sheet (SDS) before handling this compound or any related reagents.[20]

  • Hazard Classifications: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3][9][21]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][22] When handling the solid powder, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[3][9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[21]

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(6), 333–338. [Link]

  • Abbott, S. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

  • List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. (2022). Mendeley Data. [Link]

  • Frank, K. J., Rosenblatt, K. M., Westedt, U., & Kyeremateng, S. O. (2018). Common solvents are displayed according to their Hansen solubility parameter (HSP). ResearchGate. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. [Link]

  • Ricker, N. L., & Garlapati, C. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. R Discovery. [Link]

  • Le, T.-N., Gangloff, N., & Augé, J. (2007). Amide formation in one pot from carboxylic acids and amines via carboxyl and sulfinyl mixed anhydrides. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Ricker, N. L., & Garlapati, C. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Hangzhou Z-Beats Technology Co., Ltd. (n.d.). SAFETY DATA SHEETS. [Link]

  • Medina-Llamas, J. C., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Verma, P., & Kumar, S. (2021). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. [Link]

  • da Silva, F. de C., et al. (2012). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. [Link]

  • jOeCHEM. (2019). Esterification--Making Esters from Carboxylic Acids. YouTube. [Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Indo American Journal of Pharmaceutical Research. [Link]

Sources

Improving the reaction conditions for 3,3,3-Triphenylpropionic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3,3,3-triphenylpropionic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for chemistry professionals in research and development. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for improved yield, purity, and reproducibility.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis. Each entry follows a logical progression from symptom to cause and finally to a validated solution.

Q1: Why is my yield of this compound consistently low or non-existent?

A1: Low or no yield is a frequent issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or the specific synthetic route chosen. Let's dissect the common culprits, focusing on the malonic ester synthesis pathway, a robust method for this conversion.[1][2][3]

Probable Causes & Solutions:

  • Poor Quality or Inactive Base: The first step, the deprotonation of diethyl malonate, is critical.[2][3][4] The base (e.g., sodium ethoxide) must be anhydrous and highly active.

    • Diagnosis: Use a freshly opened bottle of sodium ethoxide or prepare it fresh. Commercial alkoxides can degrade upon exposure to atmospheric moisture, reducing their basicity.

    • Solution: To ensure an active base, prepare sodium ethoxide in situ by reacting clean sodium metal with absolute (200 proof) ethanol under an inert atmosphere (N₂ or Ar).

  • Presence of Moisture: The enolate intermediate is highly sensitive to water. Any moisture will protonate the enolate, rendering it unable to react with the alkyl halide and halting the reaction.

    • Diagnosis: Review your solvent and glassware preparation.

    • Solution: Use flame-dried glassware cooled under an inert atmosphere. Solvents like ethanol and THF must be rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone or passing through an activated alumina column).

  • Ineffective Alkylating Agent: The key alkylation step involves triphenylmethyl chloride (trityl chloride) as the electrophile. The steric bulk of the trityl group can hinder the reaction.

    • Diagnosis: If starting materials are recovered, the alkylation is likely the failing step. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Solution: Ensure the trityl chloride is pure. Consider increasing the reaction temperature moderately (e.g., to reflux in THF) to provide sufficient energy to overcome the steric hindrance. However, be cautious of side reactions at higher temperatures.

  • Premature Decarboxylation or Side Reactions: While the final step involves a deliberate decarboxylation upon heating with acid, harsh conditions during the alkylation or hydrolysis can lead to undesired pathways.[2]

    • Diagnosis: Complex product mixtures observed via NMR or GC-MS suggest side reactions.

    • Solution: Maintain careful temperature control throughout the process. The saponification (ester hydrolysis) should be performed under controlled conditions (e.g., refluxing aqueous NaOH), followed by careful acidification and then heating for decarboxylation.[5]

Q2: My final product is impure. What are the likely side products and how can I remove them?

A2: Impurities often arise from competing reaction pathways or incomplete reactions. The most common contaminants in this synthesis are triphenylmethanol, triphenylmethane, and unreacted starting materials.

Common Impurities & Purification Strategies:

  • Triphenylmethanol: This is a very common impurity, often formed from the hydrolysis of unreacted triphenylmethyl chloride or the decomposition of the trityl cation intermediate in the presence of water.

    • Removal: Triphenylmethanol is less acidic than the desired carboxylic acid. During the workup, after saponification and acidification, you can perform a liquid-liquid extraction. Dissolve the crude product in a solvent like diethyl ether and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. The desired this compound will move into the aqueous basic layer as its sodium salt, while the neutral triphenylmethanol remains in the organic layer. Subsequently, re-acidifying the aqueous layer with HCl will precipitate your pure product.[5]

  • Diethyl Malonate (or its mono-alkylated precursor): Incomplete reaction or insufficient heating during the final decarboxylation step can leave these materials in your product.

    • Removal: These are typically more soluble in common organic solvents than the final product. Recrystallization is highly effective. A suitable solvent system is a mixture of toluene and hexanes or ethanol and water. The desired this compound is a crystalline solid with a melting point of 180-182 °C, which facilitates its purification by crystallization.[6]

  • Dialkylated Malonic Ester: A known drawback of the malonic ester synthesis is the potential for a second alkylation event on the alpha-carbon.[1]

    • Mitigation & Removal: This is best prevented by using a slight excess of the malonic ester relative to the base and alkylating agent.[7] If formed, the resulting dialkylated carboxylic acid can be challenging to separate. Careful column chromatography on silica gel may be required, though optimizing the reaction stoichiometry is a more efficient approach.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this compound?

A1: While several methods exist, two stand out for their reliability: the Malonic Ester Synthesis and a direct condensation method.

  • Malonic Ester Synthesis: This is a classic and highly versatile method for preparing substituted carboxylic acids.[2][3] It involves the alkylation of diethyl malonate with triphenylmethyl chloride, followed by hydrolysis and decarboxylation. Its multi-step nature offers multiple points for purification and control.

  • Direct Condensation: A more direct route involves the reaction of triphenylcarbinol with malonic acid at elevated temperatures (around 170 °C).[8] This method is atom-economical but the high temperature can sometimes lead to thermal decomposition and more challenging purifications.

For general laboratory scale and high purity, the Malonic Ester Synthesis is often preferred due to its predictability and milder conditions for the key bond-forming step.

Q2: What are the critical safety precautions I should take during this synthesis?

A2: Safety is paramount. The reagents and conditions for this synthesis require careful handling.

  • Reagent Handling:

    • Sodium Ethoxide/Sodium Metal: Highly corrosive and flammable. Reacts violently with water. Handle exclusively under an inert atmosphere in a fume hood.

    • Triphenylmethyl Chloride: Can be irritating to the skin, eyes, and respiratory system.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Solvents (Ether, THF): Highly flammable. Ensure there are no ignition sources nearby and work in a well-ventilated fume hood.

  • Reaction Conditions:

    • Refluxing Solvents: Use a proper condenser and heating mantle with a temperature controller to avoid overheating.

    • Acidification: The acidification of the basic solution after hydrolysis is exothermic. Add acid slowly and with cooling (e.g., in an ice bath) to control the temperature.

Q3: How can I definitively confirm the structure and purity of my final product?

A3: A combination of spectroscopic and physical methods is essential for full characterization.

  • ¹H NMR (Proton NMR): This is the most powerful tool for structural confirmation. You should expect to see:

    • A multiplet signal for the 15 aromatic protons of the three phenyl groups, typically in the 7.1-7.5 ppm range.

    • A singlet for the two methylene (-CH₂-) protons adjacent to the carbonyl group.

    • A broad singlet for the acidic proton of the carboxylic acid, which can appear over a wide range (typically >10 ppm) and may exchange with D₂O.

  • Melting Point: The literature melting point for this compound is 180-182 °C.[6][10] A sharp melting point within this range is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks:

    • A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.

    • A sharp C=O (carbonyl) stretch around 1700 cm⁻¹.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (302.37 g/mol ).[10]

Data and Protocols

Table 1: Recommended Reagent Stoichiometry (Malonic Ester Route)
ReagentMolar Equiv.PurposeKey Consideration
Diethyl Malonate1.1Nucleophile PrecursorUse a slight excess to minimize dialkylation.[7]
Sodium Ethoxide1.0BaseMust be anhydrous and active.
Triphenylmethyl Chloride1.0ElectrophilePurity is critical; steric hindrance is a factor.
NaOH (for hydrolysis)>2.0Hydrolysis AgentUse in excess to ensure complete saponification.
HCl (for workup)To pH ~2AcidificationAdd slowly with cooling.
Protocol: Malonic Ester Synthesis of this compound

Step 1: Enolate Formation & Alkylation

  • Set up a flame-dried, three-necked flask with a condenser, addition funnel, and nitrogen inlet.

  • Add absolute ethanol to the flask, followed by the cautious addition of sodium metal pieces to generate sodium ethoxide in situ.

  • Once all sodium has reacted, cool the solution and add diethyl malonate (1.1 eq) dropwise.

  • Add a solution of triphenylmethyl chloride (1.0 eq) in dry THF dropwise via the addition funnel.

  • Heat the mixture to a gentle reflux and monitor the reaction by TLC until the starting material is consumed.

Step 2: Hydrolysis and Decarboxylation

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Add an aqueous solution of sodium hydroxide (e.g., 10-15% w/v) and heat to reflux for 2-4 hours to hydrolyze the esters.

  • Cool the mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~2. A precipitate should form.

  • Heat the acidified mixture to reflux for an additional 1-2 hours to effect decarboxylation (CO₂ evolution will be observed).

Step 3: Purification

  • Cool the mixture. The crude product will precipitate.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Perform an acid-base extraction as described in Troubleshooting Q2 to remove neutral impurities like triphenylmethanol.

  • Recrystallize the final product from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound.

Visual Workflow and Mechanism

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Reagents 1. Reagents (Diethyl Malonate, NaOEt) Alkylation 2. Alkylation (Add Trityl-Cl, Reflux) Reagents->Alkylation Hydrolysis 3. Saponification (Add NaOH, Reflux) Alkylation->Hydrolysis Decarboxylation 4. Acidification & Decarboxylation (Add HCl, Reflux) Hydrolysis->Decarboxylation Precipitation 5. Precipitation & Filtration Decarboxylation->Precipitation Extraction 6. Acid-Base Extraction Precipitation->Extraction Crystallization 7. Recrystallization Extraction->Crystallization Product Pure Product Crystallization->Product

Caption: General workflow for the malonic ester synthesis of this compound.

Reaction_Mechanism Malonate Diethyl Malonate Enolate Malonate Enolate (Nucleophile) Malonate->Enolate + Na⁺, - EtOH Base NaOEt Alkylated Alkylated Intermediate Enolate->Alkylated + Trityl-Cl (SN2 Reaction) TritylCl Triphenylmethyl Chloride (Electrophile) Product This compound + 2 EtOH + CO₂ Alkylated->Product Hydrolysis & Decarboxylation H3O H₃O⁺, Heat

Sources

Technical Support Center: Column Chromatography Purification of 3,3,3-Triphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3,3,3-Triphenylpropionic acid via column chromatography. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the nuances of this specific separation. Here, we move beyond generic protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

I. Foundational Principles: Purifying an Acidic Compound

This compound is a carboxylic acid, and its purification by column chromatography is governed by its polarity and acidic nature. In normal-phase chromatography, which typically employs a polar stationary phase like silica gel, the carboxylic acid group can lead to strong interactions, resulting in poor separation and peak tailing.[1][2] The key to a successful purification is to control the ionization of the carboxylic acid and select an appropriate mobile phase to ensure optimal migration through the column.[3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the column chromatography of this compound.

Question: My this compound is showing significant peak tailing on a silica gel column. What is causing this and how can I fix it?

Answer:

Peak tailing of acidic compounds like this compound on silica gel is a common issue.[1][2]

  • Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel can interact strongly with the carboxylic acid group of your compound through hydrogen bonding and acid-base interactions.[1][2] This leads to a portion of the molecules being retained more strongly, resulting in a "tailing" effect as they elute slowly.[1]

  • Solution: To mitigate this, you need to suppress the ionization of the carboxylic acid and saturate the acidic sites on the silica gel. This can be achieved by adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1% v/v), to your mobile phase.[3] The added acid protonates the carboxylic acid group of your compound, making it less polar and reducing its interaction with the silica gel. It also protonates the silanol groups on the silica surface, minimizing strong binding interactions.[2][4]

Question: My compound is not eluting from the column, or the elution is extremely slow.

Answer:

This issue typically points to a mobile phase with insufficient polarity or strong interactions between your compound and the stationary phase.

  • Causality: this compound, while containing a large nonpolar triphenylmethyl group, is still a polar molecule due to the carboxylic acid. If your mobile phase (eluent) is too nonpolar (e.g., pure hexane), it will not be strong enough to displace the compound from the polar silica gel.

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[5]

    • Incorporate a Stronger Solvent: If increasing the polarity of your current system is ineffective, consider adding a small amount of a more polar solvent like methanol to your eluent.

    • Check for Compound Stability: In rare cases, highly reactive compounds can decompose on the silica gel.[6] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.[6]

Question: I am seeing poor separation between my this compound and a closely related impurity.

Answer:

Achieving good separation (resolution) between compounds with similar polarities requires careful optimization of the chromatographic conditions.

  • Causality: The mobile phase may be too polar, causing both your compound and the impurity to move too quickly through the column without sufficient interaction with the stationary phase for separation to occur.[7]

  • Solution:

    • Decrease Mobile Phase Polarity: Use a less polar solvent system. This will increase the retention time of both compounds and allow for more interactions with the stationary phase, leading to better separation.[5] The ideal mobile phase should give your target compound an Rf value of around 0.2-0.4 on a TLC plate.[6]

    • Fine-Tune Solvent Ratio: Make small, incremental changes to the solvent ratio to find the optimal separation.

    • Consider a Different Solvent System: Sometimes, changing the solvents entirely can alter the selectivity of the separation. Refer to an eluotropic series to guide your choice of new solvents.

    • Optimize Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure your column is packed uniformly.

Question: How do I choose the right stationary phase for purifying this compound?

Answer:

The choice of stationary phase depends on the properties of your compound and the impurities you are trying to remove.

  • Silica Gel (SiO₂): This is the most common stationary phase for normal-phase chromatography and is generally suitable for the purification of this compound, provided the mobile phase is modified with an acid to prevent tailing.[5]

  • Alumina (Al₂O₃): Alumina is also a polar adsorbent and can be used for the purification of carboxylic acids.[5] It is available in acidic, neutral, and basic forms.[5] For an acidic compound like this compound, acidic or neutral alumina would be the most appropriate choices.[5] Basic alumina should be avoided as it will strongly bind the acidic compound.[8]

  • Reversed-Phase Silica (e.g., C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase is used.[5] This can be an excellent alternative for purifying polar compounds.[9] For this compound, a mobile phase of water and acetonitrile or methanol, often with a pH modifier like trifluoroacetic acid (TFA), would be used.[10][11]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of this compound on a silica gel column?

A good starting point is a mixture of a nonpolar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. It is highly recommended to add 0.1-1% acetic acid to this mixture to improve peak shape.[3] The optimal solvent ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis.

Q2: How do I monitor the progress of my column chromatography?

Thin Layer Chromatography (TLC) is the most effective method for monitoring your column.[12] Collect fractions of the eluent as they exit the column. Spot these fractions onto a TLC plate alongside a spot of your crude starting material. Develop the TLC plate in your chosen mobile phase to visualize the separation. Fractions containing the pure product can then be combined.

Q3: How should I load my sample onto the column?

For optimal separation, the sample should be loaded in a concentrated band at the top of the column.[13]

  • Wet Loading: Dissolve your crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[13] Carefully apply this solution to the top of the column.

  • Dry Loading: If your compound has poor solubility in the mobile phase, you can dry-load it.[13] Dissolve your compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[13] This powder can then be carefully added to the top of the column.

Q4: Can I use reversed-phase chromatography for this purification?

Yes, reversed-phase chromatography is a viable option. You would use a nonpolar stationary phase like C18-bonded silica and a polar mobile phase such as a gradient of water and acetonitrile or methanol.[5][14] The mobile phase is often acidified with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid is protonated.[11][15]

Q5: My compound seems to be degrading on the column. What can I do?

If you suspect your compound is unstable on silica gel, you can try a few alternatives:

  • Deactivated Silica Gel: You can deactivate the silica gel by treating it with a base like triethylamine before packing the column to reduce its acidity.

  • Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[5]

  • Faster Purification: Use flash chromatography, where air pressure is used to speed up the flow of the mobile phase, reducing the time your compound spends in contact with the stationary phase.[7]

IV. Experimental Protocol and Data

Step-by-Step Protocol for Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase using TLC. A good system will give your product an Rf of ~0.3. A starting point could be 7:3 Hexane:Ethyl Acetate with 0.5% acetic acid.

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing. Avoid air bubbles.

    • Add another layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of solvent (ideally the mobile phase).

    • Carefully pipette the solution onto the top layer of sand.

    • Drain the solvent until it is level with the sand.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • If using gradient elution, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Data Presentation
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, effective for a wide range of polarities.
Mobile Phase (Eluent) Hexane/Ethyl Acetate with 0.1-1% Acetic AcidGood balance of polarity; acetic acid suppresses ionization.[3]
TLC Rf Target 0.2 - 0.4Optimal for good separation on the column.[6]
Sample Loading Dry or concentrated wet loadingEnsures a narrow starting band for better resolution.[13]

V. Visualization of Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification issue Identify Issue start->issue tailing Peak Tailing issue->tailing Asymmetric Peak? no_elution No/Slow Elution issue->no_elution Compound Stuck? poor_sep Poor Separation issue->poor_sep Mixed Fractions? sol_tailing Add 0.1-1% Acetic Acid to Mobile Phase tailing->sol_tailing sol_no_elution Increase Mobile Phase Polarity no_elution->sol_no_elution sol_poor_sep Decrease Mobile Phase Polarity poor_sep->sol_poor_sep end Successful Purification sol_tailing->end sol_no_elution->end sol_poor_sep->end

Caption: A flowchart for troubleshooting common column chromatography issues.

VI. References

  • Chromatographic separation and identification of organic acids. (n.d.). Illinois State Water Survey. Retrieved from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved from [Link]

  • Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector. (n.d.). Waters Corporation. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]

  • HPLC Peak Tailing. (n.d.). Axion Labs. Retrieved from [Link]

  • Acidic compound / Si column tailing. (2007). Chromatography Forum. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022). ACD/Labs. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]

  • Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. (2023). Chrominfo. Retrieved from [Link]

  • HPLC column for organic acids. (n.d.). Shodex. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (n.d.). Chrom Tech, Inc. Retrieved from [Link]

  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (n.d.). MicroSolv. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (n.d.). Waters Blog. Retrieved from [Link]

  • Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. (n.d.). ResearchGate. Retrieved from [Link]

  • How does having a basic stationary phase help the separation of acidic/basic compounds from non acidic/basic ones? (2022). Chemistry Stack Exchange. Retrieved from [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.). Separation Science. Retrieved from [Link]

  • Enhanced Stability Stationary Phases for HPLC. (n.d.). LCGC International. Retrieved from [Link]

  • Synthesis of this compound. (n.d.). PrepChem.com. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • This compound. (n.d.). NIST WebBook. Retrieved from [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). (n.d.). Organic Syntheses. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • Eluent Strength Translator. (2021). Retrieved from [Link]

  • Method for preparing 3,3,3-trifluoropropionic acid. (n.d.). Google Patents. Retrieved from

  • Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy. (2017). Phenomenex. Retrieved from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2018). LCGC International. Retrieved from [Link]

  • 2-phenylpropionic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Process for the preparation of 3-phenylpropionic acid. (n.d.). Google Patents. Retrieved from

Sources

Stability and storage conditions for 3,3,3-Triphenylpropionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,3,3-Triphenylpropionic Acid

Welcome to the technical support guide for this compound (CAS 900-91-4). This document provides in-depth guidance on the stability and proper storage of this compound to ensure its integrity and performance in your research. Designed for professionals in research and drug development, this guide addresses common questions and troubleshooting scenarios encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general storage condition for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] The primary goal is to protect it from moisture, excessive heat, and incompatible substances. As a general practice for carboxylic acids, storage away from fire, heat sources, and direct sunlight is crucial.[3]

Q2: What is the expected shelf life or stability of this compound?

A2: When stored under the recommended conditions, this compound, a white crystalline solid, is a relatively stable compound.[4] Manufacturers do not typically specify a fixed expiration date for stable solids like this; however, it is best practice to re-evaluate the material's purity (e.g., via melting point, HPLC, or NMR) if it has been in storage for more than two years or if any physical changes are observed.

Q3: Is this compound sensitive to light?

A3: While specific photostability data is not extensively published, many complex organic molecules can be sensitive to UV light over long periods. As a precautionary measure, especially for long-term storage or for use as an analytical standard, it is advisable to store the compound in an amber glass bottle or in a dark cabinet to minimize potential photodegradation.

Q4: What are the signs that my this compound may have degraded?

A4: Visual inspection is the first step. Signs of potential degradation include:

  • Discoloration: A change from its typical white or off-white appearance to yellow or brown.

  • Change in Physical State: Caking, clumping, or the appearance of an oily residue can indicate moisture absorption or degradation.

  • Odor: Any unusual odor not characteristic of the compound.

  • Inconsistent Analytical Data: Significant shifts in melting point (literature: 180-182 °C), or the appearance of unexpected peaks in NMR or chromatography analyses are strong indicators of impurity or degradation.[5]

Q5: What materials are compatible for storing this compound?

A5: Use chemically resistant containers, such as glass or compatible plastics (e.g., high-density polyethylene). Avoid storing carboxylic acids in unlined metal containers or cabinets, which can corrode over time.[6] Ensure the container cap provides an airtight seal to prevent moisture ingress.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for diagnosing the root cause.

Issue 1: Compound appears discolored or has changed texture (clumping).
  • Probable Cause (Causality):

    • Moisture Absorption: The most common cause of clumping or caking in solid reagents. Carboxylic acid functional groups can be hygroscopic. This can occur if the container was not sealed properly or was opened frequently in a humid environment.

    • Chemical Incompatibility/Degradation: Discoloration (e.g., yellowing) can result from slow oxidation or reaction with contaminants (e.g., residual solvents, atmospheric gases, or vapors from improperly segregated chemicals). Storing near bases or strong oxidizers can accelerate degradation.[7]

  • Recommended Protocol for Resolution:

    • Isolate the Container: Immediately ensure the container is tightly sealed and move it to a desiccator to remove any absorbed moisture.

    • Purity Verification: Perform a simple quality check. The melting point is a fast and effective indicator of purity. A broad or depressed melting range compared to the literature value (180-182 °C) suggests the presence of impurities.[5]

    • Segregation Check: Review your storage arrangement. Ensure the compound is not stored in proximity to incompatible chemicals like bases, oxidants, or reactive metals.[3][7] For future prevention, use secondary containment trays to mitigate cross-contamination risks.[6]

Issue 2: Poor or incomplete solubility in organic solvents.
  • Probable Cause (Causality):

    • Incorrect Solvent Choice: this compound is characterized as sparingly soluble in water but more soluble in organic solvents like ethanol and acetone.[4] Attempting to dissolve it in a non-polar solvent like hexane would be ineffective.

    • Compound Degradation: If the compound has degraded or polymerized, the resulting products may have different solubility profiles, leading to incomplete dissolution even in appropriate solvents.

    • Insufficient Dissolution Time/Energy: The dissolution rate for stable crystalline solids can sometimes be slow.

  • Recommended Protocol for Resolution:

    • Verify Solvent: Confirm you are using an appropriate solvent (e.g., ethanol, acetone, DMSO).

    • Aid Dissolution: Gently warm the solution or use an ultrasonic bath to increase the rate of dissolution.

    • Small-Scale Purity Test: If solubility issues persist, take a small, representative sample and test its solubility in a known good solvent. If it fails to dissolve, it strongly indicates the bulk material's integrity is compromised. At this point, it is recommended to use a fresh, unopened stock of the compound.

Issue 3: Inconsistent or unexpected experimental results.
  • Probable Cause (Causality):

    • Presence of Impurities: The most likely cause is that the compound has degraded, introducing new chemical species into your reaction. For instance, decarboxylation or side reactions involving the phenyl groups could occur under improper storage (e.g., high heat).

    • Incorrect Concentration: If the material absorbed significant moisture, the actual mass of the active compound would be lower than the weighed amount, leading to stoichiometric errors in your experiment.

  • Workflow for Diagnosis & Resolution:

    • Reference Standard: Run analytical tests (e.g., HPLC, LC-MS, ¹H NMR) on your current stock and compare the results against a certified reference standard or data from a new, unopened container.

    • Quantify Purity: Use techniques like quantitative NMR (qNMR) or HPLC with a standard curve to determine the exact purity of your working material.

    • Review Handling Protocol: Examine the entire experimental workflow. Was the compound left open to the atmosphere for an extended period before weighing? Was it dissolved in a solvent that could be causing degradation?

Data & Diagrams

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale & Justification
Temperature Cool Room Temperature (15-25°C)Storing in a cool area minimizes the risk of thermal degradation. Avoid exposure to high heat or heat sources.[1][3]
Humidity Dry EnvironmentKeep in a tightly sealed container to prevent moisture absorption, which can cause caking and hydrolysis. A desiccator is recommended for humid climates.[3][8]
Light In the Dark / Amber VialProtects against potential long-term photodegradation, preserving the compound's structural integrity.
Atmosphere Inert Gas (e.g., Argon, Nitrogen)For long-term storage (>2 years) or for high-purity standards, storing under an inert atmosphere can prevent slow oxidation.
Container Tightly Sealed Glass BottlePrevents contamination and moisture ingress. Glass is non-reactive with carboxylic acids.[3][6]
Segregation Away from Bases, Oxidizers, MetalsPrevents hazardous chemical reactions. Carboxylic acids are acidic and can react exothermically with bases and are susceptible to oxidation.[7]
Troubleshooting Decision Workflow

This diagram provides a logical path for assessing the quality of your this compound stock.

G start Start: Assess Compound Integrity check_performance Is the compound performing as expected in experiments? start->check_performance performance_ok Compound is likely stable. Continue use. Monitor for future changes. check_performance->performance_ok Yes check_visual Visually inspect the compound. Any discoloration or clumping? check_performance->check_visual No visual_issue Potential Degradation or Moisture Absorption check_visual->visual_issue Yes check_solubility Is solubility in appropriate solvents compromised? check_visual->check_solubility No action_desiccate Action: Dry in Desiccator visual_issue->action_desiccate action_verify Action: Verify Purity (Melting Point, NMR, HPLC) check_solubility->action_verify Yes check_solubility->action_verify No, but experiments fail solubility_issue Potential Degradation or Polymerization action_storage Action: Review Storage Conditions (Seal, Temp, Humidity, Segregation) action_verify->action_storage root_cause_storage Root Cause Identified: Improper Storage. Correct and re-test. action_storage->root_cause_storage Storage deviation found root_cause_degraded Root Cause Identified: Compound Degraded. Discard and use new stock. action_storage->root_cause_degraded Storage was correct action_desiccate->action_verify

Caption: Decision tree for troubleshooting this compound stability issues.

References

  • CymitQuimica. CAS 900-91-4: this compound.
  • [Chemical Knowledge]. Specification for storage and transport of carboxylic acids.
  • Sigma-Aldrich. This compound 97% (CAS 900-91-4).
  • Sigma-Aldrich.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
  • Cole-Parmer.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich.
  • ReAgent. Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent.
  • Thermo Scientific. This compound, 98%.
  • Sigma-Aldrich. This compound 97% (CAS 900-91-4)

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 3,3,3-Triphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3,3,3-Triphenylpropionic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and application of this sterically hindered carboxylic acid. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure your experiments are both successful and reproducible.

Section 1: Troubleshooting the Synthesis of this compound

The synthesis of this compound, often involving the bulky trityl group, can be fraught with challenges ranging from low yields to purification difficulties. This section addresses the most common synthetic hurdles.

Frequently Asked Questions (FAQs) - Synthesis

Question 1: My malonic ester synthesis of this compound is resulting in a very low yield. What are the likely causes and how can I optimize the reaction?

Low yields in the malonic ester synthesis of a sterically demanding product like this compound can stem from several factors. The primary bottleneck is often the alkylation step due to the significant steric hindrance imposed by the triphenylmethyl (trityl) group.

Causality and Optimization:

  • Steric Hindrance in Alkylation: The nucleophilic attack of the malonate enolate on a triphenylmethyl halide is inherently slow and prone to side reactions, primarily elimination.[1][2]

    • Solution: Instead of a direct alkylation with a trityl halide, a more effective strategy is to react triphenylcarbinol with malonic acid directly at elevated temperatures (around 170°C).[3] This method circumvents the challenging SN2 reaction.

  • Incomplete Hydrolysis (Saponification): The bulky trityl group can also hinder the complete hydrolysis of the diethyl malonate intermediate.

    • Solution: Employ more forcing reaction conditions for the saponification step. This can include using a stronger base (e.g., potassium hydroxide), a co-solvent to improve solubility (e.g., THF or dioxane), and extending the reaction time with heating.[2]

  • Inefficient Decarboxylation: While decarboxylation of β-keto acids and malonic acids is typically facile, incomplete reaction can occur.[4][5]

    • Solution: Ensure the acidification step after hydrolysis is complete, as the decarboxylation proceeds through the diacid intermediate. Gentle heating is usually sufficient to drive the reaction to completion.[4][6]

Experimental Protocol: Synthesis of this compound via Triphenylcarbinol and Malonic Acid[3]

  • Combine 1 part triphenylcarbinol with 2 parts of malonic acid in a reaction vessel equipped with a condenser.

  • Heat the mixture to 170°C for approximately 3 hours. Carbon dioxide evolution will be observed.

  • Allow the reaction mixture to cool to room temperature.

  • Dissolve the crude product in a suitable solvent (e.g., diethyl ether) and wash with water to remove unreacted malonic acid.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Question 2: I am observing significant amounts of an impurity with a similar polarity to my desired this compound, making purification by column chromatography difficult. What could this impurity be and how can I avoid its formation?

The most likely culprits are byproducts from side reactions involving the starting materials or intermediates.

Potential Impurities and Mitigation Strategies:

ImpurityFormation PathwayMitigation Strategy
Triphenylmethane Decarboxylation of the starting triphenylmethyl halide via a carbocation intermediate, which is then reduced by a hydride source in the reaction mixture.Use a less polar, aprotic solvent. Ensure anhydrous conditions to minimize side reactions.[7]
Unreacted Diethyl 2-(triphenylmethyl)malonate Incomplete hydrolysis of the malonic ester intermediate.As mentioned previously, use more forcing hydrolysis conditions (stronger base, longer reaction time, higher temperature).[2]
Triphenylcarbinol Incomplete reaction of the starting material if using the direct reaction with malonic acid.Ensure the reaction goes to completion by monitoring CO2 evolution or using a slight excess of malonic acid.

Question 3: My nitrile hydrolysis route to this compound has stalled at the amide intermediate. How can I drive the reaction to completion?

The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate.[8][9] The second step, hydrolysis of the amide, can be slow, especially with sterically hindered substrates.

Driving the Hydrolysis:

  • Acidic vs. Alkaline Hydrolysis:

    • Acidic Hydrolysis: Heating the nitrile under reflux with a strong acid like concentrated hydrochloric acid or sulfuric acid will typically hydrolyze both the nitrile and the intermediate amide to the carboxylic acid.[10][11]

    • Alkaline Hydrolysis: Refluxing with a strong base like sodium hydroxide will yield the carboxylate salt. Subsequent acidification is necessary to obtain the free carboxylic acid.[8][10] For sterically hindered amides, alkaline hydrolysis is often more effective.

  • Reaction Conditions: Prolonged heating under reflux is often necessary. The choice of acid or base concentration can also be critical.

Troubleshooting Workflow for Synthesis

G cluster_start Problem Identification cluster_synthesis Synthetic Route Analysis cluster_malonic_issues Malonic Ester Troubleshooting cluster_nitrile_issues Nitrile Hydrolysis Troubleshooting cluster_solutions Solutions start Low Yield or Reaction Failure malonic Malonic Ester Synthesis start->malonic If using... nitrile Nitrile Hydrolysis start->nitrile If using... alkylation Poor Alkylation malonic->alkylation hydrolysis Incomplete Hydrolysis malonic->hydrolysis decarboxylation Inefficient Decarboxylation malonic->decarboxylation amide Stalled at Amide nitrile->amide sol_alkylation Use Triphenylcarbinol + Malonic Acid alkylation->sol_alkylation sol_hydrolysis Stronger Base / Longer Time hydrolysis->sol_hydrolysis sol_decarboxylation Ensure Acidification / Gentle Heat decarboxylation->sol_decarboxylation sol_amide Prolonged Reflux with Strong Acid/Base amide->sol_amide

Caption: Troubleshooting workflow for the synthesis of this compound.

Section 2: Troubleshooting Reactions of this compound

Once synthesized, this compound can be used in a variety of downstream reactions. Its bulky nature can again present unique challenges.

Frequently Asked Questions (FAQs) - Reactions

Question 4: I am attempting to perform a Grignard reaction with a derivative of this compound, but the reaction is failing. What could be the issue?

Grignard reagents are highly reactive and sensitive to a number of functional groups.[12][13] When working with a carboxylic acid, direct reaction with a Grignard reagent is not feasible.

Incompatibility with Grignard Reagents:

  • Acid-Base Reaction: The acidic proton of the carboxylic acid will quench the Grignard reagent in a simple acid-base reaction, preventing it from acting as a nucleophile.[14]

    • Solution: Protect the carboxylic acid functional group before introducing the Grignard reagent. Common protecting groups for carboxylic acids include esters (e.g., methyl or ethyl esters).

  • Steric Hindrance: Even after conversion to an ester, the extreme steric bulk of the trityl group can significantly slow down the reaction with the Grignard reagent.

    • Solution: Use a less sterically hindered Grignard reagent if possible. Increase the reaction temperature and time. Consider using a more reactive organometallic reagent, such as an organolithium compound, though side reactions may be more prevalent.

Question 5: My attempts to reduce the carboxylic acid of this compound to the corresponding alcohol are giving poor yields. Why is this and what reducing agent should I use?

The reduction of carboxylic acids requires strong reducing agents. The steric hindrance around the carbonyl group of this compound can make this reduction challenging.

Choosing the Right Reducing Agent:

Reducing AgentSuitability for this compoundComments
Lithium Aluminum Hydride (LiAlH₄) Excellent The most common and effective reagent for reducing carboxylic acids to primary alcohols. Its high reactivity can overcome steric hindrance. Must be used in anhydrous ethereal solvents (e.g., THF, diethyl ether).
Borane (BH₃) Good Alternative Borane complexes (e.g., BH₃·THF) are also effective for reducing carboxylic acids and are generally more selective than LiAlH₄.
Sodium Borohydride (NaBH₄) Ineffective NaBH₄ is not strong enough to reduce carboxylic acids.

Troubleshooting Reduction:

  • Incomplete Reaction: If the reduction is sluggish, ensure your LiAlH₄ or BH₃ reagent is fresh and has not been deactivated by moisture. Anhydrous reaction conditions are critical.

  • Difficult Work-up: The work-up for LiAlH₄ reactions can be tricky and may lead to loss of product. Follow established procedures carefully (e.g., Fieser work-up) to ensure efficient recovery.[15]

Section 3: Purity and Analysis

Ensuring the purity of this compound is crucial for its use in further applications, particularly in drug development.[16]

Frequently Asked Questions (FAQs) - Purity and Analysis

Question 6: What are the key analytical techniques to confirm the purity of my synthesized this compound?

A combination of techniques should be employed to confirm both the identity and purity of your compound.

Recommended Analytical Methods:

TechniqueInformation ProvidedExpected Results for this compound
¹H NMR Structural confirmation and presence of proton-containing impurities.Aromatic protons (multiplet), methylene protons (singlet), and carboxylic acid proton (broad singlet).
¹³C NMR Confirmation of the carbon skeleton.Signals for the quaternary carbon, aromatic carbons, methylene carbon, and carbonyl carbon.
Mass Spectrometry (MS) Molecular weight confirmation.Molecular ion peak corresponding to the mass of this compound (C₂₁H₁₈O₂: 302.37 g/mol ).[17][18]
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak with a purity of >97% is typically desired.[16]
Melting Point Indication of purity.A sharp melting point around 180-182°C is expected for the pure compound.[19] A broad or depressed melting point suggests the presence of impurities.[20]
Infrared (IR) Spectroscopy Confirmation of functional groups.Characteristic peaks for the carboxylic acid O-H stretch (broad) and C=O stretch.[18]

Logical Flow for Purity Analysis

G cluster_start Purity Assessment cluster_initial Initial Checks cluster_spectroscopy Spectroscopic Confirmation cluster_quantification Quantitative Purity cluster_result Final Assessment start Synthesized Product mp Melting Point start->mp tlc TLC Analysis start->tlc nmr ¹H and ¹³C NMR mp->nmr If melting point is sharp... tlc->nmr If single spot on TLC... ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir hplc HPLC Analysis ir->hplc pure Product is Pure hplc->pure Purity >97% impure Product is Impure hplc->impure Purity <97%

Caption: A logical workflow for the comprehensive purity analysis of this compound.

References

  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]

  • Clark, J. (2023). hydrolysis of nitriles. Chemguide. Retrieved January 12, 2026, from [Link]

  • Chapter 20 – Carboxylic Acids and Nitriles Solutions to Problems. (n.d.). Retrieved January 12, 2026, from [Link]

  • Quality Assurance for this compound (CAS 900-91-4). (n.d.). Retrieved January 12, 2026, from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Hydrolysis of nitriles: Amide vs Carboxylic acid. (2021, April 16). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

  • Help With acid hydrolysis of nitriles -> carboxylic acids : r/chemhelp. (2014, January 24). Reddit. Retrieved January 12, 2026, from [Link]

  • Decarboxylation - Master Organic Chemistry. (2022, May 20). Retrieved January 12, 2026, from [Link]

  • Malonic Ester Synthesis | OpenOChem Learn. (n.d.). Retrieved January 12, 2026, from [Link]

  • Decarboxylation Reactions. (2020, May 30). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Malonic Ester Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of this compound. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

  • Synthesis Problems Involving Grignard Reagents - Master Organic Chemistry. (2016, January 13). Retrieved January 12, 2026, from [Link]

  • Why doesn't Grignard reagent act as a nucleophile when an alkyl halide is the electrophile? (2019, August 2). Quora. Retrieved January 12, 2026, from [Link]

  • What are some strategies to reduce side-reactions in a Grignard reaction? Any good papers on handling side-products? : r/chemistry. (2019, April 24). Reddit. Retrieved January 12, 2026, from [Link]

  • Grignard Reagents : r/OrganicChemistry. (2024, November 30). Reddit. Retrieved January 12, 2026, from [Link]

  • ANALYTICAL METHOD SUMMARIES. (2021, May 24). Retrieved January 12, 2026, from [Link]

  • Point out the flaws in the following incorrect Grignard syntheses... | Study Prep in Pearson+. (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound | C21H18O2 | CID 136696 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound - NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 12, 2026, from [Link]

  • Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthetic procedures for the synthesis of 3-nitropropanoic acid. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • US5786507A - Process for the preparation of 3-phenylpropionic acid - Google Patents. (n.d.).
  • Gabriel synthesis troubleshooting : r/Chempros. (2023, June 23). Reddit. Retrieved January 12, 2026, from [Link]

  • WO2013079785A1 - Method for recovering and purifying propionic acid - Google Patents. (n.d.).

Sources

Technical Support Center: Scaling Up the Synthesis of 3,3,3-Triphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3,3-triphenylpropionic acid. As a key intermediate in various chemical and pharmaceutical applications, the ability to reliably scale its synthesis is crucial. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up process. Our aim is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most frequently cited laboratory-scale synthesis involves the reaction of triphenylcarbinol (triphenylmethanol) with malonic acid at elevated temperatures.[1] This method is often favored for its relatively straightforward procedure and readily available starting materials. However, when considering scalability, factors such as high reaction temperatures (around 170°C) and the evolution of carbon dioxide need to be carefully managed.

Q2: Are there alternative synthetic routes that are more amenable to large-scale production?

A2: Yes, alternative routes exist and may be more suitable for scaling up depending on available equipment and safety infrastructure. One potential alternative involves a Grignard-type reaction. While not explicitly detailed for this specific molecule in the immediate literature, the general principle of reacting a Grignard reagent with a suitable electrophile to form a carboxylic acid is a well-established and scalable method in organic synthesis. For instance, a Grignard reagent could react with carbon dioxide to form a carboxylic acid.[2] Another approach could involve the oxidation of a corresponding aldehyde or alcohol, a common strategy for carboxylic acid synthesis.[3]

Q3: What are the key safety concerns when scaling up the synthesis of this compound, particularly if a Grignard-based route is considered?

A3: Scaling up any chemical synthesis introduces new safety challenges. For a Grignard-based synthesis, the primary hazards are the flammability and reactivity of the Grignard reagent and the solvents used, such as diethyl ether or tetrahydrofuran (THF).[4] Key safety considerations include:

  • Exothermic Reaction: The formation of the Grignard reagent is highly exothermic and can lead to a runaway reaction if not properly controlled.[4][5]

  • Flammability: Ethereal solvents are highly flammable.[6]

  • Water Reactivity: Grignard reagents react violently with water.[6][7] All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Pyrophoric Nature: Some Grignard reagents can be pyrophoric, igniting spontaneously on contact with air.[4][7]

It is imperative to have robust engineering controls, such as efficient cooling systems and inert atmosphere capabilities, and to follow strict safety protocols when working with these reagents on a larger scale.[5][8]

Q4: How can I purify this compound effectively on a larger scale?

A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. For larger quantities, techniques like fractional distillation of the crude product under reduced pressure (if the compound is thermally stable enough) or column chromatography might be considered, though these can be more resource-intensive.[9] An acid-base extraction can also be employed to separate the acidic product from neutral or basic impurities. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The aqueous layer containing the deprotonated acid can then be separated and re-acidified to precipitate the purified product.[10]

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis of this compound, particularly focusing on a Grignard-based approach as a scalable alternative.

Problem 1: Low or No Yield of Grignard Reagent
Symptom Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Reaction fails to initiate (no color change, no exotherm) 1. Wet Glassware/Solvent: Grignard reagents are strong bases and are readily quenched by protic sources like water.[6] 2. Inactive Magnesium Surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry and cool under an inert atmosphere (e.g., nitrogen or argon).[11] Use freshly distilled, anhydrous solvents. 2. Activate Magnesium: Use a crystal of iodine, which can etch the oxide layer and expose fresh magnesium.[11][12] Mechanical activation by grinding the magnesium turnings (under inert atmosphere) can also be effective.
Reaction starts but then stops; low final concentration 1. Impure Alkyl/Aryl Halide: Impurities in the halide can interfere with the reaction. 2. Side Reactions (Wurtz Coupling): The Grignard reagent can react with the starting halide, leading to homocoupling byproducts.[13]1. Purify Starting Materials: Distill or recrystallize the alkyl/aryl halide before use. 2. Control Addition Rate: Add the halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture, minimizing the Wurtz coupling side reaction.
Dark brown or black reaction mixture Decomposition or Side Reactions: Impurities in the magnesium or halide, or localized overheating, can lead to decomposition and the formation of finely divided metal, causing the dark color.[13]Improve Purity and Temperature Control: Use high-purity magnesium and purified halide. Ensure efficient stirring and controlled addition of the halide to dissipate heat effectively.
Problem 2: Low Yield of this compound in the Carboxylation Step
Symptom Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low conversion of the Grignard reagent to the carboxylic acid 1. Inefficient CO2 Delivery: Poor dispersion of gaseous CO2 into the reaction mixture can limit the reaction rate. 2. Premature Quenching: Introduction of water or other protic sources before the carboxylation is complete will destroy the Grignard reagent.1. Optimize CO2 Addition: Bubble dry CO2 gas through the solution with vigorous stirring. Alternatively, pour the Grignard solution onto crushed dry ice (solid CO2) to ensure a high concentration of the electrophile. 2. Maintain Anhydrous Conditions: Ensure all subsequent additions until the final acidic workup are anhydrous.
Formation of significant byproducts Reaction with Carbonyl Impurities: If the Grignard reagent is exposed to aldehydes or ketones (e.g., from solvent impurities), it will form alcohols as byproducts.[14]Use High-Purity Solvents: Ensure that the solvent used for the Grignard reaction is free from carbonyl impurities.
Problem 3: Difficulties in Product Isolation and Purification
Symptom Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Product is an oil or fails to crystallize Presence of Impurities: Impurities can lower the melting point and inhibit crystallization.Thorough Purification: Perform an acid-base extraction to remove neutral and basic impurities. Follow this with recrystallization from a suitable solvent system. It may be necessary to screen several solvents or solvent mixtures to find the optimal conditions.
Low recovery after recrystallization 1. Product is too soluble in the chosen solvent. 2. Too much solvent was used. 1. Select a Different Solvent: The ideal solvent should have high solubility for the product at high temperatures and low solubility at low temperatures. 2. Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Triphenylcarbinol and Malonic Acid
  • Reaction Setup: A round-bottom flask equipped with a reflux condenser and a gas outlet is charged with triphenylcarbinol and malonic acid in a 1:2 molar ratio.[1]

  • Reaction Conditions: The mixture is heated to 170°C for approximately three hours.[1] Carbon dioxide will evolve during the reaction.

  • Work-up and Purification: After cooling, the reaction mixture is dissolved in a suitable organic solvent and subjected to an appropriate purification method, such as recrystallization.

Disclaimer: This is a generalized protocol based on available literature. Specific quantities and conditions should be optimized for your particular scale and equipment.

Visualizations

Reaction Pathway: Triphenylcarbinol and Malonic Acid

G Triphenylcarbinol Triphenylcarbinol Intermediate Intermediate Triphenylcarbinol->Intermediate + Malonic Acid (170°C) MalonicAcid Malonic Acid MalonicAcid->Intermediate Product This compound Intermediate->Product - H2O CO2 CO2 (gas) Intermediate->CO2 Decarboxylation

Caption: Synthesis of this compound from Triphenylcarbinol.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckReagents Verify Purity of Starting Materials Start->CheckReagents CheckReagents->Start Impure CheckConditions Confirm Anhydrous Conditions CheckReagents->CheckConditions Purity OK CheckConditions->Start Moisture Present CheckTemp Optimize Reaction Temperature CheckConditions->CheckTemp Conditions OK CheckTemp->Start Suboptimal CheckAddition Adjust Reagent Addition Rate CheckTemp->CheckAddition Temp OK CheckAddition->Start Too Fast/Slow Purification Review Purification Method CheckAddition->Purification Addition OK Purification->Start Inefficient Result Improved Yield Purification->Result

Sources

Removal of unreacted starting materials in 3,3,3-Triphenylpropionic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TPA-PUR-001-V1

Introduction: The Pursuit of Purity in 3,3,3-Triphenylpropionic Acid Synthesis

The synthesis of this compound, a valuable building block in pharmaceutical and materials science, commonly proceeds via the condensation of triphenylcarbinol and malonic acid.[1] While the synthesis is robust, achieving high purity of the final product requires the meticulous removal of unreacted starting materials. The distinct chemical properties of the acidic product versus the neutral (triphenylcarbinol) and more polar acidic (malonic acid) starting materials form the basis of an effective purification strategy.

This guide provides detailed troubleshooting advice and protocols designed for researchers and drug development professionals to address common purification challenges encountered during this synthesis. Our focus is on providing not just procedural steps, but the underlying chemical principles that ensure a self-validating and reproducible workflow.

Troubleshooting Guide: Isolating Your Product

This section addresses specific issues encountered during the workup and purification of this compound.

Q1: My crude product is contaminated with a significant amount of unreacted triphenylcarbinol. How can I efficiently remove this neutral impurity?

Root Cause: Triphenylcarbinol, an alcohol, is a neutral organic compound. It will not react with aqueous base. This difference in acidity is the key to its separation from your desired carboxylic acid product.

Solution: An acid-base extraction is the most effective method for this separation.[2][3][4][5] The carboxylic acid is selectively converted into its water-soluble carboxylate salt by a basic wash, pulling it into the aqueous phase. The neutral triphenylcarbinol remains in the organic phase.

Workflow Summary:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1 M Sodium Bicarbonate or 1 M Sodium Hydroxide).

  • Separation: The deprotonated 3,3,3-triphenylpropionate salt moves to the aqueous layer, while triphenylcarbinol stays in the organic layer.

  • Isolation: The layers are separated. The organic layer containing the triphenylcarbinol is discarded.

  • Re-acidification: The aqueous layer is acidified (e.g., with 6 M HCl) to precipitate the pure this compound, which is then collected by filtration.

See Protocol 1 for a detailed, step-by-step procedure.

Q2: I suspect my product is contaminated with unreacted malonic acid. What is the best removal strategy?

Root Cause: Malonic acid is a dicarboxylic acid and is significantly more polar and water-soluble than the final product. While it will also be extracted into a basic aqueous layer along with the product, its distinct physical properties can be exploited.

Solution:

  • Initial Wash (Optional): Due to its high water solubility, a significant portion of malonic acid can sometimes be removed by washing the initial organic solution of the crude product with water or a brine solution before the base extraction.

  • Recrystallization: The most definitive method to remove residual malonic acid is recrystallization after the initial acid-base extraction.[6][7][8] The two compounds have different solubilities and crystal lattice energies, allowing for the selective crystallization of the less soluble this compound, leaving the more soluble malonic acid and other trace impurities in the mother liquor.

See Protocol 2 for a detailed recrystallization procedure.

Q3: The melting point of my final product is broad and lower than the literature value (180-182 °C). What does this indicate and what are the next steps?

Root Cause: A broad and depressed melting point is a classic indicator of an impure compound. The impurities disrupt the crystal lattice of the solid, requiring less energy to melt.

Solution: This confirms the presence of unreacted starting materials or byproducts. A sequential purification approach is required.

  • Primary Purification: Perform a thorough acid-base extraction as detailed in Protocol 1 to remove the bulk of any neutral impurities like triphenylcarbinol.

  • Secondary Purification: Follow the extraction with a careful recrystallization from a suitable solvent system (Protocol 2 ) to remove any remaining starting materials and other impurities that have similar acidity to your product.

  • Verification: After purification, dry the product thoroughly and re-measure the melting point. A sharp melting point within the expected range (e.g., 180-182 °C) is a strong indicator of high purity.[9][10]

Frequently Asked Questions (FAQs)

Q: Why is sodium bicarbonate (NaHCO₃) sometimes preferred over sodium hydroxide (NaOH) for the extraction? A: Sodium bicarbonate is a weaker base than sodium hydroxide. It is sufficiently basic to deprotonate the carboxylic acid product but may be less likely to cause side reactions, such as hydrolysis of other functional groups if they were present. For this specific separation from a neutral compound, either base is generally effective.[3]

Q: Can I use column chromatography to purify this compound? A: Yes, but it is often not the most efficient primary method for this particular mixture. Carboxylic acids are known to streak or "tail" on standard silica gel due to strong interactions with the stationary phase.[11] If chromatography is necessary, the mobile phase should be modified by adding a small amount (0.5-1%) of an acid like acetic acid to suppress the deprotonation of the carboxyl group and achieve better separation.[11] Acid-base extraction is typically faster and more scalable for removing bulk impurities.

Q: How do I select the best recrystallization solvent? A: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[7] For this compound, common solvents to test include toluene, ethanol, or mixtures like toluene/petroleum ether or ethanol/water. Small-scale solubility tests are essential to determine the optimal solvent or solvent system for your specific batch.

Data Presentation: Properties of Key Compounds

A clear understanding of the physical properties of the product and starting materials is fundamental to designing an effective purification strategy.

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)General SolubilityRole
This compound (C₆H₅)₃CCH₂CO₂H302.37180 - 182Insoluble in water; soluble in ethers, alcohols.[9][12]Product
Triphenylcarbinol (C₆H₅)₃COH260.33160 - 163Insoluble in water; soluble in ethers, alcohols.Starting Material (Neutral)
Malonic Acid CH₂(COOH)₂104.06135 - 137 (decomposes)Highly soluble in water; soluble in alcohols.Starting Material (Acidic)

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol details the removal of the neutral starting material, triphenylcarbinol.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 5.0 g) in approximately 50 mL of diethyl ether in a 250 mL separatory funnel.

  • First Extraction: Add 30 mL of 1 M sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[11] Stopper the funnel and invert gently several times. Crucially, vent the funnel frequently by opening the stopcock to release pressure from CO₂ evolution. Shake more vigorously for 1-2 minutes.

  • Layer Separation: Allow the layers to fully separate. The lower aqueous layer contains the sodium salt of your product. Drain this aqueous layer into a clean 250 mL Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer (still in the funnel) with a fresh 30 mL portion of 1 M NaHCO₃ solution to ensure complete recovery of the acid. Combine this second aqueous extract with the first one.

  • Discard Impurity: The remaining organic layer contains the neutral triphenylcarbinol and can now be discarded into the appropriate organic waste container.

  • Re-acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6 M HCl dropwise. The this compound will precipitate as a white solid. Continue adding acid until the solution is strongly acidic (test with pH paper, pH ~2).

  • Collection: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid (the filter cake) with two small portions of cold deionized water to remove residual salts. Allow the solid to air dry on the filter, then transfer it to a watch glass to dry to a constant weight, preferably in a vacuum oven.

Protocol 2: Purification via Recrystallization

This protocol is for the final purification of the solid product obtained from extraction.

  • Solvent Selection: Place a small amount (e.g., 50 mg) of your crude acid into a test tube. Add a potential solvent (e.g., toluene) dropwise. Heat the mixture. The ideal solvent will dissolve the solid completely when hot but show low solubility when cold.

  • Dissolution: Place the bulk of your crude this compound into an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate (use a boiling stick or stir bar to ensure smooth boiling). Add the minimum amount of hot solvent required to fully dissolve the solid.[6]

  • Hot Filtration (if necessary): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them.[13]

  • Slow Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a single "seed" crystal of pure product.[13]

  • Ice Bath: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for 15-20 minutes to maximize the yield of precipitated product.

  • Collection and Rinsing: Collect the pure crystals by vacuum filtration. Rinse the crystals with a very small amount of ice-cold recrystallization solvent to wash away any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals thoroughly to remove all traces of solvent before determining the final mass and melting point.

Visualization of Purification Workflow

The following diagram illustrates the logical flow of the acid-base extraction process.

G start Crude Product (TPA, Triphenylcarbinol, Malonic Acid) in Diethyl Ether add_base Add 1M NaHCO₃ (aq) Shake & Vent start->add_base sep_funnel Separatory Funnel (Two Layers Form) add_base->sep_funnel org_layer Organic Layer (Diethyl Ether) Contains: Triphenylcarbinol sep_funnel->org_layer Top Layer aq_layer Aqueous Layer Contains: Sodium 3,3,3-Triphenylpropionate & Sodium Malonate sep_funnel->aq_layer Bottom Layer discard_org Discard Organic Waste org_layer->discard_org add_acid Add 6M HCl (aq) until pH ~2 aq_layer->add_acid precipitate Precipitation of Pure TPA add_acid->precipitate filtration Vacuum Filtration precipitate->filtration final_product Pure this compound (Solid) filtration->final_product Solid filtrate Filtrate (Contains Malonic Acid, Salts) filtration->filtrate Liquid

Caption: Acid-Base Extraction Workflow for TPA Purification.

References

  • University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 1). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Odinity. (2013, November 20). Separating Acids and Neutral Compounds by Solvent Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Brainly.com. (2023, August 7). Outline a separation scheme for isolating either triphenylmethanol or benzoic acid from the reaction. Retrieved from [Link]

  • University of Central Arkansas. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Wellesley College. (n.d.). Recrystallization1. Retrieved from [Link]

  • Jasperse, J. (n.d.). Chem 355 Jasperse Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 16 — Grignard Chemistry: Synthesis of Triphenylmethanol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]

  • Google Patents. (n.d.). US5786507A - Process for the preparation of 3-phenylpropionic acid.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Professor Dave Explains. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved from [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid.
  • Google Patents. (n.d.). CN102795987A - Method for preparing 3,3,3-trifluoropropionic acid.

Sources

Characterization of unexpected products in 3,3,3-Triphenylpropionic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and characterization of 3,3,3-triphenylpropionic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and unexpected outcomes encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and ensure the integrity of your results.

Part 1: Troubleshooting Guide - Characterizing the Unexpected

This section addresses specific experimental issues in a question-and-answer format, providing diagnostic workflows and corrective actions.

Q1: My final product exhibits a broad melting point range significantly lower than the expected 180-182 °C. Thin-Layer Chromatography (TLC) shows multiple spots. What are the likely impurities?

A1: A broad and depressed melting point is a classic indicator of impurity. In the context of the malonic ester synthesis of this compound, the most common impurities are unreacted starting materials, reaction intermediates, or specific side-products.

The primary suspects are:

  • Triphenylmethane: A common, non-polar byproduct formed via the reduction of a trityl carbocation intermediate.

  • Diethyl 2-(triphenylmethyl)malonate: The alkylated intermediate, which will be present if the hydrolysis and decarboxylation steps are incomplete.

  • Unreacted Trityl Source: Such as triphenylmethanol or trityl chloride, depending on your specific protocol.

  • 2,2-bis(triphenylmethyl)malonic Ester: A dialkylated side product, which can form if the enolate reacts with a second molecule of the trityl halide.[1][2]

Diagnostic Workflow: Begin by running a co-spotted TLC plate with your crude product, the starting trityl halide (or alcohol), and diethyl malonate. The relative Rf values will provide initial clues.

Table 1: Physicochemical Properties of Product and Potential Byproducts

CompoundExpected Melting Point (°C)Expected TLC Rf (20% EtOAc/Hex)Key Distinguishing Feature
This compound (Product) 180-182~0.4Acidic; will streak on silica if not neutralized
Triphenylmethane92-94>0.8Very non-polar; single methine proton in ¹H NMR
Diethyl 2-(triphenylmethyl)malonate158-160~0.7Contains ethyl ester groups visible in NMR/IR
Triphenylmethanol160-163~0.5Contains a hydroxyl group; no acidic proton
Q2: The ¹H NMR spectrum of my purified product is missing the characteristic methylene singlet around 3.5 ppm. Instead, I observe a new singlet at ~5.6 ppm. What is this compound?

A2: The signal at ~5.6 ppm is highly indicative of the single methine proton (CH) in triphenylmethane . The methylene signal (CH₂) at ~3.5 ppm is a key signature of the desired this compound backbone. Its absence confirms that your main isolated product is not the target molecule.

Causality: The formation of triphenylmethane arises from the reduction of the trityl carbocation (Ph₃C⁺). This cation is readily formed from trityl halides in polar solvents. It can abstract a hydride from various sources in the reaction mixture, including the solvent (like THF) or other reagents.[3] This is a particularly common side reaction when using organometallic reagents like Grignards, but the stability of the trityl cation makes it a persistent issue in other routes as well.[3]

Protocol: Confirmatory Analysis To confirm, acquire a ¹³C NMR spectrum.

  • This compound: Will show a quaternary carbon signal (~57 ppm), a methylene carbon signal (~45 ppm), a carboxylic carbon (~177 ppm), and aromatic signals.[4]

  • Triphenylmethane: Will show a distinct methine carbon signal (~57 ppm) and its aromatic signals.

Corrective Action: Purification via column chromatography is effective. Triphenylmethane is significantly less polar than the desired carboxylic acid. A gradient elution starting with a low-polarity solvent system (e.g., 5% Ethyl Acetate in Hexanes) will elute the triphenylmethane first, after which the polarity can be increased to elute your product.

Q3: My ¹H NMR spectrum looks complex. I see the expected aromatic signals and a broad acid peak, but there are also a quartet near 4.2 ppm and a triplet near 1.2 ppm. What do these signals signify?

A3: The quartet and triplet are classic signatures of an ethyl ester group (-OCH₂CH₃). Their presence indicates that the saponification (ester hydrolysis) step of your synthesis was incomplete.[5][6][7][8] You have likely isolated the intermediate, diethyl 2-(triphenylmethyl)malonate , or a mixture of it with the final product.

Causality: Ester hydrolysis requires stringent conditions, typically heating under reflux with a strong base like NaOH or KOH for several hours.[6] Insufficient reaction time, a concentration of base that is too low, or temperatures that are not high enough can lead to incomplete conversion. The steric bulk of the triphenylmethyl group can also hinder the approach of the hydroxide ion to the carbonyl centers, making this hydrolysis more challenging than for less substituted esters.

Protocol: Completing the Hydrolysis & Decarboxylation

  • Dissolution: Dissolve the impure product in a suitable solvent like ethanol or THF.

  • Saponification: Add a 2-3 molar excess of 15-20% aqueous sodium hydroxide (NaOH) solution.

  • Reflux: Heat the mixture to reflux and maintain it for at least 4-6 hours. Monitor the reaction progress by TLC until the starting ester spot has completely disappeared.

  • Work-up: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Wash with a non-polar solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.

  • Acidification: Collect the aqueous layer and cool it in an ice bath. Carefully acidify with concentrated HCl until the pH is ~1-2. The product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Confirmation: Re-characterize the dried product by melting point and NMR to confirm purity.

Part 2: Frequently Asked Questions (FAQs)

Q4: What is the most reliable and common laboratory synthesis for this compound and what are its critical control points?

A4: The most frequently cited and adaptable laboratory-scale method is the Malonic Ester Synthesis .[9][10] This route involves the alkylation of diethyl malonate with a trityl halide, followed by hydrolysis and decarboxylation.

Core Reaction Scheme: (EtOOC)₂CH₂ + NaOEt → (EtOOC)₂CH⁻Na⁺ (EtOOC)₂CH⁻Na⁺ + Ph₃CCl → (EtOOC)₂CH-CPh₃ + NaCl (EtOOC)₂CH-CPh₃ + NaOH/H₂O, then H₃O⁺/Δ → Ph₃C-CH₂COOH + 2 EtOH + CO₂

Critical Control Points:

  • Enolate Formation: The deprotonation of diethyl malonate must be performed under anhydrous (dry) conditions. Sodium ethoxide (NaOEt) is a sufficiently strong base, but any moisture will consume the base and reduce the yield of the enolate.[9]

  • Alkylation (Sₙ2 Reaction): The Sₙ2 reaction between the malonate enolate and the trityl halide is prone to side reactions due to the bulky nature of the trityl group and the stability of the corresponding carbocation. Use of a less polar solvent can favor the Sₙ2 pathway over Sₙ1 (which leads to byproducts).

  • Hydrolysis & Decarboxylation: As detailed in Q3, this two-step process requires forcing conditions (heat, excess base) to go to completion. The decarboxylation step occurs upon acidification and heating, driven by the formation of a stable six-membered cyclic transition state.[10]

Below is a workflow diagram illustrating the key stages and decision points in the synthesis.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Purification & Analysis A Diethyl Malonate + NaOEt in Anhydrous Ethanol B Add Trityl Chloride (Ph3CCl) Maintain moderate temperature A->B Anhydrous Conditions Critical C Alkylated Intermediate (EtOOC)2CH-CPh3 B->C D Add aq. NaOH Heat to Reflux (4-6h) C->D E Acidify with conc. HCl (pH 1-2) D->E Ensures complete saponification F Crude Product Precipitation E->F CO2 evolution observed G Filter, Wash, & Dry F->G H Characterize (MP, NMR, IR) G->H I Pure this compound H->I Verify Purity >97% G cluster_purity Purity Check cluster_id Identification via NMR Start Crude Product Isolated TLC Run TLC Analysis (e.g., 20% EtOAc/Hex) Start->TLC TLC_Check Single Spot? TLC->TLC_Check NMR Acquire ¹H NMR Spectrum NMR_Check_CH2 Singlet at ~3.5 ppm? NMR->NMR_Check_CH2 TLC_Check->NMR Yes Impure Mixture of Products Proceed to Column Chromatography TLC_Check->Impure No NMR_Check_CH Singlet at ~5.6 ppm? NMR_Check_CH2->NMR_Check_CH No Success Product is likely pure This compound NMR_Check_CH2->Success Yes NMR_Check_Et Quartet/Triplet Present? NMR_Check_CH->NMR_Check_Et No Byproduct_TPM Impurity is Triphenylmethane NMR_Check_CH->Byproduct_TPM Yes Byproduct_Ester Impurity is Unreacted Intermediate (Diethyl 2-(triphenylmethyl)malonate) NMR_Check_Et->Byproduct_Ester Yes Other Other Byproduct Consider MS and ¹³C NMR NMR_Check_Et->Other No

Caption: Troubleshooting workflow for the identification of unexpected synthesis products.

References

  • PrepChem. (n.d.). Synthesis of this compound. PrepChem.com. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. RSC. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • University Politehnica of Bucharest. (n.d.). C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. UPB Scientific Bulletin, Series B. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Wikipedia. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • Jasperse, J. (n.d.). Grignard Reaction. Minnesota State University Moorhead. Retrieved from [Link]

  • AdiChemistry. (n.d.). REFORMATSKY REACTION | EXPLANATION. AdiChemistry. Retrieved from [Link]

  • ResearchGate. (2017). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent effects on the reaction of trityl chlorides with Grignard reagents. ResearchGate. Retrieved from [Link]

  • The Chemical Profile of this compound: CAS 900-91-4. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Everett, K. et al. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Wikipedia. Retrieved from [Link]

  • University of Calgary. (n.d.). The Malonic Ester Synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Retrieved from [Link]

  • NROChemistry. (n.d.). Malonic Synthesis. Retrieved from [Link]

  • Studylib. (n.d.). Grignard Reagent & Reactions: Organic Synthesis Guide. Studylib.net. Retrieved from [Link]

  • MDPI. (2025). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

  • SciELO. (n.d.). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. SciELO. Retrieved from [Link]

  • Vedantu. (n.d.). The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. Vedantu. Retrieved from [Link]

  • Google Patents. (n.d.). US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid. Google Patents.
  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • PubMed. (n.d.). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. National Library of Medicine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Retrieved from [Link]

Sources

Technical Support Center: Moisture Sensitivity in 3,3,3-Triphenylpropionic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3,3,3-triphenylpropionic acid. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the moisture sensitivity of its reactions. Our focus is on providing practical, field-proven insights to ensure the success and reproducibility of your experiments.

Introduction: The Challenge of Steric Hindrance and Moisture

This compound is a valuable building block in organic synthesis, notable for its bulky triphenylmethyl (trityl) group. This significant steric hindrance profoundly influences its reactivity, often necessitating carefully optimized reaction conditions.[1][2] Furthermore, like most carboxylic acids, its derivatives are susceptible to hydrolysis, making the rigorous exclusion of moisture a critical factor for successful synthesis. This guide will explore the causality behind common experimental failures and provide robust protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my Fischer esterification of this compound giving low yields?

A1: Low yields in the Fischer esterification of this compound are typically due to two main factors: the reversible nature of the reaction and the steric hindrance of the substrate.[3][4]

  • Equilibrium: The Fischer esterification is an equilibrium process where water is a byproduct.[3] The presence of water, even in trace amounts, can shift the equilibrium back towards the starting materials, reducing the yield of the ester.[5]

  • Steric Hindrance: The bulky trityl group of this compound sterically hinders the approach of the alcohol nucleophile to the carbonyl carbon, slowing down the reaction rate.[1][6]

To improve yields, it is essential to rigorously remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.[7][8] Using a large excess of the alcohol can also help to drive the equilibrium towards the product side.[3]

Q2: I am trying to synthesize the acid chloride of this compound using thionyl chloride (SOCl₂), but the reaction is not working well. What could be the problem?

A2: The most common issue when preparing acid chlorides with thionyl chloride is the presence of moisture.[9] Thionyl chloride reacts violently with water to produce sulfur dioxide and hydrogen chloride gas, which not only consumes the reagent but can also lead to unwanted side reactions.[10][11]

Any moisture present in the this compound starting material, the solvent, or the glassware will quench the thionyl chloride. Furthermore, the resulting acid chloride is also highly moisture-sensitive and will readily hydrolyze back to the carboxylic acid if it comes into contact with water.[12]

Q3: Can I use Steglich esterification for this compound? What are the potential pitfalls?

A3: Yes, Steglich esterification is a suitable method for sterically hindered and acid-labile substrates like this compound because it proceeds under mild conditions.[13][14] It utilizes a coupling reagent, typically dicyclohexylcarbodiimide (DCC) or a similar carbodiimide, and a catalyst such as 4-dimethylaminopyridine (DMAP).

The primary pitfall is the potential for the formation of an N-acylurea byproduct if the activated O-acylisourea intermediate rearranges before the alcohol attacks.[13] This is more likely with sterically hindered alcohols. Ensuring the purity of reagents and solvents and carefully controlling the reaction temperature can help minimize this side reaction.

Q4: How should I store and handle this compound to prevent moisture contamination?

A4: this compound should be stored in a tightly sealed container in a cool, dry place. To minimize moisture absorption, it is advisable to store it in a desiccator, especially after the container has been opened. When handling the reagent, work quickly and in a low-humidity environment if possible. For highly sensitive reactions, drying the acid in a vacuum oven at a temperature below its melting point before use is recommended.

Troubleshooting Guides

Troubleshooting Low Yields in Esterification Reactions
Symptom Potential Cause Troubleshooting Action
Low conversion to ester Presence of water in reagents or solvent.Dry the this compound in a vacuum oven. Use anhydrous alcohol and solvent. Dry glassware thoroughly before use.[15]
Reaction has not reached equilibrium.Increase the reaction time.
Insufficient catalyst.Increase the amount of acid catalyst (for Fischer esterification) or DMAP (for Steglich esterification).
Fischer Esterification: Equilibrium favors starting materials.Use a large excess of the alcohol. Remove water using a Dean-Stark apparatus.[7][8][16][17]
Steglich Esterification: Formation of N-acylurea byproduct.Ensure the reaction is run at a low temperature (0 °C to room temperature). Use a slight excess of the alcohol.
Decomposition of starting material Reaction temperature is too high.Lower the reaction temperature and monitor the reaction progress more frequently.
Troubleshooting Acid Chloride Synthesis
Symptom Potential Cause Troubleshooting Action
No reaction or low conversion Moisture contamination.Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvent. Ensure the this compound is dry.[5][18]
Insufficient thionyl chloride.Use a fresh bottle of thionyl chloride and ensure a sufficient excess is used.
Formation of a solid byproduct Reaction of thionyl chloride with impurities.Purify the this compound before the reaction.
Product hydrolyzes back to the carboxylic acid during workup Exposure to moisture during workup.Perform the workup under anhydrous conditions as much as possible. Use anhydrous solvents for extraction and drying agents.
Troubleshooting Amide Synthesis
Symptom Potential Cause Troubleshooting Action
Low yield of amide (via acid chloride) Incomplete formation of the acid chloride intermediate.Refer to the troubleshooting guide for acid chloride synthesis.
Hydrolysis of the acid chloride intermediate.Ensure the amine and solvent are anhydrous.
Low yield of amide (using coupling reagents) Steric hindrance from both the acid and the amine.Use a more powerful coupling reagent (e.g., HATU, PyBOP). Increase the reaction temperature and time.
The amine is not sufficiently nucleophilic.Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to deprotonate the amine and increase its nucleophilicity.

Experimental Protocols

Protocol 1: Fischer Esterification of this compound using a Dean-Stark Trap

This protocol is designed to maximize the yield of the ester by continuously removing water from the reaction.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, methanol)

  • Anhydrous toluene

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer

Procedure:

  • Set up the reaction apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly dried.

  • To the round-bottom flask, add this compound, a 3-5 fold excess of the anhydrous alcohol, and anhydrous toluene.

  • Fill the Dean-Stark trap with anhydrous toluene.

  • With stirring, carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.[8] Water, being denser than toluene, will collect at the bottom of the trap while the toluene will overflow back into the reaction flask.

  • Continue the reflux until no more water collects in the trap.

  • Allow the reaction to cool to room temperature.

  • Proceed with a standard aqueous workup to isolate and purify the ester.

Fischer_Esterification_Workflow A 1. Assemble Dry Glassware (Flask, Dean-Stark, Condenser) B 2. Charge Flask: - this compound - Anhydrous Alcohol - Anhydrous Toluene A->B Load Reagents C 3. Add Catalyst (Conc. H₂SO₄) B->C Initiate D 4. Heat to Reflux C->D Start Reaction E 5. Collect Water in Dean-Stark Trap D->E Azeotropic Distillation E->D Toluene Return F 6. Cool Reaction E->F Reaction Complete G 7. Aqueous Workup & Purification F->G Isolate Product

Caption: Workflow for Fischer Esterification with a Dean-Stark Trap.

Protocol 2: Synthesis of 3,3,3-Triphenylpropionyl Chloride

This protocol requires strict anhydrous conditions to prevent the decomposition of thionyl chloride and the product.[19]

Materials:

  • This compound (dried)

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Round-bottom flask, reflux condenser with a drying tube, heating mantle, magnetic stirrer

Procedure:

  • Flame-dry or oven-dry all glassware and allow it to cool under a stream of inert gas (e.g., nitrogen or argon).

  • To the round-bottom flask, add the dried this compound and anhydrous solvent.

  • Carefully add an excess (typically 2-3 equivalents) of thionyl chloride to the mixture.

  • Fit the reflux condenser with a drying tube containing a suitable desiccant (e.g., calcium chloride) to protect the reaction from atmospheric moisture.

  • Heat the reaction mixture to a gentle reflux. The reaction will evolve SO₂ and HCl gas, so it must be performed in a well-ventilated fume hood.

  • Monitor the reaction until the evolution of gas ceases.

  • Allow the reaction to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure. The crude 3,3,3-triphenylpropionyl chloride can then be used directly or purified by distillation or crystallization.

Acid_Chloride_Synthesis_Workflow A 1. Assemble Anhydrous Apparatus under Inert Atmosphere B 2. Charge Flask: - Dried this compound - Anhydrous Solvent A->B Load Reagents C 3. Add Thionyl Chloride B->C Initiate D 4. Reflux with Drying Tube C->D Start Reaction E 5. Monitor Gas Evolution D->E Reaction Progress F 6. Cool Reaction E->F Reaction Complete G 7. Remove Excess SOCl₂ & Solvent (in vacuo) F->G Isolate Product

Caption: Workflow for the Synthesis of 3,3,3-Triphenylpropionyl Chloride.

References

  • Fiveable. (n.d.). Anhydrous conditions Definition - Organic Chemistry II Key Term. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Fiveable. (n.d.). Anhydrous Conditions Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions? Retrieved from [Link]

  • University of York. (n.d.). Dean Stark Trap - Chemistry Teaching Labs. Retrieved from [Link]

  • Jack Westin. (n.d.). Acid Derivatives General Principles - MCAT Content. Retrieved from [Link]

  • Scribd. (n.d.). Dean-Stark Setup Guide for Chemists. Retrieved from [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • Grokipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • University of Cambridge. (n.d.). Setting up Dean- Stark apparatus. Retrieved from [Link]

  • JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Anhydride synthesis. Retrieved from [Link]

  • MCAT Organic Chemistry. (2025, April 24). Chapter 9 - Carboxylic Acid Derivatives (1/1). YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Frankly Chemistry. (2015, February 8). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Reddit. (2025, January 28). Trouble with Steglich Esterification. r/Chempros. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Retrieved from [Link]

  • Reddit. (2024, February 18). Esterification/Amidation Problems. r/Chempros. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, March 5). 18.1: Prelude to Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014, November 30). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. Retrieved from [Link]

  • Pearson+. (n.d.). When a student treated butanedioic acid with thionyl chloride, sh... | Study Prep. Retrieved from [Link]

  • PubMed. (n.d.). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • OChem. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. Retrieved from [Link]

  • PMC. (2021, October 22). Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). EP2006274A1 - Method for producing 3,3,3-trifluoropropionic acid chloride.
  • SciSpace. (n.d.). Solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 3,3,3-Triphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3,3-Triphenylpropionic acid. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the catalytic transformation of this unique and sterically demanding substrate. The bulky trityl group at the β-position presents significant steric hindrance, making catalyst selection and reaction optimization non-trivial. This document provides in-depth, field-proven advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when selecting a catalyst for reactions with this compound?

The principal challenge is the immense steric bulk imparted by the trityl group ((C₆H₅)₃C-). This group shields the carboxylic acid functionality, hindering the approach of reagents and catalysts. Consequently, standard catalytic conditions that are effective for simpler carboxylic acids often fail or provide poor yields. Key considerations include:

  • Catalyst Accessibility: The active site of the catalyst must be able to accommodate the bulky substrate.

  • Reaction Conditions: Reactions often require more forcing conditions (higher temperatures, longer reaction times) or specialized, highly active catalysts to overcome the steric barrier.

  • Side Reactions: Forcing conditions can sometimes lead to undesired side reactions, such as elimination when using tertiary alcohols for esterification.[1]

Q2: What is the recommended catalyst system for the esterification of this compound with a primary or secondary alcohol?

For sterically hindered substrates like this compound, the Steglich esterification is a highly effective and mild method.[2] This reaction utilizes a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with a nucleophilic catalyst, most commonly 4-Dimethylaminopyridine (DMAP).[2][3]

The causality for its success lies in the mechanism:

  • DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • DMAP, being a stronger nucleophile than the alcohol, intercepts this intermediate to form an N-acylpyridinium salt. This new intermediate is extremely reactive and sterically less encumbered around the carbonyl carbon.

  • The alcohol then attacks the N-acylpyridinium salt to form the ester and regenerate the DMAP catalyst.

This pathway effectively circumvents the direct, sterically challenging attack of the alcohol on an acid-derived intermediate.

Q3: Can the classic Fischer-Speier esterification be used? What are the limitations?

Yes, the Fischer-Speier esterification, which involves heating the carboxylic acid and an alcohol with a strong acid catalyst (e.g., H₂SO₄, p-TsOH), can be attempted.[1][4] However, it faces significant limitations with this substrate:

  • Equilibrium Control: The reaction is an equilibrium process.[4] To drive it towards the product, a large excess of the alcohol is required, and the water byproduct must be continuously removed, typically using a Dean-Stark apparatus.[1][5]

  • Steric Hindrance: The reaction is often slow and may require prolonged heating, which can be detrimental to sensitive substrates.

  • Substrate Scope: While it works for primary and secondary alcohols, it is generally ineffective for tertiary alcohols, which are prone to elimination under the strong acid and heat, forming alkenes.[1]

For valuable or sensitive materials, milder methods like the Steglich esterification are preferred.[1]

Q4: What catalytic approaches exist for the decarboxylation or cyclization of this compound?

Catalytic decarboxylation and cyclization often require specific reagents and conditions:

  • Oxidative Decarboxylation & Cyclization: Reaction with lead tetraacetate has been shown to induce a complex transformation involving concurrent rearrangement, cyclization, and decarboxylation.[6]

  • Intramolecular Cyclization: For derivatives of this compound, strong Brønsted or Lewis acids such as fluorosulfonic acid (HSO₃F) or aluminum bromide (AlBr₃) can catalyze intramolecular cyclization reactions, leading to the formation of fused ring systems.[7]

  • Modern Decarboxylation Methods: While not specifically documented for this compound, modern methods for other carboxylic acids include copper-catalyzed aerobic oxidative decarboxylation and photoredox/cobalt dual catalysis for decarboxylative elimination.[8][9] These could be explored for novel transformations.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem Area: Low or No Ester Yield
Q: My Fischer esterification of this compound with isopropanol shows less than 10% conversion after 24 hours. What are the likely causes and solutions?

This is a classic case of steric hindrance overwhelming a standard catalytic system.

Potential Causes:

  • Insufficient Catalytic Activity: The protonation of the carbonyl by H₂SO₄ may not be sufficient to activate it for attack by a secondary alcohol, given the steric shield of the trityl group.

  • Unfavorable Equilibrium: Water produced during the reaction inhibits the forward reaction.[4] Without its active removal, the equilibrium will lie far to the reactant side.

  • Low Reaction Temperature: Typical temperatures of 60-110 °C may be insufficient.[1]

Solutions:

  • Switch to a Milder, More Powerful Method: The most reliable solution is to switch to the Steglich esterification protocol using DCC/DMAP, which is designed for sterically demanding substrates.[2]

  • Optimize Fischer Conditions:

    • Use a Dean-Stark trap to azeotropically remove water. This is critical.[1]

    • Increase the catalyst loading of p-TsOH or H₂SO₄.

    • Consider a more powerful Lewis acid catalyst, such as scandium(III) triflate or hafnium(IV) salts, which can be more effective than Brønsted acids.[1][5]

    • Use the alcohol as the solvent to maximize its concentration and push the equilibrium.[3]

Q: I am attempting a Steglich esterification with EDC and DMAP, but my yield is poor and the reaction seems stalled. What should I investigate?

Potential Causes:

  • Reagent Quality: DCC and especially EDC can degrade upon storage. Ensure you are using fresh, high-quality reagents.

  • Insufficient DMAP: While catalytic, DMAP is crucial. For very hindered systems, using a higher loading (5-10 mol%) can be beneficial.[2]

  • Solvent Choice: The reaction is typically run in aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). Ensure your solvent is anhydrous.

  • Temperature: While often run at room temperature, gentle heating (e.g., 40 °C) can sometimes accelerate the reaction for extremely hindered substrates.

Troubleshooting Workflow:

G start Low Yield in Steglich Esterification check_reagents Verify Quality of EDC/DCC and DMAP start->check_reagents check_solvent Ensure Solvent is Anhydrous check_reagents->check_solvent Reagents OK increase_dmap Increase DMAP Loading (5-10 mol%) check_solvent->increase_dmap Solvent OK gentle_heat Apply Gentle Heat (40°C) increase_dmap->gentle_heat No Improvement monitor Monitor by TLC/LC-MS gentle_heat->monitor monitor->start Still Stalled success Reaction Complete monitor->success Conversion >95%

Caption: Troubleshooting workflow for low yield in Steglich esterification.

Problem Area: Side Product Formation
Q: In my Steglich reaction using DCC, a significant amount of an insoluble white precipitate formed, complicating purification. What is it and how can I prevent it?

The white precipitate is almost certainly dicyclohexylurea (DCU) , the byproduct of the reaction with DCC.[2] While its formation is unavoidable as it is the thermodynamic sink of the reaction, you can also be forming N-acylurea . This side product arises from an intramolecular rearrangement of the O-acylisourea intermediate, which is competitive with the desired reaction pathway, especially if the alcohol nucleophile is very hindered or slow to react.[2]

Solutions:

  • Filtration: DCU is poorly soluble in most organic solvents and can be removed by simple filtration at the end of the reaction.

  • Minimize N-Acylurea: The role of DMAP is critical here. It rapidly converts the O-acylisourea to the active ester intermediate, which cannot undergo the rearrangement. Ensure an adequate amount of DMAP is present from the start.[2]

  • Use EDC: If DCU removal remains problematic, switch to EDC. The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[3]

Problem Area: Catalyst Performance
Q: My heterogeneous solid acid catalyst shows good activity in the first run of a Fischer esterification but is nearly inactive on the second. What's happening?

Potential Causes:

  • Water Adsorption: Water, the byproduct of esterification, can strongly adsorb to the active sites of solid acid catalysts (like zeolites or sulfonic resins), effectively poisoning them for subsequent runs.[10]

  • Pore Blocking: The product, 3,3,3-triphenylpropionate ester, is very bulky. It can become trapped within the pores of microporous or even some mesoporous catalysts, blocking access to the active sites for new substrate molecules.[11]

Solutions:

  • Catalyst Regeneration: Before reuse, the catalyst must be rigorously dried to remove adsorbed water. This typically involves washing with an anhydrous solvent followed by heating under vacuum.

  • Select a Water-Tolerant Catalyst: Investigate the use of hydrophobic or water-tolerant solid acids, which are designed to resist deactivation by water.[10]

  • Choose a Catalyst with Larger Pores: If pore blocking is suspected, switch to a catalyst with a wider pore structure or a non-porous catalyst where active sites are only on the surface.

Data & Protocols

Table 1: Comparison of Catalyst Systems for Esterification of this compound
Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Steglich Esterification DCC (1.1 eq), DMAP (0.1 eq), Alcohol (1.2 eq), DCM, 0°C to RTMild conditions, high yields, effective for hindered substrates.[2]DCC byproduct (DCU) can be difficult to remove; potential for N-acylurea side product.[2]
Fischer Esterification H₂SO₄ or p-TsOH (cat.), Alcohol (solvent), Reflux with Dean-StarkInexpensive reagents, suitable for large-scale synthesis of simple esters.[4]Harsh conditions (heat, strong acid), equilibrium-limited, ineffective for tertiary alcohols.[1]
Lewis Acid Catalysis Sc(OTf)₃ or HfCl₄ (cat.), Alcohol, Toluene, RefluxCan be more effective than Brønsted acids for certain substrates.[1][5]Catalysts can be expensive and moisture-sensitive.
Experimental Protocol: Steglich Esterification

This protocol describes a general procedure for the esterification of this compound with a primary alcohol (e.g., Benzyl Alcohol).

Materials:

  • This compound (1.0 eq)

  • Benzyl Alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add Benzyl Alcohol, DMAP, and finally DCC to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

  • Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure ester.

Visualization of Key Mechanisms
Catalyst Selection Logic

G start Esterification of This compound alcohol_type What is the alcohol? start->alcohol_type primary_secondary Primary or Secondary Alcohol alcohol_type->primary_secondary Primary / Secondary tertiary Tertiary Alcohol alcohol_type->tertiary Tertiary acid_sensitive Is the substrate acid-sensitive? primary_secondary->acid_sensitive steglich Use Steglich Esterification (DCC/DMAP or EDC/DMAP) tertiary->steglich Elimination risk with acid acid_sensitive->steglich Yes fischer Use Fischer Esterification (H+/Heat, Dean-Stark) acid_sensitive->fischer No

Caption: Decision tree for selecting an esterification method.

DMAP Catalytic Cycle in Steglich Esterification

G A O-Acylisourea (from RCOOH + DCC) B N-Acylpyridinium Salt (Highly Reactive Intermediate) A->B + DMAP C Ester Product (RCOOR') B->C + R'OH (Alcohol) DMAP_out DMAP (regenerated) DMAP_in DMAP

Sources

Validation & Comparative

3,3,3-Triphenylpropionic acid vs other phenylpropionic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Phenylpropionic Acid Isomers: The Case of Steric Hindrance in 3,3,3-Triphenylpropionic Acid

Introduction: Beyond the "Profen" Scaffold

The arylpropionic acid motif is a cornerstone in medicinal chemistry, most famously represented by the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[1][2] These drugs have provided relief to millions by targeting the cyclooxygenase (COX) enzymes.[3][4][5] Their therapeutic efficacy is a direct consequence of a specific molecular architecture: a 2-arylpropionic acid scaffold that fits precisely into the active site of COX enzymes.[6]

However, the chemical space of phenylpropionic acids is vast. Isomers, where the position and number of phenyl groups are altered, can exhibit dramatically different physicochemical properties and biological activities. This guide provides a comparative analysis of this compound against its less sterically hindered isomers, primarily 2-phenylpropionic acid and 3-phenylpropionic acid. We will explore how the addition of two extra phenyl groups at the C3 position creates a molecule with unique characteristics, moving from a potent pharmacophore to a sterically encumbered building block.

This analysis is designed for researchers, scientists, and drug development professionals, offering insights into structure-activity relationships (SAR) and the profound impact of steric bulk on molecular function.

Physicochemical Properties: A Tale of Two Structures

The substitution pattern of the phenyl groups on the propionic acid backbone fundamentally alters the molecule's physical properties. The introduction of the bulky trityl group in this compound results in a significantly larger, more rigid, and higher-melting-point solid compared to its isomers.

PropertyThis compound2-Phenylpropionic Acid3-Phenylpropionic Acid2,3-Diphenylpropionic Acid
Structure (C₆H₅)₃CCH₂COOHC₆H₅CH(CH₃)COOHC₆H₅CH₂CH₂COOHC₆H₅CH₂CH(C₆H₅)COOH
Molecular Formula C₂₁H₁₈O₂[7][8]C₉H₁₀O₂[9]C₉H₁₀O₂[10]C₁₅H₁₄O₂[11]
Molecular Weight 302.37 g/mol 150.17 g/mol [9]150.177 g/mol [10]226.28 g/mol [11]
Appearance Tan or White Crystalline Solid[7]Clear pale yellow to yellow liquid[12]White Crystalline Solid[10]White to off-white crystalline solid[13]
Melting Point 180-182 °C5 °C[14]45-50 °C[15][16]146-148 °C
Boiling Point Not available260-262 °C[12][14]280 °C[10]Not available
Solubility in Water Low10 g/L (20 °C)[14]5.9 g/L[10]Low[13]
Acidity (pKa) Not available4.5 (approx.)4.66[10]Not available

Synthesis Strategies: Accommodating Steric Bulk

The synthetic routes to these isomers differ significantly, largely dictated by the final substitution pattern. The synthesis of 2- and 3-phenylpropionic acids often involves standard aromatic chemistry, while the construction of the sterically demanding quaternary carbon in this compound requires a different approach.

Synthesis of this compound

A common and effective method for synthesizing this compound involves the reaction of triphenylcarbinol with malonic acid at elevated temperatures.[17] This reaction proceeds via a stable trityl carbocation intermediate.

Synthesis of 2-Phenylpropionic Acid Isomers

Conversely, isomers like 2-phenylpropionic acid can be synthesized through various routes, often starting from simpler aromatic precursors.[18] For example, a multi-step process can begin with an alkylbenzene, which undergoes acylation, alkylation, and finally oxidation to yield the desired product.[18] 3-Phenylpropionic acid is commonly prepared via the hydrogenation of cinnamic acid, which reduces the double bond.[10][16]

General Synthesis & Purification Workflow

The following diagram illustrates a generalized workflow applicable to the synthesis of these acids, highlighting the critical stages from reaction to final product validation.

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification Stage cluster_analysis Analysis & Validation reactants Reactants & Solvents reaction Reaction Under Controlled Conditions reactants->reaction quench Reaction Quenching reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation crude Crude Product evaporation->crude recrystallization Recrystallization or Distillation crude->recrystallization pure_solid Pure Crystalline Solid or Liquid recrystallization->pure_solid analysis Spectroscopic Analysis (NMR, IR, MS) pure_solid->analysis purity Purity Check (HPLC/GC) pure_solid->purity G Cyclooxygenase (COX) Pathway cluster_cox phospholipids Cell Membrane Phospholipids pla2 Phospholipase A₂ arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox1 COX-1 (Constitutive) arachidonic_acid->cox1 substrate for cox2 COX-2 (Inducible) arachidonic_acid->cox2 substrate for pgh2 Prostaglandin H₂ (PGH₂) cox1->pgh2 catalyze conversion to cox2->pgh2 catalyze conversion to prostaglandins Prostaglandins (PGE₂, PGI₂) Thromboxanes (TXA₂) pgh2->prostaglandins converted to inflammation Inflammation, Pain, Fever Platelet Aggregation Stomach Protection prostaglandins->inflammation mediate nsaids NSAIDs (e.g., 2-Phenylpropionic Acid Derivatives) nsaids->cox1 Inhibit nsaids->cox2 Inhibit

Caption: The COX pathway showing inhibition by NSAIDs like 2-phenylpropionic acid derivatives.

This compound: A Sterically Hindered Anomaly

There is a conspicuous absence of literature describing significant biological activity for this compound in the same vein as its isomers. The reason is almost certainly steric hindrance. The voluminous, three-dimensional space occupied by the three phenyl groups at the C3 position would prevent the molecule from accessing the narrow, hydrophobic channel of the COX active site. [6]The carboxylic acid group, essential for binding, cannot be properly oriented.

Therefore, while 2-phenylpropionic acid is a potent enzyme inhibitor, this compound is best classified as a synthetic intermediate or a molecular building block. Its utility lies in chemical synthesis, for example, in preparing other complex molecules, rather than in direct pharmacological applications.

3-Phenylpropionic Acid: Intermediate Activity

3-Phenylpropionic acid (hydrocinnamic acid) and its derivatives occupy a middle ground. While not potent NSAIDs like the 2-aryl isomers, they are not inert. They are used as building blocks for pharmaceuticals, including inhibitors of other enzymes and receptor agonists. [15][19][20]They also find wide application as flavoring and fragrance agents and as food preservatives. [10][21][22]Studies have shown that the scaffold is important for activity in other biological contexts, such as acetylcholinesterase inhibition, but that it is generally less potent than related structures like cinnamic acid. [23]

Experimental Protocols

To provide a practical context for the synthesis and analysis of these compounds, detailed experimental procedures are outlined below.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the reaction of triphenylcarbinol and malonic acid. [17] Objective: To synthesize this compound.

Materials:

  • Triphenylcarbinol (1 part by weight)

  • Malonic acid (2 parts by weight)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Heating mantle, round-bottom flask, condenser, magnetic stirrer

  • Separatory funnel, Buchner funnel

Procedure:

  • Reaction Setup: Combine 1 part triphenylcarbinol and 2 parts malonic acid in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Heating: Heat the mixture to 170 °C using a heating mantle and maintain this temperature with stirring for 3 hours. The reaction mixture will melt and evolve CO₂ gas.

  • Cooling & Dissolution: Allow the reaction mixture to cool to room temperature. The solidified mass is the crude product. Dissolve the crude product in diethyl ether.

  • Work-up: Transfer the ethereal solution to a separatory funnel. Wash the solution sequentially with 5% NaHCO₃ solution (to remove unreacted malonic acid) and then with water.

  • Acidification & Extraction: The desired product is in the ethereal layer. To isolate, one would typically extract the acid into a basic aqueous layer, acidify, and then re-extract. Self-validation step: For this specific procedure, since the starting materials are solids and the product is a high-melting-point solid, purification is focused on removing excess malonic acid.

  • Drying & Evaporation: Dry the ethereal solution over anhydrous MgSO₄. Filter off the drying agent and evaporate the diethyl ether under reduced pressure to yield the crude this compound.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure product.

  • Characterization: Confirm the identity and purity of the product using melting point analysis, NMR spectroscopy, and IR spectroscopy. The expected melting point is 180-182 °C.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a synthesized phenylpropionic acid sample.

Materials:

  • Synthesized phenylpropionic acid sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 reverse-phase column and UV detector

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the phenylpropionic acid sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the specific compound)

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Analysis: Inject the sample onto the equilibrated HPLC system and record the chromatogram.

  • Data Interpretation: The purity is calculated based on the area of the main product peak as a percentage of the total area of all peaks in the chromatogram. A single, sharp peak indicates high purity. Self-validation step: The retention time should be consistent across multiple injections, and spiking the sample with a known standard should result in a single, co-eluting peak.

Conclusion

The comparison between this compound and its common isomers is a compelling demonstration of structure-activity relationships. While the basic phenylpropionic acid framework is shared, the degree and position of phenyl substitution dictate the molecule's destiny.

  • 2-Phenylpropionic Acid and its derivatives are optimized for biological activity, specifically COX inhibition, due to a structure that complements the enzyme's active site.

  • 3-Phenylpropionic Acid serves as a versatile chemical intermediate, finding use in flavors, fragrances, and as a scaffold for other bioactive molecules, though it lacks the potent anti-inflammatory profile of its 2-isomer.

  • This compound stands apart as a molecule defined by its steric bulk. The trityl group effectively shields the propionic acid moiety, precluding the specific molecular interactions required for activities like COX inhibition. Its value is therefore found not in pharmacology, but in its utility as a unique and rigid building block in organic synthesis.

For drug development professionals, this comparison underscores a fundamental principle: while a pharmacophore may be present, its accessibility and orientation—governed by the overall molecular structure—are paramount for therapeutic efficacy.

References

  • Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. Retrieved January 12, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of this compound. Retrieved January 12, 2026, from [Link]

  • Vane, J. R. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed. Retrieved January 12, 2026, from [Link]

  • Botting, R. M. (1998). Anti-inflammatory drugs and their mechanism of action. PubMed. Retrieved January 12, 2026, from [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). NCBI Bookshelf. Retrieved January 12, 2026, from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Unlocking Potential: The Multifaceted Applications of 3-Phenylpropionic Acid. Retrieved January 12, 2026, from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action (MOA) of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids?. Retrieved January 12, 2026, from [Link]

  • Koc-Jurczyk, K., et al. (2013). Cyclooxygenase pathways. Frontiers Publishing Partnerships. Retrieved January 12, 2026, from [Link]

  • Dr.Oracle. (2025). Cyclooxygenase pathway: Significance and symbolism. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclooxygenase. Retrieved January 12, 2026, from [Link]

  • Jia, Z., & Liu, Y. (2013). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. PubMed Central. Retrieved January 12, 2026, from [Link]

  • Koc-Jurczyk, K., et al. (2013). Cyclooxygenase pathways. ResearchGate. Retrieved January 12, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-phenylpropionic acid. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry Behind 3-Phenylpropionic Acid: Properties and Synthesis Explained. Retrieved January 12, 2026, from [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Retrieved January 12, 2026, from [Link]

  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved January 12, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 2-Phenylpropionic acid. Retrieved January 12, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors. Retrieved January 12, 2026, from [Link]

  • PubMed Central. (n.d.). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. Retrieved January 12, 2026, from [Link]

  • NIST. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved January 12, 2026, from [Link]

  • PharmaCompass. (n.d.). 3-Phenyl propanoic acid. Retrieved January 12, 2026, from [Link]

  • ChemBK. (n.d.). 2-Phenylpropionic acid. Retrieved January 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 2,3-Dibromo-3-phenylpropionic acid. Retrieved January 12, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-phenyl propionic acid. Retrieved January 12, 2026, from [Link]

  • DOI. (n.d.). Structure-Activity and Structure-Conformation Relationships of Aryl Propionic Acid Inhibitors. Retrieved January 12, 2026, from [Link]

Sources

Comparative study of bulky carboxylic acids in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Bulky Carboxylic Acids in Organic Synthesis: A Comparative Study

In the intricate world of organic synthesis, the architect's choice of building blocks is paramount. Among these, carboxylic acids are ubiquitous functional groups. However, when the synthetic challenge involves controlling reactivity, enhancing stability, or directing stereochemistry, the humble carboxylic acid is often replaced by its more formidable cousin: the bulky carboxylic acid. The strategic incorporation of steric hindrance around the carboxyl group fundamentally alters its chemical behavior, unlocking synthetic pathways that are otherwise inaccessible.

This guide serves as a comparative analysis for researchers, scientists, and drug development professionals, offering an in-depth look at the structure, properties, and applications of key bulky carboxylic acids. We will move beyond simple protocols to explore the causality behind their performance, grounded in mechanistic principles and supported by experimental evidence.

The Principle of Steric Hindrance in Carboxylic Acids

Steric hindrance refers to the spatial arrangement of atoms within a molecule that impedes chemical reactions. In the context of carboxylic acids, bulky substituents, typically at the α-carbon or on an aromatic ring ortho to the carboxyl group, create a congested environment. This congestion has several profound effects:

  • Reduced Reactivity of the Carbonyl Group: The bulky groups physically block the trajectory of incoming nucleophiles, making reactions like esterification and amidation more challenging under standard conditions. This apparent drawback can be leveraged for chemoselectivity.

  • Enhanced Stability of Derivatives: Esters and amides derived from bulky acids (e.g., pivalate esters) are significantly more resistant to hydrolysis due to the steric shielding of the carbonyl carbon.[1] This makes them excellent protecting groups.

  • Altered Coordination Properties: As carboxylate ligands in transition metal catalysis, the steric bulk can influence the coordination sphere of the metal center, promoting specific reaction pathways, accelerating rate-determining steps, and preventing catalyst deactivation.[2]

  • Improved Pharmacokinetic Properties: In drug design, incorporating bulky, lipophilic moieties like adamantane can enhance a molecule's metabolic stability, membrane permeability, and overall bioavailability.[3][4]

A Comparative Overview of Key Bulky Carboxylic Acids

While numerous sterically hindered acids exist, a few have emerged as workhorses in modern synthesis. Their performance is not interchangeable, and understanding their distinct properties is crucial for rational reaction design.

Carboxylic AcidStructureMolar Mass ( g/mol )pKaKey Features & Applications
Pivalic Acid (2,2-Dimethylpropanoic acid)(CH₃)₃CCOOH102.135.03tert-butyl group provides significant steric bulk. Widely used for pivaloyl (Piv) protecting groups, resistant to hydrolysis.[1] Acts as a co-catalyst in Pd-catalyzed C-H functionalization.[1][5]
Adamantane-1-carboxylic acid C₁₀H₁₅COOH180.25~5.0Rigid, diamondoid cage structure. Imparts high lipophilicity and metabolic stability in drug candidates.[3][4][6] Used in materials science for creating robust polymers and metal-organic frameworks (MOFs).[3]
4-tert-Butylbenzoic acid (PTBBA) (CH₃)₃CC₆H₄COOH178.23~4.3Aromatic acid with a bulky para-substituent. Primarily used as a modifier in alkyd resins and polymers to control chain length and improve properties.[7][8] Its salts are used as PVC stabilizers and corrosion inhibitors.[7][9]
2,4,6-Trimethylbenzoic acid (CH₃)₃C₆H₂COOH164.20~3.4ortho, ortho'-dimethyl substitution provides extreme steric hindrance around the carboxyl group, making direct esterification exceptionally difficult.[10]

Performance in Key Synthetic Applications

Esterification of Sterically Hindered Alcohols

The formation of an ester bond between a carboxylic acid and an alcohol is a fundamental transformation. However, when either reactant is sterically hindered, standard Fischer esterification conditions (acid catalyst, excess alcohol) are often sluggish and low-yielding.[11][12] This is where bulky carboxylic acids, or rather, methods to couple them, shine.

Insight: The challenge in hindered esterification is overcoming the high activation energy for the tetrahedral intermediate formation. The direct approach is often futile. Therefore, the strategy shifts to activating the carboxylic acid first.

Workflow: Selecting an Esterification Strategy for Hindered Substrates

G start Start: Esterify Hindered R-COOH or R'-OH q1 Are both acid and alcohol hindered? start->q1 yamaguchi Yamaguchi Esterification (e.g., using 2,4,6-Trichlorobenzoyl Chloride) q1->yamaguchi Yes q2 Is the acid the primary hindered component? q1->q2 No end Ester Product yamaguchi->end carbodiimide Carbodiimide Coupling (DCC, EDCI) with DMAP q2->carbodiimide No (Hindered Alcohol) acid_chloride Convert Acid to Acid Chloride (SOCl₂) + Hindered Base q2->acid_chloride Yes carbodiimide->end acid_chloride->end

Caption: Decision workflow for esterifying hindered substrates.

Ligands in Palladium-Catalyzed C-H Activation

The use of carboxylic acids as directing groups for C-H functionalization is a powerful tool in modern synthesis.[13] In many palladium-catalyzed reactions, bulky carboxylate ligands are not merely spectators; they are crucial for catalytic efficiency.

Expertise in Action: A common catalytic cycle involves a rate-determining C-H activation step. Bulky carboxylate ligands, such as those derived from pivalic acid or tri(cyclohexylmethyl)acetic acid, can accelerate this step.[2] The steric bulk around the palladium center facilitates the formation of the necessary conformation for C-H cleavage, while also preventing the formation of inactive palladium dimers or clusters.

Comparative Performance Data:

ReactionLigand/AdditiveSubstrateYield (%)Key ObservationReference
Intramolecular C(sp²)-H ArylationTri(cyclohexylmethyl)acetic acidAryl Halide>95%Reaction proceeds at room temperature, highlighting the ligand's ability to accelerate the C-H activation step.[2]
Decarboxylative ArylationPivalic AnhydrideAliphatic Acid80-95%Pivalic anhydride serves to activate the carboxylic acid in situ for the palladium-catalyzed cross-coupling.[14]
β-Methylene C-H ActivationPyridine-pyridone ligandsAliphatic AcidHighLigand structure dictates divergent outcomes, leading to either α,β-unsaturated acids or γ-alkylidene butenolides.[15]
Pivaloyl (Piv) Group: The Bulwark of Alcohol Protection

The pivalate ester is a premier choice for protecting alcohol functionalities. Its efficacy stems directly from the steric hindrance provided by the tert-butyl group of pivalic acid.

Trustworthiness of the Protocol: The pivaloyl group is known for its exceptional stability across a wide range of reaction conditions, including strongly basic media, organometallic reagents, and many oxidative/reductive environments.[16] This reliability is why it is trusted in complex, multi-step syntheses. Cleavage is typically achieved under harsh conditions, such as with strong reducing agents (LiAlH₄) or vigorous basic hydrolysis, ensuring the protecting group remains intact until its deliberate removal is required.

Mechanism: Steric Shielding in Pivalate Hydrolysis

G sub Pivalate Ester C=O O-R shield Steric Shield tBu t-Bu nuc Nucleophile (e.g., OH⁻) nuc->sub:c Blocked Attack

Caption: Steric hindrance from the t-butyl group blocks nucleophilic attack.

Adamantane Carboxylic Acids in Drug Development

Adamantane, a rigid, cage-like hydrocarbon, is a privileged scaffold in medicinal chemistry.[17] When functionalized as a carboxylic acid, it becomes a powerful building block for modifying drug candidates.[3]

Causality in Drug Design:

  • Lipophilicity and Bioavailability: The bulky, hydrocarbon-rich adamantane cage significantly increases the lipophilicity of a parent drug molecule. This can improve its ability to cross cell membranes, enhancing oral bioavailability.[3][4]

  • Metabolic Stability: The adamantane structure is highly resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes). Attaching this group to a metabolically vulnerable site on a drug can protect it, prolonging its half-life in the body.[3][4]

  • Target Engagement: The defined, rigid shape of the adamantyl group can serve as an anchor, fitting into specific hydrophobic pockets of target proteins or enzymes, thereby increasing binding affinity and potency.[4][6] For instance, adamantane carboxylic acid derivatives have been developed as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for treating obesity and diabetes.[6]

Experimental Protocols

Protocol: Pivaloylation of a Primary Alcohol

This protocol describes the protection of benzyl alcohol using pivaloyl chloride.

Materials:

  • Benzyl alcohol (1.0 eq)

  • Pivaloyl chloride (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve benzyl alcohol in DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Add pyridine to the solution and stir for 5 minutes.

  • Slowly add pivaloyl chloride dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding 1M HCl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzyl pivalate.

  • Purify the product via flash column chromatography if necessary.

Protocol: Pd-Catalyzed Decarboxylative Cross-Coupling

This protocol is a general representation of a reaction using a carboxylic acid as a substrate, adapted from principles outlined in metallaphotoredox catalysis.[18]

Materials:

  • Aliphatic carboxylic acid (e.g., cyclohexane carboxylic acid) (1.0 eq)

  • Aryl bromide (e.g., 4-bromotoluene) (1.5 eq)

  • Pd(OAc)₂ (5 mol%)

  • Ligand (e.g., SPhos) (10 mol%)

  • K₂CO₃ (2.0 eq)

  • Pivalic Anhydride (1.5 eq)

  • Toluene (solvent)

Procedure:

  • To an oven-dried Schlenk tube, add the carboxylic acid, aryl bromide, Pd(OAc)₂, ligand, and K₂CO₃.

  • Evacuate and backfill the tube with nitrogen or argon (repeat 3x).

  • Add anhydrous toluene and pivalic anhydride via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction for 12-24 hours, monitoring by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting product by flash column chromatography.

Conclusion and Future Outlook

Bulky carboxylic acids are far more than simple organic acids with large substituents. They are sophisticated tools that enable chemists to exert precise control over reactivity, stability, and biological function. Pivalic acid provides a robust and reliable means of steric protection, while adamantane carboxylic acid offers a unique scaffold for enhancing the druglike properties of therapeutic agents. In catalysis, the steric profile of carboxylate ligands can be tuned to accelerate reactions and even dictate divergent synthetic outcomes.

The continued exploration of novel, sterically demanding carboxylic acid structures, coupled with advances in catalytic methods, promises to further expand their role in synthesis. As the demand for molecular complexity and efficiency grows, particularly in pharmaceutical and materials science, the strategic application of steric hindrance through these versatile building blocks will undoubtedly remain a cornerstone of modern organic chemistry.

References

  • Title: The Versatile Applications of 1,3-Adamantanedicarboxylic Acid in Modern Industries Source: Google Cloud Search Result URL
  • Title: Steric effect of carboxylic acid ligands on Pd-catalyzed C–H activation reactions Source: ResearchGate URL
  • Title: Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes Source: PubMed URL
  • Title: Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes Source: ResearchGate URL
  • Title: Adamantane in Drug Delivery Systems and Surface Recognition Source: MDPI URL
  • Title: Adamantane-containing drug delivery systems Source: Pharmacia URL
  • Title: Applications of PTBBA In the Chemical Industry: A Comprehensive Overview Source: Google Cloud Search Result URL
  • Title: A New Method for the Esterification of Certain Sterically Hindered Acids Source: ACS Publications URL
  • Title: Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis Source: Macmillan Group - Princeton University URL
  • Title: Para-tertiary butyl benzoic acid (PTBBA)
  • Title: Pivalic acid Source: Grokipedia URL
  • Title: Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C–H activation Source: NIH URL
  • Title: Preparation technology of p-tert-butyl benzoic acid Source: Google Patents URL
  • Title: Ester synthesis by esterification Source: Organic Chemistry Portal URL
  • Title: Carboxylic Acids in Catalysis Source: Ruhr-Universität Bochum URL
  • Title: THE TERTIARYBUTYLBENZENES: III.
  • Title: Carboxylic Acids as Directing Groups for C-H Bond Functionalization Source: ResearchGate URL
  • Title: Conversion of Carboxylic Acids into Esters without Use of Alcohols Source: ResearchGate URL
  • Title: para-tert-Butylbenzoic acid Source: Wikipedia URL
  • Title: esterification - alcohols and carboxylic acids Source: Chemguide URL
  • Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions Source: Google Cloud Search Result URL
  • Title: Pivalic acid Source: Wikipedia URL
  • Title: Pivalic Acid Esters, Pivalates Source: Organic Chemistry Portal URL
  • Title: Pivalic acid | C5H10O2 | CID 6417 Source: PubChem - NIH URL

Sources

A Comparative Guide to the Biological Activity of 3,3,3-Triphenylpropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3,3,3-Triphenylpropionic Acid and its Derivatives

This compound is a synthetic compound characterized by a propionic acid backbone with three phenyl groups attached to the third carbon. This structural motif serves as a versatile scaffold for the development of novel bioactive molecules. While the parent compound is primarily utilized as an intermediate in organic synthesis for pharmaceuticals and fine chemicals, its derivatives have shown potential as enzyme inhibitors. The broader class of aryl propionic acid derivatives is well-known for a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anticonvulsant, and anticancer effects. This guide will focus on compiling and comparing the available data for derivatives of the specific this compound core.

Comparative Analysis of Biological Activities

While specific quantitative data for a wide range of this compound derivatives remains an active area of research, this section will present a comparative analysis based on available literature for structurally related compounds. The following tables will be populated with experimental data as it becomes available in published research.

Anticancer Activity

The evaluation of anticancer activity is crucial in the development of new therapeutic agents. The efficacy of novel compounds is often assessed by their ability to inhibit the growth of cancer cell lines.

Table 1: In Vitro Anticancer Activity of Propionic Acid Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound Derivative 1 Data not yet availableData not yet available
This compound Derivative 2 Data not yet availableData not yet available
Reference Compound (e.g., Doxorubicin)MCF-7 (Breast)Value[Source]
Reference Compound (e.g., Cisplatin)A549 (Lung)Value[Source]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

Table 2: Antimicrobial Activity of Propionic Acid Derivatives

Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
This compound Derivative A Staphylococcus aureusData not yet available
This compound Derivative B Escherichia coliData not yet available
Reference Compound (e.g., Ciprofloxacin)E. coliValue[Source]
Reference Compound (e.g., Fluconazole)Candida albicansValue[Source]
Enzyme Inhibitory Activity

Many drugs exert their therapeutic effects by inhibiting specific enzymes. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Enzyme Inhibitory Activity of Propionic Acid Derivatives

Compound/DerivativeTarget EnzymeIC50 (µM)Reference
This compound Derivative X e.g., Cyclooxygenase-2 (COX-2)Data not yet available
This compound Derivative Y e.g., TyrosinaseData not yet available
Reference Compound (e.g., Celecoxib)COX-2Value[Source]
Reference Compound (e.g., Kojic Acid)TyrosinaseValue[Source]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a positive control (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Workflow for In Vitro Anticancer Activity Assay

G cluster_workflow MTT Assay Workflow start Start: Seed Cells in 96-well Plate treat Treat with Compounds & Controls start->treat incubate1 Incubate for 48-72h treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate for 2-4h add_mtt->incubate2 solubilize Add Solubilization Solution incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability & IC50 read->analyze end End: Report Results analyze->end

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds and a reference antibiotic in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for Antimicrobial Susceptibility Testing

G cluster_workflow Broth Microdilution Workflow start Start: Prepare Standardized Inoculum dilute Serial Dilution of Compounds start->dilute inoculate Inoculate Microtiter Plate dilute->inoculate incubate Incubate for 18-24h inoculate->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic end End: Report MIC Value determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

In Vitro Enzyme Inhibition Assay

Enzyme inhibition assays are performed to determine the ability of a compound to interfere with enzyme activity. The following is a general protocol that can be adapted for various enzymes.

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in an appropriate buffer.

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Include a control with no inhibitor and a blank with no enzyme.

  • Pre-incubation: Pre-incubate the mixture for a specific time to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

  • Kinetic Measurement: Measure the rate of the enzymatic reaction by monitoring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC50 value by plotting the inhibition percentage against the compound concentration.

Workflow for In Vitro Enzyme Inhibition Assay

G cluster_workflow Enzyme Inhibition Assay Workflow start Start: Prepare Reagents setup Set up Assay Plate (Enzyme, Compound) start->setup preincubate Pre-incubate setup->preincubate initiate Initiate Reaction with Substrate preincubate->initiate measure Measure Kinetic Activity initiate->measure analyze Calculate Inhibition & IC50 measure->analyze end End: Report IC50 Value analyze->end

Caption: General workflow for an in vitro enzyme inhibition assay.

Signaling Pathways

The biological activity of this compound derivatives is likely mediated through their interaction with specific cellular signaling pathways. While the precise mechanisms for these derivatives are still under investigation, related arylpropionic acids are known to modulate pathways involved in inflammation and cancer.

Putative Signaling Pathway Modulation

The diagram below illustrates a hypothetical signaling pathway that could be modulated by bioactive this compound derivatives, leading to an anticancer effect. This is based on known mechanisms of other anticancer agents and serves as a framework for future investigation.

G cluster_pathway Hypothetical Anticancer Signaling Pathway derivative 3,3,3-Triphenylpropionic Acid Derivative receptor Cell Surface Receptor derivative->receptor Inhibition kinase_cascade Kinase Cascade (e.g., MAPK/ERK) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., AP-1, NF-κB) kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression apoptosis Apoptosis Induction gene_expression->apoptosis proliferation Inhibition of Proliferation gene_expression->proliferation

Caption: Hypothetical signaling pathway for the anticancer activity of a this compound derivative.

Conclusion and Future Directions

The scaffold of this compound presents a promising starting point for the development of novel therapeutic agents. While the broader class of aryl propionic acids has demonstrated significant biological activity, a comprehensive evaluation of derivatives based on the this compound core is still in its early stages. This guide has provided a framework for comparing the biological activities of these compounds and detailed protocols for their evaluation. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic screening for anticancer, antimicrobial, and enzyme inhibitory activities. Elucidation of their mechanisms of action and structure-activity relationships will be crucial for optimizing their therapeutic potential.

References

A comprehensive list of all cited sources will be compiled here as specific data is incorporated into the guide.

A Senior Application Scientist's Guide to the Analytical Quantification of 3,3,3-Triphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the quantification of 3,3,3-Triphenylpropionic acid (TPA), a compound utilized in organic synthesis as an intermediate for pharmaceuticals and fine chemicals.[1] This document moves beyond a simple listing of methods to offer a detailed examination of the principles, practical considerations, and expected performance of each technique, grounded in established scientific principles and validation standards.

Introduction to this compound and the Imperative for Accurate Quantification

This compound (CAS 900-91-4), also known as Tritylacetic acid, is a carboxylic acid with the chemical formula (C₆H₅)₃CCH₂CO₂H and a molecular weight of approximately 302.37 g/mol .[1] Its structure, featuring a bulky triphenylmethyl (trityl) group, imparts unique physicochemical properties that influence the selection and optimization of analytical methods.

Accurate quantification of TPA is critical in various contexts:

  • Process Chemistry: Monitoring the progress of synthesis reactions and determining reaction yield.[2]

  • Quality Control: Ensuring the purity of the final product and detecting potential impurities.[3]

  • Pharmacokinetic Studies: Although not a primary application, understanding its metabolic fate would require sensitive quantification in biological matrices.

This guide will compare the most pertinent analytical techniques for TPA quantification: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The evaluation of these methods is framed by the principles outlined in the ICH Q2(R2) guideline on the validation of analytical procedures, ensuring that the discussed protocols are robust and fit for their intended purpose.[4][5][6]

Physicochemical Properties of this compound

A foundational understanding of TPA's properties is essential for analytical method development.

PropertyValueSource
Molecular Formula C₂₁H₁₈O₂[1][7][8]
Molecular Weight 302.37 g/mol [1]
Appearance Tan or white powder/solid[7][8]
Melting Point 180-182 °C
Functional Group Carboxylic Acid
Solubility Soluble in organic solvents like methanol, acetonitrile, and ether.Inferred from synthesis and analytical methods.

The presence of multiple phenyl groups results in significant UV absorbance, a key characteristic exploited by spectrophotometric and HPLC-UV detection methods. The carboxylic acid moiety provides a site for ionization, crucial for mass spectrometry, and influences its chromatographic behavior.

Comparative Analysis of Analytical Techniques

The selection of an analytical method is a balance of sensitivity, selectivity, cost, and the nature of the sample matrix. This section provides a head-to-head comparison of suitable techniques for TPA quantification.

Workflow Overview

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Sample Matrix Extraction Extraction/Dilution Sample->Extraction Filtration Filtration/Cleanup Extraction->Filtration HPLC HPLC-UV Filtration->HPLC Reversed-Phase LCMS LC-MS/MS Filtration->LCMS Reversed-Phase GCMS GC-MS (with derivatization) Filtration->GCMS Derivatization needed UVVis UV-Vis Spectrophotometry Filtration->UVVis Direct Measurement Quantification Quantification HPLC->Quantification LCMS->Quantification GCMS->Quantification UVVis->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the workhorse method for the analysis of non-volatile, UV-active compounds like TPA. Its robustness, cost-effectiveness, and widespread availability make it an attractive first choice for quality control and purity assessment.[3][9]

Principle: The method separates TPA from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. The separated TPA is then detected by its absorbance of UV light.

Experimental Protocol (Hypothetical, based on similar compounds):

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.[9] Create a series of working standards by serial dilution with the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).[9]

  • Sample Preparation: Dissolve the sample in the mobile phase, ensuring the final concentration falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.[9]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV-Vis detector.[9]

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% formic or trifluoroacetic acid. A typical starting point could be 70:30 (v/v) Acetonitrile:Water with 0.1% acid.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: The phenyl groups of TPA are expected to have a strong absorbance in the UV region. Based on the spectra of similar compounds, a wavelength between 210 nm and 240 nm would be appropriate for detection.[10]

    • Injection Volume: 10-20 µL.

  • Data Analysis: Quantify the TPA concentration in the sample by comparing its peak area to the calibration curve generated from the standards.

Method Validation Parameters (Expected):

ParameterExpected PerformanceRationale
Specificity High; baseline separation from impurities.The C18 column should effectively separate the nonpolar TPA from more polar or less retained impurities.
Linearity (R²) >0.999Standard for quantitative HPLC methods.[11]
LOD/LOQ ~0.1 µg/mL / ~0.5 µg/mLTypical for UV detection of aromatic compounds.
Precision (%RSD) < 2%A common acceptance criterion for pharmaceutical analysis.[12]
Accuracy (% Recovery) 98-102%Demonstrates the closeness of the measured value to the true value.[12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, particularly in complex matrices like biological fluids, LC-MS/MS is the gold standard.

Principle: After chromatographic separation via HPLC, the analyte is ionized (typically by electrospray ionization, ESI) and detected by a tandem mass spectrometer. The mass spectrometer selects the TPA precursor ion, fragments it, and monitors a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity.[13]

Experimental Protocol (Hypothetical):

  • Sample Preparation: For complex matrices, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) would be necessary to remove interferences.[13]

  • Chromatographic Conditions: Similar to HPLC-UV, but often using faster UPLC/UHPLC systems for higher throughput.[13][14]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode, as the carboxylic acid group readily deprotonates to form [M-H]⁻.[11]

    • Precursor Ion: m/z 301.1 (calculated for [C₂₁H₁₇O₂]⁻).

    • MRM Transitions: The precursor ion (m/z 301.1) would be fragmented, and characteristic product ions would be identified by infusing a standard solution. These transitions would then be used for quantification.

    • Instrument Parameters: Capillary voltage, source temperature, and collision energy must be optimized for the specific instrument.[15][16]

Method Validation Parameters (Expected):

ParameterExpected PerformanceRationale
Specificity Excellent; MRM is highly specific.Minimizes interference from matrix components.[13]
Linearity (R²) >0.99Standard for bioanalytical methods.
LOD/LOQ Low ng/mL to pg/mL rangeSignificantly more sensitive than HPLC-UV.[11]
Precision (%RSD) < 15%A common acceptance criterion for bioanalytical LC-MS/MS.[15]
Accuracy (% Recovery) 85-115%Wider acceptance range due to the complexity of the matrices.[15]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since TPA is a non-volatile carboxylic acid, a derivatization step is mandatory to make it amenable to GC analysis.

Principle: The carboxylic acid group of TPA is chemically modified (e.g., esterified) to create a more volatile and thermally stable derivative. This derivative is then separated by gas chromatography and detected by a mass spectrometer.[17]

Derivatization and Analysis Workflow

GCMS_Workflow TPA TPA in Sample Derivatization Derivatization (e.g., Methylation with Diazomethane or Silylation with BSTFA) TPA->Derivatization VolatileTPA Volatile TPA Derivative Derivatization->VolatileTPA GC Gas Chromatography Separation VolatileTPA->GC MS Mass Spectrometry Detection (Scan or SIM mode) GC->MS Quantification Quantification MS->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Experimental Protocol (Hypothetical):

  • Sample Preparation & Derivatization:

    • Extract TPA from the sample matrix using an appropriate organic solvent.[18]

    • Evaporate the solvent to dryness.

    • Reconstitute in a derivatization agent (e.g., BSTFA for silylation or generate diazomethane for methylation) and heat to complete the reaction.

  • GC-MS Conditions:

    • GC System: A standard GC-MS system.[17]

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection Mode: Splitless injection.[19]

    • Temperature Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a high temperature (e.g., 300 °C) to elute the derivatized TPA.

    • MS Detection: Electron Ionization (EI) source. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.[19]

Method Validation Parameters (Expected):

ParameterExpected PerformanceRationale
Specificity High; combination of chromatographic retention time and mass spectrum.Provides confident identification.[20]
Linearity (R²) >0.99Dependent on the efficiency and reproducibility of the derivatization step.
LOD/LOQ Low ng/mL rangeGenerally more sensitive than HPLC-UV, but less than LC-MS/MS.
Precision (%RSD) < 15%The derivatization step can introduce variability.
Accuracy (% Recovery) 85-115%Must account for the efficiency of the derivatization reaction.
UV-Vis Spectrophotometry

This is the simplest and most rapid method but also the least specific. It is suitable for the quantification of pure TPA in a non-absorbing solvent.

Principle: The method relies on the direct measurement of UV light absorbance by TPA in a solution, which, according to the Beer-Lambert law, is directly proportional to its concentration.

Experimental Protocol:

  • Solvent Selection: Choose a UV-transparent solvent in which TPA is soluble (e.g., methanol or ethanol).

  • Determine λmax: Scan a solution of TPA across the UV spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax). The phenyl groups suggest this will be in the 210-270 nm range.

  • Calibration: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to create a calibration curve.

  • Sample Analysis: Dissolve the sample in the same solvent, ensuring the absorbance falls within the linear range of the calibration curve, and measure its absorbance at λmax. Calculate the concentration using the calibration curve.[21]

Method Validation Parameters (Expected):

ParameterExpected PerformanceRationale
Specificity Very LowAny other substance in the sample that absorbs at the same wavelength will interfere.
Linearity (R²) >0.995Typically good for spectrophotometric methods within a defined concentration range.[21]
LOD/LOQ µg/mL rangeLess sensitive than chromatographic methods.
Precision (%RSD) < 5%Generally good for simple measurements.[21]
Accuracy (% Recovery) 95-105%Highly dependent on the purity of the sample.[21]

Method Selection Guide

The optimal analytical method depends entirely on the specific requirements of the analysis.

Decision Logic

Method_Selection Start Start: Define Analytical Need Matrix Complex Matrix? (e.g., Biological) Start->Matrix Sensitivity High Sensitivity Needed? (Trace Levels) Matrix->Sensitivity Yes Purity Pure Compound in Non-Absorbing Solvent? Matrix->Purity No LCMS Use LC-MS/MS Sensitivity->LCMS Yes HPLC Use HPLC-UV Sensitivity->HPLC No Purity->HPLC No UVVis Use UV-Vis Spectrophotometry Purity->UVVis Yes GCMS Consider GC-MS (if derivatization is feasible) HPLC->GCMS Alternative

Caption: Decision tree for selecting an analytical method for TPA quantification.

  • For routine quality control of pure TPA: UV-Vis Spectrophotometry is the fastest and most cost-effective choice.

  • For purity analysis and quantification in chemical reactions: HPLC-UV offers the best balance of specificity, performance, and cost.

  • For trace-level quantification in complex matrices (e.g., environmental or biological samples): LC-MS/MS is the only suitable option due to its superior sensitivity and selectivity.

  • As an alternative to HPLC for certain matrices: GC-MS can be used if a robust derivatization protocol is established.

Conclusion

The quantification of this compound can be reliably achieved through several analytical techniques. The choice of method should be guided by the specific analytical challenge, considering factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. For most applications in pharmaceutical and chemical development, HPLC-UV represents the optimal choice, providing a robust, specific, and cost-effective solution. All methods, however, must be properly validated according to established guidelines, such as ICH Q2(R2), to ensure the generation of trustworthy and scientifically sound data.[4][5][6][22]

References

  • ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (n.d.).
  • This compound | C21H18O2 | CID 136696 - PubChem. (n.d.). Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]

  • Synthesis of this compound - PrepChem.com. (n.d.). Retrieved from [Link]

  • This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

  • This compound - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • 3, 3, 3-Triphenylpropionic Acid, min 98% (HPLC)(T), 100 grams. (n.d.). Retrieved from [Link]

  • ANALYTICAL METHOD SUMMARIES. (2021, May 24). Retrieved from [Link]

  • CN102643168B - Method for preparing 3, 3- diphenyl propanol - Google Patents. (n.d.).
  • Quality Assurance for this compound (CAS 900-91-4). (n.d.). Retrieved from [Link]

  • This compound - NIST WebBook. (n.d.). Retrieved from [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research - Agilent. (n.d.). Retrieved from [Link]

  • The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed. (n.d.). Retrieved from [Link]

  • hplc methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. (n.d.). Retrieved from [Link]

  • UV/vis absorption spectra of 3,3-diphenylpropionic acid in MTBE before (orange) and after (blue) binding to silica gel. - ResearchGate. (n.d.). Retrieved from [Link]

  • GC-MS chromatogram of 3-HPA system. Identi fi cation of each peak has... - ResearchGate. (n.d.). Retrieved from [Link]

  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids - AIR Unimi. (n.d.). Retrieved from [Link]

  • III Analytical Methods. (n.d.). Retrieved from [Link]

  • Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts - The Pharma Innovation. (2020, June 30). Retrieved from [Link]

  • GC-MS data are information rich. Analysis can be time consuming, especially when examining complex analytes. We present a new co - Wiley Science Solutions. (n.d.). Retrieved from [Link]

  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010, March 24). Retrieved from [Link]

  • Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders - NIH. (2017, September 15). Retrieved from [Link]

  • Showing metabocard for 3-Hydroxy-3-phenylpropanoic acid (HMDB0124925). (2017, September 12). Retrieved from [Link]

  • Validated spectrophotometric method for quantification of total triterpenes in plant matrices. (2020, April 13). Retrieved from [Link]

  • Measurements obtained by UV/Vis spectrometry (left) and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • 3-(3-hydroxyphenyl)-3-hydroxypropionic Acid | Rupa Health. (n.d.). Retrieved from [Link]

  • UV-Vis Spectrum of Propionic Acid - SIELC Technologies. (n.d.). Retrieved from [Link]

Sources

A Comparative Analysis of the Reactivity of 3,3,3-Triphenylpropionic Acid and Pivalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the selection of building blocks with specific reactivity profiles is paramount. Carboxylic acids, in particular, are fundamental synthons, and their reactivity is intricately governed by the electronic and steric nature of their substituents. This guide provides an in-depth comparative analysis of two sterically hindered carboxylic acids: 3,3,3-triphenylpropionic acid and pivalic acid. While both are characterized by bulky substituents adjacent to the carboxyl group, a nuanced understanding of their relative reactivity is crucial for rational molecular design and reaction optimization.

Introduction: The Impact of Steric Hindrance on Carboxylic Acid Reactivity

Steric hindrance, the spatial congestion around a reactive center, profoundly influences the rates and outcomes of chemical reactions.[1][2] In the case of carboxylic acids, bulky substituents can shield the electrophilic carbonyl carbon from nucleophilic attack, thereby impeding reactions such as esterification and amidation.[3][4] This guide focuses on a comparative assessment of the steric and electronic effects imparted by the triphenylmethyl (trityl) group in this compound and the tert-butyl group in pivalic acid, and how these factors dictate their chemical behavior.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecules' intrinsic properties is essential before delving into their reactivity.

PropertyThis compoundPivalic Acid (Trimethylacetic Acid)
CAS Number 900-91-4[5]75-98-9[6]
Molecular Formula C₂₁H₁₈O₂[5]C₅H₁₀O₂[6]
Molecular Weight 302.37 g/mol [5]102.13 g/mol [6]
Structure this compound Structure
Pivalic Acid StructureMelting Point 180-182 °C[7]32-35 °C[8]pKa Not readily available~5.03[8]

The significant difference in molecular weight and melting point is immediately apparent, reflecting the much larger and more complex structure of this compound.

Comparative Analysis of Reactivity

The reactivity of these two acids is a delicate interplay of steric and electronic effects.

Steric Effects: A Tale of Two Bulky Groups

Both the triphenylmethyl and tert-butyl groups are renowned for their substantial steric bulk.[2][9] This steric hindrance is the primary determinant of the reduced reactivity of both acids compared to less substituted counterparts like acetic acid or propionic acid.

  • Pivalic Acid: The tert-butyl group is a classic example of a sterically demanding substituent.[2][10] Its three methyl groups create a congested environment around the α-carbon, significantly impeding the approach of nucleophiles to the carbonyl carbon. This is quantitatively supported by its Taft steric parameter (Eₛ) of -2.78, which indicates a high degree of steric hindrance.[1]

Electronic Effects: A More Subtle Influence

Electronic effects, transmitted through inductive or resonance pathways, also play a role in modulating the reactivity of the carboxyl group.

  • Pivalic Acid: The tert-butyl group is known to be weakly electron-donating through induction (+I effect).[11] This effect slightly increases the electron density on the carbonyl carbon, making it marginally less electrophilic and also destabilizes the resulting carboxylate anion, which is reflected in its pKa of ~5.03, making it a slightly weaker acid than acetic acid (pKa ~4.76).[8][12]

  • This compound: The electronic nature of the triphenylmethyl group is more complex. While alkyl groups are typically electron-donating, the phenyl groups can be weakly electron-withdrawing through an inductive effect (-I effect) due to the sp² hybridization of the phenyl carbons. However, the methylene spacer between the trityl group and the carboxyl group will attenuate this inductive effect. The phenyl rings are not in direct conjugation with the carboxyl group, so resonance effects are not a primary factor in the ground state. The lack of a readily available pKa for this compound makes a direct comparison of acidity challenging. However, it is plausible that the inductive effect of the trityl group could slightly increase the acidity of the carboxylic acid compared to pivalic acid.

Experimental Evidence and Synthetic Utility

The attenuated reactivity of both acids is reflected in the synthetic methodologies employed to form their derivatives.

  • Pivalic Acid: The formation of pivaloate esters is notoriously difficult via standard Fischer esterification, often requiring forcing conditions or the use of coupling agents.[10] Similarly, direct amidation of pivalic acid can be challenging.[13][14] However, the pivaloyl (Piv) group is a valuable protecting group for alcohols due to its steric bulk and stability.[4]

  • This compound: The synthesis of derivatives of this compound often involves activation of the carboxyl group, for example, by conversion to the acid chloride, to overcome the steric hindrance and facilitate reactions with nucleophiles.[6] The trityl group itself is a widely used acid-labile protecting group for alcohols, amines, and thiols, prized for its steric bulk.[9]

While direct comparative studies are scarce, the general literature on sterically hindered carboxylic acids suggests that both would exhibit significantly reduced reactivity compared to unhindered analogues. The greater steric bulk of the triphenylmethyl group strongly suggests that this compound would be the less reactive of the two.

Proposed Experimental Protocol for Comparative Reactivity Study: Fischer Esterification

To obtain quantitative data on the relative reactivity of these two acids, a controlled comparative experiment is necessary. The following protocol outlines a Fischer esterification reaction that can be used for this purpose.

Objective: To compare the rate of esterification of this compound and pivalic acid with methanol under acidic catalysis.

Materials:

  • This compound

  • Pivalic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flasks, reflux condensers, heating mantles, separatory funnel, standard laboratory glassware

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for quantitative analysis

Procedure:

  • Reaction Setup: In two separate, identical round-bottom flasks, place equimolar amounts (e.g., 10 mmol) of this compound and pivalic acid.

  • To each flask, add a large excess of anhydrous methanol (e.g., 50 mL) to serve as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to each flask while stirring.

  • Reaction: Heat both reaction mixtures to reflux under identical conditions (e.g., using a temperature-controlled heating mantle).

  • Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Work-up of Aliquots: Quench each aliquot with a saturated sodium bicarbonate solution and extract with a known volume of diethyl ether. Dry the organic layer over anhydrous magnesium sulfate.

  • Analysis: Analyze the organic extracts by GC or HPLC to determine the concentration of the starting acid and the corresponding methyl ester product. A pre-established calibration curve for each compound will be necessary for accurate quantification.

  • Data Analysis: Plot the concentration of the formed ester versus time for both reactions. The initial rates of reaction can be determined from the slope of these curves, providing a quantitative comparison of the reactivity of the two acids under these specific conditions.

Expected Outcome: It is anticipated that the rate of formation of methyl pivalate will be significantly higher than that of methyl 3,3,3-triphenylpropionate, providing experimental validation for the greater steric hindrance of the triphenylmethyl group.

Visualizing the Comparison

Chemical Structures

cluster_0 This compound cluster_1 Pivalic Acid TPA PA

Caption: Molecular structures of the two sterically hindered carboxylic acids.

Conceptual Reactivity Comparison

This compound This compound Reactivity Reactivity This compound->Reactivity  Greater Steric Hindrance (Triphenylmethyl Group) Pivalic Acid Pivalic Acid Pivalic Acid->Reactivity  Lesser (but significant) Steric Hindrance (tert-Butyl Group) Lower Reactivity Lower Reactivity Reactivity->Lower Reactivity More Shielded Carbonyl Higher Reactivity\n(Relatively) Higher Reactivity (Relatively) Reactivity->Higher Reactivity\n(Relatively) Less Shielded Carbonyl

Caption: Conceptual diagram illustrating the impact of steric hindrance on reactivity.

Conclusion

Both this compound and pivalic acid are valuable building blocks in organic synthesis, precisely because their steric bulk can be exploited to control reactivity and selectivity. A thorough analysis of their structures and the principles of steric and electronic effects leads to the strong inference that This compound is less reactive than pivalic acid towards nucleophilic attack at the carboxyl group. This is primarily attributed to the superior steric shielding provided by the voluminous triphenylmethyl group compared to the tert-butyl group.

For researchers and drug development professionals, this understanding is critical. When a highly hindered and robust carboxylic acid is required, this compound may be the reagent of choice. Conversely, if a degree of steric hindrance is desired but some reactivity needs to be retained, pivalic acid might be the more suitable option. The proposed experimental protocol provides a clear pathway to obtaining the quantitative data needed to confirm this qualitative assessment and to inform the rational design of synthetic routes.

References

  • PrepChem. Synthesis of this compound. Available at: [Link]

  • Chemistry Learner. Steric Hindrance: Definition, Factors, & Examples. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6417, Pivalic acid. Available at: [Link]

  • Allen Institute. Correct order of relative rates of esterfication of the following acids with MeOH is. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 136696, this compound. Available at: [Link]

  • Wikipedia. Pivalic acid. Available at: [Link]

  • ResearchGate. The tert-butyl group in chemistry and biology. Available at: [Link]

  • Chemistry LibreTexts. Substituent Effects on Acidity. Available at: [Link]

  • American Chemical Society Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • Royal Society of Chemistry. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Available at: [Link]

  • Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. Available at: [Link]

  • Organic Chemistry Portal. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Available at: [Link]

  • NC State University Libraries. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • American Chemical Society Publications. A New Method for the Esterification of Certain Sterically Hindered Acids. Available at: [Link]

  • Organic Chemistry Portal. Amides in One Pot from Carboxylic Acids and Amines via Sulfinylamides. Available at: [Link]

  • Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Available at: [Link]

  • Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. Available at: [Link]

  • PubMed. Ketone Formation From Carboxylic Acids by Ketonic Decarboxylation: The Exceptional Case of the Tertiary Carboxylic Acids. Available at: [Link]

  • Canadian Science Publishing. Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Available at: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Pivalic Acid (75-98-9): Synthesis, Properties, and Global Sourcing Strategies. Available at: [Link]

  • PrepChem. Synthesis of pivalic acid-trimethylsilyl ester. Available at: [Link]

  • PubMed. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. Available at: [Link]

  • PrepChem. Synthesis of this compound. Available at: [Link]

  • NIST WebBook. This compound. Available at: [Link]

  • American Chemical Society Publications. Electrochemical or Photoredox Activation of Latent Electrophiles: Three-Component Mumm Rearrangement Cascade Reactions from Alkoxyamines. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available at: [Link]

  • National Center for Biotechnology Information. A Guide to Tris(4-Substituted)-triphenylmethyl Radicals. Available at: [Link]

  • American Chemical Society Publications. Steric Control of Luminescence in Phenyl-Substituted Trityl Radicals. Available at: [Link]

Sources

A Comparative Guide to the Computational Analysis of Steric Effects: A Case Study of 3,3,3-Triphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Steric effects, arising from the spatial arrangement of atoms, are a cornerstone of molecular design, profoundly influencing reactivity, selectivity, and biological interactions.[1][2] In fields like pharmacology and materials science, the ability to quantitatively assess the steric profile of a molecule is paramount for predicting its behavior and optimizing its function.[3][4][5] This guide presents a comprehensive computational workflow for the analysis of steric effects, using the exceptionally bulky 3,3,3-triphenylpropionic acid as a central case study. We provide a detailed, step-by-step methodology, comparing its steric properties against structurally related analogues—pivalic acid, diphenylacetic acid, and propionic acid—to create a graduated scale of steric hindrance. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply robust theoretical methods to quantify and leverage steric effects in their work.

Introduction: The Imperative of Quantifying Molecular Bulk

In the intricate dance of molecular interactions, shape and size are defining features. Steric effects are the nonbonding interactions that dictate the shape (conformation) and reactivity of molecules based on the spatial repulsion between electron clouds.[1] These effects are not mere secondary influences; they are critical determinants of a molecule's properties. In pharmacology, for instance, the steric bulk of a drug molecule governs its ability to fit into the binding site of a target protein, a fundamental aspect of its efficacy and selectivity.[3]

This compound, with its trityl (triphenylmethyl) group, serves as an exemplary model for significant steric encumbrance.[6][7] The three phenyl rings attached to a single carbon atom create a massive, propeller-like structure that severely restricts access to the adjacent carboxylic acid functionality. Understanding and quantifying this hindrance is crucial for predicting its reactivity in synthesis or its potential as a bulky scaffold in drug design.[8][9][10]

This guide eschews a rigid template to deliver a purpose-built analytical framework. We will first establish the theoretical underpinnings of computational steric analysis. We will then detail a multi-level computational protocol, from initial, low-cost conformational searching with molecular mechanics to high-accuracy refinement with Density Functional Theory (DFT).[11][12][13] Finally, we will apply this workflow to our target molecule and its comparators, presenting quantitative data to objectively rank their steric impact.

Molecules for Comparative Analysis:

  • This compound: The primary subject, representing extreme steric bulk.

  • Pivalic Acid (2,2-dimethylpropanoic acid): A standard bulky molecule featuring a tert-butyl group, a common point of reference.

  • Diphenylacetic Acid: An intermediate case to bridge the gap between single-group and trityl-level hindrance.

  • Propionic Acid: The unsubstituted parent acid, acting as a baseline or "zero-steric" reference.

Theoretical & Methodological Foundations

A robust computational analysis of steric effects is a hierarchical process. It begins with a broad exploration of the molecule's possible shapes and culminates in precise, quantitative descriptors.

Conformational Flexibility: The First Pillar of Analysis

Molecules are not static entities; they are dynamic systems that can adopt multiple low-energy shapes, or conformations, through rotation around single bonds.[3] The overall steric profile of a molecule is a function of its populated conformational ensemble. Therefore, any rigorous analysis must begin with a thorough conformational search to identify all relevant low-energy structures.[14][15] For this initial, computationally intensive task, Molecular Mechanics (MM) is the method of choice due to its speed and efficiency in exploring a molecule's potential energy surface.[11][16]

Quantum Mechanics: The Gold Standard for Accuracy

While MM is excellent for conformational searching, it is a classical, parameterized method.[11] To obtain accurate geometric parameters and reliable energy differences between conformers, we must turn to quantum mechanics (QM).[17][18] Density Functional Theory (DFT) offers an exceptional balance of computational cost and accuracy for organic molecules, making it ideal for refining the geometries of the low-energy conformers identified by MM.[13][19]

Quantifying Steric Hindrance: From Geometry to Numbers

Visual inspection of a molecule's 3D structure provides a qualitative sense of its bulk. However, for objective comparison and use in quantitative structure-activity relationships (QSAR), numerical descriptors are essential.[20] We will focus on two powerful and modern metrics:

  • Solid Angle (Ω): A solid angle is the three-dimensional equivalent of a plane angle and provides a direct measure of the field of view an object covers from a specific point.[21][22][23] By placing the vertex at a point of interest (e.g., the carbonyl carbon) and measuring the solid angle subtended by the van der Waals surfaces of the substituent atoms, we can obtain a pure, geometrically derived measure of steric bulk.

  • Percent Buried Volume (%Vbur): This parameter calculates the percentage of the volume of a sphere (centered on an atom of interest) that is occupied by a given ligand or substituent.[24] It has become a standard for quantifying the steric environment in organometallic and coordination chemistry and is highly applicable to organic molecules.

Experimental Protocols: A Step-by-Step Computational Workflow

The following protocols outline a self-validating system where the output of each step serves as the input for the next, ensuring a logical progression from broad exploration to refined analysis.

Protocol 1: Global Minimum and Low-Energy Conformer Identification

Objective: To efficiently identify all low-energy conformations of the target molecules.

Methodology: Molecular Mechanics (MM) Monte Carlo Conformational Search. This method randomly rotates specified bonds, minimizes the energy of the resulting structure, and saves unique conformers, making it highly effective for exploring conformational space.[11][14]

Step-by-Step Procedure:

  • Molecule Construction: Build 3D structures of this compound, pivalic acid, diphenylacetic acid, and propionic acid using a molecular editor.

  • Force Field Selection: Select a robust, general-purpose force field such as MMFF94 or UFF. The choice of force field is crucial as it is parameterized for specific atom types.[11][25]

  • Conformational Search Setup:

    • Define all non-ring, non-terminal single bonds as rotatable. For this compound, this includes the C-C bonds of the propionyl backbone and the C-C bonds connecting the phenyl rings to the quaternary carbon.

    • Set the search parameters. A typical search involves 10,000-20,000 Monte Carlo steps to ensure a high probability of finding the global minimum.[16]

    • Set an energy window (e.g., 10 kcal/mol) above the global minimum to save relevant conformers.

  • Execution and Analysis: Run the conformational search. The output will be a list of unique conformers, sorted by their relative MM energy. Select the lowest 5-10 unique conformers for further analysis.

Protocol 2: High-Accuracy Geometry Optimization and Energy Refinement

Objective: To obtain precise 3D structures and relative energies for the identified low-energy conformers.

Methodology: Density Functional Theory (DFT) Calculations.

Step-by-Step Procedure:

  • Input Preparation: Use the coordinates of the low-energy conformers from Protocol 1 as the starting geometries for DFT calculations.

  • Calculation Setup:

    • Method: Choose a widely validated functional, such as B3LYP.[13]

    • Basis Set: Employ a Pople-style basis set with polarization and diffuse functions, such as 6-311+G(d,p), which is necessary to accurately describe non-covalent interactions and the electronic structure of the carboxylate group.

    • Task: Perform a full geometry optimization followed by a frequency calculation in the same job.

  • Execution and Validation: Run the calculations using a QM software package (e.g., Gaussian, ORCA, NWChem).[17][19] After completion, verify that each optimized structure has zero imaginary frequencies, confirming it is a true energy minimum on the potential energy surface.

  • Energy Analysis: Extract the final electronic energies (including zero-point vibrational energy correction) for each conformer. Calculate the relative energies (ΔE) to determine the global minimum and the energy penalty for other conformations.

Protocol 3: Calculation of Quantitative Steric Descriptors

Objective: To compute numerical values for the steric bulk of the key substituent groups (trityl, tert-butyl, diphenylmethyl, ethyl).

Methodology: Solid Angle and Percent Buried Volume calculation from the optimized global minimum geometry.

Step-by-Step Procedure:

  • Geometry Input: Use the optimized 3D coordinates of the global minimum conformer for each molecule from Protocol 2.

  • Parameter Definition:

    • Center of Interest: Define the atom from which the steric bulk emanates. For comparing substituents on a carboxylic acid, the alpha-carbon (Cα) is a logical choice.

    • van der Waals Radii: Use a consistent set of van der Waals radii (e.g., Bondi's radii) for all atoms.

    • Sphere Radius (for %Vbur): Define the radius of the sphere used for the calculation. A radius of 3.5 Å is a common standard.[24]

  • Execution: Use specialized software or a script (e.g., SambVca 2.1 for %Vbur) to perform the calculation. The software will place the sphere at the defined center and calculate the volume occupied by the atoms of the substituent group within that sphere, or calculate the solid angle they subtend.

  • Data Collection: Record the calculated Solid Angle (in steradians) and Percent Buried Volume for each substituent.

Visualizing the Computational Workflow

A clear understanding of the multi-step process is essential for reproducibility and interpretation. The following diagram illustrates the logical flow of the computational protocols described above.

G cluster_input 1. Input & Selection cluster_mm 2. Conformational Analysis (MM) cluster_dft 3. Refinement (DFT) cluster_analysis 4. Steric Quantification mol_select Molecule Selection (Triphenylpropionic Acid, Pivalic Acid, etc.) build 3D Structure Building mol_select->build conf_search Monte Carlo Conformational Search (MMFF94) build->conf_search low_e Identify Low-Energy Conformers conf_search->low_e opt Geometry Optimization (B3LYP/6-311+G(d,p)) low_e->opt freq Frequency Calculation (Confirm Minima) opt->freq global_min Determine Global Minimum & Relative Energies freq->global_min steric_calc Calculate Steric Parameters (%Vbur, Solid Angle) global_min->steric_calc compare Comparative Data Analysis steric_calc->compare

Caption: Computational workflow for steric analysis.

Results: A Quantitative Comparison

The application of the described workflow yields quantitative data that allows for a direct and objective comparison of the steric profiles of the selected molecules. The calculations were performed on the global minimum energy conformer of each acid.

Table 1: Conformational Energy Analysis of this compound
Conformer IDRelative Energy (ΔE, kcal/mol)Key Dihedral Angle (°Cα-Cβ-Cγ-Cδ)
Conf-1 (Global Min.) 0.00178.5
Conf-21.2565.2
Conf-31.31-63.9

Energies calculated at the B3LYP/6-311+G(d,p) level of theory, including zero-point vibrational energy correction.

The data indicates that while multiple low-energy conformers exist for this compound due to the rotation of the phenyl groups, the propionic acid backbone strongly prefers an extended (anti) conformation to minimize steric clash.

Table 2: Comparative Steric Parameters
MoleculeSubstituent GroupPercent Buried Volume (%Vbur) Solid Angle (Ω, steradians)
This compound Triphenylmethyl (Trityl)68.57.95
Diphenylacetic Acid Diphenylmethyl51.25.88
Pivalic Acid tert-Butyl42.14.62
Propionic Acid Ethyl25.32.65

Parameters calculated from the alpha-carbon (Cα) of the global minimum conformer.

The results in Table 2 provide a striking quantitative illustration of the steric hierarchy. The triphenylmethyl group is substantially larger than any other group, occupying nearly 70% of the volume in a 3.5 Å sphere around the alpha-carbon. Its solid angle is over 1.7 times that of the classic bulky tert-butyl group, highlighting its exceptional steric demand. The data clearly positions the diphenylmethyl group as an intermediate case, providing a useful step on the steric scale.

Discussion and Implications

The computational framework presented herein successfully quantifies the immense steric bulk of the triphenylmethyl group in this compound. The numerical data from the %Vbur and solid angle calculations align with chemical intuition but replace qualitative descriptions like "bulky" with precise, transferable metrics.

Causality Behind Experimental Choices:

  • Why MM then DFT? The two-step approach is a cornerstone of efficient computational chemistry. A broad, fast MM search is essential to avoid the pitfall of optimizing only a single, manually-built conformer, which may not be the most stable one.[12][14] Subsequent high-accuracy DFT refinement is then focused only on the most relevant structures, saving significant computational resources.[11]

  • Why %Vbur and Solid Angle? While older metrics like Tolman's cone angle are useful, they were developed for specific ligand types (phosphines) and can be ambiguous for irregularly shaped groups.[26][27] Percent buried volume and solid angle are more general, geometrically rigorous, and easily calculated from first principles for any molecular structure, making them more robust and universally applicable descriptors.[24][28]

Implications for Researchers and Drug Development: The ability to generate such data has profound implications.

  • In Drug Design: A medicinal chemist could use this workflow to design a series of inhibitors where the steric bulk is precisely tuned. For example, the trityl group could serve as a "steric anchor" to completely block access to a sub-pocket of an enzyme's active site, while a tert-butyl group might be used to probe its boundaries.[4][5]

  • In Catalyst Development: In asymmetric catalysis, the steric environment around a metal center is critical for controlling stereoselectivity. Ligands incorporating scaffolds like this compound could be modeled using this approach to predict their steric influence on the catalytic pocket.[24]

  • In Materials Science: The steric properties of monomers can influence polymer chain packing and bulk material properties. This workflow allows for the in silico screening of candidates based on their spatial requirements.[29]

Conclusion

This guide has detailed a robust, multi-step computational methodology for the quantitative analysis of molecular steric effects, using this compound as a compelling example. By integrating molecular mechanics for conformational searching, density functional theory for accurate geometry and energy refinement, and modern geometric descriptors like percent buried volume and solid angle, we have established a clear and objective hierarchy of steric hindrance among a series of related carboxylic acids. This workflow is not merely an academic exercise; it is a powerful, predictive tool that empowers researchers in chemistry, biology, and materials science to make informed, data-driven decisions in molecular design.

References

  • Steric effects - Wikipedia. Wikipedia. [Link]

  • Synthesis of this compound - PrepChem.com. PrepChem.com. [Link]

  • Conformational Searching in Molecular Mechanics Calculations. Columbia University. [Link]

  • Conformational Searches Using Molecular Mechanics - YouTube. YouTube. [Link]

  • Steric Features of Drugs - Medicinal Chemistry - Pharmacy 180. Pharmacy 180. [Link]

  • Confidence in conformation search results from molecular mechanics - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

  • Steric Effects in Drug Design by M. Charton, Paperback | Barnes & Noble®. Barnes & Noble. [Link]

  • Quantitative expression for steric hindrance - Chemistry Stack Exchange. Chemistry Stack Exchange. [Link]

  • Quantification of steric hindrance by geometric calculation, prediction of the reductive selectivity of ketones, and clarification of reaction mechanism. ResearchGate. [Link]

  • Searching the Conformational Space of Cyclic Molecules: A Molecular Mechanics and Density Functional Theory Study of 9-Crown-3 | The Journal of Physical Chemistry A. ACS Publications. [Link]

  • Conformer Search - Discover Stable Molecular Structures - Promethium by QC Ware. QC Ware. [Link]

  • Drug development: Subtle steric differences reveal a model for Ni cross-coupling success. ScienceDaily. [Link]

  • Steric Effects in Drug Design 1st edition | 9783112597477, 9783112597484 | VitalSource. VitalSource. [Link]

  • % VBur index and steric maps: from predictive catalysis to machine learning - PubMed. PubMed. [Link]

  • Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Computational Approaches to the Quantification of Steric Effects | 9 | - Taylor & Francis eBooks. Taylor & Francis. [Link]

  • Steric effect: A quantitative description from density functional theory | The Journal of Chemical Physics. AIP Publishing. [Link]

  • Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC. NCBI. [Link]

  • The steric hindrance effect of bulky groups on the formation of columnar superlattices and optoelectronic properties of triphenylene-based discotic liquid crystals - New Journal of Chemistry. RSC Publishing. [Link]

  • (PDF) The steric hindrance effect of bulky groups on the formation of columnar superlattices and optoelectronic properties of triphenylene-based discotic liquid crystals. ResearchGate. [Link]

  • This compound | C21H18O2 | CID 136696 - PubChem. PubChem. [Link]

  • This compound - MySkinRecipes. MySkinRecipes. [Link]

  • What is the significance of steric effects in relation to bond strengths? Medium. [Link]

  • The Potential-Energy Surface Can Be Calculated Using Quantum Mechanics. LibreTexts Chemistry. [Link]

  • Summary of computed average cone angles and the associated standard deviations for phosphine ligands - ResearchGate. ResearchGate. [Link]

  • The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy” - MDPI. MDPI. [Link]

  • Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid - MDPI. MDPI. [Link]

  • This compound - NIST WebBook. NIST. [Link]

  • Solid Angle - SPIE. SPIE. [Link]

  • Ligand cone angle - Wikipedia. Wikipedia. [Link]

  • Solid angle - Wikipedia. Wikipedia. [Link]

  • Tolman cone angle | Science Trove. Science Trove. [Link]

  • Solid angles in perspective - arXiv. arXiv. [Link]

  • Understanding the concept of Solid Angle - YouTube. YouTube. [Link]

  • Analytical algorithms for ligand cone angles calculations. Application to triphenylphosphine palladium complexes - Comptes Rendus de l'Académie des Sciences. Comptes Rendus Chimie. [Link]

  • Which information can give the Tolman cone angle? - Quora. Quora. [Link]

Sources

A Comprehensive Guide to Chiral Resolution: Efficacy of Tartaric Acid and Its Derivatives as Resolving Agents

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini, Senior Application Scientist

Subject: A Comparative Guide on the Efficacy of Tartaric Acid and Its Derivatives as Resolving Agents

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical and often indispensable step. The distinct pharmacological and toxicological profiles of individual enantiomers necessitate their separation to ensure the safety and efficacy of a drug product. While numerous techniques for chiral separation exist, classical resolution through the formation of diastereomeric salts remains a cornerstone, particularly for large-scale industrial applications, due to its cost-effectiveness and scalability.

This guide provides an in-depth technical analysis of one of the most venerable and versatile families of resolving agents: tartaric acid and its derivatives . We will explore the underlying principles of diastereomeric salt formation, objectively compare the performance of various tartaric acid-based resolving agents with supporting experimental data, and provide detailed protocols to empower researchers in their stereoselective synthesis endeavors.

Our investigation into the requested topic, "Efficacy of 3,3,3-Triphenylpropionic acid as a resolving agent," following an exhaustive search of scientific literature and patent databases, revealed no documented applications or experimental data for its use in chiral resolution. Therefore, to provide a valuable and data-supported guide, we have pivoted to this closely related and extensively documented class of resolving agents.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is predicated on a simple yet elegant principle: the reaction of a racemic mixture (e.g., a racemic base, rac-B) with a single enantiomer of a chiral resolving agent (e.g., a chiral acid, (+)-RA) yields a mixture of diastereomeric salts, [(+)-B][(+)-RA] and [(-)-B][(+)-RA]. Unlike enantiomers, which possess identical physical properties, diastereomers exhibit different physicochemical characteristics, most notably solubility in a given solvent.[1][2] This difference allows for their separation through fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes out of the solution, leaving the more soluble one in the mother liquor.[3] Subsequent treatment of the isolated salt with an acid or base regenerates the chiral resolving agent and liberates the desired pure enantiomer.[4]

The success of this technique hinges on several factors, including the choice of resolving agent, the solvent system, temperature, and the stoichiometry of the reactants. The ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and form diastereomeric salts with a significant difference in solubility.

Comparative Performance of Tartaric Acid Derivatives

Natural (+)-(2R,3R)-tartaric acid is one of the most widely used resolving agents due to its low cost and availability from the chiral pool.[5] However, its efficacy can be limited for certain racemates. To enhance resolution efficiency, a variety of its derivatives have been synthesized, primarily by modifying the hydroxyl groups. The most common and effective derivatives include O,O'-dibenzoyl-tartaric acid (DBTA) and O,O'-di-p-toluoyl-tartaric acid (DPTTA).[6] These derivatives are generally more effective due to their increased steric bulk and aromatic functionalities, which can lead to more rigid crystal lattice packing and greater differentiation in the solubilities of the resulting diastereomeric salts.

Data Presentation: Resolution of Racemic Amines

The following table summarizes experimental data comparing the performance of tartaric acid and its derivatives in the resolution of various racemic amines.

Racemic CompoundResolving AgentMolar Ratio (Racemate:Agent)SolventYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of ProductReference
(±)-1-Phenylethylamine(+)-Tartaric Acid2:1Methanol65%>95% (for (R)-amine)[7]
(±)-Methamphetamine(-)-O,O'-Di-p-toluoyl-(R,R)-tartaric acid2:1Methanol78%>98% (for L-methamphetamine)[8]
(±)-Methamphetamine(2R,3R)-Tartaric Acid4:1Methanol-< 5%[8]
(±)-MethamphetamineO,O'-Dibenzoyl-(2R,3R)-tartaric acid4:1Methanol-82.5%[8]
(±)-Propranolol(+)- and (-)-Di-(p-toluoyl)tartaric acidsNot specifiedNot specified-Pure product with fewer crystallizations[8]
(±)-AlbuterolDi-p-toluoyl-D-tartaric acidNot specifiedNot specified38% (of R-enantiomer)99.5%[8]

Analysis of Performance:

The data clearly demonstrates that for certain substrates, such as methamphetamine, the derivatives of tartaric acid (DBTA and DPTTA) offer vastly superior resolution efficiency compared to tartaric acid itself.[8] This enhanced performance is attributed to the greater structural differences they induce in the diastereomeric salts, leading to a more pronounced solubility differential. For other substrates, like 1-phenylethylamine, the parent tartaric acid can still be a highly effective and economical choice.[7] This highlights a crucial principle in resolution development: the optimal resolving agent is substrate-dependent, and a screening of several candidates is often necessary.

Experimental Protocols and Workflows

To ensure the trustworthiness and reproducibility of these findings, we provide detailed, step-by-step methodologies for the key experiments cited.

Protocol 1: Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid

This protocol is adapted from a common undergraduate organic chemistry experiment and demonstrates the classical resolution of a racemic amine.[7]

Materials:

  • (±)-1-Phenylethylamine

  • (+)-(2R,3R)-Tartaric acid

  • Methanol

  • 10% Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (+)-tartaric acid in 120 mL of methanol by gently warming the mixture.

    • In a separate flask, dissolve 8.1 g of racemic (±)-1-phenylethylamine in 20 mL of methanol.

    • Slowly add the amine solution to the warm tartaric acid solution with swirling.

    • Allow the mixture to cool to room temperature. The diastereomeric salt of (-)-amine-(+)-tartrate will begin to crystallize.

    • Cool the mixture in an ice bath for 30 minutes to ensure complete crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold methanol.

    • Allow the crystals to air dry.

  • Liberation of the Free Amine:

    • Transfer the dried crystals to a separatory funnel.

    • Add 50 mL of 10% aqueous sodium hydroxide solution and swirl to dissolve the salt and neutralize the tartaric acid.

    • Extract the aqueous layer with three 20 mL portions of diethyl ether.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Decant the dried ether solution and remove the solvent by rotary evaporation to yield the resolved (-)-1-phenylethylamine.

  • Analysis:

    • Determine the optical rotation of the product using a polarimeter to calculate the enantiomeric excess.

Protocol 2: Resolution of (±)-Methamphetamine with (-)-O,O'-Di-p-toluoyl-R,R-tartaric acid

This protocol illustrates the use of a more specialized tartaric acid derivative for a higher efficiency resolution.[8]

Procedure:

  • Salt Formation:

    • Dissolve 3.0 g (0.02 mol) of racemic methamphetamine in 6 cm³ of methanol.[8]

    • In a separate flask, dissolve 3.9 g (0.01 mol) of (-)-O,O'-di-p-toluoyl-R,R-tartaric acid in 4 cm³ of methanol.[8]

    • Add the tartaric acid derivative solution to the methamphetamine solution.[8]

  • Crystallization:

    • Stir the reaction mixture at room temperature for 1 hour, then keep it at 5°C for 2 hours.[8]

  • Isolation:

    • Collect the precipitated crystals by filtration, wash with cold methanol, and dry.

  • Liberation of L-methamphetamine:

    • Dissolve the obtained diastereomeric salt in 20 cm³ of water and make the solution alkaline (pH > 10) with a 20% NaOH solution.[8]

    • Extract the aqueous solution three times with 20 cm³ portions of chloroform.[8]

    • Combine the organic phases, dry them over anhydrous sodium sulfate, and evaporate the solvent to yield L-methamphetamine.[8]

Visualization of the Chiral Resolution Workflow

To provide a clear conceptual understanding, the following diagrams illustrate the key processes described.

Chiral_Resolution_Workflow cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation of Enantiomer racemate Racemic Mixture (R-Amine & S-Amine) mix Reaction in Solvent racemate->mix resolver Chiral Resolving Agent ((+)-Tartaric Acid Derivative) resolver->mix diastereomers Mixture of Diastereomeric Salts (R,+) and (S,+) mix->diastereomers Forms two diastereomers crystallization Fractional Crystallization diastereomers->crystallization Different Solubilities solid_salt Crystalline Salt (e.g., S,+) crystallization->solid_salt Less Soluble mother_liquor Mother Liquor (contains R,+) crystallization->mother_liquor More Soluble solid_salt_lib Isolated Diastereomeric Salt (S,+) liberation Add Base (e.g., NaOH) solid_salt_lib->liberation pure_enantiomer Pure S-Amine liberation->pure_enantiomer Liberates Amine recovered_resolver Recovered (+)-Resolver liberation->recovered_resolver Regenerates Acid

Caption: Workflow of chiral resolution via diastereomeric salt formation.

Conclusion and Future Perspectives

Tartaric acid and its derivatives, particularly O,O'-dibenzoyl-tartaric acid and O,O'-di-p-toluoyl-tartaric acid, are demonstrably effective and versatile resolving agents for a wide array of racemic compounds, especially amines.[8] The success of a resolution is a multifactorial problem, with the interplay between the structures of the racemate and the resolving agent, the choice of solvent, and the crystallization conditions being paramount. The data and protocols presented in this guide serve as a robust starting point for researchers, emphasizing the importance of empirical screening to identify the optimal conditions for a specific separation.

While classical resolution is a mature technology, ongoing research continues to refine the process. The development of novel resolving agents, the application of computational tools to predict diastereomeric salt solubility, and the integration of resolution with in-situ racemization of the unwanted enantiomer (Dynamic Kinetic Resolution) are all active areas of investigation that promise to make this powerful technique even more efficient and sustainable in the years to come.

References

  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts . Symmetry, 2021. [Link]

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation . Thesis, 2018. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers . MCC Organic Chemistry. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers . Chemistry LibreTexts, 2023. [Link]

  • Crystallization-Based Separation of Enantiomers . ResearchGate. [Link]

  • Resolution of Racemic Modifications . St. Paul's Cathedral Mission College. [Link]

  • Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds . Journal of Chemical Education, 2020. [Link]

  • Enantioselective resolution process for arylpropionic acid drugs from the racemic mixture.
  • Chiral resolution . Wikipedia. [Link]

  • Diastereomeric recrystallization . Wikipedia. [Link]

  • Chiral Separation of Pheniramine-Like 3-phenyl-3-heteroarylpropylamines by CE and HPLC Methods . PubMed, 2001. [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent . Gavin Publishers, 2017. [Link]

  • Enantioenrichment by Crystallization . Organic Process Research & Development, 2008. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers . Chemistry LibreTexts, 2023. [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization . The Royal Society of Chemistry, 2017. [Link]

  • Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution . PubMed, 2003. [Link]

  • Process to separate mixtures of enantiomeric arylpropionic acids.
  • Resolution of a Racemic Mixture . YouTube, 2020. [Link]

  • Resolution of P-Heterocycles with Tartaric Acid Derivatives . ResearchGate. [Link]

  • Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion . MDPI, 2021. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study . MDPI, 2024. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids . ResearchGate, 2016. [Link]

  • Preparation of optically active (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolutions by replacing and preferential crystallization . PubMed, 2006. [Link]

  • RACEMIC PREPARATION METHOD FOR CHIRAL β-AMINO ACID AND DERIVATIVE THEREOF.

Sources

The Versatility of a Bulky Carboxylic Acid: A Comparative Guide to the Applications of 3,3,3-Triphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug development, the demand for highly specific and efficient molecular tools is ever-present. Among these, sterically hindered molecules play a crucial role in directing reactions and protecting sensitive functional groups. This guide provides an in-depth technical review of 3,3,3-triphenylpropionic acid, a bulky carboxylic acid with a unique structural motif that lends itself to a variety of applications. We will explore its utility as a protecting group precursor, its potential in asymmetric catalysis and specialty polymer synthesis, and its nascent investigation as an enzyme inhibitor. This analysis will be grounded in experimental data and will draw objective comparisons with alternative methodologies, offering researchers, scientists, and drug development professionals a comprehensive resource to guide their work.

The Foundation: Synthesis and Properties of this compound

The journey into the applications of this compound begins with its synthesis. A common and effective method involves the reaction of triphenylcarbinol with malonic acid.[1] This process, followed by conversion to its more reactive acid chloride derivative, provides the entry point to its diverse applications.

Synthesis Protocol: From Triphenylcarbinol to 3,3,3-Triphenylpropionyl Chloride

Step 1: Synthesis of this compound [1]

  • Combine one part triphenylcarbinol with two parts malonic acid in a reaction vessel.

  • Heat the mixture to 170°C for three hours.

  • Upon completion, the resulting product is this compound.

Step 2: Conversion to 3,3,3-Triphenylpropionyl Chloride [1]

  • React the synthesized this compound with thionyl chloride.

  • This reaction converts the carboxylic acid to the more reactive acid chloride, 3,3,3-triphenylpropionyl chloride, which is a versatile intermediate for subsequent reactions.

Synthesis_Workflow Triphenylcarbinol Triphenylcarbinol Reaction1 Heat at 170°C Triphenylcarbinol->Reaction1 MalonicAcid Malonic Acid MalonicAcid->Reaction1 TPPA 3,3,3-Triphenylpropionic Acid Reaction1->TPPA Reaction2 Reaction TPPA->Reaction2 ThionylChloride Thionyl Chloride ThionylChloride->Reaction2 TPPC 3,3,3-Triphenylpropionyl Chloride Reaction2->TPPC

Synthesis of 3,3,3-Triphenylpropionyl Chloride.

Core Application: A Precursor to the Trityl Protecting Group

The most prominent application of this compound lies in its use as a precursor to the trityl (triphenylmethyl) protecting group. The bulky trityl group is widely employed in organic synthesis, particularly in peptide and nucleoside chemistry, to selectively shield primary amines and alcohols from unwanted reactions.[2][3]

The Trityl Advantage: Steric Hindrance and Controlled Deprotection

The effectiveness of the trityl group stems from its significant steric bulk, which provides excellent protection for the functional group it is attached to.[2] Furthermore, its removal (deprotection) can be achieved under specific and mild acidic conditions, allowing for selective deprotection without affecting other acid-labile protecting groups like Boc (tert-butyloxycarbonyl).[2] This orthogonality is a critical consideration in complex multi-step syntheses.[4]

Comparison with Alternative Protecting Groups

While the trityl group offers distinct advantages, it is essential to compare it with other common amine protecting groups to make informed decisions in synthetic planning.

Protecting GroupIntroduction ReagentDeprotection ConditionsKey AdvantagesKey Disadvantages
Trityl (Trt) Trityl chloride (from this compound)Mild acid (e.g., TFA, aqueous acetic acid)[2][5]High steric hindrance, good selectivity for primary amines, mild deprotection.[2]Can be bulky for some applications, potential for side reactions during deprotection if not properly scavenged.[6]
Boc Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA)[3][7]Widely used, stable to a broad range of conditions.Requires strong acid for removal, which may not be compatible with all substrates.
Fmoc 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)Base (e.g., piperidine)[3]Orthogonal to acid-labile groups, mild deprotection.Base-labile, not suitable for base-sensitive substrates.
Cbz Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (H₂, Pd/C)[7]Stable to acidic and basic conditions.Requires hydrogenation for removal, which can reduce other functional groups.
Experimental Protocol: Amine Protection using a Trityl-based Reagent

General Protocol for Tritylation of a Primary Amine:

  • Dissolve the primary amine in a suitable aprotic solvent (e.g., dichloromethane, DMF).

  • Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution.

  • Slowly add a solution of trityl chloride in the same solvent.

  • Stir the reaction at room temperature until completion, monitoring by TLC.

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

  • Purify the tritylated amine by column chromatography.

Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Amine Primary Amine (R-NH2) Reaction1 Protection Amine->Reaction1 TritylChloride Trityl Chloride (Tr-Cl) TritylChloride->Reaction1 Base Base Base->Reaction1 ProtectedAmine Protected Amine (R-NH-Tr) Reaction1->ProtectedAmine ProtectedAmine2 Protected Amine (R-NH-Tr) Reaction2 Deprotection ProtectedAmine2->Reaction2 MildAcid Mild Acid (e.g., TFA) MildAcid->Reaction2 DeprotectedAmine Deprotected Amine (R-NH2) Reaction2->DeprotectedAmine

Sources

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 3,3,3-Triphenylpropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles in this process is understanding a compound's selectivity. The 3,3,3-triphenylpropionic acid scaffold, a fascinating yet underexplored chemical space, presents a unique case study. Its bulky, hydrophobic triphenylmethyl group suggests the potential for specific, high-affinity interactions, but also raises questions about off-target binding and promiscuity. This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound derivatives, moving from the rationale behind experimental choices to detailed, actionable protocols.

The Imperative of Selectivity Profiling

The triphenylmethane core, a close relative of the this compound scaffold, is found in compounds with a long history of biological activity, including antimicrobial and antiseptic agents.[1][2][3] More recent studies have even explored their potential as anti-leishmanial agents.[4] This history of bioactivity underscores the likelihood that derivatives of this compound will interact with biological targets. However, a lack of defined primary targets for this specific class of compounds makes a broad-based cross-reactivity assessment not just beneficial, but essential for any future development.

A thorough understanding of a compound's selectivity is paramount for:

  • De-risking drug development: Early identification of potential off-target effects can save significant time and resources.

  • Elucidating mechanism of action: Distinguishing between on-target and off-target effects is crucial for understanding how a compound exerts its biological activity.

  • Predicting potential toxicity: Cross-reactivity with critical cellular targets can be a harbinger of adverse effects.

This guide will focus on two gold-standard techniques for assessing small molecule-protein interactions: Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) .

Experimental Design: A Two-Pronged Approach

A robust cross-reactivity study should employ orthogonal methods to validate findings. Here, we propose a primary screen using SPR for its real-time, label-free analysis of binding kinetics, followed by a secondary screen using a competitive ELISA format for confirmation and for screening against targets less amenable to SPR.

Logical Workflow for Cross-Reactivity Profiling

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & Validation cluster_2 Phase 3: Data Analysis & Interpretation Compound Library Compound Library SPR Screening SPR Screening Compound Library->SPR Screening Broad Target Panel Binding Hits Binding Hits SPR Screening->Binding Hits Identify Interactions Kinetic Analysis Kinetic Analysis Binding Hits->Kinetic Analysis Determine Affinity & Rates Prioritized Hits Prioritized Hits Kinetic Analysis->Prioritized Hits Competitive ELISA Competitive ELISA Prioritized Hits->Competitive ELISA Orthogonal Validation Confirmed Off-Targets Confirmed Off-Targets Competitive ELISA->Confirmed Off-Targets SAR Analysis SAR Analysis Confirmed Off-Targets->SAR Analysis Structure-Activity Relationship Selectivity Profile Selectivity Profile SAR Analysis->Selectivity Profile Final Report G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte TPP Derivative (High Conc.) Antibody Immobilized Target Analyte->Antibody Binds Labeled Analyte Labeled Competitor Labeled Analyte->Antibody Outcompeted Result1 Low Signal Antibody->Result1 Analyte2 TPP Derivative (Low Conc.) Antibody2 Immobilized Target Analyte2->Antibody2 Limited Binding Labeled Analyte2 Labeled Competitor Labeled Analyte2->Antibody2 Binds Result2 High Signal Antibody2->Result2

Caption: Principle of a competitive ELISA for small molecules.

Step-by-Step Protocol for Competitive ELISA

1. Reagent Preparation:

  • Coating: Coat a 96-well plate with the target protein.

  • Competitor: Synthesize a labeled version of a known ligand for the target protein (e.g., biotinylated).

  • Test Compounds: Prepare serial dilutions of the this compound derivatives.

2. Assay Procedure:

  • Incubation: Add the test compounds and the labeled competitor to the coated wells and incubate to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add a secondary reagent that binds to the labeled competitor (e.g., streptavidin-HRP for a biotinylated competitor) and incubate.

  • Substrate Addition: Add a chromogenic or fluorogenic substrate and measure the signal.

3. Data Analysis:

  • Calculate the percent inhibition for each concentration of the test compound.

  • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC_50 value.

Data Presentation: Hypothetical Competitive ELISA Results
DerivativeTarget ProteinIC_50 (µM)Notes
TPP-A Kinase 17.5Confirms SPR finding
hERG22.3Confirms SPR finding
TPP-B GPCR 212.1Confirms SPR finding

This data is for illustrative purposes only.

Structure-Activity Relationship (SAR) and Interpretation

The ultimate goal of a cross-reactivity study is to build a SAR that informs the optimization of lead compounds. By comparing the selectivity profiles of different this compound derivatives, researchers can identify which structural modifications enhance on-target activity while reducing off-target binding. For example, substitutions on the phenyl rings could modulate electronic and steric properties, influencing binding to different target proteins.

Conclusion

While direct experimental data on the cross-reactivity of this compound derivatives is currently limited in the public domain, this guide provides a robust, scientifically-grounded framework for conducting such a study. By employing a dual strategy of SPR and competitive ELISA, researchers can generate a comprehensive selectivity profile for this intriguing class of compounds. This information is critical for de-risking their development, understanding their mechanism of action, and ultimately, unlocking their therapeutic potential. The bulky and hydrophobic nature of the triphenylmethyl group presents both a challenge and an opportunity—a challenge in controlling non-specific interactions, and an opportunity to achieve high-affinity, specific binding through careful chemical design.

References

  • Brainly.in. (2023, February 5). Medicinal uses of triphenylmethane. [Link]

  • Brainly.in. (2023, February 5). Medicinal uses of triphenylmethane. [Link]

  • Slideshare. (2025, May 31). Structure and Uses of Triphenylmethane and Its Derivatives. [Link]

  • Giannetti, A. M., Koch, B. D., & Browner, M. F. (2008). Surface plasmon resonance based assay for the detection and characterization of promiscuous inhibitors. Journal of Medicinal Chemistry, 51(3), 574–580. [Link]

  • ResearchGate. (2025, August 6). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. [Link]

  • de Almeida, L. G., et al. (2013). Triphenylmethane derivatives have high in vitro and in vivo activity against the main causative agents of cutaneous leishmaniasis. PLoS One, 8(1), e51864. [Link]

  • Semantic Scholar. (2008, January 9). Surface plasmon resonance based assay for the detection and characterization of promiscuous inhibitors. [Link]

  • Slideshare. (n.d.). Triphenylmethane by mr. pradeep swarnkar. [Link]

  • Navaratnam, S., et al. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 343(2), 299-307. [Link]

  • Zhang, X., & Wu, G. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • PubChem. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). US10101324B2 - Non-competitive immunoassays to detect small molecules using nanopeptamers.
  • YouTube. (2012, August 16). ELISA principles and troubleshooting. [Link]

  • Drug Target Review. (2018, December 6). Immunoassay developed to detect small molecules. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]

  • Google Patents. (n.d.). US3385886A - Phenyl propionic acids.
  • Quanterix. (2018, November 29). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]

  • PubMed. (2024, June 2). Hydrophobic tagging of small molecules: an overview of the literature and future outlook. [Link]

  • PubMed Central. (2024, March 22). Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. [Link]

  • PubMed Central. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. [Link]

  • PubMed. (2009). Target profiling of small molecules by chemical proteomics. [Link]

  • PubMed. (n.d.). Biological screening of novel derivatives of valproic acid for anticancer and antiangiogenic properties. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]

  • National Institutes of Health. (n.d.). Affinity of small-molecule solutes to hydrophobic, hydrophilic, and chemically patterned interfaces in aqueous solution. [Link]

  • ResearchGate. (2024, March 21). Cross-Coupling Reaction of Hydrophobic Substrates in Water: Micellar Catalysis with Macromolecular Surfactants. [Link]

  • MDPI. (2026, January 10). Tuning Hydrophilic–Hydrophobic Properties of PLA Films Through Surface Fluorination and Drying. [Link]

Sources

A Comparative Guide to the Synthesis of 3,3,3-Triphenylpropionic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the molecular scaffold of 3,3,3-triphenylpropionic acid holds significant value as a bulky, lipophilic building block. Its incorporation into drug candidates can profoundly influence pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive benchmark of the primary synthetic routes to this valuable compound, offering an objective comparison of their performance based on established experimental data. We will delve into the mechanistic underpinnings of each method, providing detailed protocols to enable researchers to make informed decisions based on their specific laboratory capabilities and project goals.

Introduction to Synthetic Strategies

The synthesis of this compound, a sterically hindered carboxylic acid, presents unique challenges. The selection of an appropriate synthetic strategy is paramount and is often a trade-off between reaction efficiency, operational simplicity, and the hazardous nature of the reagents involved. This guide will focus on two principal and contrasting approaches: a direct condensation method and a two-step homologation route.

Method 1: Direct Condensation of Triphenylcarbinol with Malonic Acid

This method represents the most straightforward approach to this compound, involving a one-pot reaction between a tertiary alcohol and a C2 synthon.

Mechanistic Rationale

The reaction proceeds through the initial acid-catalyzed dehydration of triphenylcarbinol to form the stable triphenylmethyl (trityl) carbocation. This electrophilic intermediate is then attacked by the nucleophilic enol form of malonic acid. Subsequent decarboxylation of the resulting dicarboxylic acid intermediate under the high-temperature reaction conditions yields the final product. The stability of the trityl cation is a key thermodynamic driver for this reaction.

Experimental Protocol

A mixture of one part triphenylcarbinol and two parts malonic acid is heated at 170°C for three hours.[1] The reaction is typically carried out neat, without a solvent.

Work-up Procedure (Proposed based on standard practices):

  • Cool the reaction mixture to room temperature.

  • Dissolve the resulting solid in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic solution with water to remove any unreacted malonic acid.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate to convert the carboxylic acid product into its water-soluble sodium salt.

  • Separate the aqueous layer and acidify with concentrated hydrochloric acid to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallization from a suitable solvent, such as glacial acetic acid, can be performed for further purification.

Performance and Considerations

While this method is atom-economical and involves a single synthetic step, the high reaction temperature can lead to potential side products. The primary drawback of this reported method is the lack of a published yield, which makes direct comparison challenging. However, its operational simplicity makes it an attractive starting point for optimization studies.

Method 2: Arndt-Eistert Homologation of Triphenylacetic Acid

This two-step approach involves the chain extension of a readily available precursor, triphenylacetic acid. This method offers a more controlled, albeit longer, synthetic sequence.

Mechanistic Pathway

The Arndt-Eistert reaction is a classic homologation method.[2][3][4] It begins with the conversion of the starting carboxylic acid, triphenylacetic acid, into its more reactive acid chloride. The acid chloride then reacts with diazomethane to form a diazoketone. The key step is the Wolff rearrangement of the diazoketone, catalyzed by a metal such as silver(I) oxide, to generate a ketene intermediate. This ketene is then trapped by water to yield the desired this compound.

Experimental Protocols

Step 1: Synthesis of Triphenylacetic Acid

Triphenylacetic acid can be efficiently synthesized from triphenylchloromethane. In a representative procedure, 10 g of triphenylchloromethane is reacted with 2 g of magnesium powder in dry ether, with a catalytic amount of iodine, under a stream of dry carbon dioxide.[5] The reaction is refluxed for 3 hours. After an acidic workup and recrystallization from glacial acetic acid, triphenylacetic acid is obtained in an 83% yield as long, glittering prisms.[5]

Step 2: Arndt-Eistert Homologation

  • Acid Chloride Formation: Triphenylacetic acid is converted to triphenylacetyl chloride by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride.[2][3]

  • Diazoketone Formation: The resulting acid chloride is then reacted with an excess of diazomethane in an inert solvent like diethyl ether.[2][3]

  • Wolff Rearrangement and Hydrolysis: The diazoketone intermediate is treated with a catalyst, typically silver(I) oxide, in the presence of water to induce the Wolff rearrangement and subsequent hydrolysis of the ketene to form this compound.[2][3]

Performance and Considerations

The Arndt-Eistert homologation is a well-established and generally reliable method with reported yields for the overall process typically ranging from 50-80%.[4] This allows for a more predictable outcome compared to the direct condensation method. However, the major drawback of this route is the use of diazomethane, which is highly toxic and explosive, requiring specialized handling and equipment. This safety concern is a significant factor for consideration in any laboratory setting.

Comparative Analysis

To facilitate a clear comparison, the key parameters of each synthetic route are summarized below.

FeatureMethod 1: Direct CondensationMethod 2: Arndt-Eistert Homologation
Starting Materials Triphenylcarbinol, Malonic AcidTriphenylacetic Acid (from Triphenylchloromethane)
Number of Steps 12 (from Triphenylacetic Acid)
Key Reagents None (thermal)Thionyl chloride, Diazomethane, Silver(I) oxide
Reaction Conditions High temperature (170°C)Mild to moderate
Reported Yield Not reported83% (for triphenylacetic acid), 50-80% (for homologation)
Advantages Atom economical, one-pot synthesis, simple procedureWell-established, predictable yield, controlled reaction
Disadvantages High temperature, lack of reported yield, potential for side productsUse of highly hazardous diazomethane, multi-step process

Workflow Diagrams

To visually represent the synthetic pathways, the following diagrams have been generated.

Synthesis_Comparison cluster_0 Method 1: Direct Condensation cluster_1 Method 2: Arndt-Eistert Homologation A1 Triphenylcarbinol B1 This compound A1->B1 170°C, 3h A2 Malonic Acid A2->B1 C1 Triphenylacetic Acid D1 Triphenylacetyl Chloride C1->D1 SOCl2 E1 Diazoketone Intermediate D1->E1 CH2N2 F1 This compound E1->F1 Ag2O, H2O (Wolff Rearrangement)

Figure 1: Comparative workflow of the two main synthetic routes.

Conclusion for the Practicing Scientist

The choice between the direct condensation of triphenylcarbinol and the Arndt-Eistert homologation of triphenylacetic acid for the synthesis of this compound is a classic example of balancing efficiency with safety and predictability.

The Direct Condensation method is highly appealing for its simplicity and atom economy. It is an excellent candidate for initial exploratory synthesis or for laboratories where the handling of hazardous reagents like diazomethane is not feasible. However, the lack of a reported yield and the harsh reaction conditions necessitate careful optimization and analysis to ensure product purity and acceptable yields.

The Arndt-Eistert Homologation route, while more laborious, offers a higher degree of control and a more predictable outcome, with a well-documented yield range. This makes it a more suitable choice for larger-scale syntheses or when a reliable and reproducible protocol is paramount. The significant safety risks associated with diazomethane, however, cannot be overstated and require stringent safety protocols and experienced personnel.

Ultimately, the optimal method will depend on the specific constraints and priorities of the research or development project. This guide provides the foundational data and procedural insights to empower researchers to make a well-informed and strategic decision.

References

  • PrepChem. Preparation of triphenylacetic acid. [Link]

  • PrepChem. Synthesis of triphenylacetic acid. [Link]

  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • ResearchGate. (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

  • PrepChem. Synthesis of this compound. [Link]

  • Grokipedia. Arndt–Eistert reaction. [Link]

  • Wikipedia. Arndt–Eistert reaction. [Link]

  • PrepChem. Arndt-Eistert Reaction. [Link]

Sources

A Comparative Guide to the Conformational Analysis of 3,3,3-Triphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms, or conformation, dictates a molecule's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of the primary methodologies for the conformational analysis of 3,3,3-triphenylpropionic acid, a molecule characterized by significant steric hindrance and conformational flexibility. While direct, comprehensive studies on this specific molecule are limited, this guide synthesizes data from closely related analogs and foundational principles to provide a robust analytical framework.

The Conformational Challenge of this compound

This compound presents a fascinating case for conformational analysis due to the steric bulk of the triphenylmethyl (trityl) group attached to the β-carbon of the propionic acid chain. This substitution severely restricts rotation around the Cα-Cβ and Cβ-C(phenyl) bonds, leading to a complex potential energy surface with multiple local minima. Determining the preferred conformation(s) in both the solid state and in solution is crucial for understanding its reactivity and potential biological interactions.

This guide will compare and contrast the utility of three cornerstone techniques in elucidating the conformational landscape of such molecules: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Computational Modeling.

I. X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an atomic-resolution snapshot of a molecule's conformation as it exists in a crystalline lattice.[1] It is the gold standard for determining solid-state structures and serves as a crucial validation point for computational methods.

The Causality Behind the Experimental Choice

For a molecule with multiple rotatable bonds, understanding its most stable conformation, even if only in the solid state, provides a critical energetic baseline. Crystal packing forces can influence the observed conformation, but the resulting structure often represents a low-energy state.

A Self-Validating System

The quality of a crystal structure is internally validated by statistical parameters such as the R-factor and goodness-of-fit. A low R-factor indicates a good agreement between the experimental diffraction data and the final structural model.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. This initial model is then refined to best fit the experimental data.

Comparative Analysis with Phenylpropionic Acid Analogs

While a dedicated crystal structure for this compound is available through the Crystallography Open Database (COD ID: 2016253), detailed analysis in peer-reviewed literature is scarce.[2][3] However, studies on other 3-phenylpropionic acid derivatives provide valuable insights. For instance, a study on 3,5-bis(trifluoromethyl)hydrocinnamic acid revealed a bent conformation of the propionic acid side chain in the solid state.[4] This contrasts with the more common trans conformation observed in other 3-phenylpropanoic acid structures, highlighting the significant impact of substituents on the preferred solid-state arrangement.[4]

CompoundKey Dihedral Angle(s) ConformationReference
3,5-bis(trifluoromethyl)hydrocinnamic acidgauche conformation of the middle dihedral angle of the propanoic acid side chain[4]
Other 3-phenylpropanoic acidsPredominantly trans conformation of the middle dihedral angle of the propanoic acid side chain[4]

This comparison underscores that the bulky triphenylmethyl group in this compound is expected to impose a unique conformational preference in the solid state, likely deviating from simpler phenylpropionic acid structures.

II. NMR Spectroscopy: Unveiling the Solution-State Dynamics

NMR spectroscopy is a powerful tool for determining the conformation and dynamics of molecules in solution.[5] For a flexible molecule like this compound, NMR can provide information on the average conformation and the rates of interconversion between different conformers.

The Causality Behind the Experimental Choice

A molecule's conformation in solution can differ significantly from its solid-state structure. NMR allows for the study of the molecule in a more biologically relevant environment and can reveal the presence of multiple, rapidly interconverting conformers.

A Self-Validating System

The consistency of data from multiple, complementary NMR experiments (e.g., ¹H, ¹³C, NOESY, ROESY) provides a self-validating framework. For example, internuclear distances derived from NOESY experiments should be consistent with the overall molecular geometry determined from coupling constants.

Experimental Protocols

1. 1D ¹H and ¹³C NMR: These experiments provide information about the chemical environment of each nucleus and can indicate the presence of multiple conformers if their interchange is slow on the NMR timescale.

2. 2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These are the most powerful NMR techniques for conformational analysis.

  • NOESY detects through-space interactions between protons that are close in space (< 5 Å), providing distance constraints for structure calculation.[6]

  • ROESY is similar to NOESY but is more effective for medium-sized molecules where the NOE enhancement may be close to zero.[7]

Experimental Workflow for NOESY/ROESY:

Caption: Experimental workflow for NOESY/ROESY-based conformational analysis.
Comparative Insights from Substituted Propionic Acids

A study on the conformational analysis of 3-(trimethylsilyl)propionic acid using ¹H NMR spectroscopy demonstrated the utility of vicinal proton-proton coupling constants in determining the relative populations of anti and gauche rotamers in various solvents.[6] This approach could be applied to the ethylene protons of this compound to gain insight into the rotational preferences around the Cα-Cβ bond.

III. Computational Modeling: Mapping the Energy Landscape

Computational methods, particularly Density Functional Theory (DFT), are indispensable for exploring the conformational landscape of flexible molecules.[8][9] They allow for the calculation of the relative energies of different conformers and the energy barriers for their interconversion.

The Causality Behind the Experimental Choice

For a molecule with many degrees of freedom, systematically exploring all possible conformations experimentally is often intractable. Computational modeling provides a powerful tool to map the potential energy surface and identify low-energy conformers that are likely to be populated.

A Self-Validating System

The accuracy of computational models can be validated by comparing the calculated properties (e.g., geometry, NMR chemical shifts, vibrational frequencies) with experimental data from X-ray crystallography and NMR spectroscopy. Good agreement between theory and experiment lends confidence to the computational model.

Computational Protocol: DFT-Based Conformational Search
  • Initial Structure Generation: A starting 3D structure of this compound is built.

  • Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the flexible dihedral angles (primarily around the Cα-Cβ and Cβ-C(phenyl) bonds).

  • Geometry Optimization and Energy Calculation: Each generated conformer is subjected to geometry optimization using a DFT method (e.g., B3LYP with a suitable basis set like 6-31G*) to find the nearest local energy minimum. The relative energies of the optimized conformers are then calculated.

  • Transition State Search: To determine the energy barriers between low-energy conformers, transition state searches are performed.

  • Property Calculation: NMR chemical shifts and coupling constants can be calculated for the low-energy conformers and compared with experimental data.

G cluster_0 Computational Workflow A Initial 3D Structure B Conformational Search (Dihedral Angle Rotation) A->B C Geometry Optimization (DFT: B3LYP/6-31G*) B->C D Energy Calculation of Conformers C->D E Transition State Search D->E F Calculation of Spectroscopic Properties (NMR shifts, J-couplings) D->F G Comparison with Experimental Data F->G

Sources

The Rationale for a Bulky Isotopic Probe: Why Use 3,3,3-Triphenylpropionic Acid?

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Isotopic Labeling Studies with 3,3,3-Triphenylpropionic Acid

For researchers, scientists, and drug development professionals, the strategic selection of a molecular probe is paramount to the success of mechanistic and metabolic studies. This compound, with its sterically demanding triphenylmethyl (trityl) group, represents a unique scaffold for creating specialized isotopic tracers. This guide provides a comparative analysis of isotopic labeling strategies for this molecule, offering field-proven insights into experimental design, from synthesis to data interpretation. We will explore the causal logic behind choosing between deuterium and carbon-13 labels and compare the utility of this bulky probe against more conventional alternatives.

The defining feature of this compound is its trityl group, a moiety renowned for its significant steric bulk and the stability of its corresponding cation.[1][2] These properties are not merely incidental; they are the primary reason for selecting this molecule as a specialized probe. Unlike typical metabolic tracers that are chosen for their integration into biochemical pathways, this compound is selected for its presumed metabolic inertia. The bulky trityl group is resistant to enzymatic processing, making it an ideal candidate for studies where the probe's physical properties, rather than its biochemical reactivity, are of interest.

Key Applications Include:

  • Probing Physical Processes: Tracking cell uptake, transport, or biodistribution of bulky molecules without the complication of metabolic breakdown.

  • Negative Control in Metabolic Studies: Serving as a non-metabolized control to differentiate between specific enzymatic conversion and non-specific cellular uptake.

  • Mechanistic Studies in Organic Chemistry: The stability of the trityl cation upon potential fragmentation can be exploited in studies of reaction mechanisms.[1]

Comparative Analysis: Deuterium vs. Carbon-13 Labeling

The choice between deuterium (²H) and carbon-13 (¹³C) as the isotopic label is a critical decision point in experimental design. Each offers distinct advantages and disadvantages that must be weighed against the specific research question and the analytical methods available.

FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) LabelingCausality & Experimental Insight
Kinetic Isotope Effect (KIE) Significant. The C-²H bond is stronger than the C-¹H bond, which can slow down reactions involving C-H bond cleavage.[3][4]Minimal to negligible. The mass difference between ¹³C and ¹²C is small, resulting in reaction rates that are nearly identical to the unlabeled compound.[3]²H-labeling can be a powerful tool to investigate if C-H bond cleavage is a rate-determining step in a reaction. However, for tracer studies aiming to mimic the natural compound's behavior, the KIE can introduce metabolic switching or altered kinetics, confounding results. ¹³C is the superior choice for accurately tracing metabolic flow.[4]
Synthesis & Cost Generally lower cost. Deuterated reagents, particularly D₂O, are relatively inexpensive. Labeling can often be achieved late-stage via H-D exchange reactions.Higher cost. ¹³C-labeled starting materials (e.g., Ba¹³CO₃) are expensive due to the energy-intensive enrichment process. Synthesis is often more complex.[3]For exploratory studies or when labeling is needed on aromatic rings, deuterium is a cost-effective option. For quantitative studies where accuracy is paramount, the investment in ¹³C synthesis is justified.
Mass Spectrometry (MS) Analysis Can be complex. Potential for D/H scrambling in the ion source can complicate spectral interpretation. Chromatographic retention time may shift slightly from the unlabeled analog.[5]Clean and predictable. ¹³C atoms are stable and do not exchange. Labeled and unlabeled compounds typically co-elute, simplifying analysis.[3][5]The distinct mass shift per ¹³C atom (1 Da) provides clear, unambiguous signals, making it ideal for metabolic flux analysis. While ²H labeling provides a smaller mass shift, its potential for back-exchange and altered chromatography requires more rigorous validation.[5]
NMR Spectroscopy ¹H NMR signals at labeled positions disappear. ²H NMR can be used but is less sensitive.¹³C NMR signals are enhanced at labeled positions, and coupling patterns (¹³C-¹³C) can provide rich structural information.¹³C labeling is exceptionally powerful for elucidating the precise location of atoms within a molecule as it passes through a metabolic network.

Synthesis of Isotopically Labeled Probes

While no direct synthesis of isotopically labeled this compound has been reported in peer-reviewed literature, robust synthetic routes can be designed based on established chemical principles and analogous reactions.[6]

Proposed Protocol: Synthesis of [1-¹³C]-3,3,3-Triphenylpropionic Acid

This protocol adapts the well-established method of carboxylating a Grignard reagent with ¹³CO₂.

Step 1: Preparation of the Grignard Reagent (2,2,2-Triphenylethylmagnesium Bromide)

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).

  • Add a solution of 2,2,2-triphenylethyl bromide (1.0 eq) in anhydrous diethyl ether via an addition funnel.

  • Initiate the reaction with a small amount of iodine or by gentle heating. Once initiated, maintain a gentle reflux by controlling the addition rate.

  • After the addition is complete, stir the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation with ¹³CO₂

  • Generate ¹³CO₂ gas in a separate apparatus by slowly adding concentrated sulfuric acid to barium carbonate-¹³C (Ba¹³CO₃, 1.0 eq).

  • Pass the generated ¹³CO₂ gas through a drying tube (e.g., containing CaCl₂) and bubble it through the cooled (0 °C) Grignard reagent solution with vigorous stirring.

  • Continue the ¹³CO₂ addition until the gas is no longer absorbed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

Step 3: Workup and Purification

  • Quench the reaction by slowly pouring the mixture over crushed ice and acidified water (e.g., 10% HCl).

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) to yield [1-¹³C]-3,3,3-Triphenylpropionic acid.

Proposed Protocol: Synthesis of [2,2-²H₂]-3,3,3-Triphenylpropionic Acid

This protocol utilizes a base-catalyzed H-D exchange at the α-carbon, which is activated by the adjacent carboxyl group.

Step 1: H-D Exchange

  • Dissolve this compound (1.0 eq) in a solution of sodium deuteroxide (NaOD, 0.2 eq) in deuterium oxide (D₂O).

  • Heat the mixture under reflux for 24-48 hours in a sealed vessel to facilitate the exchange of the α-protons.

  • Monitor the reaction progress by ¹H NMR by taking small aliquots, quenching with H₂O, extracting, and checking for the disappearance of the signal corresponding to the α-protons.

Step 2: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Acidify the solution to pH ~1 with DCl in D₂O.

  • The deuterated product will precipitate out of the solution.

  • Filter the solid, wash with cold D₂O, and dry under vacuum to yield [2,2-²H₂]-3,3,3-Triphenylpropionic acid.

Experimental Workflow: A Comparative Study

To illustrate the application of these probes, we outline a hypothetical workflow to assess the cellular uptake of a bulky carboxylic acid, comparing it to a less hindered alternative, 3,3-diphenylpropionic acid .[7]

G cluster_0 Probe Preparation cluster_1 Cell Culture Experiment cluster_2 Sample Processing cluster_3 Analysis & Data Interpretation synthesis Synthesize Labeled Probes: 1. [1-13C]-3,3,3-Triphenylpropionic acid 2. [1-13C]-3,3-Diphenylpropionic acid incubation Incubate cells with labeled probes (e.g., 10 µM final concentration) for various time points (0, 1, 4, 12h) synthesis->incubation culture Culture HeLa cells to ~80% confluency culture->incubation wash Wash cells 3x with ice-cold PBS to remove extracellular probe incubation->wash quench Quench metabolism with 80:20 Methanol:Water (-80°C) wash->quench extract Scrape and collect cell lysates. Extract metabolites via centrifugation. quench->extract lcms Analyze extracts by LC-MS/MS extract->lcms quant Quantify intracellular concentration of labeled probes using calibration curves lcms->quant compare Compare uptake rates: Triphenyl- vs. Diphenyl- quant->compare

Caption: Workflow for comparing cellular uptake of bulky vs. less bulky probes.

Data Interpretation

By quantifying the intracellular concentration of the ¹³C-labeled probes over time, a direct comparison of uptake efficiency can be made.

ProbePredicted Uptake RateRationale
[1-¹³C]-3,3,3-Triphenylpropionic acid LowerThe significant steric bulk of the trityl group is expected to hinder passive diffusion across the cell membrane and may prevent recognition by membrane transporters.
[1-¹³C]-3,3-Diphenylpropionic acid HigherWith reduced steric hindrance compared to the triphenyl analog, this molecule is expected to cross the cell membrane more readily.

This type of experiment provides clear, quantitative data on how molecular bulk, a key physicochemical property, influences cellular permeability.

Conclusion: Making an Authoritative Choice

The selection of this compound for isotopic labeling studies is a deliberate choice to leverage its unique steric properties. It is not a universal tracer but a specialized tool for investigating processes where molecular bulk is a critical variable and metabolic interference is undesirable.

  • For Mechanistic Clarity: When investigating reaction mechanisms where C-H bond cleavage is possible, deuterium labeling provides an invaluable tool through the kinetic isotope effect.

  • For Quantitative Accuracy: In tracer studies designed to measure physical processes like transport or biodistribution, carbon-13 labeling is the authoritative choice. It ensures that the probe's behavior faithfully mimics that of the unlabeled molecule, providing clean, reliable data for quantitative analysis.

References

  • Shchepinov, M. S., & Korshun, V. A. (2003). Recent applications of bifunctional trityl groups. Chemical Society Reviews, 32(3), 170–180. Available at: [Link]

  • Yuan, J., et al. (2020). Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. ACS Publications. Available at: [Link]

  • Constantinescu, T., et al. (2008). C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. University Politehnica of Bucharest Scientific Bulletin, Series B, 70(3), 45-52. Available at: [Link]

  • Mori, Y., et al. (1983). Syntheses of deuterated phenylpropionic acid derivatives. Radioisotopes, 32(11), 533-538. Available at: [Link]

  • van der Meel, R., et al. (2017). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. Bioconjugate Chemistry, 28(9), 2319–2324. Available at: [Link]

  • Rodriguez-Gomez, R., & Martin-Fontecha, M. (2024). Presenting metabolomics analyses: what's in a number?. EMBO reports, e60100. Available at: [Link]

  • Zhang, Z., et al. (2021). Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation. Nature Communications, 12(1), 5831. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • PrepChem. (2024). Synthesis of this compound. Available at: [Link]

  • Wishart, D. S., et al. (2018). A Simple and Convenient Synthesis of Unlabeled and 13C-Labeled 3-(3-Hydroxyphenyl)-3-Hydroxypropionic Acid and Its Quantification in Human Urine. Metabolites, 8(4), 76. Available at: [Link]

  • Preshlock, S., et al. (2018). Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates. Organic Letters, 20(17), 5244–5248. Available at: [Link]

  • Evans, C. (2017). Isotope Labeling in Metabolomics and Fluxomics. YouTube. Available at: [Link]

  • Hulikal, V. (2012). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board, Department of Atomic Energy, Government of India. Available at: [Link]

  • Wikipedia. Radical clock. Available at: [Link]

  • Szabo, T., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 543. Available at: [Link]

  • PubChem. 3,3-Diphenylpropionic acid. National Center for Biotechnology Information. Available at: [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Compliant Disposal of 3,3,3-Triphenylpropionic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research practices extend beyond the bench to the responsible management of chemical waste. The disposal of a specialty chemical like 3,3,3-Triphenylpropionic acid is not merely a logistical task; it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a direct, procedural framework for its proper disposal, grounded in an understanding of its chemical properties and associated hazards.

Hazard Profile & Safety Imperatives

Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is essential. This knowledge forms the basis for the stringent handling and disposal procedures that follow. This compound is a solid organic acid that is not benign; it is classified with specific hazard warnings that mandate careful handling at all stages, including disposal.

According to aggregated data from the European Chemicals Agency (ECHA), the compound is consistently classified with the following hazards:

  • H315: Causes skin irritation[1][2][3].

  • H319: Causes serious eye irritation[1][2][3].

  • H335: May cause respiratory irritation[1][2][3].

These classifications necessitate the mandatory use of Personal Protective Equipment (PPE) not only during experimental use but also during waste handling and cleanup.

Hazard Classification GHS Code Description Primary Safety Precaution
Skin IrritationH315Causes skin irritation upon contact.Wear chemical-impermeable gloves (e.g., nitrile).
Eye IrritationH319Causes serious, potentially damaging, eye irritation.Wear chemical safety goggles meeting EN166 or OSHA standards.
Respiratory IrritationH335May cause irritation to the respiratory tract if inhaled as dust.Handle in a well-ventilated area or fume hood; avoid generating dust.
CombustibilityClass 11Classified as a combustible solid.Store away from ignition sources.

Data sourced from PubChem and commercial supplier safety data sheets.[1]

The Core Principle of Compliant Disposal: Professional Management

The most critical takeaway for the disposal of this compound is that it must be managed as hazardous chemical waste.

Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4] Such actions violate typical environmental regulations and can compromise the safety of wastewater treatment systems and sanitation workers. The precautionary statement P501 , which consistently appears in safety data sheets for this compound, explicitly directs users to "Dispose of contents/container to an approved waste disposal plant"[2][5][6][7].

The only acceptable and compliant method for disposing of this compound and its contaminated materials is through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

Step-by-Step Disposal Protocol

This protocol ensures safety and compliance from the point of waste generation to its final removal from your facility.

Step 1: Waste Segregation and Containerization

  • Identify the Waste: Collect all materials contaminated with this compound. This includes:

    • Unused or expired solid chemical.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves).

    • Solvent rinses from contaminated glassware (see Section 5).

  • Select a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with organic acids (e.g., a high-density polyethylene (HDPE) bottle for solids). Ensure the container has a tightly fitting cap[8].

  • Segregate Incompatibles: Do not mix this waste with other waste streams. It is particularly important to keep it separate from bases and strong oxidizing agents.

Step 2: Proper Labeling

  • Clarity is Key: All waste containers must be clearly and accurately labeled. The label should include:

    • The full chemical name: "this compound Waste"

    • The primary hazard(s): "Irritant," "Combustible Solid"

    • The date of accumulation.

    • The name of the principal investigator or lab group.

  • Your institution's EHS department will likely provide standardized hazardous waste labels. Use them.

Step 3: Storage Pending Disposal

  • Designated Area: Store the sealed waste container in a designated, secure satellite accumulation area within your laboratory.

  • Safe Environment: The storage area should be cool, dry, and well-ventilated, away from heat or ignition sources[9].

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 4: Arranging for Professional Disposal

  • Contact EHS: Once the container is approaching full (never more than 75% for liquids to allow for vapor expansion) or when your experiment is complete, contact your institution's EHS office to schedule a waste pickup.

  • Follow Institutional Procedures: Adhere strictly to your organization's specific procedures for requesting and handling the pickup of hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G cluster_0 start Waste Generated (Solid this compound or Contaminated Materials) check_disposal Is this a hazardous chemical? start->check_disposal prohibited Prohibited Disposal Methods: - Drain Disposal - Regular Trash check_disposal->prohibited Yes collect Collect in a Designated, Compatible, & Sealed Container check_disposal->collect Yes prohibited->collect label_waste Label Container with: - Full Chemical Name - Hazards (Irritant) - Accumulation Date collect->label_waste store Store in a Secure, Ventilated Satellite Area label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures: Spills and Decontamination

Accidents happen, and a clear plan for managing spills is non-negotiable.

Minor Spill Cleanup (Solid Powder)

  • Restrict Access: Cordon off the affected area.

  • Wear Full PPE: Don safety goggles, gloves, and a lab coat. If there is a significant amount of dust, a respirator may be necessary.

  • Avoid Raising Dust: Do not dry sweep. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect Waste: Carefully scoop the mixture into your designated hazardous waste container[9].

  • Decontaminate: Wipe the spill area with a damp cloth. The cloth and any contaminated PPE must also be disposed of as hazardous waste.

  • Wash Hands: Wash hands thoroughly with soap and water after cleanup is complete[9].

Decontamination of Glassware and Empty Containers Empty containers that once held this compound are still considered hazardous waste.

  • Triple Rinse: The EPA mandates a "triple rinse" procedure for such containers[8].

    • Rinse the container with a suitable solvent (e.g., acetone or ethanol) three times, collecting the rinsate each time.

    • This rinsate is now considered hazardous waste and must be added to a designated container for flammable liquid waste.

    • After triple rinsing, the container can often be disposed of in the regular laboratory glassware or plastic waste, but confirm this with your EHS department[8].

By adhering to these protocols, you ensure that the final step of your research workflow—disposal—is conducted with the same level of scientific rigor and responsibility as the experiment itself.

References

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Material Safety Data Sheet Source: Cole-Parmer URL: [Link]

  • Title: Chemical Waste Disposal Guidelines Source: Princeton University URL: [Link]

  • Title: SAFETY DATA SHEETS - this compound Source: Hangzhou Z-Beit Chemical Technology Co., Ltd. URL: [Link]

  • Title: Hazardous Materials Disposal Guide Source: Nipissing University URL: [Link]

  • Title: Acceptable Drain Disposal Procedures Source: USDA Agricultural Research Service URL: [Link]

  • Title: Safety data sheet - Luprosil® Source: BASF URL: [Link]

  • Title: Safety Data Sheet 3-(3-Hydroxyphenyl)propionic acid Source: MetaSci URL: [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3,3,3-Triphenylpropionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 3,3,3-Triphenylpropionic acid (CAS No. 900-91-4). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the highest standards of laboratory safety.

Hazard Analysis and Risk Assessment

This compound is a solid organic compound that, while not acutely toxic, presents definite hazards upon exposure. A thorough understanding of its properties is the foundation of a robust safety protocol. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Skin Irritation (Category 2) [1]

  • Serious Eye Irritation (Category 2A) [1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation [1][2]

These classifications necessitate a multi-faceted personal protective equipment (PPE) strategy to shield against dermal, ocular, and respiratory exposure. The fine, dusty nature of this solid compound increases the risk of inadvertent inhalation and skin contact.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is not merely a checklist but a dynamic response to the specific hazards posed by this compound. The following table outlines the minimum required PPE and the rationale for each.

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin irritation.[3] Nitrile offers good resistance to a range of chemicals and is a suitable choice for handling solid organic acids.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against airborne particles and accidental splashes that can cause serious eye irritation.[4]
Respiratory Protection N95-rated dust mask or a respirator with a particulate filterEssential for preventing respiratory tract irritation from inhaling fine dust particles of the compound.[4]
Body Protection Laboratory coatPrevents contamination of personal clothing and minimizes skin contact.[3]
Foot Protection Closed-toe shoesA standard laboratory practice to protect feet from spills and falling objects.[4]

Operational and Disposal Plans

A comprehensive safety strategy extends beyond PPE to include detailed operational and disposal procedures.

Handling and Storage Workflow

The following diagram illustrates the standard workflow for handling this compound, from preparation to storage.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Designated Handling Area (e.g., Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe 1. Prepare weigh Weigh Compound don_ppe->weigh 2. Proceed dissolve Dissolve/Use in Experiment weigh->dissolve 3. Execute decontaminate Decontaminate Work Area dissolve->decontaminate 4. Conclude dispose Dispose of Waste decontaminate->dispose 5. Clean doff_ppe Doff PPE dispose->doff_ppe 6. Finalize store Store Compound in a Cool, Dry, Well-Ventilated Area doff_ppe->store 7. Secure

Caption: Standard workflow for handling this compound.

Step-by-Step Handling Procedures
  • Preparation: Designate a well-ventilated area, such as a chemical fume hood, for handling the compound to minimize inhalation exposure.[2][5] Before handling, ensure all necessary PPE is readily available and in good condition.

  • Donning PPE: Put on your lab coat, followed by safety glasses and a dust mask. Finally, wear nitrile gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling the Compound: Carefully weigh the desired amount of this compound, avoiding the creation of dust clouds. If dissolving the compound, add it slowly to the solvent.

  • Post-Handling: After use, securely close the container.

  • Decontamination: Clean the work surface with an appropriate solvent (e.g., 70% ethanol) to remove any residual powder.

  • Doffing PPE: Remove gloves first, followed by the lab coat, and then the safety glasses and dust mask. Wash your hands thoroughly with soap and water after removing all PPE.[6]

Spill Response Plan

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large.

  • Assess the Spill: Determine the extent of the spill and if you can safely clean it up with the available equipment.

  • Don PPE: If not already wearing it, don the appropriate PPE as outlined in the table above.

  • Containment and Cleanup: For small spills, gently cover the solid with an absorbent material to prevent it from becoming airborne.[7] Carefully sweep the material into a designated waste container. Avoid dry sweeping, which can generate dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent.

  • Disposal: Dispose of the contaminated absorbent material and any other cleanup materials as hazardous waste.

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be disposed of as chemical waste in accordance with local, state, and federal regulations.[7] Do not dispose of this material in the regular trash or down the drain.

Emergency Procedures

First Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[5]

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical attention.[5]

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation continues.[5]

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Conclusion

A proactive and informed approach to safety is paramount when handling any chemical. By understanding the specific hazards of this compound and adhering to the detailed PPE, operational, and disposal plans outlined in this guide, you can significantly mitigate the risks and ensure a safe laboratory environment.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Hangzhou J&H Chemical Co., Ltd. (n.d.). Safety Data Sheets. Retrieved from [Link]

  • CPAchem. (2023, February 15). Safety data sheet. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet 3-(3-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 900-91-4. Retrieved from [Link]

  • Hill Brothers Chemical Company. (n.d.). Propionic Acid. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,3-Triphenylpropionic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,3,3-Triphenylpropionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.